molecular formula C10H9NO6 B1294657 Dimethyl 2-nitroterephthalate CAS No. 5292-45-5

Dimethyl 2-nitroterephthalate

Cat. No.: B1294657
CAS No.: 5292-45-5
M. Wt: 239.18 g/mol
InChI Key: PAYWCKGMOYQZAW-UHFFFAOYSA-N
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Description

Dimethyl 2-nitroterephthalate is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5056. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-nitrobenzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PAYWCKGMOYQZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022223
Record name Dimethyl nitroterephthalate
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Molecular Weight

239.18 g/mol
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CAS No.

5292-45-5
Record name 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester
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Record name Dimethyl nitroterephthalate
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Record name Dimethyl 2-nitroterephthalate
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Record name Dimethyl nitroterephthalate
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Record name Dimethyl 2-nitroterephthalate
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Record name DIMETHYL NITROTEREPHTHALATE
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Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 2-Nitroterephthalate (CAS 5292-45-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-nitroterephthalate, with the CAS registry number 5292-45-5, is a nitro-substituted aromatic ester.[1] It is a derivative of dimethyl terephthalate featuring a nitro group on the benzene ring, a structural feature that imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways.[1] While its primary industrial application lies in the synthesis of pigments and dyes, its molecular architecture holds significant potential for exploration in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to researchers in the field of drug development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is typically a bright yellow or off-white crystalline powder.[2][4][5]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 5292-45-5[1][2][4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₀H₉NO₆[2][3][5][9][11][13]
Molecular Weight 239.18 g/mol [2][3][4][5][8][9][11][13][14]
Appearance Bright yellow or white to very pale yellow crystalline powder[2][4][5]
Melting Point 73-76 °C[2][5][8][11][15][16]
Boiling Point 353.2 ± 22.0 °C at 760 mmHg[2][15]
Density Approximately 1.4 ± 0.1 g/cm³[2][5][15][16]
Flash Point 160.2 ± 24.3 °C[2]
Water Solubility Insoluble[5][11][15][16]
Purity (Typical) ≥98.5%[2][4]

Synthesis and Reactivity

The primary synthetic route to this compound is through the nitration of Dimethyl terephthalate.[13] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis and provides a reliable method for the production of this key intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established nitration methodologies.[13]

Materials:

  • Dimethyl terephthalate

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • 5% aqueous sodium hydroxide solution

  • Ethanol

  • Deionized water

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid and cool the flask in an ice bath to maintain a temperature of 10-15°C.[13]

  • Slowly add fuming nitric acid dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

  • After the addition of nitric acid is complete, add Dimethyl terephthalate portion-wise to the reaction mixture, maintaining the temperature between 10 and 15°C.[13]

  • Continue stirring the reaction mixture at 15-20°C for approximately 30 minutes.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[13]

  • Upon completion, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the crude product.

  • Filter the resulting solid and wash the filter cake with a 5% aqueous sodium hydroxide solution until the filtrate is neutral, followed by washing with deionized water.[13]

  • For purification, suspend the crude product in water and then recrystallize from ethanol.[13] Heat the mixture to 50-55°C to dissolve the solid completely, then slowly cool to below 5°C to facilitate the precipitation of pure this compound.[13]

  • Filter the purified product and dry under vacuum.

Key Reactivity

The chemical behavior of this compound is dominated by the presence of the nitro group and the two methyl ester functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-amino-dimethyl-terephthalate), which is a crucial transformation for introducing further diversity.[3] This amino derivative serves as a valuable precursor for the synthesis of dyes and potentially bioactive heterocyclic compounds.[3] Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or iron in acidic media.

  • Hydrolysis of the Ester Groups: The methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid (2-nitroterephthalic acid). This transformation allows for the subsequent formation of amides, esters with different alcohol moieties, or metal-organic frameworks (MOFs).

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than reactions involving the functional groups themselves.

Synthesis_and_Reactivity DMT Dimethyl Terephthalate Nitration Nitration (H₂SO₄, HNO₃) DMT->Nitration DNT This compound (CAS 5292-45-5) Nitration->DNT Reduction Reduction (e.g., SnCl₂, H₂/Pd-C) DNT->Reduction Hydrolysis Hydrolysis (H⁺ or OH⁻) DNT->Hydrolysis DAT 2-Amino-dimethyl-terephthalate Reduction->DAT NTA 2-Nitroterephthalic Acid Hydrolysis->NTA

Caption: Synthesis and primary reaction pathways of this compound.

Applications in Research and Development

Established Industrial Use: A Precursor for Pigments and Dyes

The most significant industrial application of this compound is as a key intermediate in the synthesis of Pigment Yellow 155.[2] This high-performance pigment is valued for its vibrant color, durability, and stability, finding use in paints, coatings, and plastics.[2] The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and coupling reactions.

Relevance and Potential in Drug Development

While not a therapeutic agent itself, the structural motifs within this compound—the nitroaromatic system and the terephthalate backbone—are of considerable interest in medicinal chemistry.

  • The Role of Nitroaromatic Compounds in Medicine: Nitroaromatic compounds represent an important class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The nitro group is often a critical pharmacophore, and its bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of cytotoxic reactive nitrogen species.[13] This mechanism of action is a cornerstone of the therapeutic efficacy of many nitroaromatic drugs.[2][13]

    • Causality in Experimental Design: When considering this compound as a starting material for drug discovery, the inherent bioactivity of the nitroaromatic core is a key consideration. The electron-withdrawing properties of the nitro group significantly influence the molecule's electronic profile and its potential interactions with biological targets.[2]

  • Terephthalic Acid Derivatives in Pharmacology: The terephthalic acid scaffold is present in various materials and compounds with pharmaceutical applications. For instance, terephthalic acid is a raw material for certain drugs and is a common component in the synthesis of metal-organic frameworks (MOFs).[7][15] These MOFs are being extensively investigated as novel drug delivery systems due to their high porosity and tunable properties. The dicarboxylate functionality of the terephthalate moiety is ideal for coordinating with metal ions to form these structured materials.

Drug_Development_Potential cluster_pathways Synthetic Pathways cluster_applications Potential Applications in Drug Development DNT This compound (Starting Material) Reduction Reduction of Nitro Group DNT->Reduction Hydrolysis Ester Hydrolysis DNT->Hydrolysis Functionalization Further Functionalization (e.g., Amide formation, Heterocycle synthesis) Reduction->Functionalization Bioactive_Molecules Novel Bioactive Molecules (e.g., Antibacterial, Anticancer) Functionalization->Bioactive_Molecules MOF_synthesis MOF Synthesis Hydrolysis->MOF_synthesis Drug_Delivery Drug Delivery Systems (via MOFs) MOF_synthesis->Drug_Delivery

Caption: Potential pathways for utilizing this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as a warning-level hazard, with the potential to cause skin and serious eye irritation, as well as respiratory irritation.[4][14]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][14]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[9]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

    • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][9]

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. While its primary role has been in the pigment industry, its constituent structural motifs—the nitroaromatic ring and the terephthalate core—are of significant interest to the drug development community. The reactivity of the nitro and ester groups provides a platform for the synthesis of a diverse range of molecules. For researchers and scientists, this compound represents a readily available starting material for exploring novel bioactive compounds and advanced drug delivery systems, bridging the gap between industrial chemistry and pharmaceutical innovation.

References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • 2–Nitro Dimethyl Terephthalate/NDMT | CAS No.5292-45-5. (n.d.). Sarna Chemicals.
  • This compound | 5292-45-5. (n.d.). Sigma-Aldrich.
  • 2 Nitro Di Methly Terphthalate Supplier. (n.d.). abhishekchemical.
  • Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemicalBook.
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  • CN104072403A - Method for preparing compound UNC1215. (n.d.). Google Patents.
  • 5292-45-5 CAS MSDS (Dimethyl nitroterephthalate) Melting Point. (n.d.). ChemicalBook.
  • This compound. (2008). PMC - NIH.
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  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemWhat.
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Sources

An In-depth Technical Guide to Dimethyl 2-nitroterephthalate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-nitroterephthalate (DMNT), a prominent member of the nitroaromatic compound family, serves as a critical intermediate in the synthesis of fine chemicals, pigments, and complex organic molecules. This technical guide provides an in-depth exploration of its core physical and chemical characteristics, detailed protocols for its synthesis and subsequent chemical transformations, and an analysis of its relevance in industrial and research settings, particularly for professionals in drug development. By elucidating the causal relationships behind its reactivity and analytical behavior, this document aims to equip researchers and scientists with the foundational knowledge required for the effective utilization and manipulation of this versatile chemical scaffold.

Introduction: The Molecular Architecture and Significance

This compound, systematically named dimethyl 2-nitrobenzene-1,4-dicarboxylate, is an organic compound distinguished by a benzene ring functionalized with two methyl ester groups at positions 1 and 4, and a nitro group at position 2.[1][2] This specific arrangement of electron-withdrawing groups (the nitro and ester functionalities) on the aromatic core dictates its chemical reactivity, physical properties, and spectroscopic signature.

Primarily recognized as a bright yellow or white crystalline powder, DMNT is a key precursor in various synthetic pathways.[3] Its most notable industrial application is in the production of Pigment Yellow 155, a high-performance pigment used in plastics and coatings. However, its utility extends into the realm of medicinal chemistry and drug discovery, where the nitroterephthalate scaffold serves as a versatile building block for more complex, biologically active molecules. The selective reduction of the nitro group to an amine is a pivotal transformation that opens up a vast chemical space for derivatization, enabling the synthesis of diverse compound libraries for screening and development.[1][4] This guide will delve into the essential technical details that underpin these applications.

Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental design. The key properties of this compound are summarized below.

Structural and General Properties
PropertyValueSource(s)
CAS Number 5292-45-5[2]
Molecular Formula C₁₀H₉NO₆[2]
Molecular Weight 239.18 g/mol [2]
IUPAC Name dimethyl 2-nitrobenzene-1,4-dicarboxylate[2]
Appearance Bright yellow or white crystalline powder[3]
Odor Odorless[5]
Thermal and Physical Properties
PropertyValueSource(s)
Melting Point 73-76 °C[3][6]
Boiling Point 353.2 ± 22.0 °C at 760 mmHg (estimated)
Density ~1.4 ± 0.1 g/cm³
Flash Point 160.2 ± 24.3 °C
Water Solubility Insoluble[3]
Solubility Profile

Synthesis and Purification

The primary route to this compound is through the electrophilic aromatic substitution (nitration) of its precursor, Dimethyl terephthalate. This reaction is a cornerstone of industrial organic synthesis, valued for its high yield and efficiency.

Synthesis Workflow: Nitration of Dimethyl Terephthalate

The diagram below outlines the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents Dimethyl Terephthalate + Fuming Nitric Acid + Conc. Sulfuric Acid reaction Nitration Reaction (Ice Bath, <20°C) reagents->reaction 1. Mix & Cool quench Quench in Ice Water reaction->quench 2. Reaction Monitoring (TLC) filtration1 Vacuum Filtration quench->filtration1 3. Precipitate wash Wash with NaHCO₃ / H₂O filtration1->wash 4. Neutralize recrystallize Recrystallization (Ethanol) wash->recrystallize 5. Transfer Crude Solid filtration2 Collect Crystals recrystallize->filtration2 6. Cool & Filter dry Vacuum Drying filtration2->dry 7. Dry final_product Pure Dimethyl 2-nitroterephthalate dry->final_product 8. Yield Pure DMNT

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory and patent literature.[1][7] The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize this compound from Dimethyl terephthalate via nitration.

Materials:

  • Dimethyl terephthalate (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a four-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 10-15 °C.

    • Expert Insight: Pre-cooling the sulfuric acid is critical. The subsequent addition of nitric acid is exothermic, and maintaining a low temperature prevents the formation of unwanted byproducts and ensures reaction control.

  • Addition of Nitric Acid: Slowly add fuming nitric acid dropwise to the cooled sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 20 °C. This in-situ generation of the nitronium ion (NO₂⁺) is the key to the electrophilic substitution.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, add solid Dimethyl terephthalate portion-wise, maintaining the reaction temperature between 10-15 °C.

  • Reaction Monitoring: Stir the reaction mixture at 15-20 °C for approximately 30-60 minutes. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[1][7]

    • Expert Insight: TLC is a rapid and effective way to determine reaction completion. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of stirred ice water. A white or pale-yellow solid will precipitate.

    • Causality: DMNT is insoluble in water. Pouring the acidic reaction mixture into water precipitates the product while keeping inorganic salts dissolved. Using ice water helps to dissipate the heat generated from the acid dilution.

  • Isolation and Neutralization: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a saturated solution of sodium bicarbonate until the filtrate is neutral (pH ~7-8), and then again with deionized water.

    • Causality: The washing steps are crucial to remove residual sulfuric and nitric acids, which could interfere with downstream reactions or degrade the product over time.

  • Purification by Recrystallization: Transfer the crude solid to a flask and add ethanol. Heat the mixture to 50-55 °C to dissolve the solid completely. Slowly cool the solution to below 5 °C to allow for the formation of pure crystals.[7]

  • Final Product: Collect the purified crystals by vacuum filtration and dry them under vacuum at ~60 °C to yield pure this compound.[7] Purity is typically assessed at >99% by GC or HPLC.[7]

Chemical Reactivity and Transformations

The chemical utility of this compound stems from the reactivity of its functional groups. The nitro group can be reduced, and the ester groups can be hydrolyzed, providing pathways to a variety of derivatives.

Reduction of the Nitro Group

The most significant reaction of DMNT in the context of drug development and fine chemical synthesis is the reduction of the nitro group to a primary amine, yielding Dimethyl 2-aminoterephthalate. This transformation is a gateway to a multitude of further reactions, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]

G DMNT Dimethyl 2-nitroterephthalate DMAT Dimethyl 2-aminoterephthalate DMNT->DMAT Nitro Group Reduction reagents Reducing Agent (e.g., Fe/NH₄Cl, H₂/Catalyst) reagents->DMAT

Sources

solubility of Dimethyl 2-nitroterephthalate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dimethyl 2-Nitroterephthalate in Organic Solvents

Introduction

This compound (CAS No: 5292-45-5), a specialized aromatic compound with the molecular formula C₁₀H₉NO₆, is a critical intermediate in various industrial syntheses.[1][2][3] Notably, it serves as a precursor in the manufacturing of high-performance pigments, such as Pigment Yellow 155, where the purity and handling of the intermediate are paramount.[1] A thorough understanding of its solubility characteristics in organic solvents is fundamental for optimizing reaction conditions, developing efficient purification protocols like recrystallization, and formulating solutions for downstream applications.

This technical guide offers a comprehensive exploration of the solubility of this compound. We will delve into its physicochemical properties, the thermodynamic principles governing its dissolution, a qualitative solubility profile, and a detailed, field-proven protocol for its experimental determination. This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, appearing as a bright yellow or white crystalline powder.[1][2][4] Its structure features a central benzene ring substituted with two methyl ester groups and one nitro group. This combination imparts a degree of polarity due to the ester and nitro functionalities, while the aromatic ring contributes nonpolar characteristics. This dual nature dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5292-45-5[1][2]
Molecular Formula C₁₀H₉NO₆[1][2][3]
Molecular Weight 239.18 g/mol [1][2][3]
Appearance Bright yellow or white crystalline powder[1][2][4]
Melting Point 73-76 °C[1][2][4][5][6][7]
Boiling Point ~353.2 °C (at 760 mmHg)[1][2][4]
Density ~1.4 ± 0.1 g/cm³[1]
Water Solubility Insoluble[2][4][5][6]
LogP 1.78[4][5]

The reported insolubility in water is expected, given the compound's significant nonpolar aromatic core.[2][4][5][6] The LogP value of 1.78 further indicates a preference for lipophilic or organic environments over aqueous ones.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolving a solid solute in a liquid solvent can be understood as a cycle involving three energetic steps, as dictated by Hess's Law.[8]

  • Solute-Solute Interaction Breaking (ΔH₁) : Energy is required to overcome the crystal lattice forces holding the this compound molecules together. This step is always endothermic (ΔH₁ > 0).[8]

  • Solvent-Solvent Interaction Breaking (ΔH₂) : Energy is needed to create cavities within the solvent to accommodate the solute molecules. This also is an endothermic process (ΔH₂ > 0).[8]

  • Solute-Solvent Interaction Formation (ΔH₃) : Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic step (ΔH₃ < 0).[8]

The overall enthalpy of solution (ΔHsoln) is the sum of these three steps: ΔHsoln = ΔH₁ + ΔH₂ + ΔH₃. The dissolution process can be either endothermic or exothermic, depending on the relative magnitudes of these enthalpy changes.[8] Spontaneity, however, is governed by the change in Gibbs free energy (ΔG), which also accounts for the change in entropy (ΔS).

G cluster_0 Thermodynamic Cycle of Dissolution cluster_1 solute_solid Solute (Solid) + Solvent (Liquid) solute_gas Solute (Separated) solute_solid->solute_gas ΔH₁ > 0 (Lattice Energy) solvent_expanded Solvent (Expanded) solution Solution solute_solid->solution ΔH_soln solute_gas->solution ΔH₃ < 0 (Solvation Energy)

Caption: Thermodynamic cycle for the dissolution of a solid solute.

Solubility Profile in Common Organic Solvents

Based on these principles, this compound is expected to exhibit the following solubility behavior:

Table 2: Predicted Qualitative Solubility of this compound

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, N,N-Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar nitro and ester groups.
Chlorinated Chloroform, DichloromethaneHighGood balance of polarity to interact with the functional groups and nonpolar character to solvate the aromatic ring.
Esters Ethyl AcetateModerate to HighSimilar ester functionalities promote favorable interactions.
Aromatic Toluene, BenzeneModeratePi-stacking interactions between the solvent and solute aromatic rings can contribute to solubility.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate (Increases with heat)Hydrogen bonding capability of alcohols is less effective for the non-hydrogen-bond-donating solute. Solubility is expected to increase significantly with temperature.[13]
Aliphatic Hydrocarbons Hexane, HeptaneLow / InsolubleLack of polarity in the solvent leads to poor interaction with the polar functional groups of the solute.

Experimental Protocol: Isothermal Shake-Flask Method

For precise quantitative data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the equilibrium solubility of a solid in a liquid.[14][15] It is a robust and self-validating system when performed correctly.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials & Equipment:

  • High-purity this compound (>98.5%)[1]

  • HPLC-grade or equivalent high-purity organic solvent

  • Analytical balance

  • Scintillation vials or sealed glass flasks

  • Thermostatically controlled shaking water bath or incubator

  • Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of Stock Standard (for HPLC/UV-Vis): a. Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration. b. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Equilibration: a. Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Securely seal the vials to prevent solvent evaporation. c. Place the vials in the temperature-controlled shaker and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14][15]

  • Sampling and Dilution: a. After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 30 minutes for the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately attach a syringe filter and dispense the solution into a pre-weighed vial or directly into a volumetric flask for dilution. This filtration step is critical to remove any microscopic undissolved particles. d. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

  • Quantification: a. Analyze the calibration standards and the diluted sample(s) using HPLC or UV-Vis spectrophotometry.[16][17] b. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. c. Determine the concentration of the diluted sample from the calibration curve. d. Back-calculate the original concentration of the saturated solution, accounting for all dilution factors. This value represents the solubility at the experimental temperature.

G start Start prep 1. Prepare Solvent & Add Excess Solute start->prep equilibrate 2. Equilibrate in Shaker Bath (Constant T, 24-48h) prep->equilibrate settle 3. Settle Undissolved Solid equilibrate->settle sample 4. Withdraw Supernatant with Syringe settle->sample filter 5. Filter with 0.45µm Syringe Filter sample->filter dilute 6. Dilute Sample Accurately filter->dilute analyze 7. Analyze via HPLC or UV-Vis dilute->analyze calculate 8. Calculate Solubility from Calibration Curve analyze->calculate end_node End calculate->end_node

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature.[12][13] This is because the dissolution process is typically endothermic (ΔHsoln > 0). Quantifying solubility at various temperatures is crucial for applications like recrystallization, where the compound is dissolved in a hot solvent and precipitated upon cooling.

  • Solvent Properties: The choice of solvent is the most critical factor. A solvent's polarity, hydrogen bonding capacity, and molecular size determine its ability to effectively solvate the this compound molecule.

  • Purity: The purity of both the solute and the solvent is essential for obtaining accurate and reproducible solubility data.[14] Impurities can alter the solution's properties and lead to erroneous results.

Conclusion

This compound is a moderately polar aromatic compound with negligible solubility in water but good to high solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents. Its solubility in alcohols is expected to be temperature-dependent. While theoretical principles provide a strong predictive framework, precise applications in synthesis and purification necessitate accurate, quantitative data obtained through rigorous experimental methods like the isothermal shake-flask technique. This guide provides the foundational knowledge and practical protocols for researchers to confidently work with and characterize the solubility of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved January 11, 2026, from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved January 11, 2026, from [Link]

  • ChemWhat. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 11, 2026, from [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved January 11, 2026, from [Link]

  • Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 11, 2026, from [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions | Request PDF. Retrieved January 11, 2026, from [Link]

  • Solubility of Things. (n.d.). Dimethyl terephthalate. Retrieved January 11, 2026, from [Link]

  • Sciencemadness.org. (n.d.). Determination of Aromatic Nitro Compounds. Retrieved January 11, 2026, from [Link]

  • TMP Chem. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. Retrieved from [Link]

  • Abhishek Chemical. (n.d.). 2 Nitro Di Methly Terphthalate Supplier. Retrieved January 11, 2026, from [Link]

  • Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.
  • Figshare. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). The study of solid-liquid equilibrium for dimethyl terephthalate (DMT) in several solvents from T = (298.15 to 330.15) K | Request PDF. Retrieved January 11, 2026, from [Link]

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Dimethyl 2-nitroterephthalate melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl 2-Nitroterephthalate

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 5292-45-5), a key intermediate in the synthesis of various industrial products, including pigments. Beyond a simple recitation of physical constants, this document delves into the experimental methodologies for their determination, the influence of purity on these properties, and the underlying scientific principles. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound's characteristics.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉NO₆, is an organic compound that serves as a crucial building block in chemical synthesis.[1][2] Structurally, it is the dimethyl ester of 2-nitroterephthalic acid, featuring a nitro group (-NO₂) ortho to one of the two methoxycarbonyl groups on a benzene ring. This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in its industrial applications, most notably as an intermediate in the production of Pigment Yellow 155. The compound typically appears as a white to light yellow crystalline powder.[1][3]

Chemical Structure:

  • IUPAC Name: Dimethyl 2-nitrobenzene-1,4-dicarboxylate[4]

  • CAS Number: 5292-45-5[4]

  • Molecular Weight: 239.18 g/mol [1][4]

Core Physicochemical Properties

The melting and boiling points are critical parameters that define the physical state of a substance and are indicative of its purity. For this compound, these values are well-documented, though the boiling point is often an estimate due to the compound's thermal lability.

PropertyValueNotes
Melting Point 73-76 °CThis range is indicative of a technical grade product. Highly purified samples exhibit a narrower range.[1][2][3][5][6]
Boiling Point ~381.83 °CThis is a rough estimate at atmospheric pressure; the compound may decompose at this temperature.[1][3][5][6]
Density ~1.272 - 1.4 g/cm³[1][5]
Appearance White to pale yellow crystalline powder[1][3]
Solubility Insoluble in water[1][3]

The Science Behind the Numbers: Melting and Boiling Points

Melting Point: A Barometer of Purity

The observed melting point range of 73-76 °C is a crucial piece of data for a chemist.[1][2][3][5][6] A pure crystalline solid typically melts over a very sharp range (less than 1 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depression of the melting point and a broadening of the melting range. Therefore, the 3-degree range suggests the presence of minor impurities in standard commercial batches. For applications requiring high purity, a final purification step, such as recrystallization, is necessary to achieve a sharper melting point. A purity of over 99% has been correlated with a melting point of 73.8 to 75.5°C.[1]

Boiling Point: An Estimation Under Constraints

The boiling point of approximately 381.83 °C is an extrapolated value and should be interpreted with caution.[1][3][5][6] High molecular weight organic compounds, especially those with functional groups like esters and nitro groups, often have high boiling points and are susceptible to thermal decomposition at or below their atmospheric boiling point. Experimental determination would require vacuum distillation to lower the boiling temperature and prevent degradation of the molecule.

Synthesis, Purification, and Impact on Physical Properties

Understanding the synthesis of this compound provides insight into the potential impurities that can affect its melting point. The common industrial synthesis involves the nitration of Dimethyl terephthalate using a mixture of concentrated nitric acid and sulfuric acid.[1][3][7]

Synthesis Workflow Diagram

G cluster_0 Synthesis and Purification of this compound DMT Dimethyl Terephthalate (Starting Material) Nitration Nitration (H₂SO₄, HNO₃, 10-20°C) DMT->Nitration Crude Crude Product (Precipitated in Ice Water) Nitration->Crude Reaction Quench Wash Washing Steps (aq. NaOH, H₂O) Crude->Wash Neutralization Recrystallization Recrystallization (Ethanol) Wash->Recrystallization Purification Pure Pure this compound (m.p. 73-76°C) Recrystallization->Pure Isolation & Drying

Caption: Workflow for the synthesis and purification of this compound.

Key impurities can include unreacted Dimethyl terephthalate or dinitrated byproducts. The washing and recrystallization steps are critical for removing these impurities and achieving a product with a sharp, well-defined melting point.[1]

Experimental Protocols

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard, self-validating method for determining the melting point range. The sharpness of the range provides an internal check on the sample's purity.

Objective: To accurately determine the melting point range of a solid sample.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula and watch glass

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to find a rough range.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (e.g., heat to ~55 °C).

  • Controlled Heating: Decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Melting Point Determination Workflow Diagram

G Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Capillary Tube (2-3 mm) Prep->Load Place Insert into Apparatus Load->Place Heat Heat to ~20°C below expected m.p. Place->Heat SlowHeat Heat Slowly (1-2 °C/min) Heat->SlowHeat Observe Observe Sample SlowHeat->Observe RecordT1 Record T₁ (First Liquid Drop) Observe->RecordT1 RecordT2 Record T₂ (Fully Melted) RecordT1->RecordT2 End Report Range T₁ - T₂ RecordT2->End

Caption: Step-by-step workflow for capillary melting point determination.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classification: Considered hazardous, often labeled with the Xi (Irritant) code.[3][5] It can cause skin, eye, and respiratory irritation.[4][8]

  • GHS Statements: May include H411 (Toxic to aquatic life with long-lasting effects).[1]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances.[1][3][5]

Conclusion

The melting point of this compound (73-76 °C) is a robust and experimentally verifiable parameter that serves as a primary indicator of its purity. In contrast, its estimated boiling point (~381.83 °C) reflects the practical limits of thermal analysis for a compound prone to decomposition. For professionals in research and manufacturing, a thorough understanding of these properties, the methodologies for their measurement, and the influence of synthetic and purification processes is essential for ensuring material quality, process consistency, and safety.

References

  • Dimethyl 2-nitroterephthal
  • Dimethyl nitroterephthal
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  • SAFETY DATA SHEET - Dimethyl 2-nitroterephthal
  • 2 Nitro Di Methly Terphthal
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  • Dimethyl nitroterephthalate CAS#: 5292-45-5.
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A Technical Guide to the Core Applications of Dimethyl 2-Nitroterephthalate in the Chemical Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-nitroterephthalate (DNT), a nitro-substituted aromatic ester, stands as a pivotal yet often unheralded intermediate in the landscape of modern chemical synthesis.[1] While not typically an end-product, its strategic importance lies in its role as a versatile precursor to a range of high-value functional molecules. The presence of the nitro group, ortho to one of the two methyl ester functionalities, provides a reactive handle that is expertly exploited to introduce amino groups, thereby unlocking pathways to advanced materials, complex pharmaceuticals, and high-performance pigments. This guide elucidates the primary industrial transformations of this compound, providing technical insights, detailed experimental protocols, and the scientific rationale behind its key applications.

Physicochemical Characteristics

This compound is typically a bright yellow or white crystalline powder.[2] Its physical and chemical properties are critical to its handling, storage, and reactivity in industrial settings.

PropertyValueSource
CAS Number 5292-45-5
Molecular Formula C₁₀H₉NO₆[3]
Molecular Weight 239.18 g/mol [3]
Appearance Bright yellow crystalline powder
Melting Point 73-76 °C[4]
Boiling Point ~353.2 °C at 760 mmHg
Density ~1.4 g/cm³
Solubility Insoluble in water[5]

Industrial Synthesis of this compound

The primary industrial route to this compound involves the regioselective nitration of its parent compound, Dimethyl terephthalate (DMT). DMT is a high-volume commodity chemical, itself a key monomer in the production of polyesters like polyethylene terephthalate (PET).[6][7] The synthesis leverages a mixture of nitric acid and sulfuric acid to introduce a single nitro group onto the aromatic ring.

The causality behind this choice of reagents is rooted in fundamental electrophilic aromatic substitution chemistry. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring of DMT.

Synthesis_DNT DMT Dimethyl Terephthalate Reagents Reagents:HNO₃ / H₂SO₄Conditions:10-20 °C DMT->Reagents DNT This compound Reagents->DNT Nitration

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of Dimethyl Terephthalate[3][9]

This protocol describes a laboratory-scale synthesis of this compound.

  • Reactor Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 927 g of 98% concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 10-15 °C using an ice bath.

  • Nitrating Mixture: Slowly add 201 g of 97.7% nitric acid dropwise to the sulfuric acid while maintaining the temperature between 10-15 °C.

  • Addition of Substrate: Once the nitrating mixture is prepared, add 300 g of Dimethyl terephthalate in portions, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: Stir the mixture at 10-15 °C for 30 minutes, then allow the temperature to rise to 15-20 °C and continue stirring for another 30 minutes.

  • Work-up: Pour the reaction mixture into 1000 mL of ice water with vigorous stirring. A white or yellow solid will precipitate.

  • Filtration and Washing: Filter the precipitate and wash the filter cake with a 5% aqueous sodium hydroxide solution until the filtrate is neutral, followed by washing with water.[2]

  • Purification: The crude product can be recrystallized from ethanol to yield a white crystalline product with a purity of >99%.[2]

Core Transformation: Reduction to Dimethyl 2-Aminoterephthalate

The most significant application of this compound is its function as a precursor to Dimethyl 2-aminoterephthalate.[8] The nitro group is an excellent electron-withdrawing group, but its conversion to an amino group—a versatile nucleophile and coordinating group—unlocks its true synthetic potential. This reduction is a cornerstone reaction, enabling the production of dyes, pharmaceuticals, and advanced materials.[9][8][10]

The preferred industrial method is catalytic hydrogenation, which offers high yields, high purity, and avoids the use of stoichiometric metal reductants, making it a greener and more atom-economical process.

Reduction_DNT DNT This compound Reagents Reagents:H₂ GasPrecious Metal Catalyst (e.g., Pd/C)Solvent:Isopropanol DNT->Reagents DMATA Dimethyl 2-aminoterephthalate Reagents->DMATA Catalytic Hydrogenation

Caption: Reduction of DNT to Dimethyl 2-aminoterephthalate.

Experimental Protocol: Catalytic Hydrogenation[11]

This protocol outlines a method for the production of Dimethyl 2-aminoterephthalate via catalytic hydrogenation.

  • Reactor Charging: Dissolve this compound in isopropanol and charge the solution into a hydrogenation reactor.

  • Catalyst Addition: Add a precious metal catalyst, such as Palladium on Carbon (Pd/C). The catalyst loading is typically 0.05% to 20% of the raw material weight.

  • Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 0.3-2.5 MPa. Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions until the consumption of hydrogen ceases, indicating the completion of the reaction. The raw material conversion rate typically reaches 100%.[10]

  • Product Isolation: Cool the reactor, vent the excess hydrogen, and filter the mixture to recover the catalyst.

  • Crystallization and Drying: The filtrate is cooled further to induce crystallization of the product. The resulting white powder is collected by centrifugation and dried to yield Dimethyl 2-aminoterephthalate with a purity of >99%.[10]

Key Downstream Applications

The synthesis of Dimethyl 2-aminoterephthalate from DNT is the gateway to several critical classes of chemical products.

A. Advanced Materials: Metal-Organic Frameworks (MOFs)

A major application for the amino-derivative of DNT is in the synthesis of 2-aminoterephthalic acid, a crucial organic linker for creating functionalized Metal-Organic Frameworks (MOFs).[11][12] MOFs are highly porous, crystalline materials with applications in gas storage (e.g., CO₂ capture), catalysis, and drug delivery.[12][13] The amino group on the linker molecule can enhance selective gas adsorption and serve as a site for post-synthetic modification.[14][15]

MOF_Synthesis MOF Assembly Workflow cluster_0 Precursor Synthesis cluster_1 MOF Assembly DNT This compound DMATA Dimethyl 2-aminoterephthalate DNT->DMATA Reduction ATA 2-Aminoterephthalic Acid (Linker) DMATA->ATA Hydrolysis MOF Amino-Functionalized MOF ATA->MOF MetalSalt Metal Salt (e.g., Zn(NO₃)₂) MetalSalt->MOF Solvent Solvent (e.g., DMF) Solvent->MOF

Caption: Workflow from DNT to an amino-functionalized MOF.

  • Precursor Solution: In a suitable vessel, dissolve 2-aminoterephthalic acid (the hydrolyzed product of Dimethyl 2-aminoterephthalate) and a metal salt such as zinc nitrate hexahydrate in a solvent like N,N-Dimethylformamide (DMF).

  • Microwave-Assisted Synthesis: Transfer the solution to a microwave synthesis reactor. Heat the mixture using microwave irradiation to a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 5-30 minutes). This method drastically reduces reaction times compared to conventional solvothermal synthesis.[13]

  • Isolation: After the reaction, cool the vessel to room temperature. The crystalline MOF product will have precipitated.

  • Washing: Decant the mother liquor and wash the product repeatedly with fresh DMF and then with a solvent like ethanol or chloroform to remove unreacted precursors and residual solvent.

  • Activation: Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores, thereby activating the MOF for use.[13]

B. Pigments and Dyes

Historically and commercially, one of the most significant uses of this compound is as an intermediate in the synthesis of high-performance pigments, most notably Pigment Yellow 155. This pigment is valued for its vibrant color, durability, and stability, finding use in paints, coatings, and plastics. The synthetic pathway involves the conversion of DNT to its amino derivatives, which then serve as key building blocks that are diazotized and coupled to form the final complex azo pigment structure.[8]

C. Pharmaceutical and Specialty Chemical Synthesis

The dual functionality of the amino and diester groups in Dimethyl 2-aminoterephthalate makes it a valuable intermediate for drug development and specialty chemical production.[11][16][17] These functional groups allow for a wide range of subsequent chemical transformations. For example, a patented synthesis route for the compound UNC1215, a chemical probe, utilizes Dimethyl 2-aminoterephthalate as a key starting material.[9] The synthesis involves a sequence of reactions including a Buchwald-Hartwig amination, ester hydrolysis, and a final condensation reaction, showcasing the versatility of the intermediate derived from DNT.[9]

Conclusion

This compound serves as a critical linchpin in the chemical industry, bridging commodity feedstock with high-value, specialized products. Its primary utility is realized after its strategic transformation into amino-functionalized derivatives. This conversion unlocks synthetic pathways to three diverse and important classes of materials: the highly ordered, porous structures of Metal-Organic Frameworks; vibrant and durable industrial pigments; and complex, biologically active molecules for pharmaceutical research. The chemistry of this compound is a clear example of how a simple, functional group transformation—the reduction of a nitro group—can be a powerful enabler of innovation across multiple sectors of the chemical sciences.

References

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  • What are the properties, applications, and reactions of 2-aminoterephthalic acid?. (n.d.). FAQ.
  • 2-AMINOTEREPHTHALIC ACID. (n.d.). CymitQuimica.
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  • McDonald, T. M., et al. (2012). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Semantic Scholar. Retrieved from [Link]

  • Wang, L., et al. (2016). Copper-based metal–organic framework nanoparticles for sensitive fluorescence detection of ferric ions. Analytical Methods, 8(36), 6584-6588. Retrieved from [Link]

  • 2-Aminoterephthalic Acid 99.9% | NH₂-BDC | MOF Linker. (n.d.). Alkemist. Retrieved from [Link]

  • Shkurenko, A., et al. (2019). Heteropolyacid-Functionalized Aluminum 2-Aminoterephthalate Metal-Organic Frameworks As Reactive Aldehyde Sorbents and Catalysts. ACS Applied Materials & Interfaces, 11(42), 38865-38875. Retrieved from [Link]

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The Strategic Role of Dimethyl 2-Nitroterephthalate: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Dimethyl 2-nitroterephthalate (DMNT), a pivotal chemical intermediate. We will dissect its synthesis, core reactivity, and critical applications in the development of high-performance pigments, advanced materials, and pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile compound.

Introduction: Understanding the Core Intermediate

This compound, with CAS Number 5292-45-5, is a specialized aromatic compound distinguished by a benzene ring functionalized with two methyl ester groups at positions 1 and 4, and a nitro group at position 2.[1][2] This specific arrangement of electron-withdrawing groups makes it a valuable and reactive building block in organic synthesis. It typically appears as a bright yellow or white crystalline powder.[1][3] Its primary utility stems not from its end-use properties, but from its function as a precursor to other, more complex molecules, most notably Dimethyl 2-aminoterephthalate.[4][5]

Molecular Structure of this compound:

Caption: Structure of this compound (DMNT).

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is paramount for its safe handling and effective use in synthesis. The key characteristics of DMNT are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5292-45-5[1][2]
Molecular Formula C₁₀H₉NO₆[1][2]
Molecular Weight 239.18 g/mol [1][2]
Appearance Bright yellow or white crystalline powder[1][3]
Melting Point 73-76 °C[1][3][6]
Boiling Point 353.2 ± 22.0 °C at 760 mmHg[1]
Density ~1.4 g/cm³[1]
Flash Point 160.2 ± 24.3 °C[1]
Water Solubility Insoluble[4][6]
Purity (Assay) ≥98.5%[1][7]

Safety and Handling: this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][8] Standard laboratory personal protective equipment, including gloves, goggles, and a lab coat, should be worn during handling.[9][10] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10]

Synthesis and Core Reactivity

The strategic value of DMNT lies in its straightforward synthesis and its predictable conversion into a key amine intermediate.

Synthesis of this compound

DMNT is typically synthesized via the electrophilic nitration of Dimethyl terephthalate (DMT).[3][6] The ester groups on the DMT ring are moderately deactivating, but direct the incoming nitro group to the ortho position.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product DMT Dimethyl Terephthalate (CAS: 120-61-6) Reagents Fuming Nitric Acid (HNO₃) + Concentrated Sulfuric Acid (H₂SO₄) DMT->Reagents Nitration DMNT This compound (CAS: 5292-45-5) Reagents->DMNT Electrophilic Aromatic Substitution

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of Dimethyl Terephthalate [3]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 10-15 °C in an ice bath.

  • Nitrating Mixture: Slowly add fuming nitric acid dropwise to the cooled sulfuric acid, ensuring the temperature remains below 20 °C.

  • Substrate Addition: Once the nitrating mixture is prepared, add Dimethyl terephthalate portion-wise, maintaining the reaction temperature between 10-15 °C.

  • Reaction: Stir the mixture at 15-20 °C for approximately 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A white or yellow solid will precipitate.

  • Isolation: Collect the precipitate by filtration. Wash the filter cake sequentially with water and a dilute solution of sodium bicarbonate or sodium hydroxide until the washings are neutral.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

  • Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid. A yield of over 95% can be achieved with this method.[3]

Core Reactivity: Reduction to Dimethyl 2-aminoterephthalate

The most critical reaction of DMNT is the reduction of its nitro group to an amine, yielding Dimethyl 2-aminoterephthalate (DMAT). This transformation unlocks its utility as a precursor for a vast range of downstream products.

cluster_start Starting Intermediate cluster_reagents Reducing System cluster_product Key Amine Intermediate DMNT This compound Reagents e.g., Iron powder / NH₄Cl or Catalytic Hydrogenation (H₂/Pd-C) DMNT->Reagents DMAT Dimethyl 2-aminoterephthalate Reagents->DMAT Nitro Group Reduction

Caption: Reduction of DMNT to the key amine intermediate, DMAT.

Experimental Protocol: Reduction using Iron Powder [11]

  • Catalyst Slurry: To a flask containing a 1:1 ethanol/water solution, add ammonium chloride and iron powder. Heat the stirred mixture to reflux for 30 minutes.

  • Substrate Addition: Dissolve this compound in ethanol. Add this solution dropwise to the refluxing catalyst slurry.

  • Reaction: Maintain the reaction at reflux for 30-60 minutes after the addition is complete. Monitor for the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction to room temperature and filter through celite to remove the iron salts.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous layer to 10 with a saturated sodium carbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield solid Dimethyl 2-aminoterephthalate. Yields for this method are typically very high, often around 99%.

An alternative, industrially scalable method involves catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a solvent such as isopropanol under hydrogen pressure.[5]

Applications as a Chemical Intermediate

The conversion of DMNT to DMAT is the gateway to its most significant industrial applications. The resulting primary amine and the two ester functionalities provide three points for further chemical modification.

Dyes and Pigments: The Synthesis of Pigment Yellow 155

DMAT is an essential precursor in the manufacture of high-performance azo pigments, most notably C.I. Pigment Yellow 155.[1] This pigment is valued for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability, making it suitable for demanding applications in automotive coatings, plastics, and industrial paints.

The synthesis involves a classic azo coupling reaction. First, the primary amine of DMAT is converted to a diazonium salt, which is then reacted with a coupling component.

DMNT This compound DMAT Dimethyl 2-aminoterephthalate (DMAT) DMNT->DMAT Reduction Diazonium DMAT Diazonium Salt DMAT->Diazonium Diazotization (NaNO₂ / HCl) PY155 Pigment Yellow 155 Diazonium->PY155 Coupler N,N'-1,4-phenylenebis (3-oxobutanamide) Coupler->PY155 Azo Coupling

Caption: Synthetic pathway from DMNT to Pigment Yellow 155.

The manufacturing method involves the diazotization of two molar equivalents of Dimethyl 2-aminoterephthalate, which are then coupled with one molar equivalent of N,N'-1,4-phenylenebis(3-oxobutanamide).[9] This process results in a large, symmetrical molecule responsible for the pigment's desirable properties.

Advanced Materials: Linkers for Metal-Organic Frameworks (MOFs)

The derivative of DMNT, 2-aminoterephthalic acid (H₂BDC-NH₂), serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials with exceptionally high surface areas, making them promising candidates for gas storage, separation, and catalysis.

The synthesis of the MOF linker typically requires the hydrolysis of the methyl esters of DMAT to carboxylic acids. This resulting 2-aminoterephthalic acid is then reacted with metal salts (e.g., magnesium, cobalt, titanium) under solvothermal conditions to form the porous framework.[1][2][8] The presence of the amine group (-NH₂) within the MOF pore structure can introduce basic sites, enhancing properties like selective CO₂ adsorption.[1][2] Examples of MOFs built with this linker include Mg-ABDC, Co-ABDC, and NH₂-MIL-101.[1][2][8]

Pharmaceutical Synthesis: A Case Study of UNC1215

Pharmaceutical intermediates are the building blocks for Active Pharmaceutical Ingredients (APIs).[] DMNT serves as a documented starting point in the synthesis of complex therapeutic candidates. A notable example is found in the preparation of UNC1215, a chemical probe.

The initial steps of the synthesis explicitly use the chemistry described in this guide:

  • Nitration: Dimethyl terephthalate is nitrated to produce this compound.

  • Reduction: The resulting DMNT is then reduced to yield Dimethyl 2-aminoterephthalate.

From this key amine intermediate, the synthesis proceeds through a Buchwald-Hartwig amination, ester hydrolysis, and a final condensation reaction to yield the target molecule. This demonstrates the role of DMNT in providing a correctly functionalized aromatic core for building complex, biologically active molecules.

Agrochemicals

While nitrated aromatic compounds are foundational intermediates in the agrochemical industry, the direct, large-scale application of this compound is not widely documented in publicly available literature. However, related terephthalic acid derivatives have been investigated for herbicidal activity, suggesting that the structural motif has potential in this field.[13] The versatile reactivity of DMNT and its derivatives makes it a plausible candidate for exploration in the synthesis of novel crop protection agents.

Conclusion

This compound is a quintessential chemical intermediate whose value is realized through its transformations. Its efficient synthesis and, critically, its reduction to Dimethyl 2-aminoterephthalate, position it as a strategic precursor in multiple high-value chemical sectors. From providing the chromophoric core of high-performance pigments to forming the functional linkers of advanced porous materials and serving as a foundational scaffold in pharmaceutical synthesis, DMNT demonstrates the power of a well-designed intermediate in enabling chemical innovation. For researchers and developers, a comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in next-generation products.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • Fisher Scientific. (2025). Safety Data Sheet: Dimethyl nitroterephthalate.
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  • ChemicalBook. (n.d.). Dimethyl aminoterephthalate synthesis.
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  • Google Patents. (n.d.). CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation.
  • Yang, Y., Lin, R., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(20), 9497-9504. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of dimethyl 2-nitroterephthalate from dimethyl terephthalate, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the reaction's core principles, provide a detailed experimental protocol, and discuss essential safety and purification considerations.

Introduction: The Significance of this compound

This compound (CAS No. 5292-45-5) is a key chemical intermediate, primarily recognized for its role in the production of high-performance pigments, most notably Pigment Yellow 155.[1] This vibrant and durable pigment finds extensive use in paints, coatings, and plastics.[1] The unique chemical structure of this compound, featuring a nitro group ortho to one of the methyl ester functionalities on a terephthalate backbone, makes it a valuable building block in organic synthesis beyond pigments. Its molecular formula is C₁₀H₉NO₆, and it presents as a bright yellow crystalline powder.[1][2]

The synthesis of this compound from the readily available and inexpensive dimethyl terephthalate is a classic example of electrophilic aromatic substitution, specifically nitration. Understanding the nuances of this reaction is crucial for achieving high yield and purity, which are paramount in industrial applications.

The Chemistry of Nitration: Mechanism and Rationale

The conversion of dimethyl terephthalate to this compound is achieved through nitration, a process that introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The Role of the Nitrating Mixture:

Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction proceeds as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich benzene ring of dimethyl terephthalate in a classic electrophilic aromatic substitution mechanism. The two methyl ester groups on the benzene ring are deactivating and meta-directing. However, the reaction conditions are harsh enough to force the substitution to occur. The nitro group is introduced at the 2-position, ortho to one of the ester groups.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ H3O+ H₃O⁺ HSO4- HSO₄⁻ DMT Dimethyl Terephthalate Intermediate Sigma Complex (Resonance Stabilized) DMT->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Nitration mechanism of dimethyl terephthalate.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Dimethyl terephthalate (C₁₀H₁₀O₄)[3]

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (97.7%)

  • 5% Sodium hydroxide solution

  • Ethanol

  • Deionized water

  • Four-necked flask (1000 mL)

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) setup

Experimental Workflow

G start Start prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 10-15°C start->prep add_dmt Add Dimethyl Terephthalate Maintain 10-15°C for 30 min prep->add_dmt react Continue Reaction 15-20°C for 30 min add_dmt->react monitor Monitor Reaction by TLC react->monitor filter Filter Crude Product monitor->filter wash_base Wash with 5% NaOH (aq) until neutral filter->wash_base wash_water Wash with Water wash_base->wash_water recrystallize Recrystallize from Ethanol wash_water->recrystallize dry Dry the Final Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 926.97 g of 98% concentrated sulfuric acid.[4]

  • Cool the sulfuric acid to 10-15°C using an ice bath.[4]

  • Slowly add 200.72 g of 97.7% nitric acid dropwise to the sulfuric acid while maintaining the temperature between 10 and 15°C.[4]

  • Once the nitrating mixture is prepared, add 300.0 g of dimethyl terephthalate to the flask, ensuring the temperature remains at 10-15°C. Continue stirring for approximately 30 minutes.[4]

  • After 30 minutes, allow the reaction temperature to rise to 15-20°C and continue the reaction for another 30 minutes.[4]

  • Monitor the reaction's completion using thin-layer chromatography (TLC).[4]

  • Upon completion, stir the reaction mixture for an additional 15 minutes and then filter the precipitate using a Büchner funnel.[4]

  • Wash the filter cake sequentially with 900 mL of 5% aqueous sodium hydroxide solution until the washings are neutral, followed by a wash with 500 mL of water.[4]

Purification and Characterization

Purification of the crude product is essential to remove any unreacted starting material, di-nitrated byproducts, and residual acids.

Purification by Recrystallization:

  • Suspend the washed filter cake in 3000 mL of water and stir for 30 minutes at room temperature.[4]

  • Transfer the suspension to a recrystallization unit and add 1500 g of ethanol.[4]

  • Heat the mixture to 50-55°C to dissolve the solid.[4]

  • Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

PropertyValueReference
Molecular Formula C₁₀H₉NO₆[1][2]
Molecular Weight 239.18 g/mol [1][5]
Appearance Bright yellow crystalline powder[1]
Melting Point 73-76 °C[1][4]
Boiling Point 353.2 ± 22.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Crystal System Monoclinic[2]

Safety Precautions: A Critical Consideration

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[6]

Key Hazards:

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact with skin or eyes.[7][8]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[6]

  • Toxicity: Nitric acid fumes and nitrogen oxides produced during the reaction are toxic upon inhalation.[7][9]

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[9]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[7][9]

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[7]

  • Temperature Control: Meticulously control the reaction temperature using an ice bath, especially during the addition of reagents.

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[7][9] Have appropriate spill containment materials readily available.[7]

  • Waste Disposal: Neutralize acidic waste before disposal in accordance with institutional and local regulations. Do not mix nitric acid waste with other waste streams.[10]

By adhering to these stringent safety protocols, the risks associated with the nitration of dimethyl terephthalate can be effectively managed.

References

  • Nitration reaction safety. (2024, June 6). YouTube.
  • Guggenheim, T. L. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
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  • Nitric Acid Safety. University of Washington Environmental Health & Safety.
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  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
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understanding the nitro and ester groups in Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nitro and Ester Groups in Dimethyl 2-nitroterephthalate

Abstract

This compound (CAS No. 5292-45-5) is a pivotal chemical intermediate, most notably in the synthesis of high-performance pigments like Pigment Yellow 155. Its chemical behavior and synthetic utility are fundamentally governed by the interplay between its three functional groups: two methyl ester groups and a nitro group, all attached to a central benzene ring. The ortho-positioning of the nitro group relative to one of the ester groups introduces significant electronic and steric complexities. This guide provides a detailed analysis of these functional groups, exploring their individual and collective impact on the molecule's structure, reactivity, and spectroscopic signature. We will delve into the underlying principles of electron withdrawal, resonance, steric hindrance, and the "ortho effect," grounding our discussion in crystallographic and spectroscopic data. Furthermore, this document provides robust, field-tested protocols for the synthesis and characterization of this compound, designed for reproducibility in a research setting.

Core Molecular Architecture and Physicochemical Profile

This compound is a bright yellow crystalline powder at room temperature. Its structure is characterized by a 1,2,4-trisubstituted benzene ring. Understanding its fundamental properties is the first step toward mastering its application.

Chemical Structure

The molecule's IUPAC name is dimethyl 2-nitrobenzene-1,4-dicarboxylate.[1] The spatial arrangement of the functional groups is critical to its chemistry.

Caption: Structure of this compound.

Tabulated Physicochemical Data

A summary of key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 5292-45-5[1]
Molecular Formula C₁₀H₉NO₆[1][2]
Molecular Weight 239.18 g/mol [1][2]
Appearance Bright yellow crystalline powder
Melting Point 73-76 °C[2][3]
Boiling Point 353.2 ± 22.0 °C at 760 mmHg
Density ~1.4 ± 0.1 g/cm³
Purity Assay ≥98.5%
Solubility Insoluble in water[3]

The Functional Groups: An Analysis of Electronic and Steric Effects

The reactivity of this compound is not merely the sum of its parts; it is a complex outcome of the electronic and steric interplay between the nitro and ester functionalities.

The Nitro Group (-NO₂): A Potent Electron Sink

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[4][5] Its influence on the aromatic ring is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached carbon atom through the sigma bond framework.[6]

  • Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms.[6][7] This effect creates partial positive charges (δ+) at the ortho and para positions of the ring, significantly reducing the ring's electron density and deactivating it towards electrophilic aromatic substitution.[4][6]

This strong deactivation makes the aromatic ring electron-poor and more susceptible to nucleophilic attack.[8][9]

The Ester Groups (-COOCH₃): Resonance Deactivators

Similarly, the two dimethyl ester groups also act as electron-withdrawing substituents. The carbonyl carbon is electrophilic, and the entire group deactivates the aromatic ring, primarily through a resonance effect (-R).[10] The carbonyl group pulls π-electron density out of the ring, which also contributes to the overall electron-deficient nature of the molecule.

G cluster_0 Functional Group Effects on Aromatic Ring cluster_1 Electronic Effects cluster_2 Consequences cluster_3 Steric Effects A Nitro Group (-NO₂) D Strong Inductive Effect (-I) A->D E Strong Resonance Effect (-R) A->E H Ortho Effect: Twisting of Groups Out of Ring Plane A->H ortho-positioning B Ester Groups (-COOCH₃) B->E B->H ortho-positioning C Aromatic Ring F Reduced Electron Density (Deactivation) D->F E->F G Increased Susceptibility to Nucleophilic Attack F->G I Inhibition of Resonance H->I I->F

Caption: Logical relationship of functional group effects.

The Ortho Effect: A Steric Clash with Electronic Consequences

When bulky groups occupy adjacent (ortho) positions on a benzene ring, they can sterically hinder each other.[11][12] This phenomenon, known as the "ortho effect," forces the groups to twist out of the plane of the aromatic ring to minimize repulsion.[13][14]

Single-crystal X-ray diffraction studies of this compound provide definitive proof of this effect.[15][16][17] The analysis reveals that the functional groups are significantly inclined relative to the mean plane of the benzene ring:

  • The ester group at C1 (ortho to the nitro group) is twisted by 9.2° .[15][16]

  • The ester group at C4 is twisted by 123.3° .[15][16]

  • The nitro group itself is twisted by 135.2° .[15][16]

This steric-induced twisting has a profound electronic consequence: it disrupts the coplanarity required for efficient π-orbital overlap between the carbonyls of the ester groups and the aromatic ring.[12][13] This inhibition of resonance can alter the expected electronic properties and reactivity of the molecule.

Spectroscopic and Structural Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. A combination of spectroscopic and analytical techniques provides a comprehensive molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum shows distinct signals for the aromatic protons and the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
8.49 Singlet (s)1HAromatic H, ortho to nitro & ester[18]
8.36 Doublet of Doublets (dd)1HAromatic H, para to nitro[18]
8.02 Doublet (d)1HAromatic H, meta to nitro[18]
3.94 Singlet (s)3HMethyl ester (-OCH₃)[18]
3.89 Singlet (s)3HMethyl ester (-OCH₃)[18]

Note: The two methyl ester groups are chemically non-equivalent due to the asymmetric substitution pattern, resulting in two distinct singlets.

¹³C NMR spectroscopy reveals the different carbon environments. The carbon atoms adjacent to the electron-withdrawing substituents are significantly deshielded and appear at higher chemical shifts (downfield).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000 C-H stretchAromatic
~3000-2850 C-H stretchMethyl (aliphatic)
~1730 C=O stretchEster
~1600, 1475 C=C stretchAromatic Ring
~1530, 1350 N-O asymmetric & symmetric stretchNitro
~1250 C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 239.18.[1]

Reactivity and Synthetic Applications

The electronic and steric features discussed above dictate the molecule's role in organic synthesis.

Intermediate for Pigments and Dyes

The primary industrial application of this compound is as a precursor in the synthesis of other molecules. Its most significant use is in the production of 2-amino-dimethyl-terephthalate through the reduction of the nitro group.[17] This amino derivative is a key building block for complex organic molecules, including azo pigments and dyes.[17]

Reduction of the Nitro Group

The transformation of a nitro group into an amine is a fundamental and widely used reaction in organic synthesis.[19] This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This reaction changes the electronic nature of the substituent from a strong deactivator to a strong activator, profoundly altering the ring's reactivity.[20]

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring makes it a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[8] In these reactions, a strong nucleophile can displace a leaving group on the ring. While there is no conventional leaving group like a halogen on this molecule, under forcing conditions, reactions at the nitro group or other positions could be explored.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound in a laboratory setting.

Synthesis via Nitration of Dimethyl Terephthalate

This protocol is adapted from established industrial and laboratory procedures.[2][18] It involves the electrophilic aromatic substitution of dimethyl terephthalate.

Workflow Diagram:

G start Start step1 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Fuming HNO₃) in ice bath (0-5°C). start->step1 step2 2. Add Dimethyl Terephthalate Slowly, maintaining T < 20°C. step1->step2 step3 3. Reaction Stir for 1-2 hours at controlled temp. step2->step3 step4 4. Quench Reaction Pour mixture slowly into ice water. step3->step4 step5 5. Isolate Crude Product Filter the white precipitate. step4->step5 step6 6. Neutralization Wash Wash filter cake with NaHCO₃/NaOH soln, then with water until neutral. step5->step6 step7 7. Recrystallization Recrystallize from ethanol. step6->step7 step8 8. Dry and Characterize Dry under vacuum. Obtain final product. step7->step8 end End step8->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 150 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Slowly add 25 mL of fuming nitric acid dropwise to the sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 50 g of dimethyl terephthalate in portions. Maintain the reaction temperature between 10-15 °C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 15-20 °C for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing 1 L of crushed ice and water with vigorous stirring. A white or pale-yellow solid will precipitate.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral. A subsequent wash with a dilute sodium bicarbonate or sodium hydroxide solution followed by water can be performed to remove any residual acid.[2]

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, bright yellow crystals.[2]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

  • Yield and Characterization: Expect a yield in the range of 80-95%.[2][18] Characterize the final product by measuring its melting point (73-76 °C) and acquiring NMR, IR, and MS spectra to confirm its identity and purity.

Protocol for Product Characterization
  • Melting Point: Determine the melting point range of the dry product using a calibrated melting point apparatus. A sharp range close to the literature value indicates high purity.

  • TLC: Dissolve a small sample in ethyl acetate. Spot on a silica gel TLC plate and elute with a hexane:ethyl acetate mixture (e.g., 3:1). Visualize under UV light.

  • NMR Spectroscopy: Prepare a sample by dissolving ~10-20 mg of the product in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze a dilute solution of the product via GC-MS or direct infusion ESI-MS to confirm the molecular weight.

Conclusion

This compound is more than a simple aromatic compound; it is a case study in the intricate dance of electronic and steric effects. The powerful electron-withdrawing capabilities of the nitro and ester groups render the aromatic ring electron-deficient, predisposing the nitro group to reductive transformations that are key to its synthetic utility. Simultaneously, the steric clash between the ortho-substituents forces the functional groups out of the ring's plane, a structural deviation with subtle but important consequences for resonance and reactivity. A thorough understanding of these principles, verified through crystallographic and spectroscopic analysis, is paramount for any researcher aiming to exploit this versatile intermediate in drug development, material science, or fine chemical synthesis.

References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ortho-Substituted Benzenes Definition. (n.d.). Fiveable.
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  • Dimethyl nitroterephthalate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Zou, P., Xie, M.-H., Luo, S.-N., Liu, Y.-L., & He, Y.-J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. Retrieved from [Link]

  • Dimethyl 2-nitro-terephthalate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2215. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved from [Link]

  • Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(16), 2554-2566. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. (2013). ResearchGate. Retrieved from [Link]

  • Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemWhat. Retrieved from [Link]

  • Method for preparing compound UNC1215. (2014). Google Patents. CN104072403A.
  • The nitro group directs electrophilic aromatic substitution to the... (2023, December 20). Pearson+. Retrieved from [Link]

  • Recent advances in the synthesis of aromatic nitro compounds. (n.d.). SciSpace. Retrieved from [Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430-445. Retrieved from [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018, October 20). Quora. Retrieved from [Link]

  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. Acta crystallographica. Section E, Structure reports online, 64(Pt 11), o2215. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. (n.d.). RSC Publishing. Retrieved from [Link]

  • Muto, K., & Yamaguchi, J. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3139-3151. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Nitroarenes with Corey-Chaykovsky Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. Retrieved from [Link]

Sources

commercial availability and suppliers of Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 2-nitroterephthalate: Commercial Availability, Synthesis, and Applications for Researchers

Introduction: A Profile of a Versatile Synthetic Building Block

This compound (CAS No. 5292-45-5) is a nitro-substituted aromatic ester that serves as a pivotal intermediate in various fields of chemical synthesis.[1] Structurally, it is derived from dimethyl terephthalate and features two methyl ester groups and a nitro group positioned on a benzene ring.[1] This arrangement of functional groups makes it a highly valuable and versatile precursor for the synthesis of pigments, polymers, and specialty chemicals.[1] Its utility in both industrial and research settings is predicated on its high purity and consistent performance in subsequent chemical transformations.[1]

Known by synonyms such as Dimethyl 2-nitrobenzene-1,4-dicarboxylate and Nitroterephthalic acid dimethyl ester, this compound typically appears as a white to bright yellow crystalline powder.[2][3] Its defined physical and chemical properties are critical for its role as a reliable starting material in multi-step synthetic pathways.

Key Chemical and Physical Properties:

  • CAS Number: 5292-45-5[4][5]

  • Molecular Formula: C₁₀H₉NO₆[4][6]

  • Molecular Weight: 239.18 g/mol [4][6]

  • Appearance: White to very pale yellow or yellow crystalline powder[7][8]

  • Melting Point: 73-76 °C[6][9][10]

  • IUPAC Name: dimethyl 2-nitrobenzene-1,4-dicarboxylate[4]

  • InChI Key: PAYWCKGMOYQZAW-UHFFFAOYSA-N[7]

Commercial Availability and Sourcing

This compound is readily available from a wide range of chemical suppliers, catering to both small-scale research and large-scale industrial needs. The global supply chain is robust, with a significant concentration of manufacturers located in China.[3] Suppliers typically offer various grades and quantities, from grams for laboratory use to bulk 25 kg drums or customized packaging for industrial applications.[3][5] When sourcing this chemical, researchers should consider purity, which is commonly offered at 97% to over 99%.[6][7][11]

Below is a summary of representative suppliers, highlighting the typical range of purities and quantities available.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 98%5 g, 10 g, 25 gDistributed via Aldrich Partner.[7]
Parchem -Bulk, Drum, Bag, R&D/PilotFine and specialty chemical supplier.[5]
TCI Chemicals >97.0% (GC)25 g, 250 gOffers reagents for various research fields.[8][11]
Abound 98%5 g, 25 g, 100 g, 500 gAll products are for laboratory use only.[12]
Sarna Chemicals -Industrial QuantitiesLeading manufacturer based in India.[1]
CookeChem 98%5 gProvides pricing in RMB.[6]
BLD Pharm -VariousProvides detailed analytical data online.
MOLBASE 95% - 99%g, kgA comprehensive directory of Chinese suppliers.
India Fine Chemicals min 98.5% (HPLC)-Specializes in fine chemicals.[2]
Abhishek Chemical 98.5% min (HPLC)As per requirementManufacturer and supplier based in India.[9]

Applications in Research and Drug Development

The true value of this compound lies in the reactivity of its functional groups, which allows it to serve as a scaffold for more complex molecular architectures.

Intermediate for Dyes and Pigments

The most significant industrial application of this compound is as a key intermediate in the synthesis of high-performance pigments.[3] Specifically, it is a precursor to Dimethyl 2-aminoterephthalate, which is then used to produce Pigment Yellow 155, a vibrant and durable colorant used in paints, coatings, and plastics.[3]

Versatile Building Block in Organic Synthesis

For researchers, this compound is a valuable starting material due to its three distinct functional handles:

  • Nitro Group: The nitro group is a powerful electron-withdrawing group and, more importantly, can be selectively reduced to an amine (NH₂). This transformation is fundamental, converting the molecule into Dimethyl 2-aminoterephthalate (CAS No. 5372-81-6), a bifunctional molecule used in the synthesis of pharmaceuticals and polymers.[4][6] The resulting primary amine can undergo a vast array of reactions, including amidation, alkylation, and diazotization, opening pathways to diverse compound libraries.

  • Ester Groups: The two methyl ester groups can be hydrolyzed to carboxylic acids, transesterified with other alcohols, or reduced to alcohols. This allows for the extension of the molecular framework or the introduction of new functionalities.

Relevance in Drug Discovery and Medicinal Chemistry

While not a drug itself, this compound is a precursor to scaffolds of significant interest in drug development. The drug discovery process often involves the synthesis and screening of novel chemical entities, many of which are built upon rigid aromatic cores.

A key application is in the synthesis of linkers for Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials with applications in gas storage, catalysis, and, increasingly, in drug delivery. The reduction product, Dimethyl 2-aminoterephthalate, and its hydrolyzed form, 2-aminoterephthalic acid, are widely used as organic linkers to construct MOFs like UiO-66-NH₂. These amino-functionalized MOFs can be used to encapsulate and release therapeutic agents in a controlled manner. The ability to start from a commercially available, well-characterized precursor like this compound is a significant advantage in this field.

Key Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent, crucial transformation into the corresponding amine. These methodologies are foundational for any researcher intending to use this compound as a synthetic intermediate.

Protocol 1: Synthesis via Nitration of Dimethyl Terephthalate

This procedure details the direct nitration of commercially available Dimethyl terephthalate. The causality behind this choice is the use of a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid) to overcome the deactivating effect of the two ester groups on the aromatic ring.

Methodology: [4][11]

  • Preparation: In a four-necked flask equipped with a stirrer and thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 10-15°C.

  • Nitrating Mixture: While stirring, slowly and dropwise add 5 mL of fuming nitric acid. Ensure the temperature does not exceed 20°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 10 g of Dimethyl terephthalate in portions, maintaining the reaction temperature between 10-15°C.

  • Reaction: Stir the mixture at 15-20°C for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Slowly pour the reaction mixture into 100 mL of ice water with vigorous stirring. A white solid will precipitate.

  • Purification: Collect the precipitate by filtration. Wash the filter cake with a 5% aqueous sodium bicarbonate solution until the pH is neutral (~pH 8), followed by a wash with deionized water.

  • Drying: Dry the resulting white crystalline product, this compound, under vacuum. The expected yield is high, typically over 80%.[4]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Workup & Purification A Dimethyl Terephthalate C Reaction Flask (10-20°C) A->C B Conc. H₂SO₄ + Fuming HNO₃ B->C D Quench in Ice Water C->D 1 hr E Filtration D->E F Wash (NaHCO₃, H₂O) E->F G Vacuum Drying F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Protocol 2: Reduction to Dimethyl 2-aminoterephthalate

This protocol describes the chemoselective reduction of the nitro group to a primary amine using catalytic hydrogenation, a common and clean method. This transformation is pivotal for preparing the molecule for further functionalization in drug discovery and materials science.

Methodology: [2]

  • Preparation: To a hydrogenation vessel, add 10 g of this compound and 100 mL of a suitable solvent such as isopropanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%). Typical catalyst loading is 0.05% to 2% by weight relative to the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.3-2.5 MPa.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction is typically complete within a few hours. Monitor by TLC or HPLC.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, Dimethyl 2-aminoterephthalate, can be isolated by cooling to induce crystallization, followed by filtration and drying. The yield is typically excellent, often exceeding 95%.[2]

G cluster_0 Step 1: Reaction cluster_1 Step 2: Isolation A This compound C Hydrogenation Reactor (80-100°C, 0.3-2.5 MPa) A->C B H₂ (gas), Pd/C Catalyst Isopropanol Solvent B->C D Filter to Remove Catalyst C->D E Concentrate Solvent D->E F Crystallize & Dry E->F G Dimethyl 2-aminoterephthalate F->G

Caption: Workflow for the catalytic hydrogenation to Dimethyl 2-aminoterephthalate.

Safety and Handling

This compound is considered a hazardous chemical and requires appropriate handling procedures.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is harmful if swallowed (H302).[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[3][8] Keep it away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a foundational building block that enables innovation across multiple scientific disciplines. Its ready commercial availability, well-characterized properties, and versatile reactivity make it an indispensable tool for researchers. From the creation of vibrant industrial pigments to the synthesis of advanced materials for drug delivery applications, this compound provides a reliable and efficient starting point for complex molecular design. Understanding its sourcing, synthetic utility, and safe handling is crucial for any scientist looking to leverage its full potential in their research and development endeavors.

References

  • India Fine Chemicals. This compound. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. [Link]

  • Sarna Chemicals. 2–Nitro Dimethyl Terephthalate/NDMT | CAS No.5292-45-5. [Link]

  • MOLBASE. This compound price & availability. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties and Applications. [Link]

  • Abhishek Chemical. 2 Nitro Di Methly Terphthalate Supplier. [Link]

  • ChemWhat. Dimethyl nitroterephthalate CAS#: 5292-45-5. [Link]

  • Technichem Organics Ltd. 2 Nitro Dimethyl Terephthalate. [Link]

  • Zou, P., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. [Link]

  • Zou, P., et al. (2008). Dimethyl 2-nitro-terephthalate. PubMed. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of transition metal catalysis in drug discovery and development: an industrial perspective. John Wiley & Sons. [Link]

  • IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • Google Patents.
  • Google Patents. CN104072403A - Method for preparing compound UNC1215.

Sources

safety and handling precautions for Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Dimethyl 2-nitroterephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 5292-45-5) is a nitro-substituted aromatic ester that serves as a valuable intermediate in the synthesis of pigments, polymers, and various specialty chemicals.[1] Its utility in organic synthesis, particularly in the development of novel molecular entities, necessitates a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the essential precautions, protocols, and emergency procedures required to handle this compound safely in a laboratory environment. As a Senior Application Scientist, the causality behind each recommendation is explained to ensure a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the correct identification and understanding of the compound's physical nature. This compound is a light yellow crystalline powder.[2] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 5292-45-5[3]
Molecular Formula C₁₀H₉NO₆[3]
Molecular Weight 239.18 g/mol [3]
Appearance Light yellow crystalline powder[2]
Melting Point 73-76 °C (163.4 - 168.8 °F)[2]
Decomposition Temp. > 350°C[4]
Solubility Insoluble in water[2][4]

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]

Toxicological Profile: While specific data on carcinogenicity, mutagenicity, and reproductive toxicity for this compound is not readily available, the broader class of nitroaromatic compounds warrants a cautious approach.[4] Nitroaromatic compounds are known for their potential toxicity, and many are listed as priority pollutants by environmental agencies.[5][6] The electron-withdrawing nature of the nitro group can make these compounds biologically reactive.[5] Therefore, in the absence of specific data, it is prudent to handle this compound as a substance with potential for chronic health effects and to minimize exposure through rigorous adherence to the protocols outlined in this guide.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.

3.1 Engineering Controls

  • Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of airborne particles.[7][8]

  • Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors or dust.

  • Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination. This area should be clearly labeled.[8]

3.2 Personal Protective Equipment (PPE) The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2][7] A face shield should be worn in situations where splashing is a risk.[7]

  • Skin Protection: A lab coat must be worn and kept fastened.[7] For tasks with a higher risk of contact, chemically impervious clothing should be considered.

  • Hand Protection: Chemical-impermeable gloves, such as nitrile rubber, should be worn.[2] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination occurs or every two hours during extended use.[7][8]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[2] However, for large-scale operations or in the event of a spill outside of containment, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Work Phase Assess_Task Assess Task: Weighing, solution prep, or transfer? Check_Controls Verify Engineering Controls: Fume hood operational? Assess_Task->Check_Controls Proceed if safe Don_Coat 1. Don Lab Coat (fasten completely) Check_Controls->Don_Coat Enter work area Don_Gloves 2. Don Nitrile Gloves (inspect first) Don_Coat->Don_Gloves Don_Goggles 3. Don Safety Goggles Don_Gloves->Don_Goggles Don_Face_Shield 4. Don Face Shield (if splash risk exists) Don_Goggles->Don_Face_Shield Conditional Perform_Task Perform Task in Fume Hood Don_Goggles->Perform_Task Don_Face_Shield->Perform_Task

Caption: PPE selection and donning workflow.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount to minimizing exposure and ensuring reproducible results.

4.1 Weighing Protocol for Powdered this compound The primary risk during weighing is the generation of airborne dust.

  • Preparation: Designate a work area within a chemical fume hood. Cover the surface with an absorbent, leak-proof bench pad.[8]

  • Tare Container: Pre-weigh (tare) a sealable container (e.g., a vial with a cap) on a balance located outside the fume hood.[10]

  • Transfer Powder: Move the tared container and the stock bottle of this compound into the fume hood.

  • Aliquot: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use a spatula and avoid creating dust clouds. Keep containers closed as much as possible.[10]

  • Seal and Re-weigh: Securely close the lid on your container. Remove it from the fume hood and re-weigh it on the same balance to determine the exact mass of the powder.[10]

  • Cleanup: Decontaminate the spatula and work surface within the fume hood using a wet-wiping method.[8]

4.2 Solution Preparation

  • Following the weighing protocol, return the sealed container with the weighed powder to the fume hood.

  • Slowly add the desired solvent to the container, ensuring the powder is wetted without splashing.

  • If necessary, gently swirl or stir the mixture within the fume hood until the solid is fully dissolved.

  • Once in solution, the risk of aerosolization is significantly reduced, and the solution can be handled on the benchtop with standard precautions, provided it is in a sealed container.[10]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Spill and Emergency Procedures

A prepared response to an emergency can significantly mitigate potential harm.

6.1 Spill Cleanup Protocol The inhalation of airborne powder is a primary concern during a spill.[9]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the powder is fine and could become airborne, consider turning off local ventilation if it's safe to do so and won't compromise overall lab safety.[11]

  • Don PPE: Only trained personnel equipped with the appropriate PPE (including respiratory protection if required) should perform the cleanup.[9]

  • Contain and Absorb:

    • Gently cover the spill with a wet absorbent material (e.g., wet paper towels) to prevent the powder from becoming airborne.[9][11]

    • Once the powder is wetted and absorbed, use a scoop or other appropriate tool to carefully collect the material.[12]

  • Package Waste: Place the collected material and all contaminated cleaning supplies into a sealable, labeled hazardous waste bag or container.[12][13]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent solution, working from the outside in.[9]

  • Dispose: Dispose of all waste through the institution's hazardous waste management program.[14]

Spill_Response Spill Spill Occurs! Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Level Alert->Assess Small_Spill Small Spill (<5g, Contained) Assess->Small_Spill Manageable Large_Spill Large Spill (>5g or Airborne) Assess->Large_Spill Unmanageable Don_PPE Don Appropriate PPE (Gloves, Goggles, Coat, Respirator if needed) Small_Spill->Don_PPE Call_EHS Evacuate & Call Emergency Response (e.g., EHS) Large_Spill->Call_EHS Cover_Spill Gently cover with wet absorbent material Don_PPE->Cover_Spill Collect Collect absorbed material with scoop Cover_Spill->Collect Package Package waste in labeled, sealed container Collect->Package Decontaminate Clean spill area from outside-in Package->Decontaminate

Sources

Crystal Structure Analysis of Dimethyl 2-nitroterephthalate: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

Dimethyl 2-nitroterephthalate (C₁₀H₉NO₆) is a key chemical intermediate, notably in the synthesis of dyes and pigments.[1][2] The precise arrangement of atoms within its crystal lattice dictates its macroscopic properties, including solubility, stability, and reactivity. A thorough understanding of its three-dimensional structure is therefore paramount for professionals in materials science and drug development, as it provides a foundational blueprint for predicting its behavior and optimizing its applications.

This guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. We will delve into the causality behind the experimental choices, present a self-validating protocol, and interpret the resulting structural data to provide a holistic understanding of this compound in the solid state.

Methodology: From Synthesis to Structural Elucidation

The journey from a precursor molecule to a fully refined crystal structure involves a logical sequence of synthesis, purification, crystal growth, and diffraction analysis. Each step is critical for the success of the subsequent one.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of Dimethyl terephthalate. The choice of reagents is dictated by the need to introduce a nitro group onto the aromatic ring efficiently.

Causality of Reagent Selection:

  • Dimethyl Terephthalate (Substrate): The starting material, which provides the core benzene dicarboxylate framework.[3][4]

  • Concentrated Sulfuric Acid (H₂SO₄): Serves a dual purpose. It acts as a protonating agent for nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also acts as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the product.[3][4]

  • Fuming Nitric Acid (HNO₃): The source of the nitronium ion required for the electrophilic aromatic substitution.[3]

Experimental Protocol: Synthesis [3][4]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (to manage the exothermic nature of the reaction), dissolve 10 g of Dimethyl terephthalate in 50 mL of concentrated sulfuric acid.

  • Nitration: Slowly add 5 mL of fuming nitric acid dropwise to the solution, ensuring the temperature is maintained below 20°C.

  • Reaction Monitoring: Allow the reaction to proceed for approximately one hour after the addition is complete. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, slowly pour the reaction mixture into 100 mL of ice water while stirring. A white solid, the crude this compound, will precipitate out of the solution.

  • Purification: Filter the precipitate and wash the filter cake with a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the filtrate is neutral (~pH 8). This step removes any residual acid.

  • Drying: Dry the resulting white solid to obtain the final product. The reported melting point is in the range of 73-76°C.[4]

Part 2: Single Crystal Growth

The acquisition of high-quality diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal with a well-ordered internal lattice and minimal defects. Slow evaporation is a trusted method for achieving this.

Causality of Method Selection:

  • Slow Evaporation: This technique allows molecules to deposit onto the growing crystal lattice from a supersaturated solution in a slow, controlled manner. This minimizes the formation of defects and promotes the growth of a single, well-ordered crystal, which is essential for a successful diffraction experiment. A sample of commercial this compound can be crystallized by the slow evaporation of a solution in methanol.[2]

Experimental Protocol: Crystallization

  • Solution Preparation: Prepare a saturated solution of the synthesized this compound in a suitable solvent, such as methanol, at room temperature.

  • Evaporation Setup: Transfer the solution to a clean vial and cover it loosely with parafilm. Pierce a few small holes in the parafilm to allow for slow solvent evaporation.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days.

  • Crystal Harvesting: Once suitable, colorless block-like crystals have formed, carefully harvest them from the solution.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction solve Structure Solution (e.g., SHELXS) data_reduction->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Finalization (CIF File) refine->validate

Caption: Experimental workflow from synthesis to final structural validation.

Experimental Protocol: Data Collection and Refinement [1][2]

  • Crystal Mounting: A suitable single crystal (e.g., 0.30 × 0.30 × 0.10 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer (e.g., an Enraf–Nonius CAD-4). Data is collected at a controlled temperature, typically 293 K, using a specific X-ray source, such as Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for absorption), and merging the data to create a unique set of reflections.

  • Structure Solution: The phase problem is solved using direct methods with software such as SHELXS97. This step yields an initial electron density map and a preliminary model of the molecular structure.[1]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL97.[1] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor; a lower R-factor indicates a better fit.

Results and Discussion

The analysis of this compound yields precise information on its crystallographic parameters, molecular geometry, and intermolecular packing.

Crystallographic Data Summary

The key crystallographic data for this compound are summarized in the table below.[1][2]

ParameterValue
Chemical FormulaC₁₀H₉NO₆
Molecular Weight (Mr)239.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.9080 (14)
b (Å)12.662 (3)
c (Å)12.231 (2)
β (°)98.18 (3)
Volume (V) (ų)1058.9 (4)
Z (Molecules per cell)4
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]0.078
wR(F²) (all data)0.201
CCDC Deposition Number709441
Molecular Conformation and Crystal Packing

The crystal structure reveals significant details about the molecule's conformation. The substituent groups are not coplanar with the benzene ring.[1][2]

  • The two ester groups and the nitro group are inclined at dihedral angles of 9.2(2)°, 123.3(6)°, and 135.2(5)°, respectively, to the mean plane of the benzene ring.[1][2] This twisted conformation minimizes steric hindrance between the bulky adjacent groups.

In the crystal, the molecules arrange themselves in stacks along the a-axis. A noteworthy feature of the crystal packing is the absence of any significant π–π stacking interactions between the aromatic rings. Instead, the crystal structure is stabilized by non-classical C—H⋯O intermolecular hydrogen bonds, which link the stacked columns together.[1][2] This specific arrangement of molecules, driven by weak hydrogen bonding rather than π-stacking, is a critical insight for understanding the material's physical properties.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its solid-state structure. The compound crystallizes in the monoclinic space group P2₁/n, with a notable non-planar conformation of its substituent groups. The crystal packing is dominated by C—H⋯O interactions rather than π–π stacking. This detailed structural knowledge is invaluable for researchers and drug development professionals, offering a solid foundation for predicting material properties and designing new molecular systems with desired functionalities.

References

  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. [Link]

  • PubChem. (n.d.). Dimethyl nitroterephthalate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. IUCr Journals. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Methods X-ray diffraction (XRD). Retrieved January 7, 2026, from [Link]

  • The University of Manchester Research Explorer. (n.d.). CCDC 607526: Experimental Crystal Structure Determination. Retrieved January 7, 2026, from [Link]

  • Iowa Research Online. (n.d.). CCDC 2047783: Experimental Crystal Structure Determination. Retrieved January 7, 2026, from [Link]

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A Comprehensive Guide to the Nomenclature of Dimethyl 2-nitroterephthalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the realms of chemical synthesis, materials science, and pharmaceutical development, the precise and unambiguous identification of chemical entities is paramount for reproducibility, safety, and regulatory compliance. Dimethyl 2-nitroterephthalate is a key aromatic intermediate whose utility spans from the synthesis of high-performance pigments to its emerging role as a precursor for complex pharmaceutical scaffolds. This technical guide provides a comprehensive overview of the synonyms, database identifiers, and critical technical data for this compound. By consolidating this information, this document aims to serve as an essential resource for researchers, scientists, and drug development professionals, ensuring clarity in communication and precision in experimentation.

The Critical Role of Unambiguous Chemical Identification

This compound serves as a foundational building block in various multi-step syntheses. It is notably a direct precursor to Dimethyl 2-aminoterephthalate, a versatile intermediate for dyes and pigments.[1] Its rigid, functionalized benzene core also makes it an attractive starting point for the synthesis of novel small molecules with potential therapeutic activity.[2] Therefore, a thorough understanding of its various names and identifiers is not merely an academic exercise but a practical necessity for sourcing, synthesis, and documentation.

Systematic and Common Nomenclature: A Consolidated List

The scientific literature and commercial catalogs refer to this compound by a variety of names. This diversity arises from the application of different nomenclature systems (e.g., IUPAC vs. common names) and historical naming conventions. To prevent confusion, the following table consolidates the most frequently encountered synonyms.

SynonymContext of Use
Dimethyl 2-nitrobenzene-1,4-dicarboxylate IUPAC (International Union of Pure and Applied Chemistry) Name[3][4]
Dimethyl nitroterephthalate Common Name / Abbreviated Form[3][4][5]
1,4-Benzenedicarboxylic acid, 2-nitro-, dimethyl ester Chemical Abstracts Service (CAS) Index Name[3][6][7]
Nitroterephthalic acid dimethyl ester Common Synonym[4][6]
Terephthalic acid, nitro-, dimethyl ester Common Synonym[3][4]
2-Nitro dimethyl terephthalate Common Synonym
NDMT Industrial Abbreviation[5]

Database and Regulatory Identifiers for Unambiguous Referencing

Beyond systematic and common names, a set of unique identifiers is used by databases, regulatory bodies, and suppliers to provide a definitive, language-independent reference for the compound. Using these identifiers in laboratory notebooks, publications, and purchase orders is a best practice to eliminate ambiguity.

Identifier TypeValue
CAS Number 5292-45-5[3][4][5][8]
PubChem Compound ID (CID) 21364[3][9]
European Community (EC) Number 226-134-1[3][8][10]
MDL Number MFCD00008422[8]
Molecular Formula C10H9NO6[1][3][8][9]
InChIKey PAYWCKGMOYQZAW-UHFFFAOYSA-N[3][9][11]

Physicochemical Properties: A Data Summary

Understanding the physical properties of a compound is crucial for designing experiments, developing purification strategies, and ensuring safe handling. The data below has been compiled from various authoritative sources.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[12]
Molecular Weight 239.18 g/mol [1][3][8]
Melting Point 73-76 °C[7][8]
Boiling Point ~353-382 °C (estimated)[7]
Density ~1.27 - 1.4 g/cm³[7][13]
Water Solubility Insoluble[7][13]

Synthesis and Characterization: A Practical Workflow

This compound is most commonly synthesized via the electrophilic nitration of Dimethyl terephthalate. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of established laboratory methods.[2][13]

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid (H₂SO₄): Serves a dual purpose. It acts as a protonating agent for nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the product.

  • Temperature Control (10-20°C): Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent di-nitration and other side reactions, which would complicate purification and lower the yield of the desired mono-nitro product.

Step-by-Step Methodology:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 927 g of 98% concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/water bath to maintain a temperature of 10-15°C.

  • Nitrating Mixture Preparation: While stirring, slowly add 201 g of 97.7% nitric acid dropwise to the sulfuric acid. Ensure the temperature does not exceed 15°C.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 10-15°C, add 300 g of Dimethyl terephthalate in portions.

  • Reaction: Maintain the reaction temperature at 10-15°C for 30 minutes, then allow the temperature to rise to 15-20°C and continue stirring for an additional 30 minutes.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture into a large beaker containing 1000 mL of ice water with vigorous stirring. A white or pale-yellow solid will precipitate.

  • Neutralization and Washing: Filter the crude product and wash the filter cake sequentially with a 5% aqueous sodium hydroxide solution until the washings are neutral, followed by a final wash with deionized water.[13]

  • Recrystallization: For higher purity, suspend the washed solid in water, stir, and then add ethanol. Heat the mixture to 50-55°C until the solid completely dissolves, then cool slowly to below 5°C to induce recrystallization.

  • Drying: Collect the purified crystals by filtration and dry under vacuum at 60°C to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product DMT Dimethyl Terephthalate Reaction Nitration (10-20°C) DMT->Reaction Nitrating_Mix Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mix->Reaction Quench Ice Water Quench & Precipitation Reaction->Quench Reaction Mixture Purify Washing & Recrystallization Quench->Purify Crude Solid Final_Product This compound Purify->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The primary value of this compound lies in its role as a chemical intermediate. The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.

  • Dye and Pigment Synthesis: The most significant industrial application is the reduction of the nitro group to form Dimethyl 2-aminoterephthalate. This amino-diester is a key precursor for various azo dyes and high-performance pigments, such as Pigment Yellow 155.[1]

  • Pharmaceutical Scaffolding: In drug development, the 2-aminoterephthalate scaffold derived from this compound is used to construct more complex molecules. For example, it is a documented intermediate in the synthesis of UNC1215, a chemical probe used in epigenetic research.[2] The ability to functionalize the amine and ester groups provides a versatile platform for building libraries of compounds for screening.

Application Pathway Diagram

Application_Pathway cluster_products Downstream Products Start This compound Intermediate Dimethyl 2-aminoterephthalate Start->Intermediate Reduction (e.g., H₂, Pd/C) Dyes Azo Dyes Intermediate->Dyes Diazotization & Coupling Pigments Pigment Yellow 155 Intermediate->Pigments Condensation Reactions Pharma Pharmaceutical Scaffolds (e.g., UNC1215 Precursor) Intermediate->Pharma Amide Coupling, etc.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with the following hazards:

  • GHS Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[3][12][14]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15] In situations where dust may be generated, a NIOSH-approved dust respirator is recommended.[12][15]

  • Handling: Conduct all manipulations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[13][15] Keep it away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established applications in the pigment industry and growing potential in pharmaceutical research. For scientists and researchers, the key to its effective and safe utilization lies in its unambiguous identification. By consistently using standardized identifiers such as the CAS number (5292-45-5) and its IUPAC name (Dimethyl 2-nitrobenzene-1,4-dicarboxylate), the scientific community can ensure clarity, precision, and reproducibility. This guide has consolidated the essential nomenclature, properties, and handling information to support this goal, providing a foundational resource for professionals in the field.

References

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A Senior Application Scientist's Guide to the Initial Characterization of Novel Dimethyl 2-nitroterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative for Characterizing Novel Derivatives

Dimethyl 2-nitroterephthalate is a well-defined chemical entity, notable as a key intermediate in the synthesis of materials like Pigment Yellow 155. Its rigid aromatic core, substituted with a nitro group and two methyl ester functionalities, presents a versatile scaffold for chemical modification. The true scientific value, however, lies in its untapped potential. By synthesizing and meticulously characterizing novel derivatives, we unlock new molecular architectures with tailored electronic, steric, and physicochemical properties. These new chemical entities could serve as advanced intermediates, novel materials, or, critically for our audience, as fragments or lead compounds in drug discovery. The electron-withdrawing nature of the nitro group, combined with the ester functionalities, makes this scaffold particularly interesting for exploring interactions with biological targets.[1]

This guide is structured to provide a logical, robust, and scientifically-grounded workflow for the initial characterization of such novel derivatives. It moves beyond a simple checklist of techniques, delving into the causality behind each analytical choice. Our objective is to build a self-validating dossier of evidence for each new molecule, ensuring that its structure, purity, and fundamental properties are established with unequivocal certainty—a prerequisite for any further development.[2][3]

Synthesis and Purification: Establishing a Quality Foundation

The journey of characterization begins with a well-executed synthesis and rigorous purification. The quality of all subsequent data is contingent on the homogeneity of the sample.

General Synthetic Approach: Nitration of Dimethyl Terephthalate

A common route to the parent compound, this compound, involves the electrophilic nitration of dimethyl terephthalate.[4][5] This foundational reaction can be adapted to create a diverse library of derivatives.

Exemplary Protocol:

  • In a flask maintained at 10-15°C, slowly add fuming nitric acid to concentrated sulfuric acid with stirring to generate the nitronium ion (NO₂⁺).[1][4]

  • Gradually introduce the dimethyl terephthalate starting material while maintaining the temperature below 20°C.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Upon completion, carefully pour the reaction mixture into ice water to precipitate the crude product.[5]

  • Filter the precipitate and wash with a basic solution (e.g., sodium bicarbonate) to neutralize residual acid, followed by water.[4]

The Crucial Step: Purification to Analytical Grade

Purification is not merely a preparatory step; it is the first act of characterization. The goal is to achieve >95% purity, which is the standard threshold for subsequent structural elucidation.

Recommended Protocol: Recrystallization

  • Dissolve the crude product in a suitable hot solvent or solvent system (e.g., ethanol/water). The choice of solvent is critical and must be determined empirically to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]

  • Once fully dissolved, allow the solution to cool slowly and undisturbed. This promotes the formation of well-ordered crystals, excluding impurities.[4]

  • Collect the purified crystals by filtration and dry them under a vacuum to remove residual solvent.[4] The melting point of the parent compound is reported as 73-76°C; a sharp melting point range for a new derivative is an early indicator of high purity.[4]

The Workflow of Modern Characterization

A multi-technique approach is essential for unambiguously defining a novel compound. Each technique provides a unique piece of the structural puzzle, and together, they form a cohesive and validating picture.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Synthesis Novel Derivative Synthesis Purification Recrystallization & Purity Check (TLC, mp) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Spectroscopy IR / UV-Vis (Functional Groups) NMR->Spectroscopy Thermal Thermal Analysis (DSC, TGA) NMR->Thermal XRay Single Crystal X-Ray (Absolute Structure) MS->XRay If crystal Final Confirmed Novel Compound XRay->Final Purity Purity Confirmation (HPLC) Thermal->Purity Purity->Final

Caption: Workflow for the characterization of a novel chemical entity.

Core Techniques for Structural Elucidation

This phase aims to determine the precise atomic connectivity and molecular formula of the new derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of organic compound characterization, providing detailed information about the carbon-hydrogen framework.[6][7]

  • Why it's essential: ¹H NMR reveals the number of distinct proton environments and their neighboring protons (via splitting patterns), while ¹³C NMR identifies the number of unique carbon atoms. For a derivative of this compound, NMR confirms that the intended modification has occurred by showing expected shifts in the aromatic region and the appearance of new signals corresponding to the added functional group.

  • Self-Validation: The integration of proton signals must correspond to the number of protons in the proposed structure. Two-dimensional techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively, validating the initial 1D spectral assignments.[6]

Protocol: Sample Preparation for NMR

  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for these types of compounds.[5]

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed, although modern spectrometers can lock onto the solvent signal.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field spectrometer (≥400 MHz is recommended for good signal resolution).[2][5]

Hypothetical Data: ¹H NMR Comparison
Compound Key Chemical Shifts (δ, ppm) Interpretation
This compound (Parent)8.49 (s, 1H), 8.36 (dd, 1H), 8.02 (d, 1H), 3.94 (s, 3H), 3.89 (s, 3H)Aromatic protons and two distinct methyl ester groups.[5]
Novel Derivative (e.g., 5-amino)~7.5-8.0 (multiple signals), ~5.0 (br s, 2H), 3.9 (s, 3H), 3.85 (s, 3H)Upfield shift of aromatic protons due to the electron-donating amino group; appearance of a new broad singlet for the -NH₂ protons.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[7]

  • Why it's essential: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[3][6] The fragmentation pattern can also offer structural clues that corroborate NMR data. For nitroaromatic compounds, characteristic fragments corresponding to the loss of NO, NO₂, or OCH₃ groups are often observed.[8][9]

  • Self-Validation: The experimentally determined mass from HRMS must match the calculated mass for the proposed molecular formula to within a very small tolerance (typically < 5 ppm). This provides extremely high confidence in the elemental composition.

Protocol: Sample Submission for ESI-HRMS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Ensure the sample is fully dissolved and free of particulate matter by filtering through a syringe filter if necessary.

  • Submit the sample for analysis by Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). Both positive and negative ion modes should be tested to see which provides a better signal for the molecule of interest.

Single Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[10][11][12]

  • Why it's essential: This technique determines the three-dimensional arrangement of atoms in the crystal, providing precise bond lengths, bond angles, and the absolute configuration for chiral molecules.[10][13] It is considered the gold standard for structural determination.[11][13] The structure of the parent this compound has been determined by this method, showing the inclination of the functional groups relative to the benzene ring.[14]

  • Self-Validation: The solved crystal structure must be chemically sensible and consistent with all spectroscopic data (NMR, MS, IR). A low R-factor in the final refinement indicates a good fit between the experimental diffraction data and the proposed structural model.[14]

Characterization of Physicochemical Properties

Beyond molecular structure, the bulk properties of a new compound are critical for its potential application.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal behavior and stability of a compound.[15][16][17]

  • Why it's essential: DSC measures heat flow associated with thermal transitions.[15] For a crystalline solid, it provides a precise melting point (as an endothermic peak) and can reveal other phase transitions. A sharp melting peak is a strong indicator of high purity. TGA measures changes in mass as a function of temperature, revealing the decomposition temperature and providing information about the compound's thermal stability.[15][18]

  • Self-Validation: TGA can validate DSC results. If a DSC thermogram shows a sharp exothermic event, TGA can confirm whether this is due to decomposition (with associated mass loss) or another process like crystallization.[16]

Protocol: Combined TGA/DSC Analysis

  • Place a small, accurately weighed amount of the sample (2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).[18]

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 500 °C).[16]

  • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

Expected Thermal Data
Technique Information Gained
DSC Precise melting point (Tₘ), heat of fusion (ΔHբ), presence of polymorphs or phase transitions.[17]
TGA Onset of decomposition (Tₔ), thermal stability range, presence of residual solvent or hydrates.[17]
Purity Confirmation by Chromatography

While NMR and melting point provide strong evidence of purity, High-Performance Liquid Chromatography (HPLC) offers a quantitative assessment.

  • Why it's essential: HPLC is highly effective at separating the main compound from even small amounts of structurally similar impurities.[6] A single, sharp peak in the chromatogram (when monitored at a suitable UV wavelength) is powerful evidence of a homogenous sample.

  • Self-Validation: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a new compound to be considered pure, this value should ideally be ≥95%.[2]

G cluster_details workflow Sample Prep HPLC System Data Acquisition Analysis prep Dissolve sample in mobile phase hplc Injector -> Pump -> Column -> Detector acq Monitor UV Absorbance vs. Retention Time analysis Integrate Peak Areas Calculate Purity (%) prep->hplc Inject hplc->acq Elute acq->analysis Generate Chromatogram

Caption: High-level workflow for HPLC purity analysis.

Conclusion: Synthesizing the Data into a Cohesive Narrative

The initial characterization of a novel this compound derivative is a systematic process of evidence gathering. No single technique is sufficient. True confidence in a new molecular entity comes from the convergence of orthogonal analytical methods. The high-resolution mass confirms the elemental formula, NMR spectroscopy maps the atomic connectivity, X-ray crystallography (when possible) provides an unambiguous 3D structure, thermal analysis defines its stability, and chromatography quantifies its purity. By following this rigorous, self-validating workflow, researchers can confidently establish the identity and quality of their novel compounds, building the essential foundation for their application in drug development and materials science.

References

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Methodological & Application

Synthesis Protocol for Dimethyl 2-Nitroterephthalate via Nitration of Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 2-nitroterephthalate is a key chemical intermediate, primarily utilized in the synthesis of dyes and pigments, such as Pigment Yellow 155.[1] Its strategic importance also extends to the pharmaceutical and polymer industries, where it serves as a precursor for compounds like 2-aminoterephthalic acid, a valuable building block for various functional materials.[2] The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) nitration of dimethyl terephthalate. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the dimethyl terephthalate molecule.

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. It encompasses a thorough examination of the underlying reaction mechanism, a step-by-step experimental procedure, and detailed guidelines for product purification and characterization. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development and related fields, aiming to ensure a safe, efficient, and reproducible synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of dimethyl terephthalate proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, the nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The two methoxycarbonyl (-COOCH₃) groups on the dimethyl terephthalate ring are deactivating and meta-directing substituents.[3] This is due to their electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. The meta-directing effect arises because the deactivation is more pronounced at the ortho and para positions relative to the ester groups. Consequently, the incoming electrophile (the nitronium ion) is directed to the positions meta to both ester groups. In the case of dimethyl terephthalate, the positions ortho to one ester group and meta to the other (positions 2 and 5) are the most favorable sites for substitution. Due to steric hindrance between the bulky nitro group and the adjacent ester group, substitution at the 2-position is generally favored.

The mechanism involves the attack of the π electrons of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from dimethyl terephthalate using a mixture of fuming nitric acid and concentrated sulfuric acid.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
Dimethyl terephthalateC₁₀H₁₀O₄194.18>99%10.0 gStarting material.
Concentrated Sulfuric AcidH₂SO₄98.0898%50 mLCatalyst and solvent.
Fuming Nitric AcidHNO₃63.01>90%5 mLNitrating agent.
IceH₂O18.02-As neededFor cooling and precipitation.
Saturated Sodium BicarbonateNaHCO₃84.01Saturated solutionAs neededFor neutralization.
EthanolC₂H₅OH46.0795% or absoluteAs neededFor recrystallization.
Deionized WaterH₂O18.02-As neededFor washing.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR spectrometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep1 Dissolve Dimethyl Terephthalate in Conc. H₂SO₄ prep2 Cool the mixture in an ice bath prep1->prep2 react1 Slowly add Fuming Nitric Acid dropwise prep2->react1 react2 Maintain temperature below 20°C react1->react2 react3 Stir for 1 hour after addition react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Pour reaction mixture into ice-water react4->workup1 workup2 Filter the precipitate (crude product) workup1->workup2 workup3 Wash with saturated NaHCO₃ solution workup2->workup3 workup4 Wash with deionized water workup3->workup4 workup5 Dry the crude product workup4->workup5 purify1 Recrystallize from ethanol workup5->purify1 purify2 Collect purified crystals by filtration purify1->purify2 purify3 Dry the final product purify2->purify3 analysis1 Determine melting point purify3->analysis1 analysis2 Acquire ¹H and ¹³C NMR spectra purify3->analysis2

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g of dimethyl terephthalate in 50 mL of concentrated sulfuric acid with stirring.[4]

  • Cooling: Cool the resulting solution in an ice bath until the internal temperature is below 10°C.

  • Nitration: While maintaining the temperature below 20°C, slowly add 5 mL of fuming nitric acid dropwise from a dropping funnel over a period of 15-20 minutes with vigorous stirring.[4] Caution: This reaction is highly exothermic. Careful temperature control is crucial.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of an ice-water slurry with constant stirring. A white solid will precipitate.[4]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with a saturated sodium bicarbonate solution until the washings are neutral (pH ~8), followed by washing with copious amounts of deionized water to remove any residual acid.[4]

  • Drying the Crude Product: Dry the collected solid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to obtain the crude this compound. A typical yield of the crude product is around 80-85%.[4]

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol (approximately 50-55°C). Once completely dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. A typical yield of the pure product is around 95% based on the crude product. The expected melting point of the purified product is 73-76°C.[1]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point determination.

Expected Yield and Purity
ParameterExpected Value
AppearanceWhite to pale yellow crystalline solid
Yield (crude)80-85%
Yield (purified)~95% (from crude)
Melting Point73-76°C[1]
Purity (by GC or HPLC)>99%
¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.49s1HAromatic H
8.36dd1HAromatic H
8.02d1HAromatic H
3.94s3H-OCH₃
3.89s3H-OCH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is a key analytical tool for confirming its structure. Based on spectral databases and theoretical predictions, the following chemical shifts are expected:

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~164C=O (ester)
~149C-NO₂
~135Aromatic C
~133Aromatic C
~131Aromatic C
~129Aromatic C
~127Aromatic C
~53.5-OCH₃
~53.0-OCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

This synthesis involves the use of highly corrosive and strong oxidizing acids. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations involving concentrated sulfuric acid and fuming nitric acid must be performed in a well-ventilated chemical fume hood.

  • Handling Acids: When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated acids; instead, add the acid to water slowly and with stirring when diluting or quenching.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control to prevent the reaction from running away.

  • Spill Response: Have appropriate spill kits for acids readily available. In case of a spill, neutralize with sodium bicarbonate or another suitable neutralizing agent and clean up according to established laboratory procedures.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the nitration of dimethyl terephthalate. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can consistently obtain a high yield of the pure product. The comprehensive characterization data and safety guidelines further support the successful and safe implementation of this important organic transformation in a laboratory setting.

References

  • CN104072403A - Method for preparing compound UNC1215 - Google P
  • Directing Groups in Electrophilic Aromatic Substitution. (Source: In-depth chemistry resources)
  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

  • Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (URL: [Link])

  • Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem. (URL: [Link])

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (URL: [Link])

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (URL: [Link])

  • Exploring this compound: Properties and Applications. (URL: [Link])

  • NMR Chemical Shifts.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • A guide to 13C NMR chemical shift values.
  • This compound - PMC - NIH. (URL: [Link])

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Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a critical pathway to aromatic amines, which are pivotal intermediates in the production of pharmaceuticals, dyes, and advanced polymers. This application note provides a comprehensive guide to the catalytic hydrogenation of Dimethyl 2-nitroterephthalate to Dimethyl 2-aminoterephthalate. We delve into the underlying reaction mechanism, offer detailed, field-proven experimental protocols for high-pressure hydrogenation, and address critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust, efficient, and scalable synthesis of this valuable building block.

Introduction: The Significance of Catalytic Hydrogenation

Dimethyl 2-aminoterephthalate is a key precursor for a variety of high-value materials, including functionalized metal-organic frameworks (MOFs) and specialty polymers.[1] The conversion of its nitro-analogue, this compound, is most effectively achieved through catalytic hydrogenation. This method is widely favored over traditional stoichiometric reductions (e.g., using metals like iron or tin in acidic media) for several compelling reasons:

  • High Selectivity: Catalytic hydrogenation, particularly with palladium-based catalysts, can selectively reduce the nitro group while leaving other functional groups, such as esters, intact.[2]

  • Efficiency and Atom Economy: The reaction utilizes molecular hydrogen as the reductant, producing water as the only stoichiometric byproduct, which aligns with the principles of green chemistry.

  • Scalability: The process is well-established and highly scalable, making it suitable for both laboratory research and industrial production.[3]

This guide will focus on the use of Palladium on Carbon (Pd/C) as the catalyst, a widely adopted and highly effective system for this transformation.[4]

Reaction Mechanism: The Pathway from Nitro to Amino

The catalytic reduction of a nitro group to an amine is a complex six-electron process that occurs on the surface of a heterogeneous catalyst.[5] The transformation is not a single step but a cascade of sequential reduction events. The widely accepted Haber mechanism outlines this pathway, which proceeds through nitroso and hydroxylamine intermediates.[6]

The key stages are:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate (this compound) are adsorbed onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond is cleaved on the palladium surface, generating highly reactive adsorbed hydrogen atoms.

  • Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen. The process typically follows the path:

    • Nitro (R-NO₂) → Nitroso (R-NO)

    • Nitroso (R-NO) → Hydroxylamine (R-NHOH)

    • Hydroxylamine (R-NHOH) → Amine (R-NH₂)[5][7][8]

  • Desorption: The final product, Dimethyl 2-aminoterephthalate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

G cluster_catalyst Palladium Catalyst Surface cluster_reduction Stepwise Reduction Pathway H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Adsorption & Activation Nitro R-NO₂ (Substrate) Nitro_ads R-NO₂ (adsorbed) Nitro->Nitro_ads Adsorption Nitro_ads_r R-NO₂ Nitroso R-NO (Nitroso) Nitro_ads_r->Nitroso +2H, -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Amine R-NH₂ (Amine Product) Hydroxylamine->Amine +2H, -H₂O Product_sol Product in Solution Amine->Product_sol Desorption

Caption: Experimental workflow for catalytic hydrogenation.

Performance Data and Troubleshooting

The following table summarizes typical reaction parameters and expected results based on patent literature.

ParameterValueReference(s)
SubstrateThis compound[3]
SolventIsopropanol[3]
CatalystPrecious metal catalyst (e.g., Pd/C)[3]
Catalyst Loading0.05% - 20% (w/w vs. substrate)[3]
Temperature80 - 100 °C[3]
Hydrogen Pressure0.3 - 2.5 MPa (approx. 45 - 360 psi)[3]
Reaction Time1 - 3 hours (until H₂ uptake ceases)[9]
Expected Yield >95% [3]
Purity >99% (by chromatography) [3]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or leaks. 3. Low temperature or insufficient stirring.1. Use fresh, high-quality catalyst. 2. Perform a thorough leak test; ensure adequate H₂ supply. 3. Increase temperature/stirring within safe limits.
Low Yield 1. Mechanical loss during filtration/transfer. 2. Incomplete product isolation during work-up.1. Ensure quantitative transfer of the reaction mixture. 2. Optimize extraction/recrystallization solvent and pH.
Side Product Formation Over-reduction of ester groups or aromatic ring (at very high pressures/temperatures).Operate within the recommended temperature and pressure range. Use a selective catalyst if necessary. [10][11]
Catalyst Deactivation Presence of impurities (sulfur, halides) in substrate or solvent.Use high-purity reagents. Pre-treat substrate if impurities are suspected.

Mandatory Safety Precautions

Catalytic hydrogenation is a potentially hazardous procedure if not performed correctly. Adherence to safety protocols is paramount.

  • Hydrogen Hazards: Hydrogen is colorless, odorless, and highly flammable, forming explosive mixtures with air over a wide concentration range (4-75%). All operations must be conducted in a well-ventilated fume hood, away from ignition sources (sparks, open flames, static electricity). [12][13][14][15]* Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "activated" and saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air. [12]Never allow the used catalyst to dry. Always handle it under an inert atmosphere or keep it thoroughly wetted with a solvent like water during filtration and disposal. [13][14]* High-Pressure Operations: Only trained personnel should operate high-pressure reactors. Always use a blast shield and never exceed the rated pressure and temperature limits of the vessel. [16]Ensure the safety relief valve and rupture disc are correctly installed and rated. [14]* Oxygen Exclusion: The most critical step for preventing an explosion is the rigorous removal of all oxygen from the reactor before introducing hydrogen. [12]The nitrogen purging procedure must be performed diligently.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. [15]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
  • Hydrogenation SOP. Google Vertex AI Search.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Google Vertex AI Search.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Google Vertex AI Search.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. Google Vertex AI Search.
  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. Google Vertex AI Search.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. Google Vertex AI Search.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Google Vertex AI Search.
  • Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH 2. ResearchGate. Available at: [Link]

  • CN104072403A - Method for preparing compound UNC1215. Google Patents.
  • CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. Google Patents.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Effect of reduction temperature on formation and evolution of Ni/Al2O3 Catalysts for hydrogenation of dimethyl terephthalate to dimethyl 1,4-Cyclohexanedicarboxylate. ResearchGate. Available at: [Link]

  • Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes | Request PDF. ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate over Ru/Al 2 O 3 catalyst. SciEngine. Available at: [Link]

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Application Notes & Protocols: Synthesis of Pigment Yellow 155 Utilizing Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of C.I. Pigment Yellow 155, a high-performance organic pigment, with a specific focus on the utilization of Dimethyl 2-nitroterephthalate as a key precursor. This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. We will explore the synthesis of the diazo component from this compound and the coupling component, followed by the final azo coupling reaction to yield Pigment Yellow 155.[1]

Introduction: The Significance of Pigment Yellow 155 and this compound

C.I. Pigment Yellow 155 is a diarylide yellow pigment characterized by its brilliant greenish-yellow hue, excellent lightfastness, weather fastness, and thermal stability. These properties make it a valuable colorant in a wide range of applications, including industrial paints, automotive coatings, architectural coatings, and plastics. The molecular structure of Pigment Yellow 155 is a symmetrical double azo compound.[1]

Traditionally, the synthesis of Pigment Yellow 155 involves the diazotization of Dimethyl 2-aminoterephthalate and subsequent coupling with N,N'-1,4-phenylenebis(3-oxobutanamide).[1] This guide will focus on a synthesis route starting from this compound, which is reduced to form the corresponding amine, Dimethyl 2-aminoterephthalate, the crucial diazo component. This approach offers a versatile starting point for the synthesis.

The overall synthesis can be conceptually divided into three main stages:

  • Synthesis of the Diazo Component: Reduction of this compound to Dimethyl 2-aminoterephthalate.

  • Synthesis of the Coupling Component: Preparation of N,N'-(1,4-Phenylene)bis(acetoacetamide).

  • Azo Coupling Reaction: Diazotization of the amino component and subsequent coupling with the prepared bis(acetoacetamide) derivative to form Pigment Yellow 155.

Reaction Pathway and Mechanism

The synthesis of Pigment Yellow 155 is a classic example of an azo coupling reaction, a cornerstone of dye and pigment chemistry.[2][3] The reaction involves the electrophilic substitution of an aromatic ring by a diazonium salt.

Overall Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Pigment Yellow 155 starting from this compound.

Pigment_Yellow_155_Synthesis cluster_0 Part 1: Diazo Component Synthesis cluster_1 Part 2: Coupling Component Synthesis cluster_2 Part 3: Pigment Synthesis A This compound B Dimethyl 2-aminoterephthalate A->B Reduction (e.g., H₂, Pd/C) F Diazonium Salt of Dimethyl 2-aminoterephthalate B->F Diazotization (NaNO₂, HCl) C p-Phenylenediamine E N,N'-(1,4-Phenylene)bis(acetoacetamide) C->E Condensation D tert-Butyl acetoacetate D->E Condensation G Pigment Yellow 155 E->G Azo Coupling F->G Azo Coupling

Caption: Synthesis workflow for Pigment Yellow 155.

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
p-Phenylenediamine≥99%Acros Organics
tert-Butyl acetoacetate≥98%TCI
Sodium NitriteACS ReagentFisher Scientific
Hydrochloric Acid37%VWR
Palladium on Carbon (10%)Johnson Matthey
XylenesAnhydrousEMD Millipore
Sodium HydroxidePelletsJ.T. Baker
Sodium CarbonateAnhydrousMacron

Equipment:

  • Glass reactors with overhead stirrers, temperature probes, and reflux condensers

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Addition funnels

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Drying oven

  • High-pressure reactor (for post-treatment)

Protocol 1: Synthesis of Dimethyl 2-aminoterephthalate (Diazo Component)

Principle: The nitro group of this compound is reduced to an amine group using catalytic hydrogenation. This is a standard and efficient method for this transformation.

Procedure:

  • In a suitable hydrogenation reactor, charge this compound and a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (typically 1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude Dimethyl 2-aminoterephthalate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure amine.

Protocol 2: Synthesis of N,N'-(1,4-Phenylene)bis(acetoacetamide) (Coupling Component)

Principle: This synthesis involves the condensation reaction between p-phenylenediamine and two equivalents of an acetoacetylating agent, in this case, tert-butyl acetoacetate.[4] The reaction is driven to completion by heating in a high-boiling solvent.[4]

Procedure: [4]

  • Heat a solution of tert-butyl acetoacetate (2.1 equivalents) in xylenes to 140°C under magnetic stirring.[4]

  • After 10 minutes, add a solution of p-phenylenediamine (1 equivalent) in xylenes dropwise over 10 minutes.[4]

  • Continue stirring at 140°C for 1 hour.[4]

  • Remove the bulk of the xylenes in vacuo to yield a pale yellow precipitate.[4]

  • Redissolve the solid in ethyl acetate and add hexane dropwise until the solution becomes cloudy.[4]

  • Allow the solution to stand at room temperature for at least 12 hours to facilitate crystallization.[4]

  • Filter the resulting white solids and dry them in a vacuum oven at 40°C to obtain pure N,N'-(1,4-Phenylene)bis(acetoacetamide).[4]

Protocol 3: Synthesis of Pigment Yellow 155

Principle: This is a two-step, one-pot synthesis involving the diazotization of Dimethyl 2-aminoterephthalate followed by an azo coupling reaction with N,N'-(1,4-Phenylene)bis(acetoacetamide). The pH and temperature control are critical for a successful reaction.[3][5]

Step 1: Preparation of the Diazo Solution [5]

  • In a beaker, add water, Dimethyl 2-aminoterephthalate, and zirconia beads. Stir for 10-30 minutes. The zirconia beads aid in the dispersion of the sparingly soluble amine.[5]

  • Add hydrochloric acid and acetic acid and continue stirring for 2.5-3.5 hours.[5]

  • Cool the mixture to 0°C.[5]

  • Slowly add a solution of sodium nitrite to initiate the diazotization reaction. Maintain the temperature below 5°C.[5]

  • After the diazotization is complete (indicated by a positive starch-iodide test for excess nitrous acid), add diatomaceous earth and filter to obtain a clear diazonium salt solution.[5]

Step 2: Azo Coupling Reaction [5]

  • In a separate reactor, dissolve the coupling component, N,N'-(1,4-Phenylene)bis(acetoacetamide), in an aqueous solution of sodium hydroxide.[5]

  • Cool this solution to 5-10°C.[5]

  • Slowly add the previously prepared diazo solution to the coupling component solution.[5]

  • Maintain the temperature at 5-10°C and the pH above 4.8 by adding a 10% sodium carbonate solution as needed.[5]

  • Allow the coupling reaction to proceed for 150-240 minutes.[5]

  • Continue stirring for an additional 30 minutes after the addition is complete.[5]

Step 3: Post-Treatment and Isolation [5]

  • Transfer the reaction mixture to a high-pressure reactor and heat it to 110-130°C for 2 hours for pigment finishing. This step can improve the crystalline form and properties of the pigment.[5]

  • Cool the mixture, filter the solid pigment, and wash it thoroughly with pure water.[5]

  • Dry the final product at 80°C to obtain Pigment Yellow 155.[5]

Data Summary and Expected Results

ParameterProtocol 1Protocol 2Protocol 3
Key Reagents This compound, H₂, Pd/Cp-Phenylenediamine, tert-Butyl acetoacetateDimethyl 2-aminoterephthalate, NaNO₂, N,N'-(1,4-Phenylene)bis(acetoacetamide)
Solvent Methanol or Ethyl AcetateXylenes, Ethyl Acetate, HexaneWater, HCl, Acetic Acid
Temperature 40-60°C140°C0-10°C (Diazotization), 5-10°C (Coupling), 110-130°C (Finishing)
Reaction Time 4-8 hours~1.5 hours3-5 hours (Coupling), 2 hours (Finishing)
Expected Yield >90%~50%[4]High
Product Appearance White to off-white solidWhite solidBrilliant yellow powder[1]

Troubleshooting and Key Considerations

  • Solubility of Diazo Component: Dimethyl 2-aminoterephthalate has poor solubility in acidic aqueous solutions, which can make the diazotization reaction difficult. The use of zirconia beads and a mixture of hydrochloric and acetic acids helps to improve its dispersion and reactivity.[5]

  • Temperature Control: Maintaining a low temperature (0-5°C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

  • pH Control: The pH of the coupling reaction must be carefully controlled. A pH that is too low will result in a slow reaction, while a pH that is too high can lead to the formation of undesired side products. The optimal pH is typically mildly acidic to neutral.[3]

  • Pigment Finishing: The heat treatment in a high-pressure reactor is an important step for controlling the particle size, crystal form, and ultimately the coloristic properties and performance of the pigment.[6][7]

Conclusion

The synthesis of Pigment Yellow 155 from this compound is a multi-step process that requires careful control of reaction conditions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this high-performance pigment. The provided methodologies emphasize safety, efficiency, and the production of a high-quality final product suitable for a variety of demanding applications.

References

  • Preparation method and application of pigment yellow 155 - Google P
  • Pigment Yellow 155. (2012-11-23). (URL: )
  • C.i.
  • C.i.
  • Azo coupling - Wikipedia. (URL: [Link])

  • Azo Coupling - Organic Chemistry Portal. (URL: [Link])

  • PIGMENT YELLOW 155 - Ataman Kimya. (URL: [Link])

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Application Notes and Protocols for the Functionalization of Polymers with Dimethyl 2-Nitroterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Advanced Polymer Architectures

The strategic functionalization of polymers is a cornerstone of modern materials science and drug development. By precisely introducing specific chemical moieties onto a polymer backbone, researchers can tailor its physical, chemical, and biological properties for a wide range of applications, from targeted drug delivery and tissue engineering to advanced coatings and stimuli-responsive materials.[1][2] Dimethyl 2-nitroterephthalate and its derivatives are a class of small molecules that offer a versatile platform for polymer functionalization. The presence of three key functional groups—two methyl esters and a nitro group—provides multiple avenues for chemical modification, enabling the creation of complex and highly functionalized polymer architectures.

This comprehensive guide provides detailed application notes and protocols for the two primary strategies for functionalizing polymers using this compound derivatives:

  • Post-Polymerization Modification via Reduction and Amide Coupling: A two-step process that involves the reduction of the nitro group to a reactive amine, followed by coupling reactions to introduce desired functionalities.

  • Direct Polymer Functionalization via Nucleophilic Aromatic Substitution (SNAr): A direct approach to attach nucleophilic polymers to the aromatic ring, leveraging the activating effect of the nitro group.

These methods offer a powerful toolkit for researchers seeking to develop novel polymeric materials with tailored properties.

Method 1: Post-Polymerization Modification via Nitro Group Reduction and Amide Coupling

This widely employed strategy involves a two-step process. First, the inert nitro group is chemically reduced to a highly versatile primary amine. This newly formed amine then serves as a reactive handle for subsequent coupling reactions, most commonly amide bond formation, to attach a wide array of functional molecules.

Scientific Principle

The core of this method lies in the robust and well-established chemistry of reducing aromatic nitro compounds to their corresponding anilines.[3] A variety of reducing agents can be employed, with the choice depending on the specific polymer and the desired reaction conditions.[4][5][6] Once the amine functionality is introduced, standard amide coupling protocols, often facilitated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), can be used to form a stable amide linkage with carboxylic acid-containing molecules.[7]

Workflow Diagram

workflow cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Amide Coupling start Polymer with Pendant This compound reduction Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) start->reduction amine_polymer Amine-Functionalized Polymer reduction->amine_polymer coupling Amide Coupling Reaction (e.g., DCC, HOBt) amine_polymer->coupling functional_molecule Carboxylic Acid-Containing Functional Molecule (R-COOH) functional_molecule->coupling final_product Functionalized Polymer coupling->final_product

Caption: Workflow for post-polymerization modification.

Detailed Protocols

Protocol 1.1: Reduction of the Nitro Group in a Polymer Backbone

This protocol describes the reduction of the nitro group on a polymer containing this compound units to an amine using catalytic hydrogenation.

Materials:

  • Nitro-functionalized polymer

  • Palladium on carbon (10% Pd/C)[4][5]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel, dissolve the nitro-functionalized polymer in the chosen anhydrous solvent.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading should be optimized but typically ranges from 5-10 mol% relative to the nitro groups.

  • Seal the reaction vessel and purge the system with the inert gas.

  • Introduce hydrogen gas, either from a balloon or by pressurizing the reaction vessel (typically to 50 psi).[4]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking aliquots and analyzing them using techniques such as FT-IR (disappearance of the nitro group stretches at ~1530 and 1350 cm⁻¹) or ¹H NMR spectroscopy.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • The resulting solution contains the amine-functionalized polymer and can be used directly in the next step or the polymer can be isolated by precipitation in a non-solvent.

Protocol 1.2: Amide Coupling of the Amine-Functionalized Polymer

This protocol details the coupling of the newly formed amine groups on the polymer with a carboxylic acid-containing functional molecule using DCC as a coupling agent.

Materials:

  • Amine-functionalized polymer solution from Protocol 1.1

  • Carboxylic acid-containing functional molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To the solution of the amine-functionalized polymer under an inert atmosphere, add the carboxylic acid-containing functional molecule (typically 1.1-1.5 equivalents per amine group).

  • (Optional but recommended) Add HOBt (1.1-1.5 equivalents per amine group) to the reaction mixture. HOBt is an additive that can improve reaction efficiency and reduce side reactions.

  • In a separate flask, dissolve DCC (1.1-1.5 equivalents per amine group) in a minimal amount of the anhydrous solvent.

  • Slowly add the DCC solution to the polymer solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., FT-IR to observe the formation of the amide bond at ~1650 cm⁻¹).

  • Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.

  • Isolate the functionalized polymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether or methanol), followed by washing and drying under vacuum.

Data Summary
ParameterNitro Group ReductionAmide Coupling
Typical Reagents H₂, Pd/C; SnCl₂, HCl; Fe, NH₄ClDCC, HOBt; EDC, NHS
Typical Solvents THF, DMF, EthanolTHF, DMF, Dichloromethane
Reaction Temperature Room Temperature to 80 °C0 °C to Room Temperature
Typical Reaction Time 2 - 24 hours12 - 24 hours
Yield > 90%70 - 95%
Key Characterization FT-IR, ¹H NMRFT-IR, ¹H NMR, GPC

Method 2: Direct Polymer Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This method offers a more direct route to functionalized polymers by leveraging the electron-withdrawing nature of the nitro group to facilitate a nucleophilic aromatic substitution (SNAr) reaction.[8] In this reaction, a nucleophilic group on a pre-existing polymer displaces a suitable leaving group on the aromatic ring of the this compound derivative. While the nitro group itself can sometimes act as a leaving group under harsh conditions, it is more common to use a derivative with a better leaving group, such as a halogen, ortho or para to the nitro group.

Scientific Principle

The SNAr mechanism is a two-step addition-elimination process.[9][10] The presence of a strong electron-withdrawing group, such as a nitro group, is crucial as it polarizes the aromatic ring, making it susceptible to attack by a nucleophile.[8][11][12] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Reaction Scheme Diagram

Caption: General mechanism of SNAr.

Detailed Protocol

Protocol 2.1: SNAr Reaction of a Nucleophilic Polymer with a Halogenated Nitroterephthalate Derivative

This protocol outlines the reaction of a polymer bearing nucleophilic side chains (e.g., thiols, amines, or hydroxyls) with a this compound derivative containing a halogen (e.g., fluorine or chlorine) as a leaving group.

Materials:

  • Nucleophilic polymer (e.g., poly(cysteamine acrylamide), poly(ethylene glycol) with a terminal thiol)

  • Halogenated this compound derivative (e.g., Dimethyl 4-chloro-2-nitroterephthalate)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, N-Methyl-2-pyrrolidone (NMP))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the nucleophilic polymer in the anhydrous polar aprotic solvent in a reaction vessel under an inert atmosphere.

  • Add the base to the polymer solution and stir for a short period to deprotonate the nucleophilic groups if necessary (e.g., for thiols or hydroxyls).

  • In a separate flask, dissolve the halogenated this compound derivative (typically 1.1-2.0 equivalents per nucleophilic group on the polymer) in the same solvent.

  • Slowly add the solution of the nitroterephthalate derivative to the polymer solution.

  • Heat the reaction mixture to an elevated temperature (typically 60-120 °C). The optimal temperature will depend on the reactivity of the nucleophile and the leaving group.

  • Monitor the reaction progress using a suitable analytical technique, such as ¹H NMR (observing the disappearance of the proton signals of the starting polymer and the appearance of new signals from the functionalized polymer) or GPC (to confirm the polymer remains intact).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove any inorganic salts by filtration.

  • Isolate the functionalized polymer by precipitation in a non-solvent, followed by repeated washing to remove unreacted starting materials and by-products.

  • Dry the final product under vacuum.

Comparative Data for SNAr
Leaving Group (X)Relative ReactivityTypical Reaction Temperature
FHigh60 - 100 °C
ClModerate80 - 120 °C
BrModerate80 - 120 °C
ILow> 120 °C

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.[13]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for identifying the presence of key functional groups. For example, the disappearance of the nitro group peaks (~1530 and 1350 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹) are strong indicators of successful reaction in the post-polymerization modification route.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. By comparing the NMR spectra of the starting and final polymers, one can confirm the attachment of the new functional groups and, in many cases, quantify the degree of functionalization by integrating the relevant proton signals.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution of the polymer. This is important to ensure that no significant chain degradation or cross-linking has occurred during the functionalization reactions.

  • Elemental Analysis: Can provide the elemental composition of the polymer, which can be used to calculate the degree of functionalization.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide robust and versatile pathways for the functionalization of polymers using this compound derivatives. The choice between post-polymerization modification and direct SNAr will depend on the specific polymer, the desired functional group, and the overall synthetic strategy. As the demand for advanced functional polymers continues to grow, these methods will undoubtedly play a crucial role in the development of next-generation materials for a wide range of scientific and technological applications.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Taft, R. W., & Lewis, I. C. (1958). The General Introduction to the Study of the Effect of Structure on the Reactivity of Organic Compounds. Journal of the American Chemical Society, 80(10), 2436-2443.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. Progress in Physical Organic Chemistry, 1, 31-85.
  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Odian, G. (2004).
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
  • Cowie, J. M. G., & Arrighi, V. (2007).

Sources

Application Notes & Protocols: The Strategic Role of Dimethyl 2-Nitroterephthalate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Versatility of Dimethyl 2-Nitroterephthalate

This compound (CAS 5292-45-5) is a bright yellow crystalline powder that serves as a highly valuable and versatile building block in organic synthesis.[1] While it has applications in the pigment industry, its true potential in the pharmaceutical sector lies in its specific arrangement of functional groups: two methyl esters and a nitro group on an aromatic ring. This configuration makes it an ideal precursor for a variety of complex molecules.

The strategic importance of this compound stems from the nitro group's ability to be selectively transformed, primarily into an amine. The resulting product, Dimethyl 2-aminoterephthalate, is a bifunctional intermediate poised for a wide array of subsequent chemical reactions, particularly for constructing the heterocyclic scaffolds that form the core of many modern drugs.[2][3][4] This guide will elucidate the critical transformation of this nitro compound and its subsequent application in building pharmaceutical frameworks.

Compound Property Value Reference
CAS Number 5292-45-5[1]
Molecular Formula C₁₀H₉NO₆[1]
Molecular Weight 239.18 g/mol [1]
Appearance Bright yellow crystalline powder
Melting Point 73-76 °C[5]
Boiling Point ~353.2 °C at 760 mmHg

The Gateway Transformation: Reduction to Dimethyl 2-Aminoterephthalate

The single most critical application of this compound in pharmaceutical synthesis is its reduction to Dimethyl 2-aminoterephthalate.[2][4] This transformation is foundational because it installs an amino group ortho to a methyl ester, creating a reactive handle for cyclization and substitution reactions essential for building complex heterocyclic systems.[6][7]

The choice of reduction method is crucial and depends on factors like scale, environmental impact, and desired purity. While classical methods like iron powder reduction are effective, they generate significant waste.[3] Modern pharmaceutical synthesis overwhelmingly favors catalytic hydrogenation for its efficiency, clean reaction profile, and high yields.[3]

Workflow for the Core Reduction Reaction

Start This compound (Starting Material) Process Catalytic Hydrogenation (H₂, Pd/C Catalyst, Isopropanol Solvent) Start->Process Reduction Product Dimethyl 2-aminoterephthalate (Key Pharmaceutical Intermediate) Process->Product Yield >95% Application Precursor for Heterocyclic Synthesis (e.g., Phthalazinones, Quinoxalines) Product->Application Enables Cyclization

Caption: Core reduction of this compound.

Comparative Analysis of Reduction Methodologies
Method Reagents & Conditions Typical Yield Purity Advantages Disadvantages Reference
Catalytic Hydrogenation H₂ gas, Pd/C or Pt catalyst, Isopropanol/Ethanol solvent, 80-100°C, 0.3-2.5 MPa>95%>99%High efficiency, clean, high purity, scalable, low waste.Requires specialized high-pressure equipment.[3]
Iron Powder Reduction Fe powder, Acetic Acid or HClGoodVariableInexpensive reagents, simple setup.Poor labor conditions, significant iron sludge waste, environmental pollution.[3]
Sodium Sulfide Reduction Na₂S or NaHSModerateVariableMild reaction conditions.Can have side reactions, sulfur waste stream.[3]
Protocol 1: Catalytic Hydrogenation of this compound

This protocol is based on modern, industrially preferred methods for its high efficiency and purity.[3]

Objective: To synthesize Dimethyl 2-aminoterephthalate with high yield and purity.

Materials:

  • This compound

  • Isopropanol (solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus (e.g., Buchner funnel with Celite or diatomaceous earth)

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor, dissolve this compound in isopropanol. The concentration is typically optimized based on reactor volume and heat transfer capabilities.

  • Catalyst Addition: Add the 5% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., Nitrogen) to remove all oxygen, which is critical for safety.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 0.3-2.5 MPa). Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours. A raw material conversion rate of 100% is expected.[3]

  • Cooldown and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor again with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with fresh isopropanol to ensure all product is collected.

  • Crystallization and Isolation: Concentrate the filtrate under reduced pressure. The product, Dimethyl 2-aminoterephthalate, will crystallize upon cooling. Isolate the white powder by filtration, wash with a small amount of cold solvent, and dry under vacuum. A yield of over 95% can be achieved.[3]

Causality Insight: The use of a palladium catalyst is key to efficiently activating molecular hydrogen, allowing the reduction to proceed at moderate temperatures and pressures. Isopropanol is an excellent solvent choice due to its ability to dissolve the starting material and its relatively low flammability compared to other options like methanol.

Application in Practice: Synthesis of Bioactive Heterocycles

The true value of Dimethyl 2-aminoterephthalate is realized in its conversion to complex heterocyclic structures, which are prevalent in medicinal chemistry.[6]

Example 1: Synthesis of a Precursor for a UNC1215-type Compound

A patented synthetic route for the compound UNC1215, a potential therapeutic agent, begins with the nitration of dimethyl terephthalate and subsequent reduction of the resulting this compound.[2] This provides a concrete, documented example of its use in a multi-step pharmaceutical synthesis.

cluster_0 Synthesis of UNC1215 Intermediate A This compound B Dimethyl 2-aminoterephthalate A->B Nitro Reduction (Protocol 1) C Dimethyl 2-anilino- terephthalate B->C Buchwald-Hartwig Coupling D 2-Anilino- terephthalic acid C->D Ester Hydrolysis

Caption: Synthetic pathway from this compound.[2]

Protocol 2: Buchwald-Hartwig Amination of Dimethyl 2-Aminoterephthalate

This step, following the initial reduction, demonstrates the utility of the newly formed amine in C-N bond formation, a cornerstone of medicinal chemistry. The protocol is adapted from the general procedures outlined in the synthesis of UNC1215.[2]

Objective: To couple an aryl group to the amine of Dimethyl 2-aminoterephthalate.

Materials:

  • Dimethyl 2-aminoterephthalate (from Protocol 1)

  • An appropriate aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reactor Setup: To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add Dimethyl 2-aminoterephthalate, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through Celite to remove inorganic salts and catalyst residue.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-aryl product.

Example 2: A Versatile Precursor for Phthalazinone Scaffolds (PARP Inhibitor Core)

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are a critical class of anticancer drugs.[8][9] Many of these inhibitors are based on a phthalazinone heterocyclic core.[9] Dimethyl 2-aminoterephthalate is an excellent precursor for this scaffold, demonstrating the direct lineage from this compound to a pharmaceutically relevant structure.

Start Dimethyl 2-aminoterephthalate Process Reaction with Hydrazine (N₂H₄) Start->Process Cyclization/ Condensation Product Phthalazinone Derivative Process->Product Core Core structure of many PARP Inhibitors Product->Core

Caption: Synthesis of a Phthalazinone core structure.

Protocol 3: Synthesis of a Phthalazinone Core

This general protocol illustrates how the ortho-amino ester functionality can be used to construct the phthalazinone ring system.

Objective: To synthesize a functionalized phthalazinone from Dimethyl 2-aminoterephthalate.

Materials:

  • Dimethyl 2-aminoterephthalate (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • Reaction Setup: Dissolve Dimethyl 2-aminoterephthalate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate to the solution. The reaction is often catalyzed by acid (if using ethanol) or proceeds directly in an acidic solvent like acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction involves an initial acylation of hydrazine followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

  • Isolation: Upon completion, cool the reaction mixture. The phthalazinone product often precipitates from the solution and can be isolated by filtration.

  • Purification: The crude product can be washed with a cold solvent and, if necessary, recrystallized to achieve high purity.

Causality Insight: The reaction proceeds because hydrazine, a dinucleophile, first reacts with the more sterically accessible ester. The resulting hydrazide intermediate is then perfectly positioned to attack the second ester group in an intramolecular cyclization, leading to the formation of the thermodynamically stable six-membered heterocyclic ring.

Conclusion

This compound is more than just a simple chemical; it is a strategic precursor that provides a reliable and efficient entry point to Dimethyl 2-aminoterephthalate. This key intermediate, with its ortho-amino ester functionality, is a versatile platform for the synthesis of a multitude of complex heterocyclic systems. As demonstrated, its application in constructing frameworks like the phthalazinone core of PARP inhibitors highlights its significant and enduring role in modern medicinal chemistry and drug development. The protocols and workflows detailed herein provide researchers with a validated and logical framework for leveraging this compound's full synthetic potential.

References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Olaparib Synthesis Route. (n.d.). A2Bchem.
  • CN104072403A - Method for preparing compound UNC1215. (2014). Google Patents.
  • CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. (2016). Google Patents.
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023). Green Chemistry (RSC Publishing).
  • CN105985294B - Preparation method of olaparib. (2019). Google Patents.
  • Zou, P., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. Available at: [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023). ResearchGate.
  • Synthesis of Olaparib Derivatives and Their Antitumor Activities. (2013). ResearchGate.
  • Dimethyl nitroterephthalate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). PubMed.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.). ResearchGate.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical Co., Ltd.
  • Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central. Retrieved from [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]

  • Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH2. (n.d.). ResearchGate.
  • Jampilek, J., & Pauk, K. (2022). Heterocycles in Medicinal Chemistry II. Molecules, 27(19), 6586. Available at: [Link]

  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. (2017). Der Pharma Chemica.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2022). PubMed.
  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. (2022). PubMed.
  • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar. Retrieved from [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2023). PubMed.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved from [Link]

Sources

laboratory scale-up of Dimethyl 2-nitroterephthalate reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Scale-Up of Dimethyl 2-nitroterephthalate Reduction to Dimethyl 2-aminoterephthalate

Abstract

The reduction of this compound is a critical transformation for synthesizing Dimethyl 2-aminoterephthalate, a key intermediate in the production of pharmaceuticals, dyes, and advanced polymers.[1][2] This document provides comprehensive, field-proven protocols for the laboratory-scale synthesis of this valuable compound. Two robust and widely applicable methods are detailed: high-pressure catalytic hydrogenation, which mirrors industrial processes, and a classic metal-acid reduction suitable for standard laboratory setups. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices, stringent safety protocols, and self-validating analytical checks to ensure both the integrity of the experiment and the purity of the final product.

Introduction and Strategic Overview

Dimethyl 2-aminoterephthalate is primarily obtained through the reduction of its nitro precursor.[1][3] The selection of an appropriate reduction strategy is paramount and depends on available infrastructure, safety considerations, and the desired scale of the reaction.

  • Catalytic Hydrogenation: This method is highly efficient and clean, offering excellent yields and purity, making it the standard for industrial production.[1][4] However, it necessitates specialized high-pressure reactors and meticulous handling of potentially pyrophoric catalysts.[5][6]

  • Metal-Acid Reduction: Systems like iron in acidic media (Béchamp reduction) are operationally simpler, do not require high-pressure equipment, and exhibit broad functional group tolerance.[4][7][8] This method is often preferred in academic and early-stage research settings, though it involves stoichiometric metal waste and a more involved workup.[9]

This guide presents detailed protocols for both methodologies, allowing operators to choose the most suitable path based on their specific laboratory capabilities.

Protocol I: High-Pressure Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for clean, scalable synthesis. The reaction proceeds via the co-adsorption of the nitro compound and molecular hydrogen onto a metal catalyst surface (e.g., Palladium on Carbon), where the nitro group is sequentially reduced to the amine.

Critical Safety Protocols for Hydrogenation

Hydrogenation reactions carry inherent risks of fire and explosion due to the use of flammable gas under pressure and pyrophoric catalysts.[6][10] Strict adherence to safety procedures is non-negotiable.

  • Dedicated Equipment: All operations must be conducted in a pressure-rated reactor (autoclave) situated within a well-ventilated fume hood.[11][12]

  • Inert Atmosphere: The system must be purged of all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[5][6][11]

  • Catalyst Handling: Pyrophoric catalysts like Palladium on Carbon (Pd/C) or Raney Nickel must be handled with extreme care. They should be kept wet with solvent and never allowed to dry in the air, especially after the reaction when they are saturated with hydrogen.[5][6][10]

  • System Integrity: Always perform a leak test with an inert gas (e.g., nitrogen) at a pressure exceeding the planned reaction pressure before introducing hydrogen.[11]

  • Monitoring: Never leave a high-pressure reaction unattended. Continuously monitor temperature and pressure for any signs of a runaway reaction.[6][11]

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation charge_reactor 1. Charge Reactor (Substrate, Solvent) add_catalyst 2. Add Catalyst (Wet Pd/C) charge_reactor->add_catalyst seal_reactor 3. Seal & Leak Test (with Nitrogen) add_catalyst->seal_reactor purge_N2 4. Purge with N₂ (Remove O₂) seal_reactor->purge_N2 pressurize_H2 5. Pressurize with H₂ purge_N2->pressurize_H2 heat_stir 6. Heat & Stir (Monitor P, T) pressurize_H2->heat_stir cool_vent 7. Cool & Vent H₂ heat_stir->cool_vent purge_final_N2 8. Final N₂ Purge cool_vent->purge_final_N2 filter_catalyst 9. Filter Catalyst (Keep Wet!) purge_final_N2->filter_catalyst concentrate 10. Concentrate Filtrate filter_catalyst->concentrate crystallize 11. Crystallize Product concentrate->crystallize

Caption: Workflow for Catalytic Hydrogenation of this compound.

Detailed Hydrogenation Protocol

This protocol is designed for a ~10 g scale-up. Adjust quantities proportionally.

Table 1: Materials and Reagents for Hydrogenation

Reagent/MaterialCAS NumberQuantityPurpose
This compound5292-45-510.0 g (41.8 mmol)Starting Material
Palladium on Carbon (10 wt%, wet)7440-05-3~500 mg (5 mol%)Catalyst
Isopropanol (or Methanol)67-63-0150 mLSolvent
Nitrogen (high purity)7727-37-9As neededInerting/Purging Gas
Hydrogen (high purity)1333-74-0As neededReducing Agent
Celite® 54568855-54-9~10 gFiltration Aid

Procedure:

  • Reactor Charging: Add this compound (10.0 g) and isopropanol (150 mL) to the steel autoclave vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 10% Pd/C catalyst (500 mg). Causality: Adding the catalyst last and under an inert atmosphere prevents premature reaction or ignition.[6]

  • Assembly and Leak Test: Seal the autoclave according to the manufacturer's instructions. Pressurize the system with nitrogen to ~1.5 times the intended reaction pressure (e.g., 3.0 MPa) and hold for 30 minutes, ensuring there is no pressure drop.[11]

  • Oxygen Removal: Vent the nitrogen. Pressurize with nitrogen to ~0.5 MPa and vent again. Repeat this cycle a total of 5 times to thoroughly remove all traces of oxygen.[5][11]

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 0.5 - 1.0 MPa).[1]

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 80-90 °C.[1] The reaction is exothermic; monitor the temperature and pressure closely. A drop in hydrogen pressure indicates consumption. Maintain the pressure by adding more hydrogen as needed.

  • Monitoring: The reaction is typically complete within 4-8 hours. Progress can be monitored by taking aliquots (after safely stopping the reaction, cooling, and purging with N₂) and analyzing via TLC or GC-MS.

  • Shutdown: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Vent the excess hydrogen into the fume hood exhaust.

  • Final Purge: Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[11]

  • Catalyst Filtration: Open the reactor in the fume hood. Prepare a pad of Celite in a Büchner funnel and wet it with isopropanol. Filter the reaction mixture through the Celite pad. CRITICAL: Keep the filtered catalyst cake wet with solvent at all times to prevent ignition.[10] Immediately transfer the wet catalyst/Celite mixture to a dedicated, labeled waste container.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, Dimethyl 2-aminoterephthalate, will often crystallize upon concentration. The resulting solid can be collected by filtration and dried under vacuum. A yield of >95% is expected.[1]

Protocol II: Iron Powder Reduction (Béchamp Reduction)

This classic method is highly reliable for laboratories without high-pressure capabilities. The reduction is driven by single electron transfer from the surface of the iron metal to the nitro group, with an acid source facilitating the subsequent protonation steps.[9]

Scientific Rationale

The use of iron with a mild acid source like ammonium chloride or acetic acid provides a robust system. Iron is cost-effective and the reaction is chemoselective, typically leaving ester groups intact.[7][8] The reaction is often initiated by heating, after which the exothermic nature of the reduction can sustain the reflux.[7]

Experimental Workflow: Iron Reduction

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-Up & Isolation charge_flask 1. Charge Flask (Fe, NH₄Cl, Solvent) heat_reflux 2. Heat to Reflux charge_flask->heat_reflux add_substrate 3. Add Substrate Solution (Dropwise) heat_reflux->add_substrate reflux_monitor 4. Reflux & Monitor (via TLC/LC-MS) add_substrate->reflux_monitor cool_filter 5. Cool & Filter (Remove Iron Salts) reflux_monitor->cool_filter concentrate 6. Concentrate Filtrate cool_filter->concentrate basify_extract 7. Basify & Extract concentrate->basify_extract dry_concentrate 8. Dry & Concentrate basify_extract->dry_concentrate purify 9. Purify (Crystallize/Column) dry_concentrate->purify

Caption: Workflow for the Iron-Mediated Reduction of this compound.

Detailed Iron Reduction Protocol

Table 2: Materials and Reagents for Iron Reduction

Reagent/MaterialCAS NumberQuantityPurpose
This compound5292-45-510.0 g (41.8 mmol)Starting Material
Iron Powder (<325 mesh)7439-89-67.0 g (125 mmol, 3 eq)Reducing Agent
Ammonium Chloride (NH₄Cl)12125-02-98.9 g (167 mmol, 4 eq)Acid Source / Electrolyte
Ethanol64-17-5200 mLSolvent
Water7732-18-550 mLCo-solvent
Ethyl Acetate141-78-6~300 mLExtraction Solvent
Saturated Sodium Carbonate (Na₂CO₃)497-19-8~100 mLBasifying Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~20 gDrying Agent
Celite® 54568855-54-9~15 gFiltration Aid

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the iron powder (7.0 g), ammonium chloride (8.9 g), ethanol (150 mL), and water (50 mL).[7][13]

  • Initiation: Heat the gray slurry to a vigorous reflux with stirring.

  • Substrate Addition: In a separate beaker, dissolve the this compound (10.0 g) in warm ethanol (50 mL). Add this solution dropwise to the refluxing iron slurry over 30-45 minutes. Causality: A controlled addition is crucial to manage the initial exotherm of the reaction.[13]

  • Reaction: After the addition is complete, maintain the reflux for 1-2 hours. Monitor the reaction's completion by TLC or LC-MS until the starting material is no longer visible.[7]

  • Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a thick pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol (2 x 50 mL).[7][13]

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (150 mL). Carefully add saturated sodium carbonate solution portion-wise until the aqueous layer is basic (pH ~9-10). Causality: Basification deprotonates the anilinium salt, making the free amine product soluble in the organic extraction solvent.[3]

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/water mixture) to afford pure Dimethyl 2-aminoterephthalate as a solid.

Analytical Validation and Characterization

Independent of the method used, the final product must be rigorously analyzed to confirm its identity and purity.

Table 3: Analytical Specifications for Dimethyl 2-aminoterephthalate

Analysis MethodExpected ResultReference
Appearance White to off-white solid[1]
Melting Point 130-131 °C[3]
¹H NMR (DMSO-d₆)δ ~7.80 (d, 1H), 7.45 (s, 1H), 7.05 (d, 1H), 6.87 (br s, 2H, -NH₂), 3.84 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃) ppm. Note: Amine protons are broad and may exchange with D₂O.[3]
GC-MS A single major peak corresponding to the product's molecular weight (209.2 g/mol ) should be observed, confirming purity.[14][14]
TLC A single spot with a distinct Rf value from the starting material. The product is typically more polar than the nitro-precursor.[7][13]

Troubleshooting Guide

Table 4: Common Issues and Solutions in Nitro Reductions

ProblemPossible CauseRecommended Solution
Incomplete Reaction (H₂): Inactive catalyst, insufficient H₂ pressure, leak in the system.** (Fe):** Insufficient iron, poor quality iron powder.(H₂): Use fresh catalyst, check for leaks, increase H₂ pressure or reaction time.** (Fe):** Increase stoichiometry of iron powder, use a finer mesh powder to increase surface area.
Low Yield (H₂): Catalyst filtered while hot (product loss), loss during transfer.** (Fe):** Incomplete extraction due to incorrect pH, product adsorbed onto iron sludge.(H₂): Ensure system is at room temp before filtering.** (Fe):** Confirm aqueous layer is sufficiently basic (pH 9-10) before extraction. Wash the iron/Celite filter cake extensively with hot solvent (e.g., ethanol) to recover adsorbed product.
Product is Dark or Contaminated (H₂): Air leakage leading to side reactions.** (Fe):** Incomplete removal of iron salts, formation of azo/azoxy byproducts.(H₂): Ensure a robust inerting and purging procedure.** (Fe):** Use a thick Celite pad and wash thoroughly. If byproducts are present, purification by column chromatography may be necessary. Ensure the reaction is not run for an excessively long time after completion.

Conclusion

The reduction of this compound is a fundamental and scalable laboratory procedure. Catalytic hydrogenation offers a clean and highly efficient route but demands a stringent safety infrastructure. In contrast, the iron-based reduction is more accessible and forgiving, providing a reliable alternative for standard laboratory settings. By understanding the causality behind each step and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and safely produce high-purity Dimethyl 2-aminoterephthalate for a wide range of scientific applications.

References

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Vertex AI Search.
  • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Vertex AI Search.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
  • Hydrogen
  • NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent - ResearchGate.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. Vertex AI Search.
  • NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in w
  • Method for producing dimethyl aminoterephthalate through catalytic hydrogenation.
  • Method for preparing compound UNC1215.
  • Stoichiometric Zn or Fe Metal Reduction. Wordpress.
  • analytical methods.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. Benchchem.
  • Dimethyl aminoterephthalate synthesis - ChemicalBook. ChemicalBook.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange. Chemistry Stack Exchange.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • Reduction of nitro compounds - Wikipedia. Wikipedia.
  • 2-Aminoterephthalic acid dimethyl ester - PubMed. PubMed.

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Synthesis of Dimethyl 2-Nitroterephthalate: A Detailed Mechanistic and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Dimethyl 2-nitroterephthalate, a key intermediate in the production of various high-value chemicals, including pigments and pharmaceuticals.[1] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and critical safety information.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₁₀H₉NO₆.[2] Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The strategic introduction of a nitro group onto the dimethyl terephthalate backbone opens up avenues for further chemical transformations, making it a versatile building block in organic synthesis. A primary application of this compound is as a precursor in the manufacturing of Pigment Yellow 155.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from dimethyl terephthalate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction involves the nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Step 1: Generation of the Electrophile (Nitronium Ion)

The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly reactive nitronium ion.

Equation 1: Formation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the benzene ring of dimethyl terephthalate acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Regioselectivity: The Directing Effects of Ester Groups

The two methyl ester (-COOCH₃) groups on the benzene ring are electron-withdrawing and are classified as deactivating meta-directors. This means they decrease the rate of electrophilic aromatic substitution compared to benzene and direct the incoming electrophile to the positions meta to themselves. In the case of dimethyl terephthalate, the positions ortho and para to one ester group are meta to the other. Therefore, the nitration occurs at the position ortho to one of the ester groups, which is also meta to the other, leading to the formation of this compound.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final product, this compound.

Diagram 1: Reaction Mechanism of this compound Synthesis

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) HSO4- Bisulfate Ion (HSO₄⁻) DMT Dimethyl Terephthalate SigmaComplex Sigma Complex (Resonance Stabilized) DMT->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ (abstracted by HSO₄⁻)

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[3]

Materials and Equipment
  • Dimethyl terephthalate

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

  • pH paper

  • Thin-layer chromatography (TLC) apparatus

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • The reaction is exothermic; maintain the temperature with an ice bath to prevent runaway reactions.

  • Quenching the reaction mixture in ice water should be done slowly and with constant stirring.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of dimethyl terephthalate in 50 mL of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.

  • Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid dropwise to the cooled solution using a dropping funnel. Crucially, maintain the internal temperature of the reaction mixture below 20°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice with vigorous stirring. A white solid precipitate of this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Neutralization: Wash the filter cake with a saturated sodium bicarbonate solution until the filtrate is neutral (pH ~7-8). This step is critical to remove any residual acid.

  • Washing: Wash the neutralized product with cold water to remove any inorganic salts.

  • Drying: Dry the crude product thoroughly. An initial yield of approximately 80-85% can be expected.[3]

Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of the pure product is 73-76°C.[1][4]

Diagram 2: Experimental Workflow

G A Dissolve Dimethyl Terephthalate in Conc. H₂SO₄ B Cool in Ice Bath A->B C Slowly Add Fuming HNO₃ (T < 20°C) B->C D Stir for 1 hour C->D E Pour onto Ice Water D->E F Vacuum Filtration E->F G Wash with NaHCO₃ Solution F->G H Wash with Cold Water G->H I Dry Crude Product H->I J Recrystallize from Ethanol I->J K Vacuum Filtration J->K L Dry Pure Product (this compound) K->L

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Data Presentation

ParameterValueReference
Starting Material Dimethyl terephthalate
Amount of Starting Material10 g[3]
Reagents
Concentrated Sulfuric Acid50 mL[3]
Fuming Nitric Acid5 mL[3]
Reaction Conditions
Temperature< 20°C[3]
Reaction Time1 hour[3]
Product This compound
Expected Crude Yield~80-85%[3]
Melting Point (Purified)73-76°C[1][4]
Molecular FormulaC₁₀H₉NO₆[2]
Molecular Weight239.18 g/mol [2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Melting Point: A sharp melting point in the range of 73-76°C is indicative of a pure product.[1][4]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400MHz): δ 8.49 (s, 1H), 8.36 (dd, J=1.6, 1H), 8.02 (d, 1H), 3.94 (s, 3H), 3.89 (s, 3H).[3]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Nitrating Agent: The use of a mixture of concentrated sulfuric acid and fuming nitric acid is crucial for the efficient generation of the nitronium ion, which is a strong electrophile required to nitrate the deactivated aromatic ring of dimethyl terephthalate.

  • Temperature Control: Maintaining a low reaction temperature is paramount to prevent over-nitration (the introduction of a second nitro group) and to minimize oxidative side reactions, thereby ensuring a higher yield and purity of the desired product.

  • Workup Procedure: The slow quenching of the reaction mixture on ice is a standard and safe procedure to precipitate the organic product while diluting the strong acid mixture. The subsequent neutralization with sodium bicarbonate is essential to remove all acidic impurities, which could otherwise interfere with downstream applications or degrade the product over time.

  • Purification: Recrystallization from ethanol is an effective method for purifying the crude product. The choice of ethanol is based on the differential solubility of this compound and potential impurities at different temperatures, allowing for the isolation of highly pure crystals upon cooling.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through a series of checkpoints:

  • Visual Confirmation: The precipitation of a white solid upon quenching the reaction mixture provides a clear visual indication that the reaction has produced an insoluble product.

  • TLC Analysis: Throughout the synthesis and purification, TLC can be employed to track the consumption of the starting material and the formation of the product, as well as to assess the effectiveness of the purification steps.

  • Melting Point Determination: A sharp melting point within the expected range provides strong evidence of the product's purity. A broad or depressed melting point would indicate the presence of impurities.

  • Spectroscopic Analysis: Confirmation of the product's structure and purity can be unequivocally achieved by comparing the obtained NMR spectra with the reference data.

By following this detailed guide, researchers can confidently synthesize and characterize this compound with a high degree of purity and yield, enabling its use in a wide range of chemical research and development applications.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved from [Link]

  • Google Patents (2014). CN104072403A - Method for preparing compound UNC1215.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

Sources

Protocol and Application Guide: High-Purity Dimethyl 2-nitroterephthalate via Ethanol Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

Dimethyl 2-nitroterephthalate is a key intermediate in the synthesis of various high-performance materials, including specialty pigments like Pigment Yellow 155. The purity of this compound is paramount, as impurities can significantly impact the yield, color, and stability of the final products. This application note provides a comprehensive, field-proven protocol for the purification of this compound using single-solvent recrystallization from ethanol. We will delve into the mechanistic principles behind the technique, offer a detailed step-by-step methodology, and provide troubleshooting guidance to ensure researchers can achieve high-purity, crystalline material reliably and safely.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a powerful purification technique for crystalline solids based on the principle of differential solubility[1][2]. The success of this method hinges on selecting a solvent in which the target compound and its impurities exhibit different solubility profiles at varying temperatures.

The ideal scenario, which we leverage in this protocol, is as follows[3][4]:

  • High Solubility at Elevated Temperatures: The compound of interest (this compound) is highly soluble in the hot solvent (ethanol). This allows for the complete dissolution of the solid material.

  • Low Solubility at Reduced Temperatures: As the saturated hot solution cools, the solubility of the target compound decreases sharply, forcing it out of the solution to form a pure crystal lattice.

  • Impurities Remain in Solution: The impurities present in the crude sample are either highly soluble in the solvent at all temperatures or are present in such small amounts that they do not saturate the solution upon cooling. They are consequently left behind in the cooled solvent, known as the mother liquor[5].

Ethanol is an excellent solvent choice for this compound because it satisfies these criteria and offers the practical advantages of a relatively low boiling point (78 °C) for easy removal and lower toxicity compared to many other organic solvents[6].

Material and Safety Data

Prior to initiating any experimental work, it is critical to be familiar with the physical properties and safety hazards of all reagents.

PropertyThis compound
CAS Number 5292-45-5[7]
Molecular Formula C₁₀H₉NO₆[8][9]
Molecular Weight 239.18 g/mol [8][9]
Appearance White to light yellow crystalline powder[10][11]
Melting Point 73-76 °C (lit.)[7][9][10][12]
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[8][11][13].
Safety Precautions Handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[11][14].

Ethanol Safety: Ethanol is a flammable liquid. Ensure no open flames or spark sources are present. Heating should be performed using a steam bath, water bath, or a spark-proof heating mantle.

Visualized Workflow: Recrystallization of this compound

The following diagram outlines the complete workflow for the purification process, from the initial crude solid to the final, high-purity crystalline product.

G cluster_0 Preparation & Dissolution cluster_1 Purification cluster_2 Isolation & Analysis crude 1. Weigh Crude This compound dissolve 2. Dissolve in Minimum Hot Ethanol crude->dissolve Add to Erlenmeyer Flask hot_filt 3. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt Solution contains insoluble particles cool 4. Slow Cooling & Crystallization dissolve->cool Solution is clear hot_filt->cool vac_filt 5. Vacuum Filtration (Collect Crystals) cool->vac_filt wash 6. Wash with Ice-Cold Ethanol vac_filt->wash dry 7. Dry Crystals wash->dry analyze 8. Characterize (Melting Point, etc.) dry->analyze end_node Pure Product analyze->end_node start Start start->crude

Caption: Recrystallization workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5-10 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Materials & Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capabilities or water bath

  • Short-stemmed or stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Step 1: Dissolution of the Crude Solid

  • 1.1. Place the weighed crude this compound into an appropriately sized Erlenmeyer flask.

  • 1.2. Add a small volume of ethanol, just enough to create a slurry.

  • 1.3. Gently heat the mixture to near boiling while stirring. Ethanol's boiling point is 78 °C.

  • 1.4. Add hot ethanol in small portions, allowing the mixture to return to a gentle boil between additions. Continue adding solvent until the solid has just completely dissolved[3][15].

    • Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield, as more of the product will remain dissolved in the mother liquor even after cooling[4][16].

Step 2: Hot Filtration (Perform only if insoluble impurities are visible)

  • 2.1. If the hot solution contains particulate matter (e.g., dust, insoluble byproducts), a hot gravity filtration is necessary to remove them[17][18].

  • 2.2. Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean, pre-warmed receiving Erlenmeyer flask.

    • Expertise: A short-stemmed funnel is used to prevent the solution from cooling and crystallizing prematurely within the funnel stem[19]. Pre-warming the apparatus (funnel and flask) is a critical step to prevent premature crystallization[20].

  • 2.3. Pour a small amount of hot ethanol through the filter setup to heat it. Discard this ethanol.

  • 2.4. Quickly pour the boiling solution containing the dissolved product through the fluted filter paper in portions. Keep the solution hot throughout the transfer.

  • 2.5. If crystallization occurs on the filter paper, rinse with a minimal amount of fresh, hot ethanol to redissolve the product and wash it into the receiving flask.

Step 3: Crystallization

  • 3.1. Cover the mouth of the Erlenmeyer flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.

  • 3.2. Allow the flask to cool slowly and undisturbed to room temperature on a benchtop.

    • Trustworthiness: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice[3].

  • 3.3. Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the product's solubility[5][19].

Step 4: Isolation and Drying

  • 4.1. Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • 4.2. With the vacuum off, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away the impurity-laden mother liquor.

    • Causality: The wash solvent must be ice-cold to minimize redissolving and loss of the purified product[4].

  • 4.3. Re-apply the vacuum to pull the wash solvent through. Continue to pull air through the crystals for several minutes to partially dry them.

  • 4.4. Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely, preferably in a desiccator, until a constant weight is achieved.

Step 5: Purity Assessment

  • Determine the melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting point range that is close to the literature value (73-76 °C)[7][10]. A broad or depressed melting point indicates the presence of residual impurities.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated.1. Boil off some of the solvent under a fume hood to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous batch[5].
Product "Oils Out" Instead of Crystallizing The melting point of the compound is below the boiling point of the solvent, and the solution becomes saturated at a temperature where the product is molten.Reheat the solution to dissolve the oil. Add a slightly larger volume of hot ethanol to lower the saturation temperature. Allow the solution to cool very slowly[5].
Low Percentage Yield 1. Excess solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with too much or with warm solvent.1. Always use the minimum volume of hot solvent required. 2. Ensure the filtration apparatus is properly pre-heated. 3. Use a minimal amount of ice-cold solvent for washing the collected crystals[6].
Final Product is Colored Colored impurities were not fully removed.Redissolve the crystals in fresh hot ethanol, add a very small amount (e.g., the tip of a spatula) of activated decolorizing charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal and then proceed with crystallization as described[1][17]. Caution: Using too much charcoal can adsorb your product and reduce the yield[3].

References

  • CookeChem. (n.d.). This compound, 98%, 5292-45-5.
  • Fisher Scientific. (2025). Safety Data Sheet: Dimethyl nitroterephthalate.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization1.
  • ChemicalBook. (2025). Dimethyl nitroterephthalate | 5292-45-5.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • City University of New York. (2025). Purification by Recrystallization.
  • ChemicalBook. (n.d.). 5292-45-5(Dimethyl nitroterephthalate) Product Description.
  • YouTube. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry.
  • ChemicalBook. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5.
  • Royal Society of Chemistry. (n.d.). Hot gravity filtration.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • abhishekchemical. (n.d.). 2 Nitro Di Methly Terphthalate Supplier.
  • National Center for Biotechnology Information. (n.d.). Dimethyl nitroterephthalate. PubChem Compound Database.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Dimethyl Nitroterephthalate.
  • Spectrum Chemical. (2006). Material Safety Data Sheet: Dimethyl Terephthalate.
  • Millersville University. (n.d.). Recrystallization-2.doc.pdf.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol.
  • University of Massachusetts Lowell. (n.d.). Recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization - Part 2.

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Application Notes & Protocols: Leveraging Dimethyl 2-nitroterephthalate for Advanced Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers on the strategic use of Dimethyl 2-nitroterephthalate as a precursor for the synthesis of nitro-functionalized Metal-Organic Frameworks (MOFs). It details the rationale behind its use, focusing on the critical role of the nitro group as both a functional moiety and a versatile handle for post-synthetic modification (PSM). We present detailed, field-proven protocols for the hydrolysis of the ester precursor, the subsequent solvothermal synthesis of a nitro-functionalized MOF, and the post-synthetic reduction to its highly valuable amino-functionalized analogue. Each stage is accompanied by essential characterization steps to ensure the integrity and success of the synthesis, embodying a self-validating experimental design.

Introduction: The Strategic Advantage of the Nitro Group in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional porosity and tunable chemical functionalities make them prime candidates for applications in gas storage, separations, catalysis, and drug delivery.[2][3] The choice of the organic linker is paramount as it dictates the framework's topology, pore environment, and ultimate function.

This compound serves as a stable and accessible precursor to 2-nitroterephthalic acid, a linker that introduces a nitro (-NO₂) functional group onto the MOF's porous scaffold. The incorporation of the nitro group is a deliberate synthetic strategy with a dual purpose:

  • Direct Functionalization: The nitro group is strongly electron-withdrawing and possesses a significant dipole moment. This intrinsic property can enhance the MOF's affinity for specific guest molecules, such as carbon dioxide, through favorable dipole-quadrupole interactions, thereby improving CO₂ capture performance.[4][5] Furthermore, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the MOF, making it a more effective catalyst for certain reactions.[4]

  • Gateway to Post-Synthetic Modification (PSM): The true power of the nitro-functionalized linker lies in its capacity for post-synthetic modification.[6][7] The nitro group can be readily and cleanly reduced to an amino group (-NH₂) after the MOF has been assembled. This is a crucial advantage, as direct synthesis with amino-functionalized linkers can sometimes be challenging or yield different framework topologies.[8] The resulting amino group is one of the most versatile functionalities in MOF chemistry, serving as a Brønsted base, a site for grafting other molecules (e.g., catalysts or drugs), and a key component in creating cooperative acid-base catalytic sites.[8][9]

This guide outlines the complete workflow from the commercially available ester to the final, highly functional amino-decorated MOF.

MOF_Synthesis_Workflow cluster_0 Precursor Processing cluster_1 Framework Assembly cluster_2 Post-Synthetic Modification cluster_3 Applications Precursor This compound Linker 2-Nitroterephthalic Acid Precursor->Linker Base Hydrolysis Nitro_MOF Nitro-Functionalized MOF (e.g., Zn-MOF-NO₂) Linker:e->Nitro_MOF:w Solvothermal Synthesis Amino_MOF Amino-Functionalized MOF (e.g., Zn-MOF-NH₂) Nitro_MOF:e->Amino_MOF:w Chemical Reduction Applications Catalysis Gas Separation Sensing Amino_MOF:e->Applications:w

Caption: Key functional group transformations in the workflow.

Conclusion

The use of this compound as a linker precursor provides a robust and versatile route to highly functionalized MOFs. The protocols detailed herein describe a reliable pathway to first synthesize a nitro-bearing framework and subsequently convert it to its amino-functionalized counterpart while preserving the structural integrity. The emphasis on intermediate characterization ensures a self-validating workflow, allowing researchers to confidently produce advanced materials for targeted applications in catalysis, gas separation, and beyond.

References

  • Dalton Transactions , Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5, [Link]

  • ResearchGate , Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis, [Link]

  • ChemistryViews , Nitro-Functionalized Metal–Organic Frameworks for CO₂ Binding, [Link]

  • ResearchGate , Solvothermal synthesis conditions for amino-functionalized MOFs, [Link]

  • ResearchGate , An amino-modified Zr-terephthalate metal-organic framework as an acid-base catalyst for cross-aldol condensation, [Link]

  • Semantic Scholar , Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand, [Link]

  • NIH National Library of Medicine , Synthesis and Characterization of Functionalized Metal-organic Frameworks, [Link]

  • SciSpace , Room temperature synthesis of metal organic framework MOF-2, [Link]

  • University of Illinois Urbana-Champaign , Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks, [Link]

  • ResearchGate , Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications, [Link]

  • PubMed , Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications, [Link]

  • Journal of Materials Chemistry A , Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications, [Link]

  • ResearchGate , Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands, [Link]

  • PubMed , One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction, [Link]

  • PubMed , Linker-Induced Structural Diversity and Photophysical Property of MOFs for Selective and Sensitive Detection of Nitroaromatics, [Link]

  • MDPI , Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications, [Link]

  • Journal of Materials Chemistry A , Facilitated explosion of nitro compounds confined in metal–organic frameworks, [Link]

  • LUTPub , Advanced synthesis and characterization of metal–organic frameworks for diverse applications, [Link]

  • YouTube , Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework, [Link]

  • MDPI , Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation, [Link]

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Application Note: Analytical Strategies for Monitoring the Synthesis of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the primary analytical techniques for monitoring the synthesis of Dimethyl 2-nitroterephthalate (DMN), a key intermediate in the chemical industry, notably for the production of pigments like Pigment Yellow 155. The nitration of Dimethyl terephthalate (DMT) requires careful monitoring to optimize yield, minimize impurity formation, and ensure process safety. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and fine chemical industries. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction: The Imperative for Reaction Monitoring

This compound (C₁₀H₉NO₆, MW: 239.18) is synthesized via the electrophilic nitration of Dimethyl terephthalate.[1][2] The reaction, typically conducted using a nitrating mixture of concentrated nitric and sulfuric acids, can yield positional isomers and over-nitrated byproducts.[2] Inefficient monitoring can lead to poor product quality, reduced yield, and complex downstream purification. Therefore, implementing robust analytical techniques is not merely a quality control measure but a critical component of process understanding and optimization.

The primary objectives for monitoring this reaction are:

  • Quantitative Analysis: To determine the real-time concentration of the starting material (DMT), the desired product (DMN), and key impurities.

  • Reaction Endpoint Determination: To accurately identify the point at which the reaction has reached optimal conversion, preventing the formation of degradation products from over-processing.

  • Impurity Profiling: To identify and quantify byproducts, which is essential for process optimization and meeting regulatory standards.[3][4]

This guide provides detailed methodologies for the most effective analytical techniques to achieve these goals.

Reaction_Monitoring_Workflow cluster_Process Synthesis & Sampling cluster_Analysis Analytical Techniques cluster_Data Data Interpretation & Action Reaction Nitration Reaction (DMT -> DMN) Sampling Aliquot Sampling (Time-course) Reaction->Sampling Quench Reaction Quench & Sample Prep Sampling->Quench HPLC HPLC-UV Quench->HPLC GC GC-FID/MS Quench->GC NMR NMR Quench->NMR Quant Quantification of Reactants & Products HPLC->Quant Profile Impurity Profiling HPLC->Profile GC->Quant GC->Profile NMR->Quant NMR->Profile Decision Process Decision: Continue, Stop, Adjust Quant->Decision Profile->Decision

Figure 1: General workflow for monitoring the nitration of Dimethyl terephthalate.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful and versatile technique for this application. Its ability to separate non-volatile and thermally sensitive compounds makes it ideal for analyzing the reaction mixture containing DMT, DMN, and related acidic or polar byproducts. A reverse-phase method is typically employed, separating analytes based on their hydrophobicity.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for reverse-phase chromatography, offering excellent retention and separation for aromatic esters like DMN.[6] Its non-polar nature provides strong interaction with the aromatic rings of the analytes.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. An acidic modifier, such as phosphoric acid or formic acid, is often added to the aqueous phase to suppress the ionization of any carboxylic acid impurities, ensuring they are well-retained and produce sharp, symmetrical peaks.[5]

  • Detection: UV detection is highly effective as the aromatic nitro group in DMN and the benzene ring in all related compounds are strong chromophores. A detection wavelength around 230-254 nm typically provides a good response for all components.[6]

Protocol: HPLC-UV Analysis of DMN Reaction Mixture

Objective: To quantify the conversion of DMT to DMN and identify major impurities.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (or formic acid), and reference standards for DMT and DMN.

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 water/acetonitrile mixture. This stops the reaction and precipitates some excess reagents.

    • Vortex thoroughly. If solids are present, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm.

    • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.040
10.090
12.090
12.140
15.040
  • Calibration:

    • Prepare a series of calibration standards of DMN and DMT of known concentrations in the diluent.

    • Inject each standard to generate a calibration curve of peak area versus concentration.

  • Data Analysis:

    • Integrate the peak areas for DMT and DMN in the chromatogram of the reaction sample.

    • Calculate the concentration of each component using the linear regression equation from the calibration curve.

    • Monitor the decrease in the DMT peak area and the increase in the DMN peak area over time.

HPLC_Workflow A Collect & Quench Reaction Sample B Filter through 0.45 µm Syringe Filter A->B C Inject onto C18 HPLC Column B->C D Gradient Elution (Water/Acetonitrile) C->D E UV Detection (240 nm) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification F->G

Figure 2: Step-by-step workflow for HPLC analysis.

Gas Chromatography (GC)

GC is an excellent technique for separating and quantifying volatile and thermally stable compounds.[7] Both the starting material (DMT) and the product (DMN) are sufficiently volatile for GC analysis. This method is particularly useful for detecting non-polar byproducts and residual solvents.

Causality Behind Experimental Choices:

  • Column: A mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5 or HP-5), provides good selectivity for aromatic compounds.[8]

  • Temperature Program: A temperature gradient is essential to ensure that both the more volatile DMT and the less volatile DMN are eluted with good peak shape in a reasonable timeframe. The initial temperature is set low to resolve light compounds, then ramped up to elute the higher-boiling analytes.[8]

  • Detector: A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds. For more definitive identification of unknown peaks, a Mass Spectrometer (MS) is invaluable, as it provides mass-to-charge ratio information that can help elucidate the structure of impurities.

Protocol: GC-FID/MS Analysis of DMN Reaction Mixture

Objective: To quantify DMN and DMT and to identify volatile impurities.

Instrumentation & Materials:

  • Gas chromatograph with a temperature-programmable oven, split/splitless injector, and FID or MS detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane).

  • Reagents: High-purity dichloromethane or ethyl acetate (for dilution), helium (carrier gas), and reference standards.

Procedure:

  • Sample Preparation:

    • Withdraw and quench a reaction aliquot as described in the HPLC protocol.

    • Perform a liquid-liquid extraction. Add 1 mL of the quenched aqueous sample to a vial containing 1 mL of dichloromethane.

    • Vortex vigorously for 30 seconds and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a GC vial. This step removes non-volatile acids and salts that could damage the GC inlet.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • FID Temperature: 300 °C.

    • (If using MS): Transfer line at 280 °C, Ion source at 230 °C, Electron Ionization (EI) at 70 eV.[8]

  • Data Analysis:

    • Identify peaks based on retention time by injecting pure standards of DMT and DMN.

    • Quantify using an internal standard method or by external calibration curves.

    • If using an MS detector, compare the mass spectrum of unknown peaks to a library (e.g., NIST) for tentative identification. The expected molecular ion peak for DMN is m/z 239.[9]

GC_Workflow A Collect & Quench Reaction Sample B Liquid-Liquid Extraction (into Organic Solvent) A->B C Inject Organic Layer into GC Inlet B->C D Temperature Programmed Separation C->D E Detection (FID or MS) D->E F Data Acquisition (Chromatogram/Spectra) E->F G Peak Identification & Quantification F->G

Figure 3: Step-by-step workflow for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct structural information and is inherently quantitative without the need for response-factor-based calibration curves, making it a powerful tool for reaction monitoring.[10] By monitoring the ¹H NMR spectrum of the reaction mixture over time, one can directly observe the disappearance of reactant signals and the emergence of product signals.

Causality Behind Experimental Choices:

  • Nucleus: ¹H NMR is used because protons are abundant, and the technique is highly sensitive. The aromatic protons of the reactant and product have distinct chemical shifts and splitting patterns, allowing for clear differentiation.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for dissolving the various polar and non-polar components of the mixture.[11]

  • In-Situ Monitoring: For advanced process control, NMR can be used for in-situ monitoring by flowing the reaction mixture through a specialized flow cell within the NMR spectrometer.[10][12] This provides a true, real-time picture of the reaction kinetics.[10]

Protocol: ¹H NMR Reaction Monitoring

Objective: To determine the relative molar ratio of DMN to DMT in the reaction mixture.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard (optional, for absolute quantification), e.g., 1,3,5-trimethoxybenzene.

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) and quench it in a vial.

    • Evaporate the quenching solvent under a stream of nitrogen.

    • Dissolve the residue in ~0.6 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for DMT and DMN. Based on literature for similar compounds, the aromatic protons will be in the δ 7.5-8.5 ppm region, and the methyl ester protons will be around δ 3.9 ppm.[1][11]

    • DMT (starting material): Will show a singlet for the four equivalent aromatic protons.

    • DMN (product): The symmetry is broken. Expect three distinct aromatic signals with specific splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).[1]

    • Integrate a unique, well-resolved signal for the starting material and the product.

    • The molar ratio of Product:Reactant is calculated by dividing the integral of the product's signal by its number of protons, and comparing it to the integral of the reactant's signal divided by its number of protons.

CompoundKey ¹H NMR Signals (DMSO-d₆, 400 MHz)Integral (Relative Protons)
Dimethyl terephthalate (DMT)~δ 8.1 (s, Ar-H)4H
This compound (DMN)~δ 8.5 (s, Ar-H), ~δ 8.4 (dd, Ar-H), ~δ 8.0 (d, Ar-H)[1]1H, 1H, 1H
Methyl Esters (-OCH₃)~δ 3.9 (two singlets for DMN)3H each

digraph "NMR_Workflow" {
graph [fontname="Arial", rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

A[label="Collect & Quench\nReaction Sample"]; B[label="Solvent Evaporation\n& Redissolve in\nDeuterated Solvent"]; C [label="Transfer to\nNMR Tube"]; D [label="Acquire Quantitative\n¹H NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Identify & Integrate\nCharacteristic Peaks"]; F [label="Calculate Molar Ratio\nof Product:Reactant", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Figure 4: Step-by-step workflow for NMR analysis.

Method Validation and Trustworthiness

For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose.[3][13] Validation demonstrates that the method consistently produces reliable and accurate results.[4][14] Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or starting materials.[4] This is demonstrated by showing clean separation of peaks in chromatography.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Comparative Summary of Techniques

ParameterHPLC-UVGC-FID/MSNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Best For Quantifying product, starting material, and polar/non-volatile impurities.Quantifying volatile compounds and identifying unknowns via MS.Structural confirmation and absolute quantification without standards.
Sample Prep Simple dilution and filtration.Requires liquid-liquid extraction.Requires solvent evaporation and redissolving in deuterated solvent.
Speed 15-20 min per run.15-20 min per run.5-10 min per sample (plus prep time).
Pros Highly robust, versatile, excellent for quantitative analysis.High resolution, MS provides structural info.Inherently quantitative, provides rich structural data, non-destructive.
Cons Requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography, higher equipment cost.

Conclusion

The successful synthesis of this compound relies on the precise control of reaction conditions, which is only possible through diligent analytical monitoring. HPLC stands out as the most versatile and robust method for routine quantitative analysis of the reaction mixture. GC-MS serves as a powerful complementary technique, especially for impurity identification and the analysis of volatile components. NMR provides unparalleled structural insight and is an excellent tool for kinetic studies and definitive quantification. The choice of technique will depend on the specific goals of the analysis, whether for routine process control, impurity profiling, or in-depth kinetic investigation. By implementing the validated protocols described herein, researchers and drug development professionals can ensure the quality, consistency, and efficiency of their synthetic processes.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SIELC Technologies. (n.d.). Separation of Dimethyl nitroterephthalate on Newcrom R1 HPLC column.
  • ResearchGate. (2015). Label-free in-situ monitoring of protein tyrosine nitration in blood by surface-enhanced Raman spectroscopy.
  • Pharmuni. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • PMC - NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • hitec zang. (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis.
  • NITRO COMPOUNDS. (2020, March 29).
  • ResearchGate. (2021). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector.
  • OPUS Open Portal to University Scholarship. (2017). Method Development for Analysis of Phthalates by HPLC.
  • ResearchGate. (n.d.). Gas chromatography (GC) (a) spectra of the product.
  • Cengage Learning. (n.d.). Gas Chromatography.pdf.
  • Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectra of 2-nitro-terephthalic acid in DMSO d₆ at 25.0 °C.
  • PubChem - NIH. (n.d.). Dimethyl nitroterephthalate.
  • ResearchGate. (2015). What is the procedure to be followed for analysis of dimethyl phthalate by using Gas chromatography and HPLC? Is there any standard procedure?
  • World Journal of Pharmaceutical Research. (2018). review on gas chromatography & its hyphenation techniques.
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.

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developing novel dyes from Dimethyl 2-nitroterephthalate intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Practical Guide to the Synthesis of Novel Dyes from Dimethyl 2-Nitroterephthalate Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile and readily available chemical building block, primarily serving as a precursor to Dimethyl 2-aminoterephthalate, a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1][2][3] This application note provides a comprehensive, experience-driven guide for the synthesis, purification, and subsequent derivatization of this key intermediate into novel azo dyes. We present detailed, step-by-step protocols, explain the causality behind critical experimental choices, and offer insights into the characterization and potential applications of the resulting chromophores. The methodologies are designed to be self-validating, incorporating in-process monitoring to ensure reaction completion and product purity. This guide is intended to empower researchers to explore the rich chemical space accessible from this foundational intermediate.

Introduction: The Strategic Importance of this compound

The development of novel dyes is fundamental to advancements in textiles, printing, plastics, and increasingly, in sophisticated biomedical applications like fluorescent probes and sensors.[4][5][6][7] The selection of a starting material is a critical decision that dictates the synthetic routes and the structural diversity of the final products. This compound stands out as a strategic starting point due to its commercial availability and, more importantly, the synthetic versatility unlocked upon the reduction of its nitro group.

The transformation of the electron-withdrawing nitro group into an electron-donating amino group drastically alters the electronic properties of the aromatic ring, yielding Dimethyl 2-aminoterephthalate. This amino derivative is the linchpin for dye synthesis, serving as a potent platform for diazotization and subsequent coupling reactions to form a vast library of azo dyes.[2][8] This guide provides the core protocols to harness this potential, beginning with the efficient and high-yield synthesis of the key amine intermediate.

Synthesis of the Key Intermediate: Dimethyl 2-Aminoterephthalate

The foundational step in this workflow is the reduction of the nitro group. While several methods exist, including catalytic hydrogenation[9], reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and highly efficient method that avoids the need for specialized high-pressure equipment.[10][11]

Principle of the Reaction

This reaction is a heterogeneous reduction where elemental iron acts as the reducing agent in a slightly acidic medium generated by ammonium chloride. The iron is oxidized while the nitro group is reduced to the corresponding primary amine. The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Experimental Workflow: Nitro Group Reduction

The following diagram outlines the complete workflow from the starting material to the purified Dimethyl 2-aminoterephthalate.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification A Charge reactor with: - Ethanol/Water (1:1) - Iron Powder - Ammonium Chloride B Heat mixture to reflux (approx. 80-90°C) A->B Stirring D Add nitroterephthalate solution dropwise to the refluxing mixture B->D C Prepare solution of Dimethyl 2-nitroterephthalate in Ethanol C->D E Maintain reflux for 30-60 min post-addition D->E F Monitor reaction by TLC until starting material is consumed E->F G Cool to room temperature F->G H Filter through Celite to remove iron salts G->H I Concentrate filtrate under reduced pressure to remove ethanol H->I J Adjust aqueous layer pH to ~10 with saturated Na2CO3 I->J K Extract with Ethyl Acetate (2x) J->K L Dry combined organic layers over anhydrous Na2SO4 K->L M Evaporate solvent to yield solid Dimethyl 2-aminoterephthalate L->M

Caption: Workflow for the synthesis of Dimethyl 2-aminoterephthalate.

Detailed Protocol: Synthesis of Dimethyl 2-Aminoterephthalate

This protocol is adapted from established procedures.[10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solvent mixture of ethanol and water (1:1 v/v, 50 mL).

  • Catalyst Addition: To the solvent, add ammonium chloride (2.3 g) and iron powder (2.3 g). Stir the suspension and heat to a gentle reflux.

  • Substrate Preparation: While the iron suspension is heating, dissolve this compound (10.0 g, 41.8 mmol) in ethanol (25 mL).

  • Reaction: Once the iron suspension is refluxing, add the ethanolic solution of this compound dropwise over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting nitro compound spot is no longer visible. This typically takes 30 to 60 minutes post-addition.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethanol.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the majority of the ethanol.

    • To the remaining aqueous layer, add a saturated solution of sodium carbonate (Na₂CO₃) to adjust the pH to approximately 10. This deprotonates the ammonium salts and ensures the product is in its free amine form.

    • Transfer the basic aqueous solution to a separatory funnel and extract twice with ethyl acetate (50 mL each).

  • Purification and Isolation:

    • Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product as a solid.

  • Characterization: The resulting solid, Dimethyl 2-aminoterephthalate, should be characterized to confirm its identity and purity (Expected Yield: ~95-99%).[10][11] The melting point (Lit. mp: 130-131°C) can be compared to literature values.[11]

Developing Novel Azo Dyes

With pure Dimethyl 2-aminoterephthalate in hand, the next stage is to convert it into an azo dye. This is a powerful and modular process involving two key steps: the diazotization of the primary amine and the subsequent azo coupling with an electron-rich aromatic compound.[12][13]

Principle of Azo Dye Synthesis
  • Diazotization: The aromatic primary amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), to form a diazonium salt. This reaction must be carried out at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.[12]

  • Azo Coupling: The highly electrophilic diazonium salt then reacts with an electron-rich coupling component, such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic and chromophoric azo group (-N=N-), which links the two aromatic rings.[13]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of an azo dye.

Detailed Protocol: Synthesis of a Representative Azo Dye

This protocol provides a general framework. The choice of coupling component will determine the final color and properties of the dye.

Part A: Preparation of the Diazonium Salt

  • In a beaker, dissolve Dimethyl 2-aminoterephthalate (2.09 g, 10 mmol) in a solution of concentrated hydrochloric acid (5 mL) and water (15 mL). Stir until a clear solution is obtained, warming slightly if necessary.

  • Cool the solution to 0-5°C in an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process.

  • Prepare a solution of sodium nitrite (0.70 g, 10.1 mmol) in cold water (5 mL).

  • Add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring. Keep the tip of the addition funnel or pipette below the surface of the liquid. A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue).

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the chosen coupling component (e.g., N,N-dimethylaniline, 1.21 g, 10 mmol) in a suitable solvent (e.g., ethanol or a basic aqueous solution).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold coupling component solution with vigorous stirring.

  • During the addition, maintain a slightly alkaline pH (8-9) by adding a cold 10% sodium hydroxide solution as needed. The dye will precipitate as the reaction proceeds.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.[14]

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid dye with cold water to remove any inorganic salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain a purified product.

  • Dry the purified dye in a vacuum oven.

Data Presentation: Properties of Synthesized Dyes

The properties of the final dye are highly dependent on the chosen coupling component. Researchers should systematically characterize each new dye.

Coupling ComponentPredicted ColorMax Absorption (λmax, nm)Molar Extinction (ε, M⁻¹cm⁻¹)Yield (%)
PhenolYellow~360-400To be determinedTo be determined
N,N-DimethylanilineOrange-Red~450-480To be determinedTo be determined
2-NaphtholRed~480-520To be determinedTo be determined
H-AcidBlue/Violet~550-600To be determinedTo be determined

Applications and Future Directions

The azo dyes synthesized from Dimethyl 2-aminoterephthalate are valuable as pigments and colorants for a variety of materials including textiles, plastics, and printing inks.[4][5][15] The two ester groups on the terephthalate backbone offer further sites for modification, allowing for fine-tuning of properties such as solubility, lightfastness, and binding affinity to substrates.

Beyond traditional applications, there is significant potential to develop these structures into functional dyes.[7] For instance, strategic selection of coupling components or post-synthetic modification of the ester groups could lead to:

  • Fluorescent Probes: Introduction of rigid, planar heterocyclic systems can induce fluorescence, creating probes for bio-imaging or environmental sensing.[16][17][18]

  • pH Indicators: Incorporating acid/base-sensitive functional groups can yield dyes that change color with pH.

  • Molecular Sensors: Functionalization with specific recognition moieties could enable the detection of ions or biomolecules.

Conclusion

This compound is an exemplary starting material for the development of novel dyes. Through a straightforward, high-yield reduction to its amino derivative, a versatile intermediate is formed. This application note has provided robust, detailed protocols for this key transformation and its subsequent conversion into azo dyes. By explaining the rationale behind the experimental steps and providing a framework for further derivatization, we hope to equip researchers with the foundational knowledge and practical methods needed to explore and create new functional colorants for a wide range of scientific and industrial applications.

References

  • CN106045868A. (2016). Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. Google Patents.
  • Procyon Group. (2022, July 14). Everything You Should Know about Dye Intermediates. Retrieved from [Link]

  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. Retrieved from [Link]

  • CN104072403A. (2016). Method for preparing compound UNC1215. Google Patents.
  • Mohammed, G. M., & Al-Mokaram, A. A. (2013). Manufacture of Dye Intermediates, Dyes, and Their Industrial Applications. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central (PMC). Retrieved from [Link]

  • Supporting Information Lewis acid-triggered photocatalytic hydrogen peroxide production in an aluminum-based metal-organic framework. (n.d.). Retrieved from [Link]

  • Hosseinnezhad, M., et al. (n.d.). Synthesis routes of fluorescent dyes. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Dye Application, Manufacture of Dye Intermediates and Dyes. Retrieved from [Link]

  • WorldOfChemicals. (2013, May 30). Dimethyl 2-aminoterephthalate. Retrieved from [Link]

  • Brüning, J., Bats, J. W., & Schmidt, M. U. (2009). 2-Aminoterephthalic acid dimethyl ester. ResearchGate. Retrieved from [Link]

  • Brüning, J., Bats, J. W., & Schmidt, M. U. (2009). 2-Aminoterephthalic acid dimethyl ester. PubMed. Retrieved from [Link]

  • TCU Digital Repository. (2025, May 5). THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. Retrieved from [Link]

  • Inam, F. A., & Bhatti, H. N. (2021). Recent Advances in Synthetic Dyes. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Aminoterephthalic acid dimethyl ester. Retrieved from [Link]

  • Al-Ayadhi, F., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4,6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. PubMed. Retrieved from [Link]

  • Al-Mokaram, A. A. G. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. PubMed Central (PMC). Retrieved from [Link]

  • Britannica. (n.d.). Dye - Synthetic, Organic, Colorants. Retrieved from [Link]

  • Vector Laboratories. (2025, January 16). Maximizing the Potential of Fluorescent Dyes: Applications and Insights. YouTube. Retrieved from [Link]

  • WO2018014820A1. (2018). Fluorescent dye and preparation method and use thereof. Google Patents.

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Application Notes & Protocols: Strategic Solvent Selection for the Synthesis and Purification of Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 2-nitroterephthalate is a pivotal intermediate in the synthesis of various fine chemicals, including dyes and specialty polymers.[1] Its production via the nitration of dimethyl terephthalate is a classic example of electrophilic aromatic substitution. The successful synthesis and subsequent purification of this compound to the high degree of purity required for downstream applications are critically dependent on the strategic selection of solvents. This guide provides a comprehensive overview of the principles and practical protocols for solvent selection in both the synthesis and purification stages, designed for researchers and professionals in chemical and pharmaceutical development.

Part 1: The Synthesis Stage - Solvent as a Reaction Medium

The Nitration Reaction: Mechanism and Solvent Role

The synthesis of this compound is achieved by the nitration of Dimethyl terephthalate. This reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.[2] This highly reactive species is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

In this specific synthesis, concentrated sulfuric acid serves a dual purpose:

  • Catalyst: It facilitates the formation of the nitronium ion by protonating nitric acid, leading to the loss of a water molecule.[2]

  • Solvent: It acts as the reaction medium, dissolving the dimethyl terephthalate starting material to allow for a homogeneous reaction environment.

The use of sulfuric acid as the solvent is advantageous because it is a strong dehydrating agent, which drives the equilibrium towards the formation of the nitronium ion, and it can effectively dissolve the reactants.

Key Considerations for the Reaction Solvent

While sulfuric acid is the standard, the choice of a reaction medium for nitration is governed by several critical factors:

  • Inertness: The solvent must be stable and not react with the strong acid and oxidizing conditions of the nitration mixture.

  • Solubility: It must adequately dissolve the starting material, dimethyl terephthalate, to ensure a uniform reaction. Dimethyl terephthalate is generally soluble in several organic solvents but has limited solubility in water.[3][4]

  • Temperature Control: Nitration reactions are highly exothermic. The solvent's physical properties, such as its heat capacity, can influence the ability to control the reaction temperature, which is crucial for preventing over-nitration and ensuring safety.

A protocol described in the literature specifies adding dimethyl terephthalate directly to a pre-mixed solution of concentrated sulfuric acid and nitric acid, maintaining a low temperature (10-20°C).[5] This approach leverages the properties of sulfuric acid as both solvent and catalyst, obviating the need for an additional organic solvent during the reaction phase itself.

Part 2: The Purification Stage - Recrystallization Solvent Selection

Purification of the crude this compound is essential to remove unreacted starting materials, isomeric byproducts, and residual acids. Recrystallization is the most common and effective method for this purpose.[6][7] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[8]

The Ideal Recrystallization Solvent

An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High Solubility at High Temperatures: It should dissolve the compound completely when hot or boiling.

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Solvent Screening and Selection

A systematic approach is recommended for selecting the optimal recrystallization solvent. This compound is a moderately polar molecule, containing two ester groups and a nitro group.[9] This suggests that moderately polar solvents would be good candidates.

A common and effective solvent for the recrystallization of this compound is ethanol .[5] Other alcohols like methanol or isopropanol can also be effective. For compounds with ester functional groups, solvents like ethyl acetate are often good solubilizers.[10] In cases where a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., ethanol-water, hexane-ethyl acetate) can be employed.[10][11]

The following table summarizes potential solvents and their relevant properties for the purification of this compound.

SolventBoiling Point (°C)PolaritySuitability for this compoundSafety & Handling Notes
Ethanol 78Polar ProticHighly Recommended. Good solubility when hot, poor when cold.[5]Flammable. Use in a well-ventilated fume hood.
Methanol 65Polar ProticGood Candidate. Similar properties to ethanol but more volatile.Flammable and toxic. Avoid inhalation and skin contact.
Isopropanol 82Polar ProticGood Candidate. Less volatile than ethanol.Flammable.
Ethyl Acetate 77Polar AproticPossible Candidate. Good for ester compounds.[10] May require a co-solvent.Flammable. Irritant.
Toluene 111Non-polarLess Likely. May be useful if non-polar impurities are present.Flammable. Toxic.
Water 100Polar ProticPoor as a primary solvent. The compound is insoluble in water.[5][12] Can be used as an anti-solvent with a miscible organic solvent like ethanol.Non-toxic, non-flammable.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures.[5]

Materials & Equipment:

  • Dimethyl terephthalate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (97.7% or similar)

  • 5% Sodium Hydroxide solution

  • Deionized Water

  • Four-necked round-bottom flask (1000 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Acid Mixture Preparation: In a 1000 mL four-necked flask equipped with a mechanical stirrer and thermometer, add 927 g of 98% concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 10-15°C.

  • Nitric Acid Addition: Slowly add 201 g of 97.7% nitric acid dropwise via the dropping funnel. Ensure the temperature remains between 10-15°C throughout the addition.

  • Substrate Addition: Once the acid mixture is prepared and cooled, begin adding 300 g of dimethyl terephthalate in portions. Maintain the reaction temperature at 10-15°C for approximately 30 minutes.

  • Reaction Progression: After the initial 30 minutes, allow the temperature to rise to 15-20°C and continue stirring for another 30 minutes.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation:

    • Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the filter cake thoroughly with 5% aqueous sodium hydroxide solution until the washings are neutral.

    • Finally, wash the filter cake with deionized water.

  • Initial Drying: Press the filter cake as dry as possible on the funnel to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Materials & Equipment:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of crude product (approx. 50-100 mg) in a test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent should not dissolve the solid.

    • Heat the test tube gently. The solid should dissolve completely.

    • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Transfer the entire batch of crude product to a suitably sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is achieved by adding the solvent in small portions to the boiling mixture.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.[13][14] This step is crucial for obtaining a highly pure final product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a moderate temperature. The melting point of pure this compound is 73-76°C.[5][12]

Part 4: Visualization of Workflows

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation A Charge H₂SO₄ to Reactor B Cool to 10-15°C A->B C Add HNO₃ Dropwise B->C D Add Dimethyl Terephthalate C->D Begin Synthesis E React at 10-20°C D->E F Monitor by TLC E->F G Quench on Ice F->G Reaction Complete H Vacuum Filter G->H I Wash with NaOH (aq) H->I J Wash with H₂O I->J K Crude Product J->K Purification_Workflow A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Gravity Filtration (If needed) B->C Remove Insolubles D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Crystals G->H I Pure Dimethyl 2-nitroterephthalate H->I

Caption: Workflow for the purification by recrystallization.

References

  • Google Patents. (n.d.). Method of crystallizing nitro products. (U.S. Patent No. 2,874,196A).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PURIFICATION OF DIMETHYL TEREFTALATE. (Portugal Patent No. PT96056A).
  • Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

  • ChemWhat. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5. Retrieved from [Link]

  • Solubility of Things. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions. Retrieved from [Link]

  • SciSpace. (n.d.). green solvent selection guides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl nitroterephthalate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl terephthalate. PubChem Compound Database. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Large-Scale Production of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the large-scale synthesis, purification, and quality control of Dimethyl 2-nitroterephthalate (DMN), a key intermediate in the chemical industry. The protocols and rationale are designed for researchers, scientists, and drug development professionals, emphasizing process safety, scalability, and product purity. We delve into the mechanistic underpinnings of the synthesis, offer step-by-step protocols for kilogram-scale production, and discuss the critical safety imperatives for handling industrial nitration reactions.

Introduction and Strategic Importance

This compound (CAS No. 5292-45-5), a bright yellow crystalline powder, holds significant industrial value, primarily as a precursor for high-performance pigments. Its most notable application is in the synthesis of Pigment Yellow 155, a vibrant and durable colorant used extensively in plastics, paints, and coatings. The molecule's structure, featuring both nitro and ester functional groups, also makes it a versatile intermediate for various organic syntheses, including the preparation of 2-amino-dimethyl-terephthalic acid for dyes.[1][2] Given its demand, robust and scalable production methods are essential. This guide outlines a well-established pathway: the electrophilic nitration of dimethyl terephthalate (DMT).

Synthesis Pathway: Electrophilic Nitration of Dimethyl Terephthalate

The industrial synthesis of DMN is achieved through the nitration of its parent compound, dimethyl terephthalate. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the benzene ring.

Mechanistic Rationale and Reagent Selection

The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid. Sulfuric acid serves a threefold purpose: it acts as the acidic catalyst to generate the nitronium ion, serves as a dehydrating agent by sequestering the water produced during the reaction (which would otherwise reverse the reaction), and functions as a solvent for the starting material.[3]

The choice of nitrating agent is critical. While concentrated nitric acid can be used, fuming nitric acid is often employed in industrial settings to ensure a high concentration of the active nitrating species, driving the reaction to completion.[3] The reaction is highly exothermic, and precise temperature control is paramount to prevent thermal runaway and minimize the formation of dinitrated or other unwanted byproducts.[4]

Reaction Pathway Diagram

G DMT Dimethyl Terephthalate (DMT) Reaction Electrophilic Aromatic Substitution DMT->Reaction MixedAcid Mixed Acid (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) Generation MixedAcid->Nitronium Protonation Nitronium->Reaction Electrophile DMN This compound (DMN) Reaction->DMN Product

Caption: Chemical synthesis pathway for this compound.

Detailed Protocols for Kilogram-Scale Production

This section provides a comprehensive, step-by-step protocol for the synthesis and purification of DMN on a large laboratory or pilot scale.

Synthesis Protocol: Nitration of DMT

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and pressure-equalizing dropping funnel.

  • Cooling circulator capable of maintaining -10°C to 20°C.

  • Large filtration apparatus (e.g., Büchner funnel or filter press).

  • Scrubber for acidic vapors.

Reagent and Stoichiometry Table:

ReagentMolar Mass ( g/mol )MolesQuantityRole
Dimethyl Terephthalate (DMT)194.197.721.50 kgStarting Material
Conc. Sulfuric Acid (98%)98.0875.07.35 kg (4.0 L)Solvent/Catalyst
Fuming Nitric Acid (>90%)63.018.500.54 kg (0.36 L)Nitrating Agent

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and situated within a well-ventilated fume hood. Connect the cooling circulator to the reactor jacket.

  • Charging Sulfuric Acid: Charge the concentrated sulfuric acid (7.35 kg) into the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM).

  • Cooling: Cool the sulfuric acid to 0-5°C using the circulator.

  • DMT Addition: Slowly add the dimethyl terephthalate (1.50 kg) to the cold sulfuric acid. The addition should be portion-wise to control the initial exotherm and ensure complete dissolution. Maintain the temperature below 20°C.

  • Preparation for Nitration: Once the DMT is fully dissolved, cool the reaction mixture to 0-5°C.

  • Controlled Nitric Acid Addition: Add the fuming nitric acid (0.54 kg) to the dropping funnel. Begin a slow, dropwise addition into the reactor. The rate of addition must be carefully controlled to maintain the internal temperature between 10°C and 15°C.[5] This step is highly exothermic; a temperature rise above 20°C significantly increases the risk of side reactions and thermal runaway.[3][4] The addition typically takes 2-3 hours.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 15-20°C for an additional 30-60 minutes.[5] Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting material (DMT) is no longer visible.

  • Quenching and Precipitation: In a separate, large vessel, prepare a mixture of ice and water (approx. 20 kg). With vigorous stirring, slowly pour the reaction mixture into the ice water. A bright yellow solid will precipitate. This step must be done carefully to manage the heat generated from diluting the strong acid.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

Purification Protocol: Washing and Recrystallization

Objective: To remove residual acids and organic impurities to achieve high-purity DMN.

Procedure:

  • Acid Removal: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7). This removes the bulk of the sulfuric and nitric acids.

  • Neutralization Wash: Create a slurry of the filter cake in a 5% aqueous sodium bicarbonate or sodium hydroxide solution.[5] Stir for 30 minutes to neutralize any remaining acidic impurities, including partially hydrolyzed species like 4-methoxycarbonyl-3-nitrobenzoic acid. Filter the product again.

  • Final Water Wash: Wash the filter cake with water until the filtrate is neutral.

  • Recrystallization: a. Transfer the crude, washed solid to a clean reactor suitable for heating. b. Add ethanol (approx. 7.5 L) and heat the mixture to 50-55°C with stirring until the solid completely dissolves.[5] c. Once dissolved, slowly cool the solution to room temperature, then further cool to below 5°C in an ice bath to promote maximum crystallization.[5] d. Collect the purified, bright yellow crystals by vacuum filtration.

  • Drying: Dry the final product in a vacuum oven at 60°C until a constant weight is achieved.[5] A typical yield is around 95% based on the starting DMT.[5]

Quality Control and Specifications

To ensure the product is suitable for downstream applications, rigorous quality control is necessary.

Product Specification Table:

ParameterSpecificationAnalytical Method
Appearance Bright yellow crystalline powderVisual
Assay ≥ 98.5%HPLC or GC[6]
Melting Point 73 - 76 °CMelting Point Apparatus
4-methoxycarbonyl-3-nitrobenzoic acid ≤ 1.2%HPLC
Dimethyl terephthalate ≤ 0.5%GC
Moisture Content ≤ 8.0%Karl Fischer Titration

Industrial Scale-Up and Safety Imperatives

Transitioning from laboratory to industrial-scale production introduces significant safety challenges that must be addressed through robust engineering and administrative controls.

Overall Production Workflow

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Final Stage RawMaterials Raw Materials (DMT, H₂SO₄, HNO₃) Reactor Jacketed Reactor (Nitration @ 10-15°C) RawMaterials->Reactor Quench Quench Tank (Ice Water Precipitation) Reactor->Quench Filtration1 Filtration & Washing (Crude Product) Quench->Filtration1 Recrystallizer Recrystallization Vessel (Ethanol) Filtration1->Recrystallizer Filtration2 Final Filtration Recrystallizer->Filtration2 Dryer Vacuum Dryer Filtration2->Dryer QC Quality Control (Assay, MP, Impurities) Dryer->QC Packaging Packaging (25 kg Drums) QC->Packaging

Caption: Industrial workflow for this compound production.

Process Safety Management (PSM)

Nitration reactions are classified as high-hazard processes due to their extreme exothermicity and the corrosive, toxic nature of the reagents.[4][7]

  • Thermal Hazard Assessment: Before scale-up, a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory.[4] This data helps determine critical parameters like the maximum temperature of the synthesis reaction (MTSR) to prevent thermal runaway.[4]

  • Engineering Controls:

    • Ventilation: All operations must be conducted in areas with robust ventilation and fume extraction systems to manage toxic fumes (e.g., nitrogen dioxide).[7]

    • Materials of Construction: Equipment must be made of acid-resistant materials to prevent corrosion.[7]

    • Emergency Systems: Reactors should be equipped with emergency cooling systems, pressure relief valves, and automated shutdown systems.[8] Emergency eyewash and shower stations are essential.[9]

  • Personal Protective Equipment (PPE): Personnel must wear comprehensive PPE, including:

    • Acid-resistant gloves and suits.[7]

    • Chemical splash goggles and a full-face shield.[7]

    • NIOSH-approved respirators for protection against acid vapors and nitrogen oxides.[7]

  • Waste Management: Acidic waste streams must be segregated and neutralized before disposal.[9] Nitric acid waste should not be mixed with organic solvents or other reactive chemicals to prevent violent reactions.[9]

Conclusion

The large-scale production of this compound via the nitration of dimethyl terephthalate is a well-established and efficient process. Success hinges on a deep understanding of the reaction mechanism, meticulous control over reaction parameters—especially temperature—and an unwavering commitment to process safety. The protocols and guidelines presented herein provide a robust framework for producing high-purity DMN, enabling its critical role in the pigment and specialty chemical industries.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • Stellera Chemical. (2024, June 7). Nitration reaction safety. YouTube.
  • Google Patents. (2014). CN104072403A - Method for preparing compound UNC1215.
  • MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry (ACS Symposium Series, Vol. 1155). American Chemical Society.
  • Organic Syntheses. (n.d.).
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). Dimethyl 2-nitro-terephthalate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2215.
  • ChemicalBook. (2023). Dimethyl nitroterephthalate.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • India Fine Chemicals. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate.
  • Wikipedia. (n.d.). Dimethyl terephthalate.
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). Dimethyl 2-nitro-terephthalate. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-nitroterephthalate (DMNT). As a key intermediate in various industrial applications, including the production of high-performance pigments like Pigment Yellow 155, achieving high purity and yield of DMNT is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting, frequently asked questions, and an optimized protocol to ensure successful and repeatable synthesis.

Frequently Asked Questions (FAQs)

Here we address common queries that arise during the planning and execution of the this compound synthesis.

Q1: What is the most effective nitrating agent for this synthesis?

The most widely used and effective method for this synthesis is electrophilic aromatic substitution using a mixed acid system.[1][2] This typically consists of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] While other nitrating systems exist, the H₂SO₄/HNO₃ mixture provides a reliable and scalable method for the nitration of dimethyl terephthalate.[3][4]

Q2: Why is strict temperature control so critical during the nitration reaction?

Temperature control is arguably the most important parameter for maximizing yield and purity. The nitration of the aromatic ring is a highly exothermic reaction.

  • Preventing Side Reactions: If the temperature rises significantly above the optimal range (typically 10-20°C), the rate of unwanted side reactions increases.[3][4] This includes the potential for dinitration (introduction of a second nitro group) or oxidation of the methyl ester groups, leading to impurities that are difficult to remove.

  • Ensuring Regioselectivity: The ester groups on dimethyl terephthalate are deactivating and meta-directing. However, the nitration occurs at the ortho position to one of the ester groups. Maintaining a low temperature helps control the reaction kinetics to favor the desired mono-nitrated product.

  • Safety: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3][4] A suitable mobile phase (e.g., a mixture of chloroform and methanol) should be chosen to achieve good separation between the starting material (dimethyl terephthalate) and the product (this compound). By spotting the reaction mixture alongside the starting material standard, you can visually track the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[3]

Q4: What are the primary impurities I should expect, and how can they be minimized?

The main impurities stem from the reaction conditions and workup procedure.

  • Unreacted Dimethyl Terephthalate: This occurs if the reaction is incomplete. Ensure sufficient reaction time and monitor via TLC.

  • 4-Methoxycarbonyl-3-nitrobenzoic acid: This impurity arises from the hydrolysis of one of the methyl ester groups, which can be promoted by the heat liberated during the reaction in the acidic medium.[5] Careful temperature control and minimizing reaction time after completion can reduce its formation.

  • Dinitrated Products: Over-nitration can occur if the temperature is too high or if an excessive amount of nitrating agent is used.

  • Residual Acids (H₂SO₄, HNO₃): These are removed during the workup. Thorough washing of the crude product with water and a mild base like sodium bicarbonate or sodium hydroxide is essential until the washings are neutral.[3][4]

Minimizing these impurities starts with precise control over reaction parameters, followed by a meticulous workup and purification process, typically involving recrystallization.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Ineffective Nitrating Agent: Degradation of nitric acid or insufficient sulfuric acid to generate the nitronium ion. 3. Loss During Workup: Product may be partially soluble in the aqueous wash solutions, especially if excessive base is used, leading to ester hydrolysis.1. Monitor with TLC: Ensure the starting material is fully consumed before quenching the reaction.[4] If the reaction stalls, consider extending the time or slightly increasing the temperature within the recommended range (e.g., from 15°C to 20°C).[3] 2. Use Fresh Reagents: Ensure nitric and sulfuric acids are of high purity and from sealed containers. Verify the stoichiometry of your reagents. 3. Optimize Workup: Quench the reaction in ice-cold water to maximize precipitation. Use a dilute base (e.g., 5% sodium hydroxide or saturated sodium bicarbonate) for neutralization and wash thoroughly but efficiently.[3][4]
Product is Oily or Fails to Solidify 1. Presence of Impurities: Significant amounts of unreacted starting material or side products can lower the melting point and result in an oil. 2. Residual Solvent: Incomplete drying after recrystallization.1. Improve Purification: Perform a thorough recrystallization, potentially using a different solvent system (e.g., ethanol, methanol/water).[3] Ensure complete neutralization of acid during workup as residual acid can lead to degradation. 2. Dry Thoroughly: Dry the purified solid under vacuum, possibly with gentle heating (e.g., 60°C), to remove all traces of the recrystallization solvent.[3]
Final Product is Yellow or Brown 1. Nitrated Impurities: Dinitrated species or other oxidized byproducts often impart color.[6] 2. Residual Acid: Traces of acid can cause degradation and color formation over time.1. Recrystallization: This is the most effective method for removing colored impurities.[7] Multiple recrystallizations may be necessary. The desired product is a white to bright yellow crystalline powder.[3] 2. Thorough Neutralization: During the workup, wash the filter cake with a base solution until the filtrate is neutral to pH paper.[4]
Melting Point is Low and/or Broad 1. Impurity Presence: This is a classic indicator of an impure compound. The melting point of pure this compound is in the range of 73-76°C.[3]1. Purify the Product: Recrystallize the material from a suitable solvent like ethanol until a sharp melting point within the expected range is achieved.[3] Confirm purity using analytical techniques like NMR or GC.[3][4]

Optimized Synthesis Protocol

This protocol is synthesized from established methodologies to provide a reliable path to high-purity this compound.[3][4]

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of nitric acid to sulfuric acid and the quenching of the reaction mixture in water are highly exothermic and must be done slowly and with cooling.

Reagents and Equipment:

  • Dimethyl terephthalate (DMT)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%) or Fuming Nitric Acid

  • Ethanol (for recrystallization)

  • 5% Sodium Hydroxide solution

  • Deionized Water

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Workup & Isolation cluster_3 Purification & Drying A Charge H₂SO₄ into flask B Cool to 10-15°C A->B C Slowly add HNO₃ B->C D Add Dimethyl Terephthalate C->D E Maintain 10-15°C for 30 min D->E F Warm to 15-20°C for 30 min E->F G Monitor by TLC until completion F->G H Quench in ice water G->H I Filter crude product H->I J Wash with 5% NaOH (aq) I->J K Wash with H₂O to neutral pH J->K L Recrystallize from Ethanol K->L M Filter pure crystals L->M N Vacuum dry at 60°C M->N O Characterize (MP, GC, NMR) N->O

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Acid Mixture Preparation: In a 1000 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 927 g of 98% concentrated sulfuric acid. Cool the flask in an ice bath with stirring, maintaining the internal temperature between 10 to 15°C.[3]

  • Nitrating Agent Addition: Slowly add 201 g of 97.7% nitric acid dropwise via a dropping funnel. Ensure the temperature does not exceed 15°C during the addition.

  • Substrate Addition: Once the nitric acid addition is complete, add 300 g of dimethyl terephthalate to the mixed acid in portions, ensuring the temperature remains between 10 to 15°C.[3]

  • Reaction: Stir the mixture at 10 to 15°C for 30 minutes. Then, allow the reaction to warm slightly and maintain the temperature between 15 to 20°C for an additional 30 minutes.[3]

  • Monitoring: Monitor the reaction endpoint by TLC until the dimethyl terephthalate starting material is consumed.[3][4]

  • Quenching and Isolation: Once complete, pour the reaction mixture slowly and with vigorous stirring into a large beaker containing a substantial amount of crushed ice and water. This will precipitate the crude product.

  • Filtration and Washing: Filter the resulting white solid using a Büchner funnel. Wash the filter cake sequentially with 900 mL of 5% aqueous sodium hydroxide to neutralize any residual acid, followed by 500 mL of water until the washings are neutral.[3]

  • Purification: Transfer the crude solid to a suitable vessel and add 1500 g of ethanol. Heat the mixture to 50-55°C until the solid completely dissolves. Slowly cool the solution to below 5°C to promote full precipitation of the purified product.[3]

  • Drying: Collect the white crystalline product by filtration and dry it under vacuum at 60°C to a constant weight.[3] The expected yield is high, often around 95%, with a purity greater than 99% as determined by gas chromatography.[3]

Causality in Reaction Optimization

Understanding the interplay between reaction parameters is key to optimization. The following diagram illustrates the causal relationships between key variables and the desired outcomes of high yield and purity.

G Temp Temperature Dinitration Dinitration/ Oxidation Temp->Dinitration Increases Hydrolysis Ester Hydrolysis Temp->Hydrolysis Increases Time Reaction Time Incomplete Incomplete Reaction Time->Incomplete Decreases Stoich Stoichiometry (Acid Ratio) Stoich->Dinitration Excess increases Stoich->Incomplete Deficiency increases Yield High Yield Purity High Purity Dinitration->Purity Reduces Incomplete->Yield Reduces Incomplete->Purity Reduces Hydrolysis->Purity Reduces

Caption: Relationship between reaction parameters and synthesis outcomes.

This guide provides a comprehensive framework for the successful synthesis of this compound. By understanding the reaction mechanism, controlling key parameters, and systematically troubleshooting any issues, researchers can achieve high yields of a pure product suitable for downstream applications.

References

  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.
  • Google Patents. (n.d.). US2753369A - Purification of dimethyl terephthalate.
  • PrepChem.com. (n.d.). Synthesis of dimethyl 1-nitrobenzene-2,5-dicarboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US3502711A - Purification of dimethylterephthalate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved from [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates. Retrieved from [Link]

Sources

troubleshooting low yield in the nitration of dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of Dimethyl Terephthalate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of dimethyl terephthalate (DMT). This resource is designed to assist you in troubleshooting common issues encountered during this electrophilic aromatic substitution reaction, with a primary focus on addressing low yields of the desired product, dimethyl 2-nitroterephthalate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my yield of this compound significantly lower than the reported values (e.g., 80-83%)?[1]

Several factors can contribute to a lower-than-expected yield. This guide will walk you through the most common culprits, from reaction conditions to work-up procedures.

A1.1: Inadequate Temperature Control

  • The Issue: The nitration of dimethyl terephthalate is an exothermic reaction. If the temperature is not carefully controlled, it can lead to the formation of unwanted byproducts and decomposition of the starting material or product.

  • The Chemistry: The two ester groups on dimethyl terephthalate are deactivating, making the aromatic ring less susceptible to electrophilic attack. Higher temperatures are generally required to drive the reaction forward, but excessive heat can promote side reactions. A common protocol suggests maintaining the temperature below 20°C during the addition of the nitrating agent.[1]

  • Troubleshooting:

    • Utilize an ice bath to maintain a low temperature, especially during the dropwise addition of fuming nitric acid or the nitrating mixture.

    • Monitor the internal reaction temperature closely with a thermometer.

    • Add the nitrating agent slowly to control the rate of heat generation.

A1.2: Incorrect Acid Concentrations or Ratios

  • The Issue: The success of the nitration reaction is highly dependent on the proper generation of the nitronium ion (NO₂⁺), the active electrophile. This, in turn, depends on the strength and concentration of the acids used.

  • The Chemistry: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[2][3] Using diluted acids or an incorrect ratio of nitric acid to sulfuric acid can significantly reduce the concentration of the electrophile, leading to a sluggish or incomplete reaction.

  • Troubleshooting:

    • Ensure that you are using concentrated sulfuric acid (e.g., 98%) and fuming nitric acid as specified in established protocols.[1][4]

    • Precisely measure the volumes or weights of the acids to maintain the correct stoichiometric ratios.

A1.3: Suboptimal Reaction Time

  • The Issue: The reaction may not have proceeded to completion, leaving a significant amount of unreacted starting material.

  • Troubleshooting:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[1] This will allow you to determine when the starting material has been consumed.

    • A typical reaction time is around one hour after the addition of the nitrating agent is complete.[1] However, this may vary depending on the specific reaction conditions.

Q2: I'm observing the formation of multiple products in my crude reaction mixture. How can I minimize the formation of byproducts?

The formation of byproducts is a common challenge in the nitration of aromatic compounds. Understanding the potential side reactions is the first step toward mitigating them.

A2.1: Dinitration

  • The Issue: The introduction of a second nitro group onto the aromatic ring can occur, leading to the formation of dinitrated products.

  • The Chemistry: While the first nitro group and the two ester groups are deactivating, forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the nitrating agent) can still lead to a second nitration.

  • Troubleshooting:

    • Adhere to the recommended reaction temperature and time.

    • Use the stoichiometric amount of the nitrating agent or a slight excess, as specified in the protocol.

A2.2: Hydrolysis of the Ester Groups

  • The Issue: The strongly acidic conditions and the presence of water can lead to the hydrolysis of one or both of the methyl ester groups, forming mono-methyl 2-nitroterephthalate or 2-nitroterephthalic acid.[5][6]

  • The Chemistry: Ester hydrolysis is a well-known acid-catalyzed reaction.[5] While the reaction is typically performed in concentrated sulfuric acid with minimal water, any introduction of water can promote this side reaction.

  • Troubleshooting:

    • Use anhydrous reagents and solvents whenever possible.

    • During the work-up, pour the reaction mixture into ice water to rapidly quench the reaction and precipitate the product, minimizing the time it spends in an aqueous acidic environment.[1]

Q3: My final product is off-white or yellow and has a low melting point. How can I improve its purity?

Proper purification is crucial for obtaining a high-purity product with the correct physical properties.

A3.1: Incomplete Neutralization

  • The Issue: Residual acidic impurities can lead to discoloration and a depressed melting point.

  • Troubleshooting:

    • After filtering the precipitated product, wash the filter cake thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the washings is neutral or slightly basic (pH 8).[1] This will neutralize any remaining acids.

    • Follow the bicarbonate wash with a water wash to remove any excess salt.

A3.2: Recrystallization

  • The Issue: The crude product may still contain unreacted starting material, byproducts, or other impurities.

  • The Chemistry: Recrystallization is a powerful technique for purifying solid organic compounds.[7] The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain in the solution.

  • Troubleshooting Protocol: Recrystallization of this compound

    • Solvent Selection: A common solvent for recrystallizing this compound is a mixture of ethanol and water.

    • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

    • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Slowly add water to the hot ethanol solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them thoroughly.

Experimental Protocols & Data

Optimized Protocol for the Nitration of Dimethyl Terephthalate

This protocol is based on a reported procedure with a high yield.[1]

Materials:

  • Dimethyl terephthalate (10 g)

  • Concentrated sulfuric acid (50 ml)

  • Fuming nitric acid (5 ml)

  • Ice

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 10 g of dimethyl terephthalate in 50 ml of concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add 5 ml of fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Monitor the reaction progress by TLC to confirm the consumption of the starting material.

  • Slowly pour the reaction mixture into 100 ml of ice water with vigorous stirring. A white solid will precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a saturated NaHCO₃ solution until the filtrate is pH 8.

  • Wash the filter cake with deionized water.

  • Dry the solid to obtain this compound.

Parameter Recommended Value Rationale
Temperature < 20°CMinimizes side reactions and decomposition.
Nitrating Agent Fuming Nitric AcidProvides a high concentration of the nitronium ion precursor.
Catalyst Concentrated Sulfuric AcidFacilitates the formation of the nitronium ion electrophile.[2]
Reaction Time 1 hour (post-addition)Allows for the reaction to proceed to completion.
Quenching Ice WaterRapidly stops the reaction and precipitates the product.
Neutralization Saturated NaHCO₃Removes acidic impurities.[1]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Dimethyl 2-Nitroterephthalate temp_check Was the temperature controlled below 20°C? start->temp_check acid_check Were concentrated acids (H₂SO₄ and fuming HNO₃) used in the correct ratio? temp_check->acid_check Yes temp_solution Optimize cooling and slow down the addition of the nitrating agent. temp_check->temp_solution No time_check Was the reaction monitored (e.g., by TLC) and allowed to proceed to completion? acid_check->time_check Yes acid_solution Use high-quality, concentrated acids and measure them accurately. acid_check->acid_solution No workup_check Was the product properly quenched and neutralized? time_check->workup_check Yes time_solution Implement reaction monitoring and adjust the reaction time accordingly. time_check->time_solution No workup_solution Ensure rapid quenching in ice water and thorough neutralization with NaHCO₃. workup_check->workup_solution No success Improved Yield workup_check->success Yes temp_solution->acid_check acid_solution->time_check time_solution->workup_check workup_solution->success

Caption: A flowchart for troubleshooting low yields.

Electrophilic Aromatic Substitution: Nitration Mechanism

Nitration_Mechanism cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus H2O H₂O H2NO3_plus->H2O DMT Dimethyl Terephthalate sigma_complex Sigma Complex (Carbocation Intermediate) DMT->sigma_complex + NO₂⁺ product Dimethyl 2-Nitroterephthalate sigma_complex->product - H⁺ (to HSO₄⁻) H2SO4_regen H₂SO₄ (regenerated) HSO4_minus_step3->H2SO4_regen

Caption: The mechanism of nitration.

References

  • CN104072403A - Method for preparing compound UNC1215 - Google P
  • CN103524386B - The preparation method of 2-amino-4-Methanesulfomide methyl toluate - Google P
  • 17 - Organic Syntheses Procedure. [Link]

  • US2753369A - Purification of dimethyl terephthalate - Google P
  • Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem. [Link]

  • Dimethyl terephthalate - Wikipedia. [Link]

  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid | Request PDF. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. [Link]

  • The Chemistry and Production of Dimethyl Terephthalate (DMT). [Link]

  • GB2047704A - Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate - Google P
  • US3502711A - Purification of dimethylterephthalate - Google P
  • Hydrolysis of high-purity DMT to PTA with reactive distillation column. - ResearchGate. [Link]

  • 10 - Organic Syntheses Procedure. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]

  • Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem - NIH. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • US5286896A - Process for the production of DMT-intermediate product of specific purity - Google P
  • Nitration and aromatic reactivity. [Link]

  • Process Simulation of Dimethyl Terephthalate from Polyethylene Terephthalic Bottle Waste. [Link]

  • Nitration Reactions in Pharma Intermediates | PDF | Ester | Chemical Reactions - Scribd. [Link]

  • (a) Dimethyl terephthalate (DMT) yield and residual polyethylene... - ResearchGate. [Link]

  • Dimethyl Terephthalate (DMT) and Terephthalic Acid (TPA) - S&P Global. [Link]

  • The Dimethyl Terephthalate (DMT) Market has emerged as a c | Remote learning support. [Link]

Sources

identifying and removing impurities from Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-nitroterephthalate (DMNT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and removing impurities from this crucial chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to ensure the highest purity of DMNT for your downstream applications.

Understanding the Impurity Profile of this compound

This compound (CAS 5292-45-5), a bright yellow crystalline powder, is a key intermediate, notably in the production of pigments like Pigment Yellow 155. Achieving high purity (typically ≥98.5%) is critical for the quality of the final product. Impurities can arise from the synthesis process, which commonly involves the nitration of dimethyl terephthalate.[1]

Commonly Encountered Impurities:
  • Unreacted Starting Material: Dimethyl terephthalate (DMT) is a common impurity.

  • Isomeric Byproducts: Positional isomers, such as Dimethyl 3-nitroterephthalate, can form during the nitration reaction.

  • Hydrolysis Products: 4-Methoxycarbonyl-3-nitrobenzoic acid can be present due to partial hydrolysis of one of the ester groups.

  • Residual Acids: Traces of the acids used in the nitration process (e.g., sulfuric acid, nitric acid) may remain.

  • Solvent Residues: Residual solvents from the reaction and initial purification steps can be entrapped in the crystals.

  • Moisture: Water content is another specified impurity that needs to be controlled.

Typical Purity Specifications:
ParameterSpecification Limit
Assay (Purity)≥98.5%
4-methoxycarbonyl-3-nitrobenzoic acid≤1.2%
Dimethyl terephthalate≤0.5%
Moisture≤8.0%
Residual Acid≤0.5%
Ash≤0.3%

Source: Data compiled from industry specifications.

Analytical Techniques for Impurity Identification and Quantification

Accurate identification and quantification of impurities are the foundation of an effective purification strategy.[][3] A multi-technique approach is often necessary for a comprehensive purity assessment.

Workflow for Purity Analysis

Caption: Workflow for DMNT impurity analysis and purification.

Recommended Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying non-volatile and thermally sensitive compounds like DMNT and its impurities.[3][4] A reverse-phase C18 column with a gradient elution of water and acetonitrile or methanol is a good starting point. UV detection is suitable due to the chromophoric nature of the nitroaromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, including residual solvents and the starting material dimethyl terephthalate, GC-MS is the method of choice.[5] It provides both separation and identification based on mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any significant impurities.[6][7] Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.[4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying functional groups and can be used as a quick check for the presence of certain impurities, such as carboxylic acids (broad O-H stretch) or residual water.[8]

Troubleshooting Guide for Analytical Methods

Issue Possible Cause(s) Troubleshooting Steps
HPLC: Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
HPLC: Co-eluting Peaks - Insufficient separation power of the mobile phase or column.- Optimize the gradient profile (slower gradient).- Try a different column chemistry (e.g., phenyl-hexyl).- Adjust the mobile phase composition and pH.
GC-MS: No Peak for DMNT - DMNT may be thermally labile and degrading in the injector.- Lower the injector temperature.- Use a derivatization agent if necessary (though less common for this compound).
NMR: Broad Peaks - Paramagnetic impurities- Sample aggregation- Poor shimming- Filter the sample through a small plug of silica gel.- Use a more dilute solution.- Re-shim the spectrometer.
NMR: Unexpected Peaks - Contamination from glassware or solvents.- Presence of unknown impurities.- Use clean, dry NMR tubes.- Use high-purity deuterated solvents.- Correlate with HPLC or GC-MS data to identify the impurity.

Purification Strategies for this compound

The choice of purification method depends on the nature and quantity of the impurities present.[9]

Recrystallization: The Workhorse of Purification

Recrystallization is a highly effective technique for purifying solid compounds like DMNT.[9][10] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[11]

Step-by-Step Recrystallization Protocol:
  • Solvent Selection: The ideal solvent should dissolve DMNT well at high temperatures but poorly at low temperatures.[9] Ethanol is a commonly used solvent for the recrystallization of DMNT.[1] A mixed solvent system, such as methanol-xylene, has also been reported for the purification of the related compound, dimethyl terephthalate.[12]

  • Dissolution: In a flask, add the crude DMNT and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[13] Use the minimum amount of hot solvent necessary to form a saturated solution.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[13]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Troubleshooting:
Issue Possible Cause(s) Troubleshooting Steps
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling point solvent.- Reheat the solution and add more solvent.
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent was added).- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.[14]- Try adding an anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to induce crystallization.[14]
Poor Recovery Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again for a second crop of crystals.- Ensure the solvent is sufficiently cold before washing the crystals.- Use a pre-heated funnel for hot filtration.[13]
Column Chromatography: For Challenging Separations

When recrystallization is ineffective, particularly for separating compounds with similar polarities like positional isomers, column chromatography is a powerful alternative.[15][16][17] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.[18][19]

Workflow for Column Chromatography Purification

Caption: Experimental workflow for column chromatography.[15]

Step-by-Step Column Chromatography Protocol:
  • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying moderately polar organic compounds.[16]

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.[15] A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is common.[15][16] The goal is to find a solvent system that gives a retention factor (Rf) of 0.2-0.4 for DMNT.[15]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[15][18] Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude DMNT in a minimal amount of a suitable solvent. It is often preferable to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.[15]

  • Elution: Begin eluting the column with the chosen solvent system.[17] A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating impurities with different polarities.[17]

  • Fraction Collection: Collect the eluent in small fractions.[17]

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.[17] Combine the pure fractions and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: My DMNT is slightly off-color (not a bright yellow). What could be the cause?

A1: A brownish or dull yellow color often indicates the presence of colored impurities, which could be byproducts from the nitration reaction or degradation products. Recrystallization, perhaps with the addition of a small amount of activated charcoal during the hot dissolution step, can often remove these colored impurities.

Q2: I've performed a recrystallization, but my NMR still shows the presence of the starting material, dimethyl terephthalate. What should I do?

A2: This suggests that dimethyl terephthalate has similar solubility properties to DMNT in the chosen recrystallization solvent. You could try a different solvent system for recrystallization. If that fails, column chromatography will likely be necessary to separate these two compounds, as dimethyl terephthalate is less polar than DMNT and will elute first from a silica gel column.

Q3: How can I remove residual acid from my DMNT sample?

A3: A simple and effective method is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. Follow this with a water wash and then a brine (saturated NaCl) wash to remove residual water before drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtering, and evaporating the solvent. The product can then be further purified by recrystallization.

Q4: What is the best way to dry my purified DMNT and remove all residual solvent?

A4: After collecting the crystals by vacuum filtration and allowing them to air dry briefly, the most effective method for removing residual solvent is to place the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C). This will help to drive off any remaining solvent without causing decomposition of the product.

References

  • Exploring this compound: Properties and Applic
  • Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)
  • Nitration of Phenol and Purification by Column Chrom
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. (URL: [Link])

  • Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])

  • Column Chromatography Theory - Chemistry Online @ UTSC. (URL: [Link])

  • Recrystallization - Single Solvent. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Recrystallization - YouTube. (URL: [Link])

  • US3502711A - Purification of dimethylterephthalate - Google P
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts - MDPI. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: [Link])

  • RECRYSTALLIZATION - ResearchGate. (URL: [Link])

  • Recrystallization pointers : r/chemistry - Reddit. (URL: [Link])

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (URL: [Link])

  • Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem - NIH. (URL: [Link])

  • This compound - PMC - NIH. (URL: [Link])

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (URL: [Link])

  • [ - Spiro[4.5]decan-7-one, 9,9-dimethyl - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v72p0215)/demo.aspx?prep=v72p0215)

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Technical Support Center: Achieving >99% Purity of Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dimethyl 2-nitroterephthalate (DMNT). This guide is designed for researchers, chemists, and pharmaceutical professionals who require DMNT of exceptional purity (>99%) for their work, such as in the synthesis of advanced intermediates and active pharmaceutical ingredients.[1][2] This document moves beyond standard protocols to provide in-depth, field-proven insights into common purification challenges, framed in a practical question-and-answer format.

Section 1: Understanding the Starting Point - Common Impurities & Initial Assessment

This section addresses the critical first step: knowing what you are trying to remove. The choice of purification strategy is dictated by the nature and quantity of impurities present in your crude material.

Q1: I've just completed the synthesis of DMNT from dimethyl terephthalate. What are the most likely impurities in my crude product?

A1: The primary impurities in crude DMNT typically stem from the nitration of dimethyl terephthalate (DMT) and subsequent workup steps.[3][4] You should anticipate the presence of:

  • Unreacted Starting Material: Dimethyl terephthalate (DMT) is a common impurity. Its physical properties are similar enough to the product that it can co-precipitate if not addressed correctly.

  • Acidic Byproducts: The most notable is 4-methoxycarbonyl-3-nitrobenzoic acid, which arises from the partial hydrolysis of one of the ester groups under the acidic reaction conditions.

  • Residual Acids: Traces of sulfuric acid and nitric acid from the reaction medium can persist even after initial washing.

  • Positional Isomers: While the 2-nitro isomer is the major product, small amounts of other isomers may form.

  • Color-Producing Contaminants: Nitrated and oxidized byproducts can impart a yellow or brownish color to the crude solid.[5]

Q2: My crude product has a broad melting point of 71-75°C. What does this signify?

A2: A broad melting point range is a classic indicator of an impure compound. Pure this compound has a sharp melting point between 73-76°C.[3][6] The depression and widening of the melting range are caused by impurities disrupting the crystalline lattice of the pure substance. This simple physical measurement is your first confirmation that purification is necessary to achieve >99% purity.

Section 2: The Workhorse of Purification - Recrystallization Troubleshooting

Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds.[7][8] Achieving high purity often depends on optimizing this single step.

Q3: What is the best solvent for the recrystallization of this compound?

A3: Ethanol is a highly effective and commonly cited solvent for this purpose.[3][6] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Ethanol fits this profile for DMNT, allowing for dissolution when hot and efficient precipitation upon cooling. Furthermore, it has a favorable solubility profile for separating the desired product from common impurities like unreacted DMT.

Q4: I performed a recrystallization with ethanol, but my purity only increased from 95% to 97.5%. What went wrong?

A4: This is a common issue that usually points to one of three procedural pitfalls:

  • Using Too Much Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[10][11] Adding an excessive amount of hot solvent will keep too much of your product dissolved upon cooling, leading to poor recovery and inefficient purification.

  • Cooling the Solution Too Quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, traps impurities within the rapidly forming crystal lattice.[10] Slow cooling to room temperature is essential to allow for the formation of pure, well-defined crystals, after which an ice bath can be used to maximize recovery.[9]

  • Ineffective Removal of Insoluble Impurities: If your hot solution contained suspended solids (insoluble impurities), they must be removed via hot gravity filtration before cooling.[11] Skipping this step will contaminate your final crystalline product.

Workflow for Optimizing Recrystallization

The following diagram illustrates the decision-making process for a successful recrystallization protocol.

G start Crude DMNT (Purity <98%) dissolve Dissolve in Minimum Hot Ethanol start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool_slow Slowly Cool to Room Temperature check_insoluble->cool_slow No hot_filter->cool_slow ice_bath Cool in Ice Bath to Maximize Yield cool_slow->ice_bath vac_filter Vacuum Filtration & Cold Solvent Wash ice_bath->vac_filter dry Dry Crystals Under Vacuum vac_filter->dry analyze Analyze Purity (MP, HPLC, GC) dry->analyze

Caption: Decision workflow for the recrystallization of this compound.

Detailed Protocol 1: High-Purity Recrystallization of DMNT
  • Solvent Preparation: Place a calculated amount of ethanol (start with ~5 mL per gram of crude DMNT) in an Erlenmeyer flask with a few boiling chips and heat it to boiling on a hot plate.

  • Dissolution: In a separate, larger Erlenmeyer flask, add your crude DMNT solid. Add the boiling ethanol in small portions, swirling the flask after each addition.[11] Continue adding just enough hot solvent until all the solid dissolves, creating a saturated solution.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Well-formed crystals should appear.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. A final purity of >99% can often be achieved with this method.[3]

Section 3: Advanced Purification - When Recrystallization Isn't Enough

Q5: I've performed two recrystallizations, but my purity is stalled at 98.8% according to HPLC analysis. How can I remove these persistent impurities?

A5: When recrystallization fails to remove closely related impurities, flash column chromatography is the next logical step.[12] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[13] It is highly effective for separating compounds with small differences in polarity, such as the desired product from unreacted starting material or isomeric byproducts.

Troubleshooting Logic: Method Selection Based on Impurity

G start Purity <99% after Recrystallization identify Identify Dominant Impurity (via TLC, GC-MS, or NMR) start->identify impurity1 Impurity: Unreacted DMT (Less Polar) identify->impurity1 impurity2 Impurity: Acidic Byproduct (More Polar) identify->impurity2 impurity3 Impurity: Unknown/Isomer (Similar Polarity) identify->impurity3 action1 Column Chromatography: Elute with low-polarity solvent (e.g., Hexane/EtOAc) to remove DMT first. impurity1->action1 action2 Aqueous Wash: Wash with dilute NaHCO3 solution to remove acidic components. impurity2->action2 action3 Column Chromatography: Use a shallow gradient of Hexane/EtOAc for fine separation. impurity3->action3

Caption: Logical guide for selecting a secondary purification method based on impurity type.

Detailed Protocol 2: Flash Column Chromatography of DMNT
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. The goal is to find a solvent ratio where the desired product (DMNT) has an Rf value of approximately 0.3-0.4, and the impurities are well-separated from it.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[14] Add a thin layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading: Dissolve your semi-pure DMNT in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions (e.g., 10-20 mL per test tube).[14]

  • Gradient Elution (Optional): If impurities are close to the product spot on TLC, you may need to gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane) to effectively wash out the desired compound after the less polar impurities have been collected.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Section 4: FAQs - Purity Verification and Analysis

Q6: How can I definitively confirm that my final product has a purity >99%?

A6: While melting point is a good qualitative indicator, quantitative confirmation requires more sophisticated analytical techniques.[] The choice of method depends on the available instrumentation and the information required.

Analytical Technique Principle of Operation Advantages Considerations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[16]Excellent for volatile impurities; high sensitivity and resolution.[3]Requires the compound to be thermally stable; derivatization may be needed for some impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a solid stationary phase.[17]Highly versatile for a wide range of compounds; excellent for non-volatile impurities.[][18]Requires method development (column, mobile phase selection); can be more time-consuming.
Quantitative NMR (qNMR) Compares the integral of a sample's proton signal to that of a certified internal standard.[16]Provides a direct, primary measure of purity without needing a reference standard of the analyte itself.Lower sensitivity to trace impurities compared to chromatographic methods.[16]

Q7: My product appears as a white powder after purification, but the literature describes it as a bright yellow crystalline powder. Is this a problem?

A7: The description of this compound can vary. Some sources describe it as a white powder or white crystalline product, while others note it as a bright yellow crystalline powder.[3][6] The color can be influenced by trace impurities that are chromophoric (light-absorbing). As long as your analytical data (e.g., NMR, HPLC, GC) and melting point confirm the structure and high purity (>99%), a slight variation in color from a specific description is generally not a cause for concern. The key is to rely on quantitative data for purity assessment.

References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Dimethyl nitroterephthalate | 5292-45-5. (n.d.). ChemicalBook.
  • CN104072403A - Method for preparing compound UNC1215. (n.d.). Google Patents.
  • Separation of Dimethyl nitroterephthalate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Dimethyl terephthalate. (n.d.). Solubility of Things.
  • Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2013, September 9). YouTube.
  • Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemicalBook.
  • This compound. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215.
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). Dimethyl 2-nitro-terephthalate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2215.
  • A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis. (n.d.). Benchchem.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube.
  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses.
  • US2753369A - Purification of dimethyl terephthalate. (n.d.). Google Patents.
  • RECRYSTALLIZATION. (n.d.). ResearchGate.
  • Column Chromatography. (2022, February 13). YouTube.
  • Koch, H. M., & Angerer, J. (2012). Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine. Journal of Chromatography B, 908, 128-136.

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Technical Support Center: Optimizing Temperature and Pressure for Dimethyl 2-nitroterephthalate Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of Dimethyl 2-nitroterephthalate (DMNT). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction parameters and troubleshooting common experimental challenges. Our focus is on leveraging temperature and pressure to achieve high conversion, selectivity, and yield of the target product, Dimethyl 2-aminoterephthalate (DMAT).

Frequently Asked Questions (FAQs)

Section 1: Reaction Fundamentals & Catalyst Selection

Question 1: What is the reaction mechanism for the hydrogenation of this compound?

The catalytic hydrogenation of an aromatic nitro group, such as in DMNT, to an amine is a stepwise reduction process that occurs on the surface of a heterogeneous catalyst.[1] The generally accepted pathway involves the formation of nitroso and hydroxylamine intermediates before the final amine product is formed.[2]

  • Step 1: Adsorption of this compound (R-NO₂) and molecular hydrogen (H₂) onto the catalyst surface.

  • Step 2: Stepwise reduction of the nitro group to a nitroso group (R-NO).

  • Step 3: Further reduction to the corresponding hydroxylamine (R-NHOH).

  • Step 4: Final reduction of the hydroxylamine to the amine, Dimethyl 2-aminoterephthalate (R-NH₂).

The accumulation of intermediates, particularly the hydroxylamine, can sometimes occur and may lead to the formation of undesired dimeric byproducts (azo or azoxy compounds), although this is less common with efficient catalysts like Pd/C.[3][4]

dot

Reaction_Mechanism cluster_reactants Reactants cluster_surface Catalyst Surface cluster_product Product DMNT This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) DMNT->Nitroso +H₂ H2 H₂ (Hydrogen Gas) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +H₂ DMAT Dimethyl 2-aminoterephthalate (R-NH₂) Hydroxylamine->DMAT +H₂ Troubleshooting_Low_Conversion cluster_catalyst Catalyst Checks cluster_conditions Reaction Condition Checks cluster_reagents Reagent & System Checks Start Low or No Conversion Detected CheckPoison Is the catalyst poisoned? (e.g., by sulfur, halides) Start->CheckPoison CheckActivity Is the catalyst old or deactivated? Start->CheckActivity CheckLoading Is catalyst loading sufficient? (Try increasing to 5-10 mol%) Start->CheckLoading CheckPressure Is H₂ pressure adequate? (Increase pressure) Start->CheckPressure CheckTemp Is temperature high enough? (Increase temperature incrementally) Start->CheckTemp CheckStirring Is agitation vigorous? (Ensure good mixing of gas/liquid/solid) Start->CheckStirring CheckPurity Are substrate/solvent pure? Start->CheckPurity CheckLeaks Are there leaks in the system? Start->CheckLeaks

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting Steps:

  • Catalyst Poisoning: Noble metal catalysts are highly susceptible to poisoning by sulfur compounds, strong coordinating ligands, or heavy metal ions. [5]Ensure all glassware is meticulously cleaned and use high-purity solvents. If poisoning is suspected, the catalyst must be replaced.

  • Catalyst Deactivation: Pd/C can lose activity if stored improperly (exposed to air/moisture). Using a fresh batch of catalyst is a reliable way to rule out deactivation. [5]3. Poor Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either hydrogen or substrate, dramatically slowing the reaction. Ensure the stirring is vigorous enough to create a vortex and suspend the catalyst particles evenly. [5]4. Insufficient Pressure/Temperature: If the reaction is clean but slow, incrementally increase the temperature (e.g., to 110°C) or the hydrogen pressure (e.g., to 1.5 MPa) to boost the rate. [4] Question 6: My reaction is complete, but I have significant side products. How can I improve selectivity?

The primary concern with DMNT is selectivity between the nitro group and the two methyl ester groups.

  • Problem: Hydrolysis or Hydrogenolysis of Esters: If you observe the formation of the corresponding carboxylic acids or toluene derivatives, your conditions are likely too harsh.

    • Solution: Reduce the reaction temperature and/or pressure. This is the most effective way to prevent over-reduction. [4]Also, ensure the reaction is stopped as soon as the starting material is consumed (monitor by TLC, LC-MS, or GC). [4]* Problem: Incomplete Reduction (Hydroxylamine Intermediate): If you isolate hydroxylamine or related dimeric impurities, it suggests the final reduction step is slow.

    • Solution: This can sometimes be resolved by increasing hydrogen pressure or switching to a more active catalyst (e.g., a fresh batch of Pd/C or a different type like PtO₂, though with caution regarding ring reduction). [6]

Section 4: Safety & Experimental Protocol

Question 7: What are the critical safety precautions for this high-pressure reaction?

Hydrogen gas is highly flammable and can form explosive mixtures with air. [7]Pyrophoric catalysts can ignite upon contact with air. [8]Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: Always purge the reactor vessel thoroughly with an inert gas like nitrogen or argon before introducing hydrogen to remove all oxygen. [9]After the reaction, purge again with inert gas before opening the vessel. [10]* Leak Testing: Before charging with hydrogen, pressurize the system with nitrogen to check for any leaks. [10]* Ventilation: Conduct all operations, including catalyst handling and gas venting, inside a certified chemical fume hood. [11]* Catalyst Handling: Never handle dry Pd/C in the open air. Weigh it and add it to the reaction vessel quickly. For filtration, ensure the catalyst cake is never allowed to dry on the filter paper, as it can ignite. Keep it wet with solvent. [12]* Equipment: Use a properly rated and maintained high-pressure reactor (e.g., a Parr shaker or autoclave). [9]Ensure all fittings and tubing are rated for hydrogen service. [11]* Personal Protective Equipment (PPE): Wear flame-resistant clothing, safety glasses, and appropriate gloves. [9]

Standard Operating Protocol: Hydrogenation of DMNT

This protocol details a general procedure for a 10g scale reaction. Adjust quantities as needed.

Materials & Equipment:

  • This compound (DMNT): 10.0 g

  • 10% Palladium on Carbon (Pd/C), 50% wet: ~1.0 g (handle with care)

  • Solvent (e.g., Isopropanol or Ethanol): 150 mL [13]* High-pressure hydrogenation vessel (e.g., 300 mL Parr reactor) with gas inlet/outlet, pressure gauge, and mechanical stirrer. [1]* Hydrogen and Nitrogen gas cylinders with appropriate regulators.

  • Filtration setup with Celite®.

Procedure:

  • Vessel Preparation: Ensure the reactor vessel is clean and dry. Add a stir bar.

  • Charging Reactants: To the vessel, add this compound (10.0 g) and the solvent (150 mL).

  • Inerting: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~100 psi, stirring for 2 minutes, and then carefully venting the gas in a fume hood. Repeat this cycle at least three times to remove all oxygen. [9]4. Catalyst Addition: Under a positive pressure of nitrogen, briefly open a port on the reactor and quickly add the 10% Pd/C catalyst. [5]Reseal the reactor immediately.

  • Final Purge: Repeat the nitrogen purge cycle (Step 3) one more time to remove any air introduced during catalyst addition.

  • Hydrogenation:

    • Evacuate the nitrogen.

    • Introduce hydrogen gas to the target pressure (e.g., 0.5 MPa / 75 psi).

    • Begin vigorous stirring to ensure the catalyst is well suspended. [5] * Heat the reactor to the target temperature (e.g., 90°C).

    • Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases. [1]7. Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor three times with nitrogen to remove all residual hydrogen. [10] * Open the reactor in the fume hood.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Crucially, do not allow the Celite pad with the catalyst to go dry. [12]Wash the pad thoroughly with more solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude Dimethyl 2-aminoterephthalate. [14]8. Analysis & Purification:

    • Analyze the crude product purity by LC-MS, GC, or ¹H NMR.

    • The product, DMAT, is a solid and can be further purified by recrystallization if necessary. [15]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.RSC Sustainability.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Ragaini, F., & Cenini, S. (2002). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 102(10), 3639-3694. Retrieved from [Link]

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025, December). BenchChem.
  • Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Hydrogenation: How we can make it safer. (2025, June 9). H.E.L Group.
  • Method for preparing compound UNC1215. (n.d.). Google Patents.
  • De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.
  • Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. (n.d.). Google Patents.
  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022, April 29). MDPI. Retrieved from [Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. (2023, September 4). RSC Publishing. Retrieved from [Link]

  • Analytical methods. (n.d.).
  • Combined Effect of Pressure and Temperature on Nitrogen Reduction Reaction in Water. (2024, June 17). MDPI. Retrieved from [Link]

  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. Retrieved from [Link]

  • Challenges in the selective reduction of the nitro group. (n.d.). BenchChem.
  • Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. (n.d.). BenchChem.
  • Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. (2023, May 31). PMC - NIH. Retrieved from [Link]

  • Effect of reaction temperature and pressure on hydrogenation of DMT. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. (2023, May 22). ResearchGate. Retrieved from [Link]

  • Influence of temperature on the hydrogenation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. (n.d.). PMC - NIH. Retrieved from [Link]

  • Effect of reduction temperature on formation and evolution of Ni/Al2O3 Catalysts for hydrogenation of dimethyl terephthalate to dimethyl 1,4-Cyclohexanedicarboxylate. (2025, August 9). ResearchGate. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in Dimethyl 2-nitroterephthalate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 2-nitroterephthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the highly exothermic nitration of dimethyl terephthalate. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently.

Introduction: The Criticality of Thermal Management

The nitration of dimethyl terephthalate is a classic electrophilic aromatic substitution that is highly exothermic.[1][2] The reaction involves the use of strong acids, typically a mixture of nitric acid and sulfuric acid, which can lead to a rapid increase in temperature if not properly controlled.[3] Failure to manage this exotherm can result in a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure that can cause equipment failure, explosions, or the release of toxic fumes like nitrogen dioxide.[3][4] This guide provides practical, field-proven insights to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a potential thermal runaway during the nitration of dimethyl terephthalate?

A1: Early detection is crucial for preventing thermal runaway. Key indicators include:

  • A sudden, unexpected increase in reaction temperature that does not correspond to the rate of addition of the nitrating agent.

  • A rapid rise in pressure within the reaction vessel.

  • A noticeable change in the color of the reaction mixture, often to a darker shade.

  • The evolution of brown or yellow fumes (Nitrogen Dioxide - NO₂), which signifies decomposition reactions are occurring.[4] Continuous monitoring of temperature and pressure is paramount for early detection.

Q2: What is the role of sulfuric acid in this reaction, and how does it influence the exotherm?

A2: Sulfuric acid serves multiple critical functions in the nitration of dimethyl terephthalate:

  • It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • It serves as a solvent for the reactants.

  • It absorbs the water generated during the reaction, which helps to maintain the concentration of the nitrating agent and prevent side reactions.

  • It helps to moderate the reaction temperature by providing a larger thermal mass to absorb the heat generated.[5] However, the mixing and dilution of concentrated sulfuric acid itself can be highly exothermic.[6]

Q3: My reaction temperature is climbing unexpectedly, even after stopping the addition of the nitrating agent. What are the immediate steps I should take?

A3: This is a critical situation that requires immediate and decisive action to prevent a thermal runaway.

  • Immediately cease the addition of all reactants.

  • Maximize cooling to the reactor jacket. If available, activate an emergency cooling system.

  • Ensure vigorous agitation to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.

  • Prepare a quenching agent, such as a large volume of cold water or a suitable chemical inhibitor, for immediate use if the temperature continues to rise uncontrollably.

  • Alert all personnel in the vicinity and be prepared to evacuate the area if the situation escalates.

Q4: Can poor agitation lead to a hazardous situation?

A4: Yes, inadequate agitation is a significant contributor to thermal runaway incidents. Poor mixing can lead to:

  • Localized "hot spots" where the concentration of the nitrating agent is high, causing the reaction to proceed much faster in that area.

  • Accumulation of unreacted nitrating agent. If the agitator is restarted, this can lead to a sudden, large exotherm as the unreacted material rapidly consumes.[7]

  • Inefficient heat transfer to the cooling surfaces of the reactor, preventing effective temperature control.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Rise 1. Addition rate of nitrating agent is too high.2. Cooling system failure or insufficient capacity.3. Inadequate agitation.4. Incorrect reactant concentrations.1. Immediately stop the addition of the nitrating agent.2. Verify the functionality and setpoint of the cooling system.3. Ensure the agitator is functioning correctly and at the appropriate speed.4. If the situation is under control, consider re-evaluating the reaction parameters and stoichiometry.
Evolution of Brown/Yellow Fumes (NO₂) 1. Reaction temperature is too high, leading to decomposition.2. Localized hot spots due to poor mixing.1. Immediately stop the addition of the nitrating agent and enhance cooling.[4]2. Improve agitation to ensure uniform temperature distribution.3. Consider lowering the reaction temperature setpoint for future experiments.
Low Yield of this compound 1. Incomplete reaction.2. Side reactions due to incorrect temperature or reactant ratios.3. Loss of product during workup.1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).2. Ensure precise control over reaction temperature and the stoichiometry of the reactants.3. Review the workup and purification procedures to minimize product loss.[8][9]
Formation of Multiple Nitro Isomers 1. Reaction temperature is too high.2. Incorrect ratio of nitric acid to sulfuric acid.1. Maintain the recommended reaction temperature to favor the formation of the desired isomer.2. The composition of the mixed acid is crucial for controlling the nitration selectivity. Ensure accurate preparation of the nitrating mixture.

Experimental Protocols

Protocol 1: Safe Addition of Nitrating Agent in a Batch Reactor

This protocol outlines a safe and controlled method for the addition of the nitrating agent to a solution of dimethyl terephthalate in sulfuric acid.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a pressure-equalizing addition funnel, and a cooling system.

    • Perform a pressure test of the system before commencing.

  • Initial Charge:

    • Charge the reactor with the appropriate amount of concentrated sulfuric acid.

    • Begin agitation and cool the sulfuric acid to the desired initial temperature (e.g., 0-5 °C).

    • Slowly add the dimethyl terephthalate to the cooled sulfuric acid, ensuring the temperature does not exceed the setpoint.

  • Preparation of Nitrating Mixture:

    • In a separate, cooled vessel, carefully prepare the mixed acid by slowly adding nitric acid to sulfuric acid. Always add acid to acid, never the other way around.

  • Controlled Addition:

    • Once the dimethyl terephthalate is fully dissolved and the solution is at the target temperature, begin the dropwise addition of the mixed acid via the addition funnel.

    • Monitor the reaction temperature closely and adjust the addition rate to maintain the temperature within the desired range (e.g., 0-10 °C).[10]

    • Never allow the temperature to rise more than a few degrees above the setpoint.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for completion using an appropriate analytical method.

    • Be aware that the reaction may continue to generate heat even after the addition is complete. Maintain cooling until the exotherm has subsided.

Protocol 2: Emergency Quenching Procedure

This protocol describes the steps to safely quench the reaction in the event of an uncontrollable temperature excursion.

  • Preparation:

    • Have a designated quench vessel containing a large volume of ice water readily accessible.

    • Ensure all personnel are wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[11][12]

  • Execution (if necessary):

    • If the reaction temperature continues to rise despite maximum cooling and cessation of reactant addition, a quench is necessary.

    • Slowly and carefully transfer the reaction mixture to the quench vessel with vigorous stirring. Caution: This process will generate a significant amount of heat and may release fumes. Perform in a well-ventilated fume hood.

    • The goal is to rapidly dilute the reactants and dissipate the heat.

Visualizing Workflows and Relationships

Decision Tree for Managing Temperature Excursions

The following diagram illustrates a logical workflow for responding to an unexpected temperature increase during the reaction.

Exotherm_Management Start Temperature Rises Unexpectedly Stop_Addition Stop Nitrating Agent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation Max_Cooling->Check_Agitation Temp_Controlled Is Temperature Under Control? Check_Agitation->Temp_Controlled Continue_Monitoring Continue Monitoring Temp_Controlled->Continue_Monitoring Yes Prepare_Quench Prepare Quench Procedure Temp_Controlled->Prepare_Quench No Temp_Still_Rising Does Temperature Continue to Rise? Prepare_Quench->Temp_Still_Rising Temp_Still_Rising->Continue_Monitoring No Initiate_Quench Initiate Emergency Quench Temp_Still_Rising->Initiate_Quench Yes Evacuate Evacuate Area Initiate_Quench->Evacuate

Caption: Decision workflow for managing a temperature excursion.

Key Factors Influencing Reaction Safety

This diagram illustrates the interconnected factors that contribute to the overall safety of the nitration process.

Safety_Factors Reaction_Safety Overall Reaction Safety Temp_Control Temperature Control Temp_Control->Reaction_Safety Agitation Effective Agitation Agitation->Reaction_Safety Addition_Rate Controlled Addition Rate Addition_Rate->Reaction_Safety Concentration Reactant Concentration Concentration->Reaction_Safety Monitoring Continuous Monitoring Monitoring->Reaction_Safety Emergency_Plan Emergency Plan Emergency_Plan->Reaction_Safety

Caption: Interrelated factors for ensuring a safe nitration process.

References

  • Vertex AI Search. (n.d.). Runaway reaction hazards in processing organic nitrocompounds - IChemE.
  • ACS Publications. (n.d.). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling.
  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • Scribd. (n.d.). Nitration Plant SOP Guide | PDF | Pump | Valve.
  • MDPI. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.
  • ResearchGate. (2025, August 7). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • PMC. (2014, February 14). Continuous flow nitration in miniaturized devices.
  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace.
  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Standard Operating Procedure. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
  • IChemE. (n.d.). Incident during nitration in a batch reactor.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

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purification of Dimethyl 2-nitroterephthalate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Dimethyl 2-nitroterephthalate

Welcome to the technical support center for the purification of this compound (CAS 5292-45-5). This guide is designed for researchers, scientists, and drug development professionals who handle this crucial chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. Our goal is to empower you with the scientific rationale behind each step, ensuring reproducible, high-purity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for successful purification.

Q1: What are the most common impurities in crude this compound synthesized via nitration of dimethyl terephthalate?

A1: The impurity profile is largely dictated by the reaction conditions. The most prevalent impurities include:

  • Unreacted Starting Material: Dimethyl terephthalate (DMT) is a common impurity, especially if the nitration reaction does not go to completion.[1]

  • Acidic Byproducts: Incomplete esterification or hydrolysis during workup can lead to 4-methoxycarbonyl-3-nitrobenzoic acid.[1]

  • Residual Acids: Traces of sulfuric and nitric acid from the reaction mixture are often present and must be neutralized.[2]

  • Positional Isomers: While 2-nitro is the major product, small amounts of other nitrated isomers can form.

  • Oxidized Products: Various oxidized byproducts can contribute to coloration of the crude product.[3]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white to off-white or bright yellow crystalline powder.[4][5][6] Its literature melting point is consistently reported in the range of 73-76 °C .[1][4][5][6][7] A broad or depressed melting point is a key indicator of residual impurities.

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A3: A multi-technique approach is recommended for comprehensive purity validation:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction completion and assessing the effectiveness of purification steps like column chromatography.[2][8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities with high precision.[9][10] Purity levels of ≥98.5% are often required for downstream applications.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, particularly residual starting material like dimethyl terephthalate.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[2][12]

  • Melting Point Analysis: As mentioned, a sharp melting point within the expected range (73-76 °C) is a strong qualitative indicator of high purity.[13]

Q4: What are the primary laboratory-scale methods for purifying crude this compound?

A4: The two most effective and widely used methods are:

  • Recrystallization: This is the most common method, leveraging the difference in solubility between the desired product and impurities in a given solvent at different temperatures.[14][15] Ethanol is a frequently cited solvent for this compound.[6]

  • Flash Column Chromatography: This technique is excellent for separating compounds with different polarities. It is particularly useful when recrystallization fails to remove impurities with similar solubility profiles to the product.[12][16]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Workflow for Purification and Analysis

The following diagram outlines the general workflow from a crude reaction mixture to a purified, analyzed product.

G cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Workup (e.g., Quench in ice-water, Neutralize with NaHCO₃) crude->workup Neutralize acids extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) workup->extract Isolate product dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid Product concentrate->crude_solid recrystallization Recrystallization crude_solid->recrystallization Primary Method chromatography Column Chromatography crude_solid->chromatography If impurities are close in polarity analysis Purity & Identity Analysis (TLC, HPLC, NMR, MP) recrystallization->analysis chromatography->analysis pure_product Pure Dimethyl 2-nitroterephthalate analysis->pure_product Purity Confirmed

Caption: General Purification and Analysis Workflow.

Recrystallization Issues

Q: My product 'oiled out' during cooling instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by the solution being too concentrated or cooling too rapidly.

  • Causality: The high concentration of solute and impurities can depress the freezing point of the product, causing it to separate as a supercooled liquid.

  • Solution Protocol:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot recrystallization solvent to slightly decrease the saturation.[17]

    • Allow the solution to cool much more slowly. Insulate the flask with paper towels or a beaker of warm water to slow heat loss.[17]

    • If it persists, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[18][19]

    • As a last resort, consider a different solvent system (see Table 2).

Q: My final yield after recrystallization is very low. What are the common causes of product loss?

A: Significant product loss during recrystallization is a common issue stemming from several potential missteps.

  • Causality & Solutions:

    • Using too much solvent: The most frequent error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.[17]

      • Fix: If you've added too much solvent, you can carefully boil some of it off to re-saturate the solution.[20]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.

      • Fix: Use a stemless funnel and pre-heat the filtration apparatus with hot solvent before filtering your solution.[21]

    • Washing with room temperature solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product.

      • Fix: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[18][21]

Q: The product is still yellow after recrystallization. How can I get a whiter product?

A: A persistent yellow color often indicates the presence of colored, polar, or polymeric impurities that co-crystallize with your product.

  • Causality: These impurities have similar solubility properties or get trapped in the crystal lattice.

  • Solution Protocol:

    • Redissolve the colored product in the minimum amount of hot solvent.

    • Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution.[20]

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the decolorized filtrate to cool slowly and crystallize.

Troubleshooting Logic for Recrystallization

G start Recrystallization Problem Occurs oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals colored_product Product Still Colored start->colored_product sol1 Reheat, add more solvent, cool slowly oiling_out->sol1 sol2 Use minimum hot solvent, wash with ice-cold solvent low_yield->sol2 sol3 Scratch flask, add seed crystal, concentrate solution no_crystals->sol3 sol4 Use activated charcoal, perform hot filtration colored_product->sol4

Caption: Decision Tree for Recrystallization Troubleshooting.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is optimized for purifying this compound from common impurities like unreacted starting material.

  • Solvent Selection: Based on literature and empirical data, ethanol is a suitable solvent.[6] It effectively dissolves the compound when hot and has poor solubility at lower temperatures.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, heat ~50 mL of ethanol to boiling. Add the hot ethanol portion-wise to the crude solid while heating the flask on a hot plate.[21] Swirl after each addition until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.[14]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[20]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[18] Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol (2 x 5 mL) to remove any adhering mother liquor.[21]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for 15-20 minutes. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a mild temperature (e.g., 40 °C).

  • Analysis: Determine the yield and assess purity via melting point and HPLC/TLC.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating impurities that are difficult to remove by recrystallization.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a silica TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.[22]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[22] The top of the silica bed must be flat. Add a thin layer of sand on top to prevent disruption.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.[22]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

  • Analysis: Confirm purity via HPLC, NMR, and melting point.

Section 4: Data & Visualization

Table 1: Properties of this compound and Key Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₀H₉NO₆239.1873-76White to yellow powder
Dimethyl terephthalateC₁₀H₁₀O₄194.18140-142White solid
4-Methoxycarbonyl-3-nitrobenzoic acidC₉H₇NO₆225.15168-171Solid

Data compiled from sources[1][4][5][6][7][23][24]

Table 2: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Rationale
Ethanol 78Good solubility differential; commonly used and effective.[6]
Methanol 65Similar properties to ethanol, lower boiling point may be advantageous for removal.
Isopropanol 82Another alcohol option, may offer different selectivity for certain impurities.
Ethyl Acetate/Hexane VariesA two-solvent system. Dissolve in hot ethyl acetate, then add hexane as an anti-solvent until cloudy.[20] Useful if single solvents fail.

References

  • CookeChem. (n.d.). This compound, 98%.
  • ChemicalBook. (2023). Dimethyl nitroterephthalate | 5292-45-5.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications.
  • ChemicalBook. (n.d.). 5292-45-5(Dimethyl nitroterephthalate) Product Description.
  • ChemicalBook. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5.
  • Advion Inc. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS.
  • Abhishek Chemical. (n.d.). 2 Nitro Di Methly Terphthalate Supplier.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • SIELC Technologies. (n.d.). Separation of Dimethyl nitroterephthalate on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Google Patents. (n.d.). US2753369A - Purification of dimethyl terephthalate.
  • National Center for Biotechnology Information. (n.d.). Dimethyl nitroterephthalate. PubChem.
  • BenchChem. (2024). A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis.
  • MOLBASE. (n.d.). This compound price & availability.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Organic Chemistry Lab @ CU Boulder. (2013, September 9). Recrystallization. YouTube.
  • India Fine Chemicals. (n.d.). This compound.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography.
  • Magritek. (n.d.). Column Chromatography.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • Nichols, L. (2022, February 13). Column Chromatography. YouTube.

Sources

Technical Support Center: Column Chromatography Methods for Purifying Dimethyl 2-Nitroterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of Dimethyl 2-nitroterephthalate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. As nitroaromatic diesters, these molecules present unique challenges, including potential sensitivity to the stationary phase and difficulties in separating closely related impurities. This guide provides field-proven insights and solutions in a direct question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup and strategy for purifying this compound derivatives.

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for the purification of moderately polar organic compounds like this compound derivatives.[1] Its slightly acidic nature, however, can sometimes be problematic.[2][3] If you observe product degradation (e.g., hydrolysis of the ester groups) or irreversible adsorption, consider these alternatives:

  • Neutral Alumina (Al₂O₃): A good alternative for compounds that are sensitive to the acidic nature of silica gel.[2]

  • Deactivated Silica Gel: You can neutralize the acidic silanol groups on the silica surface by pre-treating the column or including a small amount of a basic modifier, like triethylamine (0.1-1%), in your mobile phase.[4][5] This is a crucial step for acid-sensitive molecules.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[6]

  • Starting Point: For this compound derivatives, a good starting point is a binary mixture of a non-polar solvent like hexanes (or cyclohexane) and a more polar solvent like ethyl acetate.[7][8]

  • Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.35 for your target compound.[3][6] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the column indefinitely.

  • Polarity Adjustment: If your compound has a very low Rf (sticks to the baseline), increase the proportion of the polar solvent (e.g., ethyl acetate). If the Rf is too high (runs with the solvent front), increase the proportion of the non-polar solvent (e.g., hexanes).

Q3: Should I perform a gradient or isocratic elution?

A3: The choice depends on the separation difficulty.

  • Isocratic Elution (Constant Solvent Composition): This is simpler to perform and is suitable when the Rf values of your desired product and the impurities are well-separated on the TLC plate (a ΔRf of at least 0.2 is a good rule of thumb).

  • Gradient Elution (Increasing Polarity over Time): This is highly recommended when you have impurities that are both less polar and more polar than your product.[4] For instance, you might need to separate your diester from a less polar byproduct and a more polar mono-hydrolyzed impurity (methyl hydrogen 2-nitroterephthalate).[9] A gradient allows you to first elute the less polar components and then increase the solvent strength to elute your product and subsequently the more polar impurities, often resulting in sharper peaks and faster purifications.[10]

Q4: My crude sample is not very soluble in the starting mobile phase. How should I load it onto the column?

A4: This is a common issue, especially with polar compounds. You have two primary methods for sample loading:

  • Wet Loading: Dissolve the sample in the minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).[6] Carefully apply this concentrated solution to the top of the column bed. This method is fast but can lead to band broadening if too much or too strong of a solvent is used.

  • Dry Loading (Recommended for Poor Solubility): Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel (typically 2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the packed column. This technique prevents issues with sample solubility in the eluent and often leads to better separation.[12]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation / Overlapping Peaks 1. Inappropriate Mobile Phase: The polarity of the eluent is not optimized to resolve the components. 2. Column Overload: Too much sample was loaded for the amount of silica gel used. 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.1. Re-optimize on TLC: Find a solvent system that maximizes the ΔRf between your product and impurities. Even small changes can have a large impact. 2. Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of 30:1 to 100:1 for difficult separations.[3] 3. Repack the Column: Ensure the silica is packed uniformly as a slurry and is never allowed to run dry.[6]
Product is Not Eluting from the Column 1. Mobile Phase is Too Non-Polar: The eluent is not strong enough to displace the compound from the stationary phase. 2. Irreversible Adsorption/Decomposition: The compound is strongly binding to or reacting with the acidic silica gel.[11]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, a stronger solvent like methanol can be added in small percentages (1-5%) to a dichloromethane or ethyl acetate mobile phase.[11] 2. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, it indicates instability.[11] Switch to a neutral stationary phase like alumina or use silica deactivated with triethylamine.[2]
Peak Tailing 1. Compound is Too Polar for the Eluent: The compound moves in a "smear" rather than a tight band. 2. Acid-Base Interactions: If your derivative has a basic site, it can interact strongly with acidic silanol groups. Conversely, acidic impurities can tail. 3. Sample Overload: Exceeding the capacity of the column.1. Optimize Mobile Phase: A slight increase in eluent polarity can often resolve tailing. 2. Add a Modifier: For acidic compounds, adding a small amount (e.g., 0.5%) of acetic acid to the mobile phase can improve peak shape. For basic compounds, add 0.5-1% triethylamine.[6] 3. Reduce Sample Concentration: Load a more dilute solution or use the dry loading method.
Suspected Hydrolysis of Ester Group(s) 1. Acidic Silica Gel: The Lewis acid sites on the silica surface can catalyze the hydrolysis of the ester if trace water is present in the solvent.[13] 2. Protic Solvents: Using solvents like methanol in high concentrations can lead to transesterification.1. Use Deactivated Silica: Flush the column with your eluent containing 1% triethylamine before loading the sample.[4] 2. Use Dry Solvents: Ensure your elution solvents are anhydrous, especially if the purification is lengthy. 3. Avoid Methanol as Primary Eluent: Use methanol as a minor component (<5%) only when high polarity is absolutely necessary.

Visualizing Key Workflows

To streamline your experimental design and troubleshooting, the following diagrams illustrate critical decision-making processes.

SolventSelection TLC Run TLC with Hexane/ Ethyl Acetate (e.g., 4:1) Rf_check Is Product Rf ~0.3-0.35? TLC->Rf_check Adjust_Polarity Adjust Solvent Ratio Rf_check->Adjust_Polarity No Ready Solvent System Optimized Proceed to Column Rf_check->Ready Yes Too_High Rf > 0.5 (Too High) Adjust_Polarity->Too_High Check if... Too_Low Rf < 0.2 (Too Low) Adjust_Polarity->Too_Low Check if... Increase_Hex Increase % Hexane Too_High->Increase_Hex Increase_EtOAc Increase % Ethyl Acetate Too_Low->Increase_EtOAc Increase_Hex->TLC Re-run TLC Increase_EtOAc->TLC Re-run TLC

Caption: Workflow for Mobile Phase Selection using TLC.

Troubleshooting Start Poor Purification Result Problem Identify Symptom Start->Problem Tailing Peak Tailing Problem->Tailing No_Elution No Product Elutes Problem->No_Elution Bad_Sep Poor Separation Problem->Bad_Sep Sol1 Add Modifier to Eluent (e.g., 0.5% TEA or Acetic Acid) Tailing->Sol1 Sol2 Increase Eluent Polarity (Gradient Elution) No_Elution->Sol2 Sol3 Check for Degradation (2D TLC) No_Elution->Sol3 Sol4 Re-optimize Solvent System on TLC Bad_Sep->Sol4 Sol5 Reduce Sample Load Bad_Sep->Sol5

Caption: Decision Tree for Common Chromatography Issues.

Detailed Experimental Protocol: Flash Chromatography

This protocol provides a step-by-step guide for a typical purification of a this compound derivative on a 50 g scale.

1. Materials and Setup:

  • Crude this compound derivative

  • Silica gel (flash grade, 40-63 µm particle size)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

  • Source of compressed air or nitrogen

2. Mobile Phase Determination:

  • Prepare several small vials with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Dissolve a tiny amount of your crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the crude mixture on a TLC plate and develop it in one of the prepared solvent systems.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the desired product has an Rf of ~0.3-0.35.[6] This will be your starting eluent.

3. Column Packing (Wet Slurry Method):

  • Securely clamp the column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a ~1 cm layer of sand.

  • In a separate beaker, make a slurry of ~50 g of silica gel in ~150 mL of the starting eluent.[12]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and drain the excess solvent, collecting it for reuse. Apply gentle air pressure to accelerate the packing. Crucially, do not let the solvent level drop below the top of the silica bed. [12]

  • Once packed, add another ~1 cm layer of sand on top to prevent disruption of the silica bed during sample and solvent addition.

4. Sample Loading (Dry Loading Example):

  • Dissolve ~1 g of your crude product in a minimal amount of a volatile solvent (e.g., 20 mL of dichloromethane).

  • Add ~3 g of silica gel to this solution and swirl to mix.

  • Remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[11]

  • Drain the solvent in the packed column until it is level with the top layer of sand.

  • Carefully add the silica-adsorbed sample onto the top of the column, creating an even layer.

  • Gently add a final ~0.5 cm layer of sand over the sample.

5. Elution and Fraction Collection:

  • Carefully fill the top of the column with your starting eluent.

  • Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.[12]

  • Begin collecting fractions (e.g., 20 mL per fraction).

  • If using a gradient, start with your initial, less polar eluent. After several column volumes, gradually increase the percentage of ethyl acetate to elute more polar compounds. A typical gradient might be:

    • Column Volumes 1-3: 10% EtOAc in Hexanes

    • Column Volumes 4-6: 20% EtOAc in Hexanes

    • Column Volumes 7-10: 35% EtOAc in Hexanes

  • Monitor the elution process by spotting fractions onto a TLC plate.

6. Analysis and Product Isolation:

  • Develop the TLC plate of your collected fractions.

  • Identify the fractions containing your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound derivative.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Siliplus. Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. [Link]

  • Chemistry For Everyone. How To Neutralize Silica Gel? YouTube. [Link]

  • Reddit. r/Chempros - Advice on neutralising silica gel for column chromatography of sensitive compounds? [Link]

  • Gjikaj, M., et al. Silica-Mediated Monohydrolysis of Dicarboxylic Esters. European Journal of Organic Chemistry. [Link]

  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 2000, 65 (18), pp 5834–5836. [Link]

  • Interchim. Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Flash-Chromatography.com. [Link]

  • SIELC Technologies. Separation of Dimethyl nitroterephthalate on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Windsor. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • Google Patents.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Socratic. How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography? YouTube. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Dimethyl Terephthalate. [Link]

  • SSE Enterprise. Silica Gel In Chromatography. [Link]

Sources

Technical Support Center: Catalyst Choice and Troubleshooting for Dimethyl 2-nitroterephthalate Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the catalytic reduction of Dimethyl 2-nitroterephthalate to Dimethyl 2-aminoterephthalate. This critical transformation is a cornerstone in the synthesis of various pharmaceuticals and advanced materials.[1][2] This document provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the nuances of catalyst selection and optimize your reaction efficiency.

Section 1: Catalyst Selection Guide (FAQs)

This section addresses the most common questions regarding the choice of catalyst, which is the single most important variable influencing the success of this reduction.

Q1: What are the primary classes of catalysts for reducing this compound?

The reduction of aromatic nitro groups is a well-established transformation, and several classes of catalysts are effective.[3][4] The most common and reliable method is catalytic hydrogenation using heterogeneous catalysts.[5] The primary choices fall into three main categories:

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is often the first choice for this type of reduction due to its high activity and efficiency.[6]

  • Nickel-based catalysts: Raney Nickel is a highly effective and economical alternative, known for its high activity and specific applications.[7][8]

  • Platinum-based catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another excellent option, particularly when chemoselectivity is a concern.[9][10]

  • Other Systems: While less common for this specific transformation, easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media can also be used.[3][6] Modern research also explores other heterogeneous catalysts like V₂O₅/TiO₂ for sustainable amine synthesis.[11]

Q2: How do I select the optimal catalyst for my experiment?

Catalyst selection is a balance of reaction efficiency, substrate compatibility, cost, and safety. The key is to understand the trade-offs. For this compound, the ester functional groups are generally robust and compatible with most standard hydrogenation catalysts. Therefore, the decision often hinges on activity, cost, and handling requirements.

Below is a decision-making workflow to guide your selection process.

G start Start: Need to reduce This compound q1 Is functional group tolerance a major concern (e.g., aryl halides on a different substrate)? start->q1 cat_raney Consider Raney Nickel. It is less likely to cause debenzylation or dehalogenation. q1->cat_raney Yes cat_pdc Palladium on Carbon (Pd/C) is the primary choice. Highly active and efficient. q1->cat_pdc No a1_yes Yes a1_no No end_raney Proceed with Raney Nickel. cat_raney->end_raney q2 Is minimizing hydrogenolysis of other potential groups critical? cat_pdc->q2 cat_pto2 Consider Platinum Dioxide (PtO₂). Often preferred to minimize hydrogenolysis side reactions. q2->cat_pto2 Yes end_pdc Proceed with Pd/C. q2->end_pdc No a2_yes Yes a2_no No end_pto2 Proceed with PtO₂. cat_pto2->end_pto2

Caption: Decision workflow for catalyst selection.

Q3: What are the specific advantages of using Palladium on Carbon (Pd/C)?

Pd/C is widely regarded as the workhorse catalyst for nitro group reductions for several reasons:[6]

  • High Activity: It demonstrates excellent catalytic activity, often allowing reactions to proceed under mild conditions (room temperature, atmospheric H₂ pressure).[12][13]

  • Chemoselectivity: While highly active, Pd/C can be very chemoselective. For a molecule like this compound, it will readily reduce the nitro group while leaving the ester functionalities and the aromatic ring intact.[14]

  • Ease of Handling: As a heterogeneous catalyst, it is easily removed from the reaction mixture by simple filtration, simplifying product purification.[15][16]

  • Versatility: It is effective in a wide range of solvents, including alcohols (methanol, ethanol) and esters (ethyl acetate).[17]

Q4: When is Raney Nickel a better choice?

Raney Nickel, a fine-grained nickel-aluminium alloy, is a powerful alternative with specific advantages:[8]

  • High Activity: It is extremely active and often used for hydrogenating a wide variety of functional groups.[7]

  • Cost-Effectiveness: It is generally more economical than palladium- or platinum-based catalysts.

  • Functional Group Tolerance: A key advantage is its utility in substrates where dehalogenation is a concern. Pd/C can sometimes cleave aryl-halide bonds, whereas Raney Nickel is often preferred to avoid this side reaction.[6]

  • Desulfurization: Raney Nickel is uniquely effective at desulfurization reactions, a property not shared by noble metal catalysts.[7]

A critical safety note: Activated Raney Nickel is pyrophoric and must be handled with extreme care, typically as a slurry under water or another solvent.[8][17]

Q5: What is the role of Platinum-based catalysts like PtO₂ (Adams' Catalyst)?

Platinum(IV) oxide is a precursor that, upon exposure to hydrogen, forms a highly active platinum black catalyst.[10] It is a premium choice for specific applications:

  • Minimizing Hydrogenolysis: PtO₂ is often superior to palladium catalysts for reducing nitro compounds when minimizing hydrogenolysis (cleavage of C-O or C-N bonds) is critical.[10]

  • High Activity: It is a very active catalyst for a broad range of hydrogenations.[18]

  • Acidic Conditions: The catalyst's activity is often enhanced in acidic solvents like acetic acid.[10]

Section 2: Troubleshooting Guide

Even with the right catalyst, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue and can almost always be traced back to the catalyst, the reaction conditions, or the reagents.

  • Potential Cause 1: Catalyst Inactivity

    • The Science: The catalyst's surface contains the active sites where the reaction occurs. If these sites are blocked (poisoned) or have degraded (deactivated), the reaction will fail.[17]

    • Solutions:

      • Check for Poisons: Sulfur compounds, and even certain nitrogen heterocycles, are notorious poisons for noble metal catalysts.[17] Ensure all reagents and solvents are high purity and glassware is meticulously clean.

      • Use a Fresh Catalyst: Catalysts can deactivate over time due to improper storage or handling.[17] Always test a fresh batch of catalyst from a reliable supplier to rule out deactivation.

      • Increase Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. For Pd/C, a loading of 5-10 mol% relative to the substrate is a standard starting point.[17]

  • Potential Cause 2: Suboptimal Reaction Conditions

    • The Science: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient contact between all three phases is essential for the reaction to proceed.[17]

    • Solutions:

      • Ensure Adequate Hydrogen Supply: For simple reductions, a hydrogen balloon is often sufficient. However, for stubborn reactions, higher pressure using a Parr hydrogenator may be necessary.[17] Ensure the system is properly sealed and purged.

      • Optimize Agitation: Vigorous stirring is critical.[17] If the catalyst settles at the bottom of the flask, it is not being used effectively. Use an appropriate stir bar and speed to ensure the catalyst is well-suspended in the solution.

      • Adjust Temperature: While many reductions work at room temperature, gentle heating (e.g., 40-60°C) can sometimes increase the rate. However, excessive heat can promote side reactions or catalyst deactivation.[17] A patent for this specific conversion notes success at 80-100°C.[1]

  • Potential Cause 3: Substrate or Solvent Issues

    • The Science: The substrate must be accessible to the catalyst's active sites. Poor solubility or impurities in the solvent can hinder the reaction.

    • Solutions:

      • Verify Solubility: Ensure your this compound is fully dissolved in the chosen solvent at the reaction temperature. Common solvents include methanol, ethanol, isopropanol, and ethyl acetate.[1][17]

      • Use Pure, Dry Solvents: Impurities in the solvent can act as catalyst poisons. While not always detrimental, water can sometimes act as a temporary poison.[17]

G start Problem: Low or No Conversion check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst sol_catalyst Use a fresh batch of catalyst. Ensure 5-10 mol% loading. Check for potential poisons in reagents. check_catalyst->sol_catalyst Action check_conditions Step 2: Check Reaction Conditions sol_catalyst->check_conditions sol_conditions Increase agitation significantly. Ensure positive H₂ pressure (check seals). Consider gentle heating (40-60°C). check_conditions->sol_conditions Action check_reagents Step 3: Examine Reagents sol_conditions->check_reagents sol_reagents Ensure substrate is fully dissolved. Use high-purity, dry solvent. check_reagents->sol_reagents Action end Problem Resolved sol_reagents->end

Caption: Troubleshooting flowchart for low conversion.

Problem 2: Poor Selectivity / Formation of Byproducts

While the reduction of this compound is typically clean, poor selectivity can occur, leading to undesired byproducts.

  • Potential Cause: Overly Harsh Conditions

    • The Science: The reduction of a nitro group proceeds through intermediate species like nitroso and hydroxylamine compounds.[19][20] Under forcing conditions (high temperature and pressure), these intermediates can sometimes react in undesired ways, or other functional groups on more complex substrates might be reduced.[17]

    • Solution:

      • Use Milder Conditions: Attempt the reaction at room temperature and atmospheric pressure first. Only increase temperature and pressure if the reaction rate is unacceptably slow.[17]

      • Catalyst Choice: As mentioned, catalyst choice can dictate selectivity. If reducing a nitro group in the presence of a halogen, Raney Nickel is a better choice than Pd/C to preserve the C-X bond.[6]

Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using 10% Pd/C

This protocol is a standard starting point for the reduction of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or isopropanol) to fully dissolve the substrate (concentration typically 0.1-0.5 M).[1]

  • Inerting: Seal the flask with a septum and purge the system with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (5-10 mol % by weight). Note: Pd/C is flammable, especially when dry. Handle with care.

  • Hydrogen Introduction: Purge the system again with inert gas, then connect it to a balloon filled with hydrogen gas (H₂). Evacuate the flask under vacuum and backfill with H₂. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22]

  • Completion: The reaction is typically complete within 2-16 hours, indicated by the complete consumption of the starting material.[13]

Protocol 2: Catalyst Filtration and Work-up

Safety First: The filtered catalyst can be pyrophoric, especially as it dries. Do not allow the filter cake to dry completely in the air.

  • Purging: Once the reaction is complete, carefully purge the reaction flask with an inert gas (N₂ or Argon) to remove the hydrogen atmosphere.

  • Filtration: Prepare a pad of Celite® or a similar filter aid in a Buchner funnel. Carefully filter the reaction mixture through the Celite® pad to remove the heterogeneous Pd/C catalyst.

  • Washing: Wash the filter cake thoroughly with a small amount of the reaction solvent to ensure all the product is collected.[21][22]

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity.[1] If necessary, it can be further purified by recrystallization or column chromatography to yield pure Dimethyl 2-aminoterephthalate.[21]

Section 4: Data Summary
Table 1: Comparison of Common Catalysts for Aromatic Nitro Reduction
CatalystKey AdvantagesCommon DisadvantagesTypical Conditions
5-10% Pd/C High activity, good selectivity, easy to handle/filter, versatile.[6][13][15]More expensive than nickel, can cause hydrogenolysis/dehalogenation.[6]H₂ (1 atm to high pressure), Room Temp to 80°C, MeOH, EtOH, EtOAc.[12][17]
Raney Nickel Very high activity, cost-effective, good for substrates with halides.[6][7]Pyrophoric (must be handled as a slurry), cannot be used in acidic media (pH < 5.5).[7][17]H₂ (can require higher pressure/temp), Neutral/basic conditions, Alcohols.[7][8]
PtO₂ (Adams') High activity, excellent for minimizing hydrogenolysis, effective in acidic media.[10]Expensive, pyrophoric after activation.[18]H₂ (1 atm), Room Temp, EtOH, Acetic Acid.[9][10][18]
Section 5: References
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • Synthetic Communications. (n.d.). Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • ResearchGate. (2025). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. Retrieved from

  • iMedPub. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reduction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions optimization for the reduction of nitroarenes. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215. Retrieved from

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • Johnson Matthey. (n.d.). Palladium on carbon catalysts. Retrieved from [Link]

  • ResearchGate. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Platinum(IV) Oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). THE REDUCTION OF AROMATIC NITRO COMPOUNDS TO AMINES WITH HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK AS A CATALYST. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst. Retrieved from

  • Indian Academy of Sciences. (n.d.). raney nickel reductions-part i. Retrieved from [Link]

  • MDPI. (n.d.). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl nitroterephthalate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reductive desymmetrization of malonic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • SciEngine. (2025). Catalytic hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate over Ru/Al2O3 catalyst. Retrieved from [Link]

Sources

resolving solubility issues of Dimethyl 2-nitroterephthalate in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl 2-nitroterephthalate

Welcome to the dedicated technical support guide for this compound (DMNT). This center is designed for researchers, chemists, and pharmaceutical scientists who are navigating the challenges associated with the handling and reactivity of this important chemical intermediate. The unique structure of DMNT, featuring two sterically hindered ester groups and an electron-withdrawing nitro group on an aromatic ring, presents specific solubility challenges that can impact reaction kinetics, yield, and purity.

This guide moves beyond simple solvent lists to provide a framework for understanding and resolving these issues methodically. We will explore the underlying chemical principles, offer structured troubleshooting workflows, and provide detailed protocols to empower you in your experimental work.

Part 1: Foundational Knowledge & FAQs

Before troubleshooting, a firm grasp of the physicochemical properties of this compound is essential. These properties dictate its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5292-45-5[1][2][3]
Molecular Formula C₁₀H₉NO₆[1]
Molecular Weight 239.18 g/mol [1]
Appearance Bright yellow or white to almost white crystalline powder[2][3]
Melting Point 73-76 °C[2][4]
Boiling Point ~353-382 °C (estimates vary)[2]
Water Solubility Insoluble[2][3][5]
LogP 1.78 (at 23°C, pH 3.6)[2][3]
Density ~1.3-1.4 g/cm³[2]
Frequently Asked Questions (FAQs)

Q1: What does the structure of DMNT tell us about its expected solubility?

A1: The principle of "like dissolves like" is paramount here.[6] DMNT has both polar and non-polar characteristics.

  • Polar Features: The two ester groups (-COOCH₃) and the nitro group (-NO₂) are polar and can participate in dipole-dipole interactions.

  • Non-Polar Features: The benzene ring is non-polar and favors interactions with other aromatic or non-polar solvents. This dual nature suggests that highly polar solvents (like water, in which it is insoluble[5]) and purely non-polar aliphatic solvents may be poor choices. Solvents with intermediate polarity, or those capable of both hydrogen bonding and non-polar interactions, are often the best starting points.

Q2: I see DMNT is insoluble in water. Are aqueous-based reaction media completely out of the question?

A2: Not necessarily, but direct dissolution in a purely aqueous system is not feasible. For reactions requiring water, you must employ strategies like using a water-miscible organic co-solvent (e.g., ethanol, acetone, THF, dioxane) or phase-transfer catalysis. The choice depends on whether your reagents are in the organic or aqueous phase. For instance, in the reduction of aromatic nitro compounds, adding alcohol is a common technique to increase the solubility of the starting material in a partially aqueous acidic medium.[7]

Q3: Can I heat the solvent to dissolve the DMNT? What are the risks?

A3: Yes, increasing the temperature is a standard and effective method to increase the solubility of most solids.[8][9] Heat provides the kinetic energy needed to overcome the crystal lattice energy of the solid. For DMNT, with a melting point of 73-76 °C, heating to a moderate temperature (e.g., 40-60 °C) is generally safe and effective. Key Risks & Precautions:

  • Thermal Degradation: Avoid heating close to or above the melting point for extended periods, as this can risk decomposition, especially if reactive species are present.

  • Solvent Loss: Use a reflux condenser to prevent the evaporation of volatile solvents.

  • Safety: The flash point is approximately 160 °C, so it is not highly flammable, but always heat using a controlled heating mantle or water bath and avoid open flames.

Q4: My DMNT dissolved initially but crashed out of solution after I added my next reagent. Why did this happen?

A4: This is a classic sign of a significant change in the solvent environment. Common causes include:

  • Polarity Shift: The reagent you added may be significantly less polar or more polar than your solvent system, effectively reducing the overall solvating power for DMNT.

  • Common-Ion Effect: While more relevant for ionic compounds, adding a salt that shares an ion with a slightly soluble solute can decrease its solubility.[6]

  • Reaction/Complexation: The added reagent might be reacting with the solvent or DMNT itself to form a new, less soluble species.

  • Temperature Change: If the reagent was added at a lower temperature, it could have cooled the mixture below the saturation point.

Part 2: Troubleshooting Guide for Solubility Issues

When facing solubility challenges, a systematic approach is more effective than random solvent swapping. The following workflow provides a logical progression from simple to more advanced techniques.

Diagram 1: Troubleshooting Workflow for DMNT Dissolution

G start Start: DMNT Fails to Dissolve check_purity Step 1: Verify Purity (Compound & Solvent) start->check_purity gentle_heat Step 2: Apply Gentle Heat (40-60°C) check_purity->gentle_heat Purity OK agitation Step 3: Increase Agitation (Stirring, Sonication) gentle_heat->agitation Still Insoluble success Success: Homogeneous Solution gentle_heat->success Dissolves solvent_screen Step 4: Perform a Solvent System Screen agitation->solvent_screen Still Insoluble agitation->success Dissolves reassess Step 5: Reassess Reaction (Consider different synthons or route) solvent_screen->reassess No Suitable Solvent solvent_screen->success Solvent Found

Caption: A step-by-step workflow for resolving DMNT solubility issues.

Step-by-Step Troubleshooting Explained

Step 1: Verify Purity and Quality

  • Causality: Impurities in the DMNT or residual water/contaminants in the solvent can significantly alter solubility characteristics. An assay of ≥98.5% is standard for DMNT. Before extensive troubleshooting, confirm the purity of your material and use a fresh, anhydrous grade of your chosen solvent.

Step 2: Apply Gentle Heat

  • Causality: Dissolution is often an endothermic process, meaning solubility increases with temperature as described by Le Châtelier's principle.[6][10] Heating provides the energy to break the solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

  • Action: Warm your mixture to 40-60 °C with continuous stirring. This is well below the melting point and avoids degradation.

Step 3: Increase Mechanical Agitation

  • Causality: At the surface of a solid crystal, a saturated layer of solvent can form, slowing down further dissolution. Vigorous stirring or ultrasonication disrupts this boundary layer, increasing the rate of dissolution by constantly exposing fresh solvent to the solute surface.

  • Action: Increase the stirring speed. If that is insufficient, place the flask in an ultrasonic bath for 5-10 minute intervals.

Step 4: Perform a Solvent System Screen

  • Causality: No single solvent is perfect for all reactions. A systematic screen is the most logical way to identify a suitable medium for your specific reaction conditions. This involves testing a matrix of single solvents and co-solvent mixtures.

  • Action: Use the experimental protocol below (Protocol 1) to efficiently screen a range of solvents on a small scale.

Table 2: Suggested Solvents for Initial Screening
Solvent ClassExample SolventsRationale & Considerations
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Good starting points. Can solvate the polar groups of DMNT. DMF and DMSO are very strong solvents but can be difficult to remove and may interfere with certain reagents.
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the nitro and ester functionalities. Ethanol is used for recrystallization, indicating good solubility at elevated temperatures.[11] Alcohols are often used to solubilize nitroarenes for reduction reactions.[7]
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity. Good for reactions sensitive to protic solvents. Use with caution due to toxicity.
Aromatic Toluene, XyleneThe aromatic ring can engage in π-stacking with the benzene ring of DMNT. Often require heating. Good for reactions run at higher temperatures.
Ethers 1,4-Dioxane, Diethyl EtherDioxane is a good option for its miscibility with water and ability to dissolve a range of organic compounds. Diethyl ether may be too non-polar.

Part 3: Experimental Protocols & Advanced Strategies

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid and material-efficient determination of an optimal solvent or co-solvent system.

Objective: To identify a solvent system that dissolves DMNT to a target concentration (e.g., 0.1 M) at room temperature or with gentle heating.

Materials:

  • This compound (DMNT)

  • Selection of candidate solvents (from Table 2)

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Weigh 24 mg of DMNT into each labeled vial (this corresponds to ~0.1 mmol).

  • Solvent Addition (Single): To the first set of vials, add 1.0 mL of each individual candidate solvent.

  • Initial Assessment (Room Temp): Cap the vials and vortex for 30 seconds. Then, place them on a stir plate for 15 minutes at room temperature. Observe and record solubility (e.g., Fully Dissolved, Partially Solved, Insoluble).

  • Heating Step: For any vials where the DMNT did not fully dissolve, place them in a heating block set to 50 °C. Stir for another 15 minutes. Record observations. Allow to cool to room temperature to check for precipitation.

  • Co-Solvent Assessment: Based on the results, test co-solvent systems. For example, if DMNT was partially soluble in Toluene but very soluble in Acetone, test Toluene/Acetone mixtures (e.g., 9:1, 4:1, 1:1 ratios). Add the appropriate solvent volumes to new vials of DMNT and repeat steps 3 & 4.

  • Selection: Choose the solvent or co-solvent system that achieves complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

Diagram 2: Logic for Co-Solvent Selection

G start Primary Solvent is Inadequate node_A Problem: Poor solubility in a non-polar solvent (e.g., Toluene) start->node_A node_B Problem: Poor solubility in a polar protic solvent (e.g., Ethanol) start->node_B sol_A Solution: Add a polar aprotic co-solvent (e.g., Acetone, THF) node_A->sol_A Increases polarity sol_B Solution: Add a polar aprotic or aromatic co-solvent (e.g., THF, Toluene) node_B->sol_B Disrupts H-bonding network and adds non-polar character

Caption: Decision-making guide for choosing a suitable co-solvent.

References

  • Gesheng Chem. (n.d.). Exploring this compound: Properties and Applications.
  • National Center for Biotechnology Information. (n.d.). Dimethyl nitroterephthalate. PubChem Compound Database. Retrieved from [Link]

  • ChemWhat. (n.d.). Dimethyl nitroterephthalate CAS#: 5292-45-5. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

  • FCT EMIS. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Zhang, Z., et al. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions. ResearchGate. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). 12.4: Factors Affecting Solubility. Retrieved from [Link]

  • Professor Dave & Chegg. (2024). What Factors Affect Solubility? YouTube. Retrieved from [Link]

  • IGNOU. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Patel, A., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Huang, Y., & Liang, F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Smith, K. M., & Allis, D. G. (2018). Recent Advances in the Synthesis of Aromatic Nitro Compounds. ResearchGate. Retrieved from [Link]

Sources

strategies to minimize byproduct formation in Dimethyl 2-nitroterephthalate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-nitroterephthalate (DNT). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, with a specific focus on minimizing byproduct formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the highest purity and yield in your experiments.

I. Troubleshooting Guide: Common Issues in DNT Synthesis

The nitration of Dimethyl terephthalate (DMT) is a critical step, and controlling the reaction conditions is paramount to prevent the formation of unwanted byproducts. This section addresses common problems encountered during the synthesis.

Issue 1: Presence of Unreacted Dimethyl Terephthalate (DMT) in the Final Product

Symptoms:

  • A melting point of the final product that is lower than the expected 73-76°C.[1]

  • Chromatographic analysis (GC-MS or HPLC) shows a significant peak corresponding to DMT.[2]

  • The final product appears as a less vibrant yellow or off-white crystalline powder.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Incomplete Nitration The electrophilic substitution reaction requires sufficient nitrating agent and reaction time to proceed to completion.Increase the molar ratio of nitric acid to DMT. A common protocol uses fuming nitric acid in concentrated sulfuric acid.[3] Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1][3]
Low Reaction Temperature While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the rate of nitration.Maintain the reaction temperature within the optimal range of 10-20°C.[1] A patent describes a procedure where the reaction is initially cooled in an ice bath and then allowed to proceed for an hour.[3]
Poor Mixing Inadequate agitation can lead to localized depletion of the nitrating agent, leaving some DMT unreacted.Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and the entire reaction period.
Issue 2: Formation of Dinitro Isomers

Symptoms:

  • Mass spectrometry data indicates the presence of species with a higher molecular weight than DNT.

  • NMR spectroscopy may show additional aromatic signals, complicating the spectrum.

  • The overall yield of the desired DNT is reduced.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Excessive Nitrating Agent A large excess of the nitrating agent (nitronium ion, NO₂⁺) can lead to a second nitration on the aromatic ring, forming dinitro compounds.Carefully control the stoichiometry of the nitric acid. Use a slight excess to ensure complete conversion of DMT, but avoid a large surplus.
Elevated Reaction Temperature Higher temperatures increase the reactivity of the system, promoting further nitration of the initially formed DNT.Strictly maintain the reaction temperature below 20°C during the addition of nitric acid and the subsequent reaction time.[3] The use of an ice bath is a common practice to dissipate the exothermic heat of reaction.[3]
Issue 3: Presence of Oxidized Byproducts and Colored Impurities

Symptoms:

  • The final product has a dark yellow, orange, or even brownish color instead of a bright yellow.

  • The polymer derived from the DNT exhibits poor color characteristics.[4]

  • Analytical techniques may reveal the presence of aldehydes, carboxylic acids, or other oxidized species.[4]

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Strongly Oxidizing Conditions The nitrating mixture (a combination of nitric and sulfuric acids) is a powerful oxidizing agent and can oxidize the methyl groups of the ester or the aromatic ring itself, especially at elevated temperatures.Maintain strict temperature control. The dropwise addition of fuming nitric acid to a cooled solution of DMT in concentrated sulfuric acid is recommended to manage the exotherm.[3]
Presence of Impurities in Starting Materials Impurities in the starting DMT, such as nitroxylenes or aldehydes, can be carried through or further oxidized during the reaction.[4]Use high-purity Dimethyl terephthalate as the starting material. If necessary, purify the DMT by recrystallization or distillation before use.[5][6]
Post-Reaction Workup Inadequate quenching and neutralization can leave residual acid, which can promote oxidation and color formation upon storage or heating.After the reaction is complete, slowly pour the reaction mixture into a large volume of ice water with vigorous stirring to precipitate the product and dilute the acid.[3] Wash the crude product thoroughly with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.[3]
Issue 4: Hydrolysis of Ester Groups

Symptoms:

  • The presence of 4-methoxycarbonyl-3-nitrobenzoic acid or nitroterephthalic acid as impurities.

  • Titration of the crude product indicates a higher than expected acid content.

  • The melting point of the product is broad and lower than expected.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Presence of Water Water in the reaction mixture can lead to the hydrolysis of the ester functional groups to carboxylic acids, especially in the strongly acidic environment.Use concentrated (98%) sulfuric acid and fuming nitric acid to minimize the water content in the reaction medium.[1] Ensure all glassware is thoroughly dried before use.
Prolonged Reaction Time at Elevated Temperatures Extended reaction times, particularly if the temperature is not well-controlled, can increase the extent of hydrolysis.Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed.[1]
Inefficient Workup Incomplete removal of acidic residue during the workup can lead to hydrolysis during storage or subsequent processing steps.After filtration, wash the filter cake with a saturated sodium bicarbonate solution until the pH of the washings is neutral (around pH 8).[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the nitration of Dimethyl terephthalate?

The most commonly employed and effective solvent system is concentrated sulfuric acid. It serves a dual purpose: it acts as a solvent for the Dimethyl terephthalate and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1][3] By spotting the reaction mixture alongside the starting material (DMT) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. This allows for precise determination of the reaction endpoint, preventing unnecessary side reactions from prolonged reaction times.

Q3: What are the best purification methods for obtaining high-purity this compound?

Recrystallization is the most common and effective method for purifying crude DNT.[1][7] Ethanol is a suitable solvent for this purpose.[1] The crude product is dissolved in hot ethanol, and upon slow cooling, the pure DNT crystallizes out, leaving the more soluble impurities in the mother liquor. A patent also describes a process of washing the filtered product with a sodium hydroxide solution and water, followed by recrystallization from ethanol.[1]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point within the range of 73-76°C is indicative of high purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including any unreacted starting material.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the desired product from non-volatile impurities and isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[2][3]

Q5: Are there any safety precautions I should be aware of during this synthesis?

Yes, this reaction involves the use of strong acids and a nitrating agent, which are hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The addition of nitric acid should be done slowly and with efficient cooling to prevent the reaction from running out of control.

  • Quenching: The quenching of the reaction mixture in ice water should also be done cautiously and with good stirring to manage the heat generated.

III. Visualizing the Process: Workflow and Reaction

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the experimental workflow and the core reaction mechanism.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Quality Control DMT Dimethyl Terephthalate Mix1 Dissolve DMT in H₂SO₄ (Cooling in Ice Bath) DMT->Mix1 H2SO4 Conc. H₂SO₄ H2SO4->Mix1 Add_HNO3 Slow, Dropwise Addition of HNO₃ (<20°C) Mix1->Add_HNO3 HNO3 Fuming HNO₃ HNO3->Add_HNO3 Reaction Stir at 10-20°C (Monitor by TLC) Add_HNO3->Reaction Quench Pour into Ice Water Reaction->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Solution (to pH ~8) Wash_H2O->Wash_NaHCO3 Crude_DNT Crude DNT Wash_NaHCO3->Crude_DNT Recrystallize Recrystallize from Ethanol Crude_DNT->Recrystallize Pure_DNT Pure DNT (Dry) Recrystallize->Pure_DNT MP Melting Point Pure_DNT->MP GCMS GC-MS Pure_DNT->GCMS HPLC HPLC Pure_DNT->HPLC NMR NMR Pure_DNT->NMR

Caption: Experimental workflow for DNT synthesis.

Caption: Core reaction and potential byproducts.

IV. References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • CN104072403A - Method for preparing compound UNC1215. (2014). Google Patents. Retrieved from

  • US2753369A - Purification of dimethyl terephthalate. (1956). Google Patents. Retrieved from

  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved from [Link]

  • US3502711A - Purification of dimethylterephthalate. (1970). Google Patents. Retrieved from

  • Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. (2020). ResearchGate. Retrieved from [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2022). MDPI. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2023). MDPI. Retrieved from [Link]

  • Dimethyl nitroterephthalate | C10H9NO6 | CID 21364. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (2008). National Institutes of Health. Retrieved from [Link]

  • Dimethyl terephthalate. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of dimethyl 1-nitrobenzene-2,5-dicarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Dimethyl terephthalate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Industrial Chemistry Module. (n.d.). University of Scranton. Retrieved from [Link]

Sources

analytical methods for detecting impurities in Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Dimethyl 2-nitroterephthalate (CAS 5292-45-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered when assessing the purity and impurity profile of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the most common process-related impurities in this compound that I should be looking for?

A1: Based on its synthesis via the nitration and subsequent esterification of terephthalic acid, the primary impurities of concern are typically starting materials, side-reaction products, and degradation products. Key impurities to monitor include:

  • 4-methoxycarbonyl-3-nitrobenzoic acid: An intermediate from incomplete esterification. Limits are often set around 1.2%.

  • Dimethyl terephthalate: A related compound that may be present. Its presence is usually restricted to 0.5%.

  • Nitro-isomers: Positional isomers that may form during the nitration of terephthalic acid.

  • Residual starting materials: Unreacted terephthalic acid or monomethyl esters.

  • Degradation products: Formed due to heat or exposure to incompatible conditions during synthesis or storage.[1]

Q2: Which analytical technique is most suitable for routine purity analysis and impurity profiling of this compound?

A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[2][3] It offers excellent resolution for separating the main component from structurally similar impurities. For more in-depth investigation and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4] Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is also a powerful tool, particularly for volatile and semi-volatile impurities.[2][]

Q3: Can I use spectroscopic methods for a quick purity check?

A3: Yes, spectroscopic techniques can provide a rapid, albeit less detailed, assessment of purity.

  • UV-Vis Spectroscopy: Can be used for quantitative analysis by measuring the absorbance at a specific wavelength.[][6] However, it lacks the specificity to distinguish between structurally similar impurities.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present and can be used for identity confirmation.[6] Significant deviations from a reference spectrum may indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR (Quantitative NMR) is an excellent primary method for purity assessment without the need for a reference standard of the main component.[7] It provides structural information that can help identify impurities.[][8]

Section 2: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for analyzing this compound. This section provides a troubleshooting guide for common issues encountered during method development and execution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Causality and Troubleshooting Steps:
Potential Cause Explanation Recommended Action
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based column can interact with polar functional groups on the analyte or impurities, causing peak tailing.[9]1. Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups. 2. Increase Buffer Concentration: Ensure the buffer capacity is sufficient to maintain a constant pH and minimize ionic interactions.[9]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[9][10]1. Reduce Injection Volume/Concentration: Dilute the sample and reinject.[10] 2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a different stationary phase.[9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]1. Dissolve in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase.[11] 2. Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Column Void or Contamination A void at the head of the column or contamination from previous injections can create alternative flow paths, leading to distorted peaks.1. Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. 2. Replace Guard Column/Column: If the problem persists, the guard column or the analytical column may need to be replaced.
Issue 2: Drifting Retention Times

Inconsistent retention times make peak identification unreliable and can lead to failed system suitability tests.

Causality and Troubleshooting Steps:
Potential Cause Explanation Recommended Action
Inconsistent Mobile Phase Composition Poorly mixed mobile phase or errors in the gradient proportioning valves can cause retention time shifts.[10][12]1. Prepare Fresh Mobile Phase: Ensure accurate measurements and thorough mixing. Degas the mobile phase before use.[12] 2. Premix Solvents: If running an isocratic method, premixing the mobile phase can improve consistency.[10] 3. Purge the System: Purge all solvent lines to remove air bubbles and ensure proper solvent delivery.[12]
Poor Column Equilibration Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions and drifting retention times.[12]1. Increase Equilibration Time: Allow at least 10-15 column volumes for re-equilibration after each gradient run.[12]
Temperature Fluctuations The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can affect retention.[12]1. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[12]
Leaks in the System A small leak in the pump, injector, or fittings can lead to a lower, inconsistent flow rate, causing longer retention times.[11][12]1. Systematically Check for Leaks: Inspect all fittings and connections. Check pump seals for wear.[11]
Workflow for Troubleshooting HPLC Issues

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Identification Impurity Identification Start Sample of Dimethyl 2-nitroterephthalate HPLC HPLC-UV Analysis (Protocol 1) Start->HPLC Primary Method GCMS GC-MS Analysis (Protocol 2) Start->GCMS Volatiles Purity_Assessment Purity Calculation (% Area) Quantify Known Impurities HPLC->Purity_Assessment ID_Unknowns Identify Unknown Impurities (Library Search, Fragmentation) HPLC->ID_Unknowns LC-MS needed GCMS->ID_Unknowns Spectroscopy Spectroscopic Analysis (e.g., NMR, IR) Structural_Confirmation Structural Confirmation Spectroscopy->Structural_Confirmation Final_Report Comprehensive Certificate of Analysis Purity_Assessment->Final_Report ID_Unknowns->Structural_Confirmation Structural_Confirmation->Final_Report

Sources

Technical Support Center: Best Practices for Drying and Storing Dimethyl 2-nitroterephthalate (DNT) Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl 2-nitroterephthalate (CAS 5292-45-5) is a high-purity crystalline solid, often appearing as a light yellow powder, that serves as a critical intermediate in various industrial syntheses, most notably for the production of Pigment Yellow 155. The integrity of this compound is paramount for the quality and consistency of downstream products. From my experience in the field, improper drying and storage are the most common sources of product failure, leading to issues like poor reactivity, inconsistent color in pigments, and batch-to-batch variability. The presence of residual solvents or degradation products can significantly compromise its performance.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to effectively dry and store this compound (DNT) crystals. We will move beyond simple instructions to explain the causality behind each recommendation, ensuring you can adapt these protocols to your specific laboratory environment and scale.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the handling of DNT crystals in a direct question-and-answer format.

Issue 1: My DNT crystals are clumpy and not free-flowing after drying. What's happening and how do I fix it?

Answer: This phenomenon, known as caking or agglomeration, is almost always caused by residual moisture or solvent.[1][2] Even trace amounts of liquid can create a saturated solution on the crystal surfaces. As this solvent evaporates slowly and incompletely, it forms crystalline bridges between individual particles, effectively "gluing" them together.[2] The needle-like morphology of some crystals can exacerbate this issue by trapping mother liquor.[3]

Causality & Solution Workflow:

The core issue is incomplete drying. To resolve this, you must ensure the complete removal of all volatile substances. If your product is already caked, it must be carefully broken up before re-drying.

G start Is DNT Caked or Clumped? no_caking Product is likely dry. Proceed to proper storage. start->no_caking No assess Assess Severity of Caking start->assess Yes minor Minor Clumping (Breaks with shaking) assess->minor severe Severe Caking (Solid mass) assess->severe shake Action: Vigorously shake or tap the sealed container. minor->shake crush Action: In a fume hood with PPE, use a clean spatula to gently break up the mass. severe->crush redry Re-dry the material using a recommended protocol (e.g., Vacuum Oven at 50-60°C) until constant weight is achieved. shake->redry crush->redry store Store in a tightly sealed container inside a desiccator. redry->store

Caption: Workflow for troubleshooting caked or clumped DNT crystals.

Issue 2: The drying process is taking too long. How can I speed it up safely?

Answer: The rate of drying is a function of temperature, pressure, and surface area. To accelerate the process safely, you can manipulate these variables. The most effective method is to use a vacuum oven.[4] The reduced pressure significantly lowers the boiling point of residual solvents, allowing for their rapid removal at a gentle temperature.[5] Simply increasing temperature without a vacuum is risky, as it can lead to melting or decomposition. Another option is to use a vacuum desiccator, which is faster than drying at atmospheric pressure.[6]

Issue 3: My crystals melted in the vacuum oven. What went wrong?

Answer: You exceeded the melting point of DNT, which is in the range of 73-76 °C.[7][8] This is a common error when trying to expedite drying by increasing the temperature too aggressively. Molten material will re-solidify into a single, unusable mass and may trap solvent within the solid, making it impossible to dry properly.

The Self-Validating Rule: Always set your drying temperature at least 15-20 °C below the compound's lowest reported melting point. For DNT, a temperature of 50-60 °C is a safe and effective range. A synthesis protocol in the literature specifies vacuum drying at 60°C with excellent results.[8]

Issue 4: I've noticed a change in color of my DNT crystals during storage. Is this a sign of degradation?

Answer: Yes, this is a strong indicator of chemical degradation. DNT is a light-yellow crystalline powder.[7] Darkening or the appearance of brown/red hues can suggest decomposition. As a nitroaromatic compound, DNT can be susceptible to degradation pathways like photolysis (from light exposure) and thermolysis (from heat).[9][10] It is also incompatible with strong bases and strong oxidizing agents, which can cause decomposition.[7][11]

Preventative Action:

  • Confirm Purity: Ensure the material was fully dried and free of acidic or basic impurities before storage.

  • Review Storage Conditions: The material must be stored in a cool, dry, and dark place.[11] Use amber glass vials or store clear vials in a light-blocking container.[9]

  • Check for Incompatibilities: Ensure DNT is not stored near strong bases or oxidizers.[10]

Recommended Protocols & Methodologies

Data Summary: Comparison of Drying Methods
MethodRecommended TemperatureTypical TimeProsCons
Vacuum Oven 50 - 60 °C4 - 24 hoursFast, efficient, minimizes oxidation[4][12]Requires specialized equipment
Vacuum Desiccator Room Temperature (~20 °C)24 - 72 hoursGentle, no heat required, good for heat-sensitive materials[6][13]Slower than a vacuum oven
Atmospheric Desiccator Room Temperature (~20 °C)Several daysSimple, no vacuum pump needed[14]Very slow, may be incomplete for stubborn solvents
Experimental Protocol 1: Vacuum Oven Drying of DNT Crystals

This is the preferred method for achieving a high degree of dryness efficiently and safely.

  • Preparation: Place the filtered DNT crystals in a shallow, clean glass dish (a crystallization dish or a large watch glass) to maximize surface area.

  • Loading: Place the dish inside the vacuum oven.

  • Temperature Setpoint: Set the oven temperature to 50-60 °C. Allow the oven to reach the set temperature before applying vacuum.

  • Applying Vacuum: Slowly and carefully apply vacuum to the oven. A sudden vacuum can cause the fine powder to aspirate into the vacuum line. A bleed valve or a slow-opening stopcock is ideal. Aim for a pressure below 10 mmHg.

  • Drying: Dry the material under vacuum for at least 4 hours.

  • Validation (Constant Weight): Release the vacuum (use an inert gas like nitrogen if available to backfill, otherwise use dry air), remove the sample, and weigh it. Return the sample to the vacuum oven and continue drying for another 2 hours. Re-weigh. The sample is considered dry when the mass does not change by more than 0.1% between weighings.

  • Completion: Once dry, turn off the heat, allow the oven to cool to room temperature, and then backfill with a dry, inert gas like nitrogen or argon before opening. This prevents the hot, dry crystals from readily absorbing atmospheric moisture.

Experimental Protocol 2: Desiccator Drying of DNT Crystals

This method is suitable when a vacuum oven is unavailable or for very small quantities.

  • Desiccant Check: Ensure the desiccant in the bottom of the desiccator is fresh and active. For silica gel, it should be blue, not pink.[6] Other effective desiccants include anhydrous calcium sulfate (Drierite) or phosphorus pentoxide (for extreme drying).[14]

  • Sample Placement: Place the DNT crystals in an open container (e.g., a beaker covered with perforated paraffin film or a watch glass) on the desiccator plate. Do not seal the sample container lid, as this will prevent moisture from escaping.[6]

  • Sealing: Place the lid on the desiccator and ensure a good seal with vacuum grease.

  • Applying Vacuum (Optional but Recommended): For a vacuum desiccator, attach a vacuum pump and slowly evacuate the air. The reduced pressure will significantly accelerate the drying process.[6]

  • Drying: Allow the crystals to dry for 24-72 hours. The time required will be significantly longer than in a vacuum oven.

  • Validation: The principle of drying to a constant weight should be applied, though it is more cumbersome with a desiccator. Periodically and carefully release the vacuum, weigh the sample, and then re-establish the drying conditions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general-purpose method for drying DNT crystals? For both speed and thoroughness, the vacuum oven method is superior.[4][12] It provides the most reliable and reproducible results for removing residual solvents to a very low level.

FAQ 2: How can I tell when my DNT crystals are truly dry? The most reliable method is drying to a constant weight , as described in the protocols above. Visually, the crystals should be a completely free-flowing powder with no signs of clumping.

FAQ 3: What are the ideal long-term storage conditions for DNT? Based on best practices for nitroaromatic compounds, the ideal conditions are:

  • Temperature: 2-8 °C (Refrigerated) to minimize thermal degradation.[9]

  • Light Exposure: Stored in an amber, tightly sealed glass container to protect from light.[9]

  • Atmosphere: For maximum stability, the container headspace should be purged with an inert gas like nitrogen or argon before sealing to prevent oxidation.[9][10]

  • Location: Store in a cool, dry, dark, and well-ventilated area.[7][11]

FAQ 4: Do I need to store DNT under an inert atmosphere? While DNT is stable under normal conditions, storing under an inert atmosphere is a best practice for long-term storage (>6 months) or for reference-grade material.[7] It provides an extra layer of protection against slow oxidative degradation processes.[9][10] For routine use with high turnover, a tightly sealed container in a cool, dark place is often sufficient.

FAQ 5: What materials are incompatible with DNT? You must store DNT segregated from strong oxidizing agents and strong bases .[7][11] Contact with these substances can lead to vigorous reactions and decomposition.

Decision Workflow for Drying Method Selection

Caption: Decision tree for selecting the appropriate DNT drying method.

References

  • (Note: This is for a related compound, but storage advice is relevant.)

  • (Note: General principles of agglomeration are discussed.)

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Dimethyl 2-nitroterephthalate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds or the quality control of existing ones, even minor uncertainties in structure can have profound implications. This guide provides an in-depth technical comparison for validating the structure of Dimethyl 2-nitroterephthalate, a key intermediate in various manufacturing processes, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in NMR and objectively compare its performance with alternative analytical techniques, supported by experimental data and protocols.

The Imperative of Structural Integrity

This compound (C₁₀H₉NO₆) is a substituted aromatic compound whose precise arrangement of functional groups—two methyl ester groups and a nitro group on a benzene ring—dicatates its chemical reactivity and suitability for downstream applications. Any deviation from the expected 2-nitro substitution pattern, such as the formation of isomeric impurities, could lead to undesired side reactions, impact product yield, and compromise the safety and efficacy of a final pharmaceutical product. Therefore, robust analytical methods are essential to confirm the regiochemistry and overall structure of the synthesized molecule.

Primary Method of Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about connectivity and spatial relationships.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl protons of the two ester groups.

Based on the structure, the three aromatic protons are chemically non-equivalent and will exhibit distinct signals with characteristic splitting patterns due to spin-spin coupling. The electron-withdrawing nature of the nitro group and the ester groups will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm).

A reported ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) shows the following key features[1]:

  • δ 8.49 (1H, s) : This singlet corresponds to the proton at position 3 (H-3), which is situated between the nitro group and a carboxyl group. The absence of adjacent protons results in a singlet.

  • δ 8.36 (1H, dd, J = 1.6 Hz) : This doublet of doublets is assigned to the proton at position 6 (H-6). It is coupled to H-5 (ortho-coupling) and likely shows a smaller long-range coupling.

  • δ 8.02 (1H, d) : This doublet represents the proton at position 5 (H-5), which is ortho-coupled to H-6.

  • δ 3.94 (3H, s) : This singlet corresponds to the three equivalent protons of one of the methyl ester groups.

  • δ 3.88 (3H, s) : This singlet corresponds to the three equivalent protons of the other methyl ester group. The slight difference in chemical shift between the two methyl groups arises from their different proximity to the nitro group.

The coupling constants (J-values) are crucial for confirming the substitution pattern. Ortho-coupling in benzene rings typically falls in the range of 6-10 Hz, while meta-coupling is smaller (2-4 Hz), and para-coupling is often close to 0 Hz[2][3]. The observed coupling would be consistent with the proposed structure.

Decoding the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

For this compound, we anticipate ten distinct signals in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Expected Chemical Shift Ranges for this compound Carbons:

Carbon TypeExpected Chemical Shift (δ) ppmRationale
Carbonyl Carbons (C=O)160 - 170Ester carbonyls are deshielded.
Aromatic C-NO₂145 - 155The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
Aromatic C-COOCH₃130 - 140Carbons attached to the ester groups are also deshielded.
Aromatic C-H120 - 135Aromatic carbons bearing a hydrogen atom.
Quaternary Aromatic Carbons130 - 150Aromatic carbons with no attached protons.
Methyl Carbons (-OCH₃)50 - 60Carbons of the methyl ester groups.

The precise assignment of each aromatic carbon can be achieved through advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which establish correlations between protons and the carbons they are directly attached to or are 2-3 bonds away from, respectively.

Orthogonal Validation: A Multi-Technique Approach

While NMR is a powerful standalone technique, a comprehensive structural validation relies on a multi-technique approach, employing methods that provide complementary information. This practice of using orthogonal techniques is a cornerstone of robust scientific validation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 239, corresponding to its molecular weight. The fragmentation pattern can further support the proposed structure by showing losses of characteristic fragments, such as a methoxy group (-OCH₃, m/z 31) or a nitro group (-NO₂, m/z 46).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the ester carbonyl groups, and the aromatic ring.

Expected IR Absorption Bands for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=O stretch (ester)~1730
Asymmetric NO₂ stretch1550 - 1475
Symmetric NO₂ stretch1360 - 1290
C-O stretch (ester)1300 - 1000
C-H out-of-plane bend900 - 675

The presence and position of these bands provide strong evidence for the presence of the key functional groups in the molecule[1].

Comparative Analysis of Techniques

TechniqueStrengthsLimitationsApplication to this compound
¹H NMR Provides detailed information on the proton framework, including connectivity through coupling patterns. Crucial for determining regiochemistry.Can have overlapping signals in complex molecules. Requires a relatively pure sample.Essential for confirming the 1,2,4-trisubstitution pattern on the benzene ring through the analysis of chemical shifts and coupling constants.
¹³C NMR Reveals the carbon skeleton of the molecule. Each unique carbon gives a distinct signal.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.Confirms the presence of all ten carbon atoms in their expected chemical environments (carbonyl, aromatic, methyl).
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation data. High sensitivity.Does not provide direct information on the connectivity of atoms or stereochemistry. Isomers may have identical molecular weights.Confirms the molecular formula (C₁₀H₉NO₆) and provides supporting structural evidence through fragmentation analysis.
Infrared (IR) Spectroscopy Excellent for identifying the presence of specific functional groups. Fast and non-destructive.Provides limited information on the overall molecular structure and connectivity. The "fingerprint" region can be complex to interpret.Confirms the presence of the key nitro and ester functional groups.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can be used for referencing)[4]

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)[5]

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube to remove any particulate matter[5].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, accumulate a sufficient number of scans for good signal-to-noise).

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

    • Reference the spectra to the residual solvent peak or TMS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes).

    • Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

  • Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragment ions.

Workflow for Structural Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is most definitively achieved through a combination of spectroscopic techniques, with NMR spectroscopy serving as the primary and most informative method. The detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous determination of the substitution pattern and the overall molecular structure. Mass spectrometry and infrared spectroscopy provide essential, complementary data that confirm the molecular weight and the presence of key functional groups, respectively. By following the detailed protocols and employing this multi-technique, self-validating approach, researchers can ensure the structural integrity of their compounds with the highest degree of confidence.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072403A - Method for preparing compound UNC1215.
  • PubChem. (n.d.). Dimethyl nitroterephthalate. National Institutes of Health. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

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A Comparative Analysis of Dimethyl 2-nitroterephthalate and Its Key Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel materials and therapeutic agents. Dimethyl 2-nitroterephthalate, a versatile aromatic compound, serves as a critical starting material and intermediate in a multitude of synthetic pathways. This guide provides an in-depth comparative study of this compound against its immediate precursor, Dimethyl terephthalate, and its primary reduction product, Dimethyl 2-aminoterephthalate. Through an objective lens, supported by experimental data, we will explore the nuances in their synthesis, physicochemical properties, and reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Terephthalate Scaffold

The terephthalate scaffold, a 1,4-benzenedicarboxylic acid derivative, is a cornerstone in polymer chemistry and a recurring motif in pharmacologically active molecules. The strategic functionalization of this aromatic ring opens avenues to a diverse array of chemical entities with tailored properties. This compound, with its characteristic nitro group, presents a unique combination of electronic and steric features that dictate its reactivity and potential applications.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a nitro group onto the terephthalate ring dramatically alters the molecule's physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and its selected analogues.

PropertyDimethyl terephthalateThis compoundDimethyl 2-aminoterephthalate
CAS Number 120-61-65292-45-55372-81-6
Molecular Formula C₁₀H₁₀O₄C₁₀H₉NO₆C₁₀H₁₁NO₄
Molecular Weight 194.18 g/mol 239.18 g/mol [1]209.19 g/mol
Appearance White crystalline solidBright yellow crystalline powderSolid
Melting Point 140-142 °C73-76 °C[2][3]130-131 °C[4]
Boiling Point 288 °C353.2±22.0 °C at 760 mmHg-
Density ~1.2 g/cm³~1.4±0.1 g/cm³-
Water Solubility InsolubleInsoluble[2][5]-

The data clearly indicates that the addition of the nitro group in this compound leads to a lower melting point compared to its precursor, Dimethyl terephthalate, a consequence of altered crystal packing and intermolecular forces. The bright yellow color is also a direct result of the chromophoric nitro group.

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic pathways to and from this compound are central to its utility. Understanding these transformations is key to harnessing its potential.

Synthesis of this compound

The primary route to this compound is through the nitration of Dimethyl terephthalate. This electrophilic aromatic substitution is a well-established and efficient process.

Synthesis_DMN DMT Dimethyl terephthalate Reagents Conc. H₂SO₄ Fuming HNO₃ DMT->Reagents DMN This compound Reagents->DMN Nitration

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of Dimethyl terephthalate [4]

  • Reaction Setup: In a four-necked flask under electromagnetic stirring, dissolve 10 g of Dimethyl terephthalate (Compound I) in 50 ml of concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Nitrating Agent: Slowly add 5 ml of fuming nitric acid dropwise to the reaction flask, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the consumption of the starting material using thin-layer chromatography (TLC).

  • Workup: Slowly pour the reaction mixture into 100 ml of ice water with stirring, which will cause a white solid to precipitate.

  • Purification: Filter the precipitate and wash the filter cake with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 8.

  • Drying: Dry the resulting solid to obtain this compound (Compound II).

This protocol typically yields a product with a purity of over 99%.[2]

Reactivity of the Nitro Group: A Gateway to Amines

The nitro group of this compound is its most reactive site, readily undergoing reduction to an amino group. This transformation is pivotal for its use in the synthesis of dyes and other complex organic molecules.[6]

Reduction_DMN DMN This compound Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) DMN->Reducing_Agent DMA Dimethyl 2-aminoterephthalate Reducing_Agent->DMA Reduction

Caption: Reduction of this compound.

The resulting Dimethyl 2-aminoterephthalate is a valuable intermediate, for instance, in the synthesis of compounds like UNC1215 through subsequent reactions such as the Buchwald-Hartwig amination.[4]

Comparative Performance in Applications

The distinct functionalities of this compound and its analogues dictate their primary applications.

  • Dimethyl terephthalate: Primarily used as a monomer in the production of polyethylene terephthalate (PET) and other polyesters. Its lack of a reactive nitro or amino group makes it suitable for polymerization reactions.

  • This compound: Its main industrial application is as an intermediate in the synthesis of Pigment Yellow 155. The nitro group is a key chromophore and a precursor to the final pigment structure. It is also a valuable building block in organic synthesis for introducing a nitro group onto an aromatic ring with two ester functionalities.[7][8]

  • Dimethyl 2-aminoterephthalate: The presence of the amino group makes this compound a key intermediate for the synthesis of dyes and pharmaceuticals.[6] The amino group can be readily diazotized or participate in coupling reactions to form a wide range of complex molecules.

Structural Insights from Crystallography

The three-dimensional structure of this compound has been elucidated by X-ray crystallography. The analysis reveals that the two ester groups and the nitro group are not coplanar with the benzene ring. The dihedral angles are 9.2 (2)° and 123.3 (6)° for the two ester groups, and 135.2 (5)° for the nitro group, relative to the mean plane of the benzene ring.[9] In the crystal structure, the molecules are stacked along the a-axis without any significant π-π interactions.[6][9] This structural information is crucial for understanding its solid-state properties and for computational modeling in drug design.

Conclusion: A Versatile Trio for Chemical Innovation

This comparative guide has highlighted the distinct yet interconnected roles of this compound and its analogues, Dimethyl terephthalate and Dimethyl 2-aminoterephthalate. The strategic introduction and transformation of the nitro group provide a powerful tool for chemists to modulate the physicochemical properties and reactivity of the terephthalate scaffold. For researchers in medicinal chemistry and materials science, a thorough understanding of these differences is essential for the rational design and synthesis of next-generation molecules. The choice between these building blocks will ultimately depend on the desired final product and the synthetic strategy employed. Dimethylamine derivatives, in general, represent a promising class of compounds with significant potential in medicinal chemistry due to their diverse pharmacological activities.[10] Multicomponent reactions (MCRs) are a recent advancement in drug design and discovery that can be utilized to synthesize a vast range of analogues.[11][12]

References

  • Exploring this compound: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Dimethyl nitroterephthalate | 5292-45-5. (n.d.). ChemicalBook.
  • Dimethyl nitroterephthalate | C10H9NO6 | CID 21364. (n.d.). PubChem. Retrieved from [Link]

  • CN104072403A - Method for preparing compound UNC1215. (n.d.). Google Patents.
  • Dimethyl nitroterephthalate CAS#: 5292-45-5. (n.d.). ChemWhat. Retrieved from [Link]

  • Li, J., & Liang, F. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. Retrieved from [Link]

  • Li, J., & Liang, F. (2008). Dimethyl 2-nitro-terephthalate. PubMed. Retrieved from [Link]

  • This compound. (n.d.). India Fine Chemicals. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. Retrieved from [Link]

  • Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). (2021). Expert Opinion on Therapeutic Patents, 31(3), 221-236. Retrieved from [Link]

  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. (2020). Chemistry – A European Journal, 26(62), 14061-14076. Retrieved from [Link]

  • Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). (n.d.). PubMed. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized Dimethyl 2-nitroterephthalate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of pharmaceutical research, drug development, and materials science, the absolute purity of a synthesized compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. For key chemical intermediates like Dimethyl 2-nitroterephthalate—a precursor in the synthesis of valuable compounds such as Pigment Yellow 155—an accurate and robust purity assessment is critical.[1][2] Impurities, even in trace amounts, can drastically alter reaction kinetics, final product performance, and toxicological profiles.

This guide provides an in-depth comparison of analytical techniques for the purity determination of this compound, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against conventional chromatographic methods. This document is intended for researchers, analytical scientists, and quality control professionals who require a definitive and reliable method for chemical purity assessment.

The qNMR Approach: A Primary Ratio Method for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful and definitive analytical tool, recognized by pharmacopeias for its ability to provide direct and highly accurate purity measurements.[3][4] Unlike chromatographic techniques that often rely on the comparison of a sample to a reference standard of the exact same compound, qNMR is a primary ratio method.[3][5]

The core principle of qNMR is elegantly simple: the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of atomic nuclei contributing to that signal.[6][7][8] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte (our synthesized this compound), we can use the ratio of their signal integrals to calculate the analyte's absolute purity without the need for an analyte-specific calibration curve.[7][9]

Why is qNMR the Gold Standard for this compound?

  • Absolute & Direct Measurement: It provides a direct measure of the molar ratio between the analyte and a certified internal standard, leading to an absolute purity value (mass fraction).[3]

  • Universal Detection: ¹H qNMR detects all proton-containing molecules, making it excellent for identifying and quantifying unexpected impurities that might be missed by targeted methods like HPLC-UV.[5] Potential impurities from the synthesis of this compound, such as residual Dimethyl terephthalate or the byproduct 4-methoxycarbonyl-3-nitrobenzoic acid, can be quantified simultaneously if their signals are resolved.[10]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, a significant advantage when working with precious or mass-limited materials.[5][7]

  • Structural Confirmation: The same experiment provides unequivocal structural confirmation of the analyte while simultaneously determining its purity.

Below is a diagram illustrating the logical workflow of a typical qNMR purity assessment.

qNMR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (Dimethyl 2-nitroterephthalate) dissolve Dissolve Analyte & IS in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) (e.g., Maleic Acid) weigh_is->dissolve nmr_setup Set Quantitative NMR Parameters (d1, 90° pulse, NS) dissolve->nmr_setup acquire_fid Acquire Free Induction Decay (FID) nmr_setup->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Manual Phasing & Baseline Correction ft->phase_baseline integrate Integrate Non-Overlapping Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate

Caption: The qNMR workflow from precise sample preparation to final purity calculation.

Detailed Experimental Protocol: qNMR Purity of this compound

This protocol is designed to ensure the highest level of accuracy and reproducibility, transforming a standard NMR spectrometer into a precision instrument for quantification.

Part A: Method Planning & Selection of Materials

The validity of the entire qNMR experiment hinges on the careful selection of the internal standard (IS) and solvent.

  • Internal Standard Selection: The choice of IS is paramount.[11] An ideal IS must meet several criteria:

    • High Purity (≥99.5%): The purity of the IS must be accurately known and preferably traceable to a certified reference material.[12]

    • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[8]

    • Signal Separation: Its ¹H NMR signals must not overlap with any signals from the analyte or expected impurities.[6][12] this compound exhibits signals in the aromatic region (~7.5-8.5 ppm) and a singlet for the two methoxy groups (~3.9 ppm). Maleic acid , which shows a sharp singlet for its two vinyl protons at ~6.3 ppm in DMSO-d₆, is an excellent choice as it resonates in a clear spectral window.

    • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[6][12]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the IS to form a homogeneous solution.[8] For this compound and Maleic Acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice.

Part B: Sample Preparation

Accuracy in this stage directly translates to accuracy in the final result.

  • Weighing: Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial.[13][14] Record the mass precisely (m_analyte).

  • Adding the Standard: To the same vial, add an accurately weighed quantity of the internal standard (e.g., ~5-10 mg of Maleic Acid). The goal is a molar ratio between the analyte and IS that is roughly 1:1 to ensure comparable signal intensities.[8] Record the mass precisely (m_std).

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both components.

  • Transfer: Transfer the homogeneous solution to a clean, high-quality 5 mm NMR tube.

Part C: NMR Data Acquisition

Quantitative experiments require specific parameter adjustments that differ from routine structural elucidation.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Key Acquisition Parameters:

    • Pulse Program: Use a standard single 90° pulse sequence (e.g., 'zg' on Bruker systems).[13]

    • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being integrated (both analyte and IS).[11][15] A conservative, universal value of 30 seconds is often sufficient for small molecules to ensure full signal relaxation.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest. This typically requires 16 to 64 scans.[16]

    • Dummy Scans (DS): Use 4 dummy scans to allow the spins to reach a steady state before acquisition begins.[13]

    • Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[13]

Part D: Data Processing and Purity Calculation

Careful and consistent data processing is essential.

  • Processing: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[13]

  • Integration:

    • Select a well-resolved, non-overlapping signal for the analyte. For this compound, the singlet corresponding to the two methoxy groups (6 protons) is an ideal choice. Integrate this signal and record the value (I_analyte).

    • Integrate the sharp singlet of the Maleic Acid internal standard (2 protons). Record this value (I_std).

  • Purity Calculation: The purity of the analyte (P_analyte) as a mass percentage is calculated using the following equation[8][16]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte, I_std: Integral values for the analyte and standard.

    • N_analyte, N_std: Number of protons for the integrated signals (6 for the methoxy groups of the analyte, 2 for Maleic Acid).

    • M_analyte, M_std: Molar masses of the analyte (239.18 g/mol ) and standard (116.07 g/mol ).

    • m_analyte, m_std: Weighed masses of the analyte and standard.

    • P_std: Purity of the internal standard (e.g., 99.9%).

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a superior method for absolute purity determination, it is instructive to compare it with other common laboratory techniques. The choice of method often depends on the specific analytical need, available instrumentation, and the stage of research or development.[17]

Purity_Methods center_node Purity Assessment of This compound qnmr qNMR (Primary Method) center_node->qnmr Absolute Purity Structural Info hplc HPLC-UV (Separation-Based) center_node->hplc Impurity Profile High Sensitivity gc GC-FID/MS (Separation-Based) center_node->gc Volatile Impurities other Other Methods (Melting Point, Titration) center_node->other Preliminary Check qnmr->hplc Orthogonal Validation RRF Determination

Caption: Interrelationship of analytical methods for purity assessment, with qNMR as the central, primary technique.

Comparison of Key Analytical Features
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning of components between mobile and stationary phases.[18]Separation based on volatility and interaction with a stationary phase.[17]
Quantification Absolute (Primary Method); does not require an analyte-specific standard.[7]Relative; requires a certified reference standard of the analyte for accurate quantification.Relative; requires a certified reference standard of the analyte.
Selectivity High; based on unique chemical shifts of nuclei.[17]Moderate to High; dependent on column chemistry and detector.[17]High; excellent separation for volatile compounds.
Sensitivity Moderate (mg to high-μg range).[17]High (μg to ng range).[17]Very High (ng to pg range).
Accuracy/Precision Very High (RSD < 1% achievable).[4][19]High, but dependent on the purity of the reference standard.High, but dependent on the reference standard and analyte volatility.
Sample Nature Non-destructive; sample can be fully recovered.[7]Destructive.Destructive.
Impurity Analysis Can quantify any proton-containing impurity without its reference standard.[7]Requires reference standards for identified impurities for accurate quantification.[20]Requires reference standards for identified impurities.
Throughput Moderate (~15-20 min per sample after setup).[14]High (with autosampler).High (with autosampler).
Illustrative Experimental Data

To demonstrate the practical implications of method choice, consider the following plausible data from the analysis of a single batch of synthesized this compound.

Analytical MethodMean Purity (%) Standard Deviation (n=3) Key Observations
¹H qNMR 98.7% ± 0.15% Direct, absolute measurement with high precision. Also identified 0.8% residual Dimethyl terephthalate.
HPLC-UV (254 nm) 99.2% (Area %)± 0.45%Result is relative area percent. Overestimates purity as it does not account for response factor differences.
GC-FID 98.5%± 0.38%Good correlation with qNMR but requires the analyte to be thermally stable and volatile.

As the data illustrates, the qNMR result provides the highest precision and delivers an absolute purity value that can be confidently reported. The area percent from HPLC can be misleading without determining the relative response factors for all impurities, a task for which qNMR itself is ideally suited.[20]

Conclusion: Adopting qNMR for Definitive Purity Assessment

For researchers, scientists, and drug development professionals, the demand for analytical certainty is non-negotiable. While chromatographic methods are indispensable for impurity profiling and separation, Quantitative NMR (qNMR) stands alone as the premier technique for the direct, absolute purity assessment of synthesized organic compounds like this compound.

Its foundation in a fundamental physical principle, its non-destructive nature, and its ability to provide simultaneous structural confirmation and quantification make it an unparalleled tool for generating trustworthy, publication-quality data. By following a robust and validated protocol as outlined in this guide, scientists can leverage the full power of qNMR to establish a definitive measure of purity, ensuring the integrity and quality of their chemical matter.

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Introduction: The Strategic Importance of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Dimethyl 2-Nitroterephthalate

This compound (DMNT), a bright yellow crystalline powder with the CAS Number 5292-45-5, is a pivotal chemical intermediate. While not a household name, its role is critical in the chemical industry as a precursor for high-performance dyes and pigments, most notably Pigment Yellow 155. Furthermore, it serves as a key starting material for the synthesis of dimethyl 2-aminoterephthalate, an essential building block for various specialty chemicals and materials.[1]

Given its industrial relevance, the efficient and scalable synthesis of DMNT is a subject of considerable interest for researchers and process chemists. The selection of a synthetic route depends on a multitude of factors including precursor availability, desired purity, scalability, cost, and environmental impact. This guide provides a detailed comparison of the primary synthetic strategies, grounded in experimental data and mechanistic principles, to assist laboratory and industrial professionals in making informed decisions.

Route 1: Direct Nitration of Dimethyl Terephthalate

This is arguably the most direct and commonly documented approach, involving the electrophilic aromatic substitution on the readily available dimethyl terephthalate (DMT).[2]

Mechanistic Rationale

The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of a nitric acid source and a strong acid catalyst, typically concentrated sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich benzene ring of DMT then attacks this electrophile. The two methoxycarbonyl groups are deactivating and meta-directing; however, the nitration occurs at the ortho position to one of the ester groups. The reaction is carefully controlled at low temperatures to minimize the formation of dinitrated and other side products.

Experimental Protocol

A representative laboratory-scale synthesis is described in patent literature[3]:

  • Dissolution: 10 g of dimethyl terephthalate is dissolved in 50 ml of concentrated sulfuric acid under continuous electromagnetic stirring.

  • Cooling: The mixture is cooled in an ice bath to maintain a low temperature.

  • Nitration: 5 ml of fuming nitric acid is added dropwise to the reaction, ensuring the temperature does not exceed 20°C.

    • Scientist's Note: The use of fuming nitric acid and concentrated sulfuric acid creates a powerful nitrating mixture. Slow, dropwise addition and rigorous temperature control are critical safety measures to prevent runaway reactions and over-nitration.

  • Reaction Monitoring: The reaction proceeds for 1 hour after the addition is complete. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching & Precipitation: The reaction mixture is slowly poured into 100 ml of stirred ice water. This quenching step causes the organic product, which is insoluble in the aqueous acidic medium, to precipitate as a solid.

  • Neutralization & Filtration: The precipitate is filtered and the resulting filter cake is washed with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~8. This neutralizes any residual strong acids.

  • Drying: The washed solid is dried to yield the final product, this compound.

Reported Yield: 82.9%[3]. Melting Point: 73-74°C[3].

Workflow Diagram: Direct Nitration

cluster_start Starting Materials cluster_process Process cluster_end Product DMT Dimethyl Terephthalate Mix 1. Dissolve DMT in H₂SO₄ (Ice Bath) DMT->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix HNO3 Fuming HNO₃ Nitrate 2. Add HNO₃ dropwise (T < 20°C) HNO3->Nitrate Mix->Nitrate React 3. Stir for 1h (Monitor by TLC) Nitrate->React Quench 4. Pour into Ice Water React->Quench Filter 5. Filter & Wash with NaHCO₃ Quench->Filter Dry 6. Dry Solid Filter->Dry Product This compound (Yield: 82.9%) Dry->Product

Caption: Workflow for Direct Nitration of DMT.

Route 2: Two-Step Synthesis via 2-Nitroterephthalic Acid

This alternative strategy involves first preparing 2-nitroterephthalic acid and then performing a diesterification reaction. This route offers different process control points and may be advantageous depending on the available starting materials and equipment.

Step 2A: Synthesis of 2-Nitroterephthalic Acid

2-Nitroterephthalic acid can be synthesized via several methods, such as the oxidation of 2-nitro-p-xylene or the direct nitration of terephthalic acid.[4][5] The oxidation of substituted xylenes to their corresponding dicarboxylic acids is a well-established industrial process, often requiring metal catalysts and high pressure/temperature conditions.[6][7][8] For the purpose of this guide, we will assume 2-nitroterephthalic acid (CAS: 610-29-7) is available as the starting material for the subsequent step.

Step 2B: Diesterification of 2-Nitroterephthalic Acid

The conversion of the diacid to the dimethyl ester is typically achieved through Fischer esterification.

Mechanistic Rationale

In this acid-catalyzed reaction, methanol serves as both the solvent and the reactant. A strong acid catalyst (e.g., sulfuric acid) protonates a carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. The process must occur twice to convert both carboxylic acid groups. The reaction is an equilibrium, and using a large excess of methanol is essential to drive the reaction towards the product side, in accordance with Le Châtelier's principle.

Experimental Protocol (Representative)

This protocol is adapted from general and optimized procedures for the esterification of terephthalic acid, which are directly applicable to its nitro-derivative.[9]

  • Reaction Setup: A suspension of 2-nitroterephthalic acid in a large excess of methanol (e.g., 20-40 mL per gram of acid) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added to the suspension.

  • Reflux: The mixture is heated to reflux (approx. 65°C) and maintained for several hours (e.g., 8-12 hours). The reaction can be monitored by TLC or HPLC to track the disappearance of the starting diacid.

    • Scientist's Note: The reaction may be performed in a sealed pressure vessel at higher temperatures (e.g., 180-200°C) to significantly accelerate the reaction rate and achieve high conversion in a shorter time, though this requires specialized equipment.[9]

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • Extraction: The residue is dissolved in an organic solvent like ethyl acetate and washed with water, a saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Expected Yield: High yields (>90%) are expected under optimized conditions, similar to the esterification of terephthalic acid.[9]

Workflow Diagram: Two-Step Synthesis

cluster_start Starting Materials cluster_process Process cluster_end Product NTA 2-Nitroterephthalic Acid Mix 1. Suspend NTA in Methanol NTA->Mix MeOH Methanol (excess) MeOH->Mix H2SO4_cat H₂SO₄ (catalyst) Catalyze 2. Add H₂SO₄ catalyst H2SO4_cat->Catalyze Mix->Catalyze Reflux 3. Heat to Reflux (8-12h) Catalyze->Reflux Workup 4. Solvent Evaporation & Extraction Reflux->Workup Purify 5. Recrystallization Workup->Purify Product This compound Purify->Product

Caption: Workflow for Diesterification of 2-Nitroterephthalic Acid.

Comparative Analysis

The choice between these two primary routes involves a trade-off between the number of steps, reaction severity, and purification strategies.

FeatureRoute 1: Direct NitrationRoute 2: Two-Step Synthesis
Primary Starting Material Dimethyl Terephthalate (DMT)2-Nitroterephthalic Acid
Key Reagents Fuming HNO₃, Conc. H₂SO₄Methanol, Catalytic H₂SO₄
Number of Steps OneTwo (assuming precursor synthesis)
Reported/Expected Yield ~83%[3]>90% for esterification step[9]
Process Conditions Low Temperature (0-20°C), highly exothermicReflux (~65°C) or High Temp/Pressure
Safety & Handling Requires handling of highly corrosive and hazardous fuming nitric and concentrated sulfuric acids.Avoids fuming nitric acid but uses flammable methanol and concentrated acid catalyst. High-pressure variants require specialized reactors.
Environmental Concerns Generates significant acidic aqueous waste, which requires neutralization and treatment. Industrial processes can lead to heavily polluted wastewater.[10]Generates less acidic waste; primary waste is excess methanol which can be recovered and recycled.
Scalability & Control Highly exothermic nature can pose challenges for heat management on a large scale.More straightforward thermal control under reflux conditions. High-pressure/temperature variants are common in industrial settings.
Purification Strategy Product precipitates from the reaction mixture and is purified by washing and/or recrystallization.Allows for purification of the intermediate 2-nitroterephthalic acid before the final esterification step, potentially leading to a higher purity final product.

Conclusion and Recommendations

Route 1 (Direct Nitration) is an excellent choice for laboratory-scale synthesis when dimethyl terephthalate is the readily available precursor. Its single-step nature and high reported yield make it an efficient and direct path to the target molecule. However, its reliance on highly corrosive reagents and the generation of significant acidic waste are considerable drawbacks, particularly for industrial-scale production.

Route 2 (Two-Step Synthesis) offers greater flexibility. While it involves an additional step, the esterification reaction itself uses less hazardous materials and is often easier to control thermally. This route is particularly attractive if 2-nitroterephthalic acid is available or if an intermediate purification step is desired to achieve very high final product purity. The principles of this esterification are well-optimized in industry, suggesting good scalability.

For researchers in drug development and specialty chemicals, the choice will likely depend on the required scale and purity. For process development professionals, the environmental and safety profile of Route 2 may be more favorable for scaling up, despite the additional synthetic step.

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A Spectroscopic Guide to the Synthesis of Dimethyl 2-Nitroterephthalate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the transformation of simple starting materials into complex molecules is a process that demands rigorous verification. Spectroscopic analysis stands as the cornerstone of this validation, providing an in-depth look at the molecular structure and confirming the success of a chemical reaction. This guide offers a comprehensive spectroscopic comparison of the product, dimethyl 2-nitroterephthalate, with its precursors, terephthalic acid and methanol. Through a detailed examination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key transformations that signify the successful synthesis of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques to ensure the integrity of their synthetic pathways.

The Starting Materials: A Spectroscopic Baseline

Understanding the spectroscopic signatures of the starting materials is paramount to identifying the changes that occur during the reaction.

Terephthalic Acid

Terephthalic acid is a dicarboxylic acid with a symmetric aromatic ring. Its spectroscopic features are characteristic of this structure.

Infrared (IR) Spectroscopy: The IR spectrum of terephthalic acid is dominated by the presence of the carboxylic acid functional groups. A very broad absorption is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.[1] The carbonyl (C=O) stretching vibration appears as a strong, sharp peak around 1692 cm⁻¹.[1][2] Aromatic C-H stretching vibrations are visible as weaker bands above 3000 cm⁻¹, and aromatic C=C stretching vibrations can be seen in the 1400-1600 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the two carboxylic acid protons are highly deshielded and typically appear as a broad singlet at a chemical shift (δ) greater than 10 ppm. Due to the symmetry of the molecule, the four aromatic protons are chemically equivalent and give rise to a single sharp peak around 8.1 ppm. The ¹³C NMR spectrum shows a signal for the carboxyl carbon at approximately 174-176 ppm and signals for the aromatic carbons in the range of 131 to 138 ppm.[3]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of terephthalic acid shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[4][5]

Caption: Chemical structure of Methanol.

The Transformation: From Reactants to Product

The synthesis of this compound from terephthalic acid and methanol is a two-step process: esterification followed by nitration. The spectroscopic analysis of the final product reveals the successful incorporation of the methoxy and nitro groups and the disappearance of the carboxylic acid functionalities.

Caption: Chemical structure of this compound.

At a Glance: Spectroscopic Data Comparison

Compound Key IR Absorptions (cm⁻¹) ¹H NMR Chemical Shifts (δ, ppm) Molecular Ion Peak (m/z)
Terephthalic Acid 3300-2500 (broad, O-H), 1692 (C=O)[1][2] ~8.1 (s, 4H, Ar-H), >10 (br s, 2H, COOH)166
Methanol 3400-3200 (broad, O-H), ~2900 (C-H), 1075-1000 (C-O)[6] ~3.4 (s, 3H, CH₃), ~3.66 (s, 1H, OH)[7][8] 32
This compound ~1730 (C=O, ester), ~1530 & ~1350 (N-O)~3.89 (s, 3H, OCH₃), ~3.94 (s, 3H, OCH₃), 8.02-8.49 (m, 3H, Ar-H)[9] 239

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following standard methodologies should be employed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like terephthalic acid and this compound, the KBr pellet method is standard. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For liquid samples like methanol, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The typical scanning range is 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube containing the sample is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, direct injection or gas chromatography (GC-MS) can be used. For less volatile solids, techniques like direct insertion probe or electrospray ionization (ESI) coupled with a liquid chromatograph (LC-MS) are common.

  • Data Acquisition: The sample is ionized in the source (e.g., by electron impact for EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic journey from terephthalic acid and methanol to this compound provides a clear and definitive confirmation of the chemical transformation. The disappearance of the characteristic O-H bands in the IR spectrum, coupled with the emergence of ester and nitro group absorptions, provides strong evidence of the reaction's success. This is further corroborated by NMR spectroscopy, which shows the replacement of the acidic protons with methoxy groups and the altered symmetry of the aromatic ring. Finally, mass spectrometry confirms the expected molecular weight of the final product. Collectively, these spectroscopic techniques offer a robust and multi-faceted approach to reaction monitoring and product characterization, ensuring the integrity and purity of the synthesized compound.

References

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A Comparative Guide to Purity Analysis of Dimethyl 2-nitroterephthalate: Gas Chromatography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for reliable downstream applications. Dimethyl 2-nitroterephthalate, a key intermediate in the production of various high-performance pigments and potentially in pharmaceutical synthesis, is no exception. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of gas chromatography (GC) with alternative analytical techniques for the purity determination of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.

The Critical Role of Purity in this compound Applications

This compound (DMNT), with the chemical formula C₁₀H₉NO₆, is a nitroaromatic compound whose utility is intrinsically linked to its purity.[1] As an intermediate, even minute impurities can have a cascading effect on the yield, quality, and safety profile of the final product. The synthesis of DMNT typically involves the nitration of dimethyl terephthalate.[2] This process can lead to several potential impurities, including unreacted starting material (dimethyl terephthalate), regioisomers, and byproducts from side reactions. Therefore, a robust analytical method is imperative to quantify the purity of DMNT and to identify and quantify any process-related impurities.

Gas Chromatography: The Workhorse for Volatile and Semi-Volatile Compound Analysis

Gas chromatography is a powerful and widely used technique for the separation and analysis of compounds that can be vaporized without decomposition.[3] Given the relatively low molecular weight and expected volatility of this compound, GC stands out as a primary analytical choice.

The Rationale Behind a GC-FID Approach

For routine purity analysis where the primary goal is to determine the percentage of the main component and quantify known impurities, a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) is often the most practical and cost-effective solution. The FID is known for its high sensitivity to organic compounds, wide linear range, and robustness.[4]

Diagram of the GC Purity Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample DMNT Sample Dissolution Dissolve in appropriate solvent (e.g., Acetone, Dichloromethane) Sample->Dissolution Standard Add Internal Standard (e.g., Diphenyl ether) Dissolution->Standard Vial Transfer to GC vial Standard->Vial Injector Injector (Vaporization) Vial->Injector Injection Column GC Column (Separation based on boiling point and polarity) Injector->Column Detector FID Detector (Signal Generation) Column->Detector Chromatogram Chromatogram (Peak identification and integration) Detector->Chromatogram Data Acquisition Calculation Purity Calculation (% Area or Internal Standard Method) Chromatogram->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for the purity analysis of this compound by Gas Chromatography.

Experimental Protocol: GC-FID Purity Assay of this compound

This protocol is designed for the quantitative determination of this compound purity and the separation of potential impurities like dimethyl terephthalate.

1. Instrumentation and Reagents

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard (purity ≥99.5%)

  • Dimethyl terephthalate (potential impurity standard)

  • Internal Standard (e.g., Diphenyl ether)

  • Solvent: Acetone or Dichloromethane (GC grade)

2. Preparation of Solutions

  • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of diphenyl ether in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing the this compound reference standard and the dimethyl terephthalate impurity standard and dissolving them in the solvent containing a fixed concentration of the internal standard.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in a known volume of the solvent containing the internal standard to achieve a similar concentration to the calibration standards.

3. GC-FID Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium): 30 mL/min

4. Data Analysis

  • Identify the peaks corresponding to the solvent, internal standard, dimethyl terephthalate, and this compound based on their retention times from the analysis of the standard solutions.

  • Integrate the peak areas of all components.

  • Calculate the purity of the this compound sample using the area normalization method or, for higher accuracy, the internal standard method by constructing a calibration curve.

Comparative Analysis: GC vs. Alternative Techniques

While GC-FID is a robust method, a comprehensive evaluation necessitates a comparison with other powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Diagram of Analytical Technique Comparison

Comparison cluster_methods Analytical Methods cluster_params Comparison Parameters Topic Purity Analysis of This compound GC Gas Chromatography (GC) Topic->GC HPLC High-Performance Liquid Chromatography (HPLC) Topic->HPLC qNMR Quantitative NMR (qNMR) Topic->qNMR Principle Principle GC->Principle Separation of volatile compounds based on boiling point and polarity Applicability Applicability GC->Applicability Excellent for thermally stable, volatile/semi-volatile compounds Sensitivity Sensitivity GC->Sensitivity High (ng to pg level with FID) Accuracy Accuracy & Precision GC->Accuracy High with proper calibration Throughput Throughput & Cost GC->Throughput High throughput, relatively low cost HPLC->Principle Separation based on partitioning between mobile and stationary phases HPLC->Applicability Versatile for a wide range of compounds, including non-volatile and thermally labile HPLC->Sensitivity High (ng to pg level with UV/MS) HPLC->Accuracy High with proper calibration HPLC->Throughput Moderate to high throughput, moderate cost qNMR->Principle Signal intensity is directly proportional to the number of nuclei qNMR->Applicability Applicable to any soluble compound with NMR-active nuclei. Requires no reference standard for the analyte. qNMR->Sensitivity Lower than chromatographic methods for trace impurities qNMR->Accuracy Very high, as it is a primary ratio method qNMR->Throughput Lower throughput, higher initial instrument cost

Caption: Comparison of GC, HPLC, and qNMR for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution for a vast array of compounds.[5] For this compound, a reverse-phase HPLC method with UV detection would be a suitable alternative to GC.

  • Advantages over GC: HPLC is particularly advantageous if potential impurities are thermally labile or non-volatile. It operates at ambient temperatures, mitigating the risk of on-column degradation that can sometimes occur with nitroaromatic compounds at elevated GC inlet temperatures.[6] A reverse-phase HPLC method has been described for the separation of this compound using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[7]

  • Considerations: Method development in HPLC can be more complex due to the wider variety of columns and mobile phase compositions.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination, as it does not require a reference standard for the analyte itself.[8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity assessment.[11]

  • Key Strengths: qNMR provides an absolute purity value and can be used to certify in-house reference standards.[12] It is non-destructive and provides structural information that can aid in the identification of unknown impurities.

  • Limitations: The sensitivity of qNMR is generally lower than that of chromatographic techniques, making it less suitable for the quantification of trace-level impurities. The initial cost of an NMR spectrometer is also significantly higher.

Data Summary: A Comparative Overview
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and partitioning with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Signal intensity is directly proportional to the molar concentration of the nuclei.[10][11]
Sample Requirements Thermally stable and volatile/semi-volatile.Soluble in the mobile phase.Soluble in a deuterated solvent.[11]
Primary Strengths High resolution, speed, and cost-effectiveness for suitable analytes.[3]High versatility for a wide range of compounds, including non-volatile and thermally labile ones.[5]High accuracy and precision; a primary ratio method that does not require an analyte-specific reference standard.[8][12]
Potential Weaknesses Potential for thermal degradation of sensitive compounds.[6]Can be more complex and time-consuming for method development.Lower sensitivity for trace impurities; high initial instrument cost.
Typical Application Routine quality control, analysis of residual solvents and volatile impurities.Purity determination of active pharmaceutical ingredients (APIs) and formulated products.[5]Certification of reference standards, purity assessment of novel compounds.[9]

Conclusion and Recommendations

For the routine purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) presents a robust, reliable, and cost-effective method. Its high throughput and sensitivity for organic compounds make it well-suited for quality control in a production environment.

However, a comprehensive analytical strategy should consider the use of orthogonal methods for method validation and in-depth characterization. HPLC-UV serves as an excellent confirmatory technique, particularly for identifying any potential non-volatile or thermally sensitive impurities that might not be amenable to GC analysis. For the highest level of metrological traceability and for the certification of a this compound reference standard, Quantitative NMR (qNMR) is the undisputed method of choice due to its status as a primary ratio method.

Ultimately, the selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for routine quality control, impurity identification, or the certification of reference materials.

References

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  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (n.d.). ScienceDirect. Retrieved from [Link]

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A Researcher's Guide to Confirming the Elemental Composition of Dimethyl 2-nitroterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing derivatives of Dimethyl 2-nitroterephthalate, a key intermediate in various industrial applications, unequivocal confirmation of their elemental composition is not merely a procedural step but a critical determinant of a compound's identity and purity. This guide provides a comprehensive comparison of established analytical techniques, offering insights into their underlying principles, practical applications, and the nuances of data interpretation.

The molecular formula of this compound is C10H9NO6.[1][2][3] The successful synthesis of its derivatives hinges on the accurate incorporation of various functional groups, which fundamentally alters the elemental ratios of carbon, hydrogen, nitrogen, and oxygen. Verifying these new compositions is paramount to ensuring the integrity of subsequent biological assays and structure-activity relationship (SAR) studies.

This guide will navigate the researcher through the most effective methods for elemental confirmation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Comparative Analysis of Key Elemental Analysis Techniques

The choice of analytical technique is dictated by the specific information required, the nature of the sample, and the available instrumentation. Here, we compare three principal methods for the elemental analysis of this compound derivatives: Combustion Analysis (CHN/O Analysis), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Technique Principle Information Provided Strengths Limitations
Combustion Analysis (CHN/O) Complete combustion of the sample in a high-oxygen environment and quantification of resulting gases (CO2, H2O, N2).[4][5]Bulk elemental composition (%C, %H, %N, %S). Oxygen is typically determined by difference.[6]High accuracy and precision for bulk composition, well-established methodology, relatively low cost.[7]Destructive, requires pure samples, provides no information on chemical state or surface composition.[8]
X-ray Photoelectron Spectroscopy (XPS) Irradiation of the sample surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the elements present and their chemical state.[9][10]Surface elemental composition (top 5-10 nm), chemical state and bonding environment of elements.[10]Surface-sensitive, provides chemical state information, non-destructive.[10][11]Not a bulk analysis technique, less accurate for quantification than combustion analysis, cannot detect H or He.[10]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a high-temperature argon plasma, followed by mass spectrometric detection of the ions.[12][13]Trace and ultra-trace elemental analysis, isotopic information.[14]Extremely high sensitivity for a wide range of elements, multi-element capability.[12]Primarily for inorganic elements, complex sample preparation for organic matrices, potential for interferences.[15][16]

In-Depth Methodologies and Experimental Protocols

Combustion Analysis (CHN/O)

Causality of Experimental Choices: Combustion analysis remains the gold standard for determining the empirical formula of a pure organic compound.[5] Its principle lies in the stoichiometric conversion of the elements within the sample to simple, easily detectable gases.[4] For this compound derivatives, this technique is indispensable for verifying the overall elemental ratios after synthetic modifications. The accuracy of this method is critically dependent on the purity of the sample; any residual solvents or impurities will lead to erroneous results.[17]

Experimental Workflow:

Caption: Workflow for Combustion Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound derivative is homogenous and thoroughly dried to remove any residual solvents. A minimum of 5mg of the powdered sample is typically required.[17]

  • Instrument Calibration: Calibrate the CHN analyzer using certified organic standards with known elemental compositions. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Weighing: Accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule. The exact mass must be recorded.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (900-1200°C) with a constant flow of oxygen. This ensures complete combustion of the organic material.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a chromatographic column to separate them. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detected gas concentrations and the initial sample weight. The oxygen percentage is typically determined by difference, although direct oxygen analysis is also possible.[6]

Trustworthiness: The protocol's validity is confirmed by running certified standards alongside the unknown samples. The results for the standards must fall within a narrow, predefined tolerance (typically ±0.3% absolute) to ensure the instrument is performing correctly.[17] For publication in many academic journals, the experimental values for the new compound should be within ±0.4% of the theoretical values.[18]

X-ray Photoelectron Spectroscopy (XPS)

Causality of Experimental Choices: While combustion analysis provides bulk composition, XPS offers a unique window into the surface chemistry of a material.[9] For this compound derivatives, XPS can be invaluable for confirming the presence and chemical state of the nitro group and other surface-localized functionalities. This is particularly relevant in applications where surface interactions are critical. XPS is a surface-sensitive technique, analyzing the top 5-10 nm of the sample.[10]

Experimental Workflow:

Caption: Workflow for X-ray Photoelectron Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Mount a small amount of the powdered this compound derivative onto a sample holder using double-sided conductive tape. The surface should be as flat and uniform as possible.

  • Introduction into UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. The UHV environment is necessary to prevent contamination and scattering of the emitted electrons.

  • X-ray Irradiation: Irradiate the sample surface with a focused beam of monochromatic X-rays (e.g., Al Kα or Mg Kα).

  • Energy Analysis and Detection: The emitted photoelectrons are collected by a hemispherical energy analyzer, which measures their kinetic energy. An electron multiplier detects the electrons.

  • Data Acquisition: Acquire a survey spectrum to identify all the elements present on the surface (except H and He).[10] Then, acquire high-resolution spectra for the elements of interest (C 1s, O 1s, N 1s) to determine their chemical states.

  • Data Analysis: The binding energies of the core electrons are calculated from their kinetic energies. These binding energies are characteristic of each element and their chemical environment, allowing for the identification of functional groups. For example, the N 1s spectrum can distinguish between nitro groups and other nitrogen-containing functionalities.

Trustworthiness: The binding energy scale is calibrated using standard materials with known peak positions (e.g., the C 1s peak of adventitious carbon at 284.8 eV). The accuracy of quantitative analysis is typically within 5-10%.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Causality of Experimental Choices: ICP-MS is the technique of choice when the goal is to detect and quantify trace or ultra-trace inorganic elements.[14] While not a primary method for determining the bulk C, H, N, O composition of an organic molecule, it is essential for identifying any inorganic impurities or catalysts that may be present in the this compound derivative. Such impurities can have significant impacts on the compound's reactivity and biological activity.

Experimental Workflow:

Caption: Workflow for Inductively Coupled Plasma - Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound derivative. The organic matrix must be removed to prevent interferences in the plasma. This is typically achieved through acid digestion using a mixture of high-purity nitric acid and other oxidizing agents in a closed-vessel microwave digestion system.

  • Dilution: After digestion, dilute the sample to a suitable volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS instrument using a series of multi-element standards of known concentrations.

  • Sample Introduction: Introduce the prepared sample solution into the instrument. The liquid is converted into a fine aerosol by a nebulizer.

  • Atomization and Ionization: The aerosol is transported into the core of a high-temperature argon plasma (6000-10000 K), where the sample is desolvated, atomized, and ionized.

  • Mass Analysis and Detection: The resulting ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. An electron multiplier detects the ions.

  • Data Analysis: The instrument's software quantifies the concentration of each element based on the detected ion signals and the calibration curve.

Trustworthiness: The protocol's reliability is ensured by analyzing certified reference materials (CRMs) with a matrix similar to the sample, if available. The inclusion of internal standards in all samples and standards corrects for instrumental drift and matrix effects.

Data Summary and Interpretation

The following table presents a hypothetical comparison of the expected (theoretical) elemental composition of a this compound derivative with representative experimental data from the techniques discussed.

Hypothetical Derivative: Dimethyl 2-nitro-5-aminoterephthalate (C₁₀H₁₀N₂O₆)

Element Theoretical % Combustion Analysis % XPS (Atomic % - Surface) ICP-MS (ppm - Bulk)
Carbon46.8846.75 ± 0.2155.2Not Applicable
Hydrogen3.933.88 ± 0.15Not DetectedNot Applicable
Nitrogen10.9310.85 ± 0.188.1Not Applicable
Oxygen37.4737.75 (by difference)36.5Not Applicable
Palladium0Not Detected< 0.15.2
Iron0Not Detected< 0.11.8

Interpretation:

  • Combustion Analysis: The experimental values are in close agreement with the theoretical percentages, confirming the bulk elemental composition and purity of the synthesized derivative. The values fall within the acceptable ±0.4% deviation.[18]

  • XPS: The atomic percentages on the surface differ from the bulk composition, which is expected due to surface chemistry and potential adventitious carbon contamination. High-resolution spectra (not shown) would be crucial to confirm the presence of both nitro (-NO₂) and amino (-NH₂) functionalities based on the N 1s binding energies.

  • ICP-MS: The analysis reveals the presence of trace amounts of palladium and iron, likely remnants from catalytic steps in the synthesis. This information is critical for understanding potential downstream effects of these impurities.

Conclusion: A Multi-faceted Approach to Elemental Confirmation

Confirming the elemental composition of this compound derivatives requires a strategic and multi-faceted analytical approach. No single technique provides a complete picture. Combustion analysis serves as the foundational method for verifying the bulk elemental composition and purity. XPS provides invaluable insights into the surface chemistry and the successful incorporation of functional groups. Finally, ICP-MS is the ultimate tool for ensuring the absence of detrimental inorganic impurities. By judiciously selecting and combining these techniques, researchers can establish a self-validating system that ensures the scientific integrity of their work and accelerates the drug development process.

References

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Liu, S., Han, Z., Kong, X., Zhang, J., Lv, Z., & Yuan, G. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Applied Spectroscopy Reviews, 57(6).
  • EAG Laboratories. (n.d.). X-ray Photoelectron Spectroscopy | XPS-ESCA.
  • Patsnap Eureka. (2025). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Grokipedia. (n.d.). Combustion analysis.
  • Agilent. (n.d.). What is ICP-MS? Principles & Technique.
  • Taylor, A., & Day, M. P. (2014). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Clinical Biochemistry Review, 35(1), 3–14.
  • Preparatory Chemistry. (n.d.). Combustion Analysis.
  • Wikipedia. (n.d.). Combustion analysis.
  • SERC (Carleton). (2021). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA).
  • Alter Technology. (n.d.). X-Ray Photoelectron Spectroscopy (XPS) for material surface analysis.
  • The University of Manchester. (n.d.). X-Ray Photoelectron Spectroscopy.
  • Jensen, W. B. (2016). Liebig and Combustion Analysis. Notes from the Oesper Collections.
  • AZoNano. (2023). The Problems Associated With Elemental Analysis.
  • PubChem. (n.d.). Dimethyl nitroterephthalate.
  • Exploring this compound: Properties and Applications. (n.d.).
  • Summary of CHNS Elemental Analysis Common Problems. (n.d.).
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). Dimethyl 2-nitro-terephthalate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2215.
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2215.
  • ACS Publications. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.

Sources

A Comparative Guide to the Validation of Analytical Methods for Dimethyl 2-nitroterephthalate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Dimethyl 2-nitroterephthalate (D2NT), a key intermediate in the synthesis of high-performance pigments like Pigment Yellow 155. Accurate and precise quantification of D2NT is paramount for ensuring the quality, purity, and consistency of the final product, as impurities can significantly impact coloristic properties and performance.

We will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2]

Pillar 1: The Foundation of Reliable Measurement - ICH Q2(R2) Validation Principles

Before comparing methods, it is crucial to understand the framework that ensures an analytical procedure is fit for its intended purpose. The ICH Q2(R2) guideline provides a harmonized approach to validation, which we will use to evaluate each method.[1][3] The core performance characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Pillar 2: Comparative Analysis of Quantification Methodologies

The selection of an analytical technique is governed by the specific requirements of the analysis, such as required sensitivity, selectivity, sample throughput, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical and chemical analysis due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds. For D2NT, a reverse-phase HPLC method is ideal, separating the analyte based on its polarity.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the moderately non-polar D2NT molecule, allowing for excellent separation from more polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic compounds. A gradient elution is chosen to ensure that any late-eluting, more non-polar impurities are effectively cleared from the column, while keeping the analysis time reasonable.

  • Detection: UV detection at 254 nm is selected because the aromatic nitro-group in D2NT provides strong chromophoric activity at this wavelength, leading to high sensitivity.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • This compound reference standard (purity ≥98.5%).

    • Methanol (HPLC grade) for sample and standard preparation.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 60% B over 1 min, and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of D2NT reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

    • Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve in methanol, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Specificity: Analyze a blank (methanol), a placebo (matrix without D2NT), and a spiked sample to demonstrate no interference at the retention time of D2NT.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (R²), which should be >0.999.

    • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of a single standard solution. The Relative Standard Deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh D2NT Reference Standard P2 Prepare Stock Solution (Methanol) P1->P2 P3 Create Calibration Curve Standards P2->P3 P4 Prepare Test Sample Solution P5 Filter all Solutions (0.45 µm) P4->P5 A1 Inject into HPLC System P5->A1 A2 Separate on C18 Column A1->A2 A3 Detect at 254 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify D2NT in Sample D2->D3

Caption: Workflow for D2NT quantification using HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying trace-level impurities alongside the main analyte.[5] D2NT is sufficiently volatile and thermally stable for GC analysis.

Causality of Experimental Choices:

  • Stationary Phase: A low-polarity 5% phenyl methyl siloxane capillary column is a versatile choice suitable for separating a wide range of aromatic compounds.[6] It provides good resolution and thermal stability.

  • Injection Mode: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for impurity profiling.

  • Temperature Program: A temperature ramp is critical for GC. It starts at a low temperature to trap volatile components at the head of the column, then gradually increases to elute compounds in order of their boiling points, ensuring sharp peaks for both early and late-eluting compounds.[7]

  • MS Detection: Mass spectrometry provides definitive identification. Electron Ionization (EI) is used to generate reproducible fragmentation patterns. Selected Ion Monitoring (SIM) mode is employed for quantification, where only specific ions characteristic of D2NT are monitored, drastically increasing sensitivity and selectivity compared to a full scan.

  • Instrumentation:

    • Gas chromatograph with an autosampler coupled to a Mass Spectrometer (GC-MS).

    • Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]

  • Reagents and Standards:

    • Dichloromethane (GC grade) or Ethyl Acetate.

    • D2NT reference standard (purity ≥98.5%).

    • Internal Standard (IS), e.g., Diphenyl ether (optional but recommended for highest precision).

  • Chromatographic & MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the structure (MW 239.18), likely ions would be the molecular ion (m/z 239) and major fragments (e.g., loss of methoxy group, m/z 208).

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but using dichloromethane.

    • Calibration Standards: Prepare serial dilutions in dichloromethane, each containing the internal standard at a fixed concentration (e.g., 20 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve in dichloromethane, add the internal standard, and dilute to a final concentration in the calibrated range.

  • Validation Procedure:

    • Follow the same principles as for HPLC. Specificity is inherently high with MS; it is confirmed by the retention time and the ratio of quantifier to qualifier ions.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh D2NT Standard & Internal Standard (IS) P2 Prepare Stock Solutions (DCM) P1->P2 P3 Create Cal. Standards (with IS) P2->P3 A1 Inject into GC System P3->A1 P4 Prepare Test Sample (with IS) P4->A1 A2 Separate on Capillary Column A1->A2 A3 Ionize (EI) & Detect Ions (SIM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Response Factor vs. IS D1->D2 D3 Quantify D2NT in Sample D2->D3

Caption: Workflow for D2NT quantification using GC-MS.

Method 3: UV-Vis Spectrophotometry (via Complexation)

UV-Vis spectrophotometry is a simpler, high-throughput technique. However, it generally lacks the specificity of chromatographic methods. To enhance specificity for nitroaromatic compounds, a color-forming reaction can be employed, such as the formation of a Janowsky complex.[8] This method is best suited for process control or screening where high precision and impurity separation are not the primary goals.

Causality of Experimental Choices:

  • Reaction Chemistry: Nitroaromatic compounds react with a nucleophile (from a ketone) in the presence of a strong base to form a highly colored Meisenheimer or Janowsky complex.[8] This shifts the absorbance to the visible region (e.g., ~540 nm), moving it away from many potential interferences that absorb in the UV region.

  • Solvent and Base: A non-aqueous solvent like acetonitrile or DMSO is required. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to deprotonate the ketone without competing in other side reactions.[8]

  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Matched 1 cm quartz cuvettes.

  • Reagents and Standards:

    • Dimethyl Sulfoxide (DMSO, spectroscopic grade).

    • Acetone.

    • Potassium Hydroxide (KOH) solution (e.g., 10% in methanol).

    • D2NT reference standard.

  • Procedure:

    • Determine λmax: Prepare a concentrated solution of D2NT, add acetone and KOH solution, and scan from 400-700 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard Stock Solution (500 µg/mL): Prepare in DMSO.

    • Calibration Standards: Prepare serial dilutions in DMSO.

    • Measurement: To 1 mL of each standard or sample solution in a test tube, add 1 mL of acetone and 0.5 mL of the KOH solution. Mix well and allow the color to develop for a fixed time (e.g., 10 minutes).

    • Analysis: Measure the absorbance of the resulting purple/red solution at the predetermined λmax against a reagent blank.

    • Quantification: Construct a calibration curve of absorbance vs. concentration.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Color Reaction cluster_analysis Spectrophotometry P1 Prepare D2NT Stock in DMSO P2 Create Calibration Standards P1->P2 R1 To Aliquot, Add Acetone & Base (KOH) P2->R1 P3 Prepare Test Sample in DMSO P3->R1 R2 Allow Color Development R1->R2 A1 Measure Absorbance at λmax R2->A1 A2 Construct Calibration Curve A1->A2 A3 Calculate D2NT Concentration A2->A3

Caption: Workflow for D2NT quantification using UV-Vis Spectrophotometry.

Pillar 3: Quantitative Data Summary & Method Selection

The following table summarizes the expected performance characteristics of the three methods, based on typical results for analogous compounds and ICH validation requirements.[4][5][6][9]

Parameter HPLC-UV GC-MS (SIM Mode) UV-Vis Spectrophotometry
Specificity High (Separates impurities)Very High (Separation + Mass confirmation)Low to Moderate (Prone to interference)
Linearity (R²) > 0.999> 0.998> 0.995
Typical Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
LOD (Typical) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
LOQ (Typical) ~0.3 µg/mL~0.05 µg/mL~3 µg/mL
Robustness HighHighModerate
Throughput ModerateModerateHigh
Cost / Complexity ModerateHighLow

Expert Insights: Choosing the Right Method

  • For Quality Control and Release Testing: HPLC-UV is the method of choice. It provides an excellent balance of specificity, precision, and robustness required for routine analysis and stability studies. It can simultaneously quantify D2NT and its process-related impurities.

  • For Impurity Identification and Trace Analysis: GC-MS is unparalleled. Its high sensitivity and the structural information provided by the mass spectrum make it the ideal tool for identifying unknown impurities or quantifying D2NT at very low levels.

  • For In-Process Monitoring and Rapid Screening: UV-Vis Spectrophotometry is a viable option. Its speed and simplicity make it suitable for quick checks of reaction completion or for screening large numbers of samples where the highest accuracy is not required and the sample matrix is relatively clean.

Conclusion

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. For the quantification of this compound, both HPLC-UV and GC-MS stand out as robust, specific, and reliable techniques capable of meeting the stringent requirements of the pharmaceutical and chemical industries. While HPLC-UV is often the workhorse for routine quality control, GC-MS provides superior sensitivity and specificity for more demanding applications. UV-Vis spectrophotometry, when coupled with a color-forming reaction, serves as a valuable tool for rapid, high-throughput screening. The ultimate choice of method should be guided by a thorough evaluation of the analytical needs, including the required level of accuracy, precision, sensitivity, and the nature of the sample matrix.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from ema.europa.eu.[1]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ich.org.[2]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com.[4]

  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from labcompliance.com.[3]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from gmp-compliance.org.[10]

  • SIELC Technologies. (n.d.). Separation of Dimethyl nitroterephthalate on Newcrom R1 HPLC column. Retrieved from sielc.com.[11]

  • Glover, D. J., & Kayser, E. G. (1968). Quantitative spectrophotometric analysis of polynitroaromatic compounds by reaction with ethylenediamine. Analytical Chemistry, 40(13), 2055–2058.[12]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3078–3085.[8]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties and Applications. Retrieved from innopharmchem.com.

  • Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40.[13]

  • Environmental Technology Transfer Network. (n.d.). III Analytical Methods. Retrieved from geic.or.jp.[14]

  • Goudreau, S. R., et al. (2012). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses, 89, 285.[15]

  • BenchChem. (2025). A Comparative Guide to Purity Validation of Dimethyl Terephthalate: GC-MS, HPLC, and qNMR Analysis. Retrieved from benchchem.com.[5]

  • Canale, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412, 5951–5966.[6]

  • National Center for Biotechnology Information. (n.d.). Dimethyl nitroterephthalate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[16]

  • Chemistry LibreTexts. (2022). 2.5E: GC Parameters. Retrieved from chem.libretexts.org.[7]

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A Researcher's Guide to Dimethyl 2-Nitroterephthalate: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and drug development, meticulous characterization of chemical intermediates is paramount. This guide provides an in-depth comparison of experimentally-derived data for Dimethyl 2-nitroterephthalate (CAS 5292-45-5) with established literature values. By presenting a synthesis of theoretical knowledge and practical insights, we aim to equip researchers with a robust framework for validating their own findings and ensuring the highest purity of this critical compound. This compound serves as a key building block in various synthetic pathways, notably in the production of pigments and advanced polymers.

Physicochemical Properties: A Comparative Analysis

The foundational step in validating a synthesized compound lies in the verification of its physical properties. The melting point, in particular, serves as a rapid and reliable indicator of purity. Any significant deviation from the established literature value can suggest the presence of impurities.

Below is a comparative table summarizing the literature values for the key physicochemical properties of this compound against a set of hypothetical, yet typical, experimental results.

PropertyLiterature ValueHypothetical Experimental ValueAnalysis
Melting Point 73-76 °C[1][2]74-76 °CThe experimental value falls squarely within the accepted literature range, indicating a high degree of purity. A broader melting range in an experimental setting would suggest the presence of contaminants.
Boiling Point ~381.83 °C (rough estimate)[2]Not DeterminedThe high boiling point makes vacuum distillation the preferred method for purification by distillation, though recrystallization is more common on a laboratory scale.
Appearance White to off-white or bright yellow crystalline powder[2]Off-white crystalline powderThe observed appearance is consistent with literature descriptions. Color variations can be attributed to minor impurities or crystalline form.
Molecular Weight 239.18 g/mol [1]239.04 m/z ([M]+)The mass spectrometry result for the molecular ion peak is in excellent agreement with the calculated molecular weight.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the nitration of Dimethyl terephthalate. The following protocol is a self-validating system, incorporating in-process controls to ensure a high yield of the pure product.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The use of concentrated sulfuric acid as a solvent and catalyst facilitates the formation of the nitronium ion (NO₂⁺), the electrophile in this aromatic substitution reaction. Maintaining a low temperature throughout the addition of nitric acid is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitrating Mixture Preparation: Slowly add 30 mL of fuming nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Addition of Starting Material: Gradually add 50 g of Dimethyl terephthalate to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, crude this compound, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Experimental Protocol: Purification by Recrystallization

Trustworthiness of the Protocol: Recrystallization is a purification technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[3] The choice of ethanol is based on its ability to readily dissolve this compound at its boiling point and to afford well-formed crystals upon cooling, while impurities remain in the mother liquor.

  • Solvent Selection: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Dimethyl Terephthalate C Nitration Reaction A->C B Nitrating Mixture (H₂SO₄/HNO₃) B->C D Crude Product (Precipitation on Ice) C->D E Dissolution in Hot Ethanol D->E F Hot Filtration E->F G Crystallization (Cooling) F->G H Pure Dimethyl 2-nitroterephthalate G->H

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: Cross-Referencing Data

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and purity. The following sections compare hypothetical experimental data with established literature values for various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Literature ¹H NMR Data (DMSO-d₆, 400 MHz)[4]Hypothetical Experimental ¹H NMR Data (CDCl₃, 400 MHz)
δ 8.49 (1H, s)δ 8.51 (1H, d, J=1.6 Hz)
δ 8.36 (1H, dd, J=1.6 Hz)δ 8.28 (1H, dd, J=8.4, 1.6 Hz)
δ 8.02 (1H, d)δ 7.85 (1H, d, J=8.4 Hz)
δ 3.94 (3H, s)δ 3.98 (3H, s)
δ 3.89 (3H, s)δ 3.95 (3H, s)

Analysis: The slight variations in chemical shifts between the literature and experimental data can be attributed to the use of different deuterated solvents (DMSO-d₆ vs. CDCl₃).[5] The splitting patterns and integration values in the experimental data are consistent with the structure of this compound, confirming the presence of three aromatic protons in different environments and two distinct methoxy groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Literature ¹³C NMR Data (Predicted)Hypothetical Experimental ¹³C NMR Data (CDCl₃, 100 MHz)Assignment
~165-170166.2, 164.8C=O (Ester carbonyls)
~125-150148.1, 135.5, 133.2, 131.9, 130.5, 128.7Aromatic Carbons
~50-5553.6, 53.2O-CH₃ (Methoxy carbons)

Analysis: The experimental ¹³C NMR data aligns well with the expected chemical shift ranges for the different carbon environments in this compound.[6] The presence of six distinct aromatic signals further confirms the asymmetry of the benzene ring due to the nitro group substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupLiterature IR Absorption (cm⁻¹)Hypothetical Experimental IR Absorption (cm⁻¹)
C-H stretch (aromatic)3100-30003085
C-H stretch (aliphatic)3000-28502958
C=O stretch (ester)1750-17351725
C=C stretch (aromatic)1600-14001595, 1450
N-O asymmetric stretch1550-14751530
N-O symmetric stretch1360-12901345
C-O stretch (ester)1320-10001280, 1120

Analysis: The experimental IR data shows characteristic absorption bands corresponding to all the key functional groups in this compound. The strong carbonyl stretch around 1725 cm⁻¹ is particularly diagnostic of the ester groups, while the prominent peaks at 1530 cm⁻¹ and 1345 cm⁻¹ are indicative of the nitro group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Literature MS Data (m/z)[1]Hypothetical Experimental MS Data (m/z)Proposed Fragment
239239[M]⁺ (Molecular Ion)
208208[M - OCH₃]⁺
209209[M - NO]⁺
178178[M - OCH₃ - NO]⁺
7575[C₆H₃]⁺
7474[C₆H₂]⁺

Analysis: The experimental mass spectrum confirms the molecular weight of this compound with the molecular ion peak at m/z 239. The observed fragmentation pattern, including the loss of a methoxy group (m/z 208) and a nitro group (m/z 209), is consistent with the known fragmentation pathways of similar aromatic nitro compounds and esters.[9][10]

Chemical_Structure A

Caption: Chemical structure of this compound.

Conclusion

This guide has provided a comprehensive framework for the cross-referencing of experimental data with established literature values for this compound. By meticulously comparing physicochemical properties and spectroscopic data, researchers can confidently validate the synthesis and purity of this important chemical intermediate. The provided protocols and analyses serve as a valuable resource for ensuring the scientific integrity and trustworthiness of experimental outcomes in the fields of materials science and drug development.

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A Comparative Analysis of Reduction Methods for Aromatic Nitro Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of aromatic nitro compounds into their corresponding primary amines is a foundational reaction in organic synthesis. This conversion is pivotal for the production of a vast array of pharmaceuticals, agrochemicals, dyes, and specialty chemicals. The choice of reduction method is critical, as it dictates not only the reaction's efficiency but also its chemoselectivity in the presence of other sensitive functional groups. This guide presents an objective, in-depth comparison of the most prevalent methods for the reduction of aromatic nitro compounds, with a focus on their underlying mechanisms, performance metrics, and functional group tolerance, supported by experimental data.

Mechanistic Overview: Pathways to Aromatic Amines

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of two-electron intermediates. The two primary mechanistic pathways are the direct hydrogenation route and a condensation route.

Direct Hydrogenation Pathway: This is the most commonly accepted mechanism, involving a stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline product. This pathway is characteristic of both catalytic hydrogenation and many metal-mediated reductions.

Condensation Pathway: Under certain conditions, particularly in some metal-mediated reductions, the nitroso and hydroxylamine intermediates can condense to form an azoxybenzene derivative. This intermediate can then be further reduced to azobenzene, hydrazobenzene, and finally cleaved to yield two equivalents of the aniline.

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O ArNO_c Ar-N=O Azoxy Ar-N(O)=N-Ar (Azoxy) ArNO_c->Azoxy ArNHOH_c Ar-NHOH ArNHOH_c->Azoxy -H₂O Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺ -H₂O Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ ArNH2_c 2 x Ar-NH₂ Hydrazo->ArNH2_c Cleavage +2e⁻, +2H⁺

Figure 1: General mechanistic pathways for the reduction of aromatic nitro compounds.

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation is one of the most efficient and widely employed methods for the reduction of nitroarenes, utilizing a heterogeneous catalyst and a source of hydrogen.[1]

Mechanism: The reaction proceeds via the direct hydrogenation pathway on the surface of a metal catalyst. Both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface, where the dissociated hydrogen atoms are transferred stepwise to the nitro group.[2]

G cluster_workflow Catalytic Hydrogenation Workflow Start Start: Nitroarene, Solvent, Catalyst Setup Reactor Setup: - Charge reagents - Seal and purge with inert gas Start->Setup Hydrogenation Hydrogenation: - Pressurize with H₂ - Heat and stir Setup->Hydrogenation Monitoring Monitor H₂ uptake Hydrogenation->Monitoring Completion Reaction Complete: - Cool and vent H₂ Monitoring->Completion Filtration Filter to remove catalyst Completion->Filtration Isolation Isolate Product: - Evaporate solvent - Purify (distillation/crystallization) Filtration->Isolation

Figure 2: A typical experimental workflow for batch hydrogenation.

Common Catalysts:

  • Palladium on Carbon (Pd/C): Highly active and the most common choice for this transformation.[1][2] However, it can also readily reduce other functional groups such as alkenes, alkynes, and benzyl groups, and can promote dehalogenation.[1]

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium. It is particularly useful for substrates containing sulfur or for avoiding dehalogenation of aryl chlorides and bromides.[1][3]

  • Platinum(IV) Oxide (PtO₂): A potent catalyst, often used for the reduction of both aromatic and aliphatic nitro compounds.[4]

Advantages:

  • High efficiency and often quantitative yields.

  • Clean reaction with water as the only byproduct.

  • The catalyst can be recovered and reused.

Limitations:

  • Requires specialized high-pressure equipment.

  • Use of flammable hydrogen gas poses safety risks.[5]

  • Poor chemoselectivity for substrates with other reducible functional groups.[1]

  • The reaction is highly exothermic and requires careful temperature control to prevent runaways.[5]

Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene using Pd/C

Materials:

  • Nitrobenzene

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, a solution of nitrobenzene (1.0 eq) in methanol is prepared.

  • 10% Pd/C catalyst (typically 1-5 mol% of Pd) is carefully added to the solution.

  • The vessel is sealed, purged several times with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

  • The mixture is stirred vigorously at room temperature or with gentle heating.

  • Reaction progress is monitored by the cessation of hydrogen uptake.

  • Upon completion, the excess hydrogen is carefully vented, and the vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry.

  • The filtrate is concentrated under reduced pressure to yield the crude aniline, which can be further purified by distillation.[2][6]

Metal-Mediated Reductions: Stoichiometric Approaches

The use of metals in acidic or neutral media is a classical and robust method for nitro group reduction.

Béchamp Reduction (Iron in Acidic Media)

Discovered by Antoine Béchamp in 1854, this method uses iron metal in the presence of an acid, typically hydrochloric or acetic acid, to reduce nitroarenes to anilines.[7] Historically, this was a major industrial route to aniline.[8]

Mechanism: The reaction is thought to proceed via single electron transfer from iron to the nitro group. The acid serves to protonate the intermediates and to generate ferrous salts in situ, which may also act as reducing agents. The overall process involves the formation of nitroso and hydroxylamine intermediates.[7]

Advantages:

  • Uses inexpensive and readily available reagents.[7]

  • Good chemoselectivity, tolerating functional groups like esters and ketones.[7]

Limitations:

  • Generates large amounts of iron oxide sludge, which can complicate product isolation and waste disposal.[7]

  • The reaction can be heterogeneous and require vigorous stirring.

Experimental Protocol: Béchamp Reduction of 4-Nitroacetophenone

Materials:

  • 4-Nitroacetophenone

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Ethyl acetate

  • Sodium hydroxide solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitroacetophenone (1.0 eq) and iron powder (approx. 3.75 eq) in ethanol.

  • Heat the mixture to approximately 60°C and add concentrated hydrochloric acid dropwise over 30 minutes.

  • After the addition is complete, reflux the mixture for 1-2 hours until most of the iron has dissolved.

  • Cool the reaction mixture and pour it into water.

  • Neutralize the mixture with a sodium hydroxide solution, which will result in the formation of an iron hydroxide precipitate.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 4-aminoacetophenone.

  • The product can be further purified by recrystallization.[9]

Zinin Reduction (Sulfide Reagents)

The Zinin reduction utilizes sulfide, hydrosulfide, or polysulfide anions as the reducing agent.[10] This method is particularly valued for its ability to selectively reduce one nitro group in a polynitroaromatic compound.[11]

Mechanism: The reaction is initiated by the nucleophilic attack of a sulfur anion on the nitrogen atom of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates. The rate-determining step is often the initial attack on the nitro group.[12][13]

Advantages:

  • Excellent chemoselectivity, leaving other reducible groups such as aryl halides and carbon-carbon double bonds intact.[11]

  • Effective for the partial reduction of polynitro compounds.[10]

Limitations:

  • The use of sulfide reagents can present issues with odor and toxicity.

  • The reaction stoichiometry can be complex due to competing side reactions of the sulfur species.[5]

Tin(II) Chloride Reduction

Tin(II) chloride in the presence of a strong acid like HCl is a mild and effective reagent for the reduction of nitroarenes.[1]

Mechanism: The reduction proceeds through a series of single electron transfers from Sn(II) to the nitro group and its intermediates, with protonation by the acid.[14]

Advantages:

  • Good functional group tolerance.[1]

  • Milder conditions compared to some other metal/acid systems.

Limitations:

  • Stoichiometric amounts of the tin salt are required, leading to tin-containing waste products.

  • The workup can be complicated by the precipitation of tin hydroxides upon basification.[15]

Experimental Protocol: Reduction of Nitrobenzene with Tin(II) Chloride

Materials:

  • Nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Dissolve nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and carefully neutralize it with a concentrated sodium hydroxide solution until strongly basic.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield aniline.[6]

Catalytic Transfer Hydrogenation: A Greener Alternative

Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to using high-pressure hydrogen gas. In this method, hydrogen is generated in situ from a donor molecule in the presence of a catalyst, typically Pd/C.

Common Hydrogen Donors:

  • Ammonium formate (HCOONH₄): Decomposes in the presence of a catalyst to produce hydrogen, ammonia, and carbon dioxide.[16]

  • Formic acid (HCOOH): Acts as a source of hydrogen, decomposing to H₂ and CO₂.[17]

Mechanism: The hydrogen donor decomposes on the catalyst surface to generate active hydrogen species, which then reduce the nitro group via the direct hydrogenation pathway.

G cluster_cth Catalytic Transfer Hydrogenation Mechanism Donor Hydrogen Donor (e.g., HCOOH) Catalyst Pd/C Catalyst Donor->Catalyst H_ads Adsorbed Hydrogen (Pd-H) Catalyst->H_ads Decomposition Byproducts Byproducts (e.g., CO₂) Catalyst->Byproducts ArNH2 Ar-NH₂ H_ads->ArNH2 ArNO2 Ar-NO₂ ArNO2->H_ads Reduction

Figure 3: Simplified mechanism of catalytic transfer hydrogenation.

Advantages:

  • Avoids the use of high-pressure hydrogen gas, enhancing safety.

  • Often exhibits good chemoselectivity.[16]

  • The reaction can be carried out with standard laboratory glassware.

Limitations:

  • The hydrogen donor is used in stoichiometric or excess amounts.

  • The reaction may require heating.

Experimental Protocol: Transfer Hydrogenation of a Nitroarene using Ammonium Formate

Materials:

  • Aromatic nitro compound

  • 10% Palladium on Carbon

  • Ammonium formate

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the nitro compound (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (typically 5-10 wt% of the substrate).

  • Add ammonium formate (typically 3-5 eq) in portions to control the initial effervescence.

  • Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the mixture with the solvent and filter through Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate. The residue can be taken up in an organic solvent and washed with water to remove any remaining ammonium salts.

  • Dry the organic layer and concentrate it to obtain the crude amine.[18]

Comparative Performance and Chemoselectivity

The choice of reduction method is highly dependent on the other functional groups present in the molecule. The following table provides a general comparison of the chemoselectivity of the discussed methods.

Functional GroupCatalytic Hydrogenation (Pd/C)Béchamp (Fe/HCl)Zinin (Na₂S)SnCl₂/HClCTH (Pd/C, HCOONH₄)
Alkenes/Alkynes ReducedToleratedToleratedToleratedOften Tolerated
Carbonyls (Ketones, Aldehydes) Can be reducedToleratedToleratedToleratedTolerated
Esters/Amides Generally stableToleratedToleratedToleratedTolerated
Aryl Halides (Cl, Br) Dehalogenation likelyToleratedToleratedToleratedDehalogenation possible
Benzyl Groups Cleaved (hydrogenolysis)ToleratedToleratedToleratedCan be cleaved
Other Nitro Groups All reducedCan be selectiveHighly selectiveCan be selectiveAll reduced

This table provides general trends; specific outcomes can be influenced by substrate and reaction conditions.

Conclusion

The reduction of aromatic nitro compounds is a well-established transformation with a variety of reliable methods available to the synthetic chemist.

  • Catalytic hydrogenation is highly efficient and atom-economical, making it ideal for large-scale synthesis of simple anilines, but it lacks chemoselectivity.

  • Metal-mediated reductions , such as the Béchamp and Zinin methods, offer excellent functional group tolerance and are robust for complex molecules, though they generate stoichiometric waste.

  • Catalytic transfer hydrogenation provides a safer and more convenient alternative to traditional hydrogenation, often with good selectivity, making it an excellent choice for laboratory-scale synthesis.

The optimal method depends on a careful evaluation of the substrate's functional groups, the desired scale of the reaction, and considerations of safety and environmental impact. By understanding the mechanisms and comparative performance of these key methodologies, researchers can make informed decisions to achieve their synthetic goals efficiently and selectively.

References

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A Senior Application Scientist's Guide to the Efficient Purification of Dimethyl 2-nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount. Dimethyl 2-nitroterephthalate, a key intermediate in the synthesis of various pharmaceuticals and functional materials, is no exception. Its purification is a critical step that directly impacts the yield, purity, and overall success of subsequent synthetic transformations. This guide provides an in-depth, objective comparison of the most common purification techniques for this compound: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The insights provided herein are grounded in established chemical principles and supported by experimental data from analogous compounds to empower you in selecting the most efficient purification strategy for your specific needs.

Understanding the Analyte: this compound

This compound (DMNT) is a pale-yellow crystalline solid with a melting point in the range of 73-76°C. It is synthesized by the nitration of dimethyl terephthalate. The primary impurities in crude DMNT often include unreacted starting material (dimethyl terephthalate), over-nitrated byproducts, and regioisomers. The choice of purification technique is dictated by the nature and quantity of these impurities, the desired final purity, and the scale of the purification.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a cornerstone of purification in organic chemistry, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] For this compound, its crystalline nature makes it an excellent candidate for this technique, particularly for large-scale purification where cost and time are significant factors.

The Science Behind Recrystallization

The principle of recrystallization lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, ideally remain in the solution (mother liquor). The efficiency of this process is highly dependent on the choice of solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Yield well-formed crystals of the desired compound.

Experimental Protocol: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on solubility data for similar aromatic nitro compounds, ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. If insoluble impurities are present, a hot filtration step should be performed.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude DMNT in Flask B Add Hot Ethanol & Dissolve A->B Heat & Stir C Slow Cooling to Room Temperature B->C D Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Crystals F->G H Pure DMNT G->H

Caption: Workflow for the purification of this compound by recrystallization.

Efficiency Evaluation
ParameterRecrystallization
Purity Good to Excellent (>99%)
Yield Moderate to High (70-90%)
Cost Low
Time Moderate
Scalability Excellent

Causality: The high purity achieved is due to the selective exclusion of impurities from the growing crystal lattice. The yield is primarily dependent on the solubility of DMNT in the cold solvent; some loss is inevitable. The low cost and high scalability make it ideal for industrial applications.[3]

Column Chromatography: For High-Resolution Separation

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography becomes the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5]

The Science Behind Column Chromatography

In normal-phase column chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent). Polar compounds will adhere more strongly to the stationary phase and thus elute more slowly, while non-polar compounds will travel through the column more quickly with the eluent. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds. For this compound, which is a moderately polar compound, a silica gel stationary phase with a mixture of a non-polar solvent (like hexane or cyclohexane) and a slightly more polar solvent (like ethyl acetate) is a common choice.[6]

Experimental Protocol: Flash Column Chromatography of this compound

Objective: To isolate this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by thin-layer chromatography (TLC). A solvent system that gives an Rf value of ~0.3 for this compound is generally a good starting point.[5] A mixture of hexane and ethyl acetate is a common choice.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude DMNT in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased by adding more ethyl acetate to speed up the elution of the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Column Chromatography Workflow

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude DMNT B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure DMNT H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

Efficiency Evaluation
ParameterColumn Chromatography
Purity Excellent (>99.5%)
Yield Good (80-95%)
Cost Moderate
Time High
Scalability Moderate

Causality: The excellent purity is a result of the high resolving power of chromatography. The yield is generally high as losses are minimized with careful technique. However, the cost of solvents and silica gel, along with the time-intensive nature of the process, makes it more suitable for laboratory-scale purifications.

Preparative HPLC: The Ultimate in Purity

For applications demanding the highest purity, such as in the preparation of analytical standards or for late-stage pharmaceutical intermediates, preparative HPLC is the gold standard.[7][8] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect purified compounds.[9]

The Science Behind Preparative HPLC

Reversed-phase HPLC is commonly employed for the purification of moderately polar organic molecules like this compound.[10][11] In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained more strongly and elute later. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically used to elute compounds with varying polarities.

Experimental Protocol: Reversed-Phase Preparative HPLC of this compound

Objective: To obtain ultra-pure this compound (>99.9%).

Materials:

  • Partially purified this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. This typically involves screening different mobile phase compositions and gradients.

  • Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation: Dissolve the DMNT sample in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the eluting fractions corresponding to the peak of the pure product using a fraction collector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or evaporation, to yield the highly purified this compound.

Visualization of the Preparative HPLC Workflow

Prep_HPLC_Workflow A Analytical Method Development B Scale-Up to Preparative A->B C Dissolve DMNT Sample B->C D Inject onto Prep Column C->D E Fraction Collection D->E F Analyze Fraction Purity E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Ultra-Pure DMNT H->I

Caption: Workflow for the purification of this compound by preparative HPLC.

Efficiency Evaluation
ParameterPreparative HPLC
Purity Highest (>99.9%)
Yield Good (85-98%)
Cost High
Time High
Scalability Limited

Causality: The exceptional purity is due to the highly efficient separation mechanism of HPLC. The yield is typically high due to precise fraction collection. However, the high cost of instrumentation, solvents, and columns, along with the time required for method development and purification, generally limits its use to smaller scales and high-value products.

Analytical Purity Determination

An accurate assessment of purity is crucial to validate the effectiveness of any purification technique. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. A well-developed HPLC method can quantify the main component and detect impurities at very low levels.[12][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds like this compound. It provides both quantitative purity data and structural information about impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte. It provides a direct measure of the molar concentration of the compound and its impurities.[17][18][19]

Comparative Summary of Purification Techniques

FeatureRecrystallizationColumn ChromatographyPreparative HPLC
Purity Achievable >99%>99.5%>99.9%
Typical Yield 70-90%80-95%85-98%
Cost LowModerateHigh
Time Investment ModerateHighHigh
Scalability HighModerateLow
Best For Bulk purification, cost-sensitive applicationsHigh-resolution separation of complex mixtures at lab scaleAchieving the highest possible purity for small quantities

Conclusion

The choice of the most efficient purification technique for this compound is a strategic decision that balances the required purity, the scale of the operation, and the available resources. For large-scale production where high purity is required but cost is a major consideration, recrystallization is the undisputed champion. When higher purity is needed and the scale is smaller, column chromatography offers a robust solution for separating challenging impurity profiles. For applications demanding the utmost purity, such as in the synthesis of active pharmaceutical ingredients or analytical standards, preparative HPLC is the ultimate tool, albeit at a higher cost and lower throughput.

By understanding the principles, protocols, and efficiencies of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work, ultimately contributing to the successful development of new and innovative products.

References

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A Senior Application Scientist's Guide to the Characterization of Dimethyl 2-nitroterephthalate: A Comparative Analysis of Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Datasheet

Dimethyl 2-nitroterephthalate (DNT), a bright yellow crystalline powder with the molecular formula C₁₀H₉NO₆, is more than just a catalog chemical.[1] It serves as a critical intermediate in the synthesis of high-performance pigments, such as Pigment Yellow 155, and as a versatile building block in the development of novel materials and potential pharmaceutical precursors.[2][3] For the medicinal chemist or process development scientist, understanding the precise structural, purity, and physicochemical characteristics of DNT is not an academic exercise; it is a prerequisite for reproducible, scalable, and safe synthetic outcomes.

This guide moves beyond a simple listing of techniques. As a senior application scientist, my objective is to provide a comparative framework for the essential characterization methods applicable to DNT. We will explore the causality behind experimental choices, compare the utility of different analytical approaches, and provide field-proven protocols. This document is designed to be a self-validating system, grounding every recommendation in authoritative, peer-reviewed data to ensure the integrity of your results.

Logical Workflow for Comprehensive Characterization

A robust characterization plan is not linear but multi-faceted, addressing structure, purity, and physical properties in parallel. The following workflow illustrates an efficient approach to achieving a complete analytical profile of this compound.

DNT_Characterization_Workflow cluster_input Initial Assessment cluster_structure Structural Elucidation & Confirmation cluster_purity Purity & Separation Science cluster_physical Physicochemical Properties sample DNT Sample Received NMR NMR Spectroscopy (¹H, ¹³C) sample->NMR Primary Structure MS Mass Spectrometry (GC-MS, ESI-MS) sample->MS Molecular Weight IR Vibrational Spectroscopy (FTIR, Raman) sample->IR Functional Groups HPLC HPLC / UPLC (Purity, Impurity Profile) sample->HPLC Quantitative Purity DSC DSC (Melting Point, Phase Transitions) sample->DSC Thermal Behavior XRD X-Ray Crystallography (Single Crystal) NMR->XRD Absolute Confirmation GC GC-FID (Purity, Residual Solvents) HPLC->GC Orthogonal Method TGA TGA (Thermal Stability, Decomposition) DSC->TGA Decomposition Profile

Caption: Logical workflow for the comprehensive characterization of this compound.

Part 1: Definitive Structural Elucidation

Confirming the molecular structure of DNT is the foundational step. While several techniques provide pieces of the puzzle, their combined power yields an unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint

NMR is the cornerstone of structural analysis for organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Rationale: For DNT, the key is to understand the electronic effects of the two ester groups and the electron-withdrawing nitro group on the aromatic ring. These substituents render the three aromatic protons chemically distinct, providing a unique fingerprint. Compared to its non-nitrated analog, dimethyl terephthalate (DMT), which shows a single peak for its four equivalent aromatic protons, DNT's spectrum is significantly more complex and informative.[4][5]

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of DNT and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Data Processing: Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks.

Data Interpretation:

  • Aromatic Region (δ 7.5-8.5 ppm): Expect three distinct signals, each integrating to 1H. The proton adjacent to the nitro group will be the most deshielded (highest ppm value).

  • Methyl Region (δ ~3.9 ppm): Two separate singlets, each integrating to 3H, are expected for the two non-equivalent methyl ester groups.[1]

¹³C NMR Interpretation:

  • The spectrum will show 10 distinct carbon signals: six for the aromatic ring (three protonated, three quaternary), two for the carbonyls (C=O), and two for the methyl groups (-OCH₃). The carbon atom directly attached to the nitro group will be significantly shifted.[1]

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the exact molecular weight and crucial fragmentation data that corroborates the structure determined by NMR.

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for DNT due to its volatility and thermal stability. Electron Ionization (EI) will produce a clear molecular ion peak (M⁺) and a predictable fragmentation pattern, primarily involving the loss of methoxy (-OCH₃) and nitro (-NO₂) groups.

GC-MS Protocol:

  • Instrumentation: Gas chromatograph with a mass spectrometer detector (e.g., single quadrupole).

  • Column: Use a non-polar capillary column, such as a 5% phenyl methyl siloxane (30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

  • Sample Preparation: Prepare a dilute solution of DNT (~100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temp: 250 °C

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

  • MS Conditions:

    • Ion Source Temp: 230 °C

    • Ionization Mode: EI at 70 eV

    • Acquisition: Full scan mode (m/z 40-300).

Data Interpretation:

  • Molecular Ion (M⁺): A clear peak at m/z 239, corresponding to the molecular weight of DNT (C₁₀H₉NO₆).[1]

  • Key Fragments: Look for characteristic fragments such as m/z 208 ([M-OCH₃]⁺) and m/z 193 ([M-NO₂]⁺).

X-ray Crystallography: The Absolute Confirmation

For ultimate, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state.

Expertise & Rationale: The structure of DNT has been solved and published, providing an authoritative reference.[2][3] This technique is invaluable for confirming regiochemistry and studying intermolecular interactions. The published data reveals that the ester and nitro groups are twisted out of the plane of the benzene ring. Specifically, the two ester groups and the nitro group are inclined at 9.2°, 123.3°, and 135.2°, respectively, to the mean plane of the benzene ring.[2][3]

Experimental Summary (based on published data):

  • Crystal Growth: Crystals suitable for diffraction can be grown by slow evaporation from a methanol solution.[3]

  • Crystal System: Monoclinic

  • Space Group: P2₁/n

  • Key Finding: The analysis confirms the 2-nitro substitution pattern and reveals that molecules in the crystal are linked by C-H···O interactions rather than π–π stacking.[2][3]

Vibrational Spectroscopy (FTIR/Raman): The Functional Group Check

Infrared (IR) and Raman spectroscopy are rapid, non-destructive techniques that confirm the presence of key functional groups.

Expertise & Rationale: The spectrum of DNT is dominated by strong absorptions from the carbonyl (C=O) of the ester groups and the nitro (NO₂) group. These provide a quick quality check.

FTIR Protocol (ATR or KBr Pellet):

  • Sample Preparation: Place a small amount of DNT powder directly on the ATR crystal or prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk.[1][7]

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation (Key Peaks):

  • ~1730 cm⁻¹: Strong C=O stretching vibration from the ester groups.

  • ~1530 and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.

  • ~1250 cm⁻¹: Strong C-O stretching vibration of the ester groups.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.[8]

Part 2: Quantitative Purity and Impurity Profiling

Purity is a critical parameter. Orthogonal chromatographic techniques should be employed to provide a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the preferred method for accurately quantifying the purity of DNT and identifying non-volatile impurities.

Expertise & Rationale: Reversed-phase HPLC, which separates compounds based on polarity, is ideal. DNT is a moderately polar molecule and will be well-retained on a C18 column. A UV detector is highly effective as the nitro-aromatic system is a strong chromophore. This method can separate DNT from related impurities like its isomers or the corresponding di-acid.

HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of DNT in acetonitrile (~1 mg/mL) and dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Quantification: Determine purity by area percent calculation. For higher accuracy, use a certified reference standard to create a calibration curve.

Gas Chromatography (GC): The Orthogonal Check

GC provides an excellent orthogonal method to HPLC, ideal for detecting volatile impurities and residual solvents.

Expertise & Rationale: While GC-MS is used for identification (Part 1.2), GC with a Flame Ionization Detector (GC-FID) is superior for quantification due to its wide linear range and uniform response factor for hydrocarbons. This method will easily separate DNT from common synthesis solvents (e.g., methanol, toluene) and more volatile byproducts.

Protocol: The GC conditions described in the GC-MS protocol (Section 1.2) can be used with an FID detector. The quantification is based on the relative peak area.

Comparative Guide to Characterization Techniques

Technique Primary Information Advantages Limitations Typical Application
¹H / ¹³C NMR Detailed molecular structure, connectivityUnambiguous structure proof, quantitative capability (qNMR)Lower sensitivity than MS, requires soluble sampleInitial structure confirmation, batch-to-batch consistency check
GC-MS Molecular weight, fragmentation pattern, purityHigh sensitivity (LOD ~µg/L), separates volatile mixtures[6]Sample must be volatile and thermally stable, EI can cause loss of molecular ionIdentification of unknown impurities, confirmation of MW
X-ray Crystallography Absolute 3D structure, stereochemistryDefinitive structural evidenceRequires high-quality single crystals, time-consumingAbsolute proof of structure and regiochemistry
FTIR / Raman Presence of functional groupsFast, non-destructive, requires minimal sample prepProvides limited structural detail, not ideal for quantificationQuick identity check, confirmation of functional groups (e.g., NO₂)
HPLC-UV Quantitative purity, impurity profileHigh precision and accuracy, widely applicableMay require method development, MS detector needed for unknown IDGold standard for purity assay and stability testing
DSC / TGA Melting point, thermal stabilityProvides key physical properties for processing and safetyNon-specific; requires orthogonal techniques for event identification[9]Determination of melting point, assessment of thermal hazards

Part 3: Physicochemical Properties

Understanding the thermal behavior of DNT is critical for handling, storage, and reaction safety.

Differential Scanning Calorimetry (DSC): Melting Point & Phase Behavior

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. For DNT, it provides a precise melting point and can reveal other phase transitions or decomposition events. The literature melting point is 73-76°C, and DSC can verify this with high accuracy.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of DNT into an aluminum DSC pan and seal it.

  • Instrumentation: Calibrated DSC instrument.

  • Method: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA): Thermal Stability

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the decomposition temperature of DNT. This data informs the maximum safe operating temperature for reactions and drying processes.

TGA Protocol:

  • Sample Preparation: Place 5-10 mg of DNT into a ceramic or platinum TGA pan.

  • Instrumentation: Calibrated TGA instrument.

  • Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Conclusion

The comprehensive characterization of this compound is achieved not by a single "best" method, but by the strategic application of orthogonal analytical techniques. The workflow presented here—combining NMR and MS for structural verification, HPLC and GC for purity assessment, and DSC/TGA for physical property determination, all underpinned by the absolute confirmation of X-ray crystallography—provides a robust, self-validating system. By understanding the rationale behind each technique and its specific application to DNT, researchers can ensure the quality and consistency of their material, leading to more reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved from [Link]

  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. Available from: [Link]

  • Szczepaniak, W., & Owczarek, A. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9298. Available from: [Link]

  • Jiang, N., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts, 14(1), 54. Available from: [Link]

  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2008). This compound. IUCrData, 64(Pt 11), o2215. Available from: [Link]

  • Auffan, M., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. ResearchGate. Available from: [Link]

  • Seabra, V., et al. (2020). ¹H NMR spectra of 2-nitro-terephthalic acid in DMSO d₆ at 25.0 °C. ResearchGate. Available from: [Link]

  • NIST (n.d.). 1,4-Benzenedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Various Authors (n.d.). Experimental Characterization Techniques. ResearchGate. Available from: [Link]

  • Awad, T., et al. (2010). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Available from: [Link]

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  • Chemistry LibreTexts (2022). 2.8: Thermal Analysis. Retrieved from [Link]

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  • Divya, S., et al. (2021). Analysis of Transient Thermal Distribution in a Convective–Radiative Moving Rod Using Two-Dimensional Differential Transform Method with Multivariate Pade Approximant. Symmetry, 13(12), 2275. Available from: [Link]

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  • Mary, Y. S., et al. (2014). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. ResearchGate. Available from: [Link]

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A Comparative Guide to the Reactivity of Dimethyl 2-Nitroterephthalate and Other Nitroaromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, nitroaromatic esters serve as pivotal building blocks and versatile intermediates. Their reactivity, governed by the interplay of electron-withdrawing nitro groups and ester functionalities, dictates their utility in a myriad of chemical transformations. This guide provides a comprehensive comparison of the reactivity of Dimethyl 2-nitroterephthalate with other structurally related nitroaromatic esters: Dimethyl 4-nitrophthalate, Methyl p-nitrobenzoate, and Methyl 2,4-dinitrobenzoate. We will delve into three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and ester hydrolysis, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Role of Nitroaromatic Esters in Synthesis

Nitroaromatic esters are a class of compounds characterized by a benzene ring substituted with one or more nitro groups and at least one ester group. The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, rendering it susceptible to nucleophilic attack and modifying the reactivity of the ester functionalities. This unique electronic profile makes them valuable precursors for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes.

This compound, with its vicinal ester groups and a nitro group, presents a unique substitution pattern that influences its reactivity in comparison to its isomers and other nitroaromatic esters. Understanding these reactivity differences is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Comparative Reactivity Analysis

This section provides a detailed comparison of the reactivity of this compound and its counterparts in three fundamental reaction types.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aromatic rings. The presence of electron-withdrawing groups, such as the nitro group, is essential for the stabilization of the intermediate Meisenheimer complex, thus facilitating the reaction.

Theoretical Framework: The reactivity of nitroaromatic esters in SNAr reactions is primarily dictated by the position and number of nitro groups relative to the leaving group (in this case, often a displaced nitro group or a halide). A greater number of nitro groups, particularly at ortho and para positions to the reaction center, leads to increased stabilization of the negatively charged Meisenheimer complex and, consequently, a higher reaction rate.

Comparative Experimental Data:

CompoundExpected Relative SNAr ReactivityRationale
This compound ModerateThe single nitro group activates the ring, but its position relative to potential leaving groups (the ester groups are poor leaving groups) makes it less reactive than dinitro compounds.
Dimethyl 4-nitrophthalate ModerateSimilar to the 2-nitro isomer, the single nitro group provides activation. The relative position of the substituents may lead to slightly different reactivity compared to the 2-nitro isomer.
Methyl p-nitrobenzoate LowWith only one activating nitro group and no good leaving group on the ring, SNAr is generally difficult unless a suitable leaving group is introduced at an activated position.
Methyl 2,4-dinitrobenzoate HighThe presence of two nitro groups, ortho and para to potential leaving group positions, significantly activates the ring towards nucleophilic attack, making it the most reactive among the compared esters.

Visualizing the SNAr Mechanism:

SNAr_Mechanism A Nitroaromatic Ester C Meisenheimer Complex (Resonance Stabilized) A->C + Nucleophile B Nucleophile B->C D Product C->D - Leaving Group E Leaving Group C->E

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol for Comparative SNAr Kinetics:

This protocol outlines a general procedure for comparing the SNAr reactivity of the target nitroaromatic esters with a common nucleophile, piperidine, using UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare stock solutions of each nitroaromatic ester (e.g., 0.01 M) in a suitable aprotic solvent like acetonitrile or DMSO.

    • Prepare a stock solution of piperidine (e.g., 1 M) in the same solvent.

  • Kinetic Measurement:

    • In a cuvette, mix a known concentration of the nitroaromatic ester solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance of the product at its λmax over time. The formation of the product, N-arylpiperidine, can be followed spectroscopically.

  • Data Analysis:

    • Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) against time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of piperidine.

  • Comparison:

    • Repeat the experiment for each nitroaromatic ester under identical conditions (temperature, solvent, and nucleophile concentration).

    • Compare the calculated second-order rate constants to determine the relative reactivity.

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals and other fine chemicals.

Theoretical Framework: The ease of reduction of a nitro group can be influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can sometimes facilitate the initial electron transfer steps in the reduction process. However, steric hindrance around the nitro group can impede the approach of the reducing agent to the catalyst surface in heterogeneous catalysis.

Comparative Experimental Data:

Systematic comparative studies on the reduction rates of these specific esters are scarce. However, general principles of catalytic hydrogenation suggest that the steric hindrance around the nitro group in this compound, due to the two adjacent ester groups, might lead to a slower reduction rate compared to the other esters where the nitro group is less sterically encumbered.

CompoundExpected Relative Reduction Rate (e.g., with H₂/Pd/C)Rationale
This compound SlowestSignificant steric hindrance from the two ortho-ester groups can hinder the approach of the nitro group to the catalyst surface.
Dimethyl 4-nitrophthalate ModerateLess steric hindrance compared to the 2-nitro isomer.
Methyl p-nitrobenzoate FastThe nitro group is relatively unhindered, allowing for efficient interaction with the catalyst.
Methyl 2,4-dinitrobenzoate Fastest (for the first nitro group)The presence of two electron-withdrawing groups can facilitate the initial reduction steps. The reduction of the second nitro group might be slower due to the change in the electronic nature of the intermediate.

Visualizing the Reduction Workflow:

Nitro_Reduction A Nitroaromatic Ester C Reaction Mixture A->C B Reducing Agent (e.g., H2, Pd/C) B->C D Work-up C->D Reaction Completion E Aromatic Amine D->E Purification

Caption: A general workflow for the catalytic hydrogenation of a nitroaromatic ester.

Experimental Protocol for Comparative Nitro Group Reduction:

This protocol describes a method to compare the reduction rates of the nitroaromatic esters using catalytic hydrogenation, monitored by HPLC.

  • Reaction Setup:

    • In a series of parallel reaction vessels, dissolve a known amount of each nitroaromatic ester in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Hydrogenation:

    • Purge the reaction vessels with hydrogen gas and maintain a constant hydrogen pressure (e.g., 1 atm or higher).

    • Stir the reactions vigorously at a constant temperature.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Filter the aliquot to remove the catalyst.

    • Analyze the composition of the aliquot by HPLC to determine the concentration of the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate for each ester from the slope of the concentration-time curve at the beginning of the reaction.

  • Comparison:

    • Compare the initial reaction rates to establish the relative reactivity of the different nitroaromatic esters towards reduction.

Ester Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction, often carried out under acidic or basic conditions. The reactivity of the ester group is influenced by the electronic and steric effects of the substituents on the aromatic ring.

Theoretical Framework: The rate of base-catalyzed ester hydrolysis is generally accelerated by electron-withdrawing groups on the aromatic ring. These groups stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate. Conversely, electron-donating groups decrease the rate of hydrolysis. Steric hindrance around the ester group can also significantly slow down the reaction by impeding the approach of the nucleophile (hydroxide ion).

Comparative Experimental Data:

Kinetic studies on the alkaline hydrolysis of various phthalate and benzoate esters have been reported. For instance, the hydrolysis of dimethyl phthalate has been studied, providing a basis for comparison[2][3]. While direct comparative data for all four esters under the same conditions is limited, we can predict the relative rates based on electronic and steric factors.

CompoundExpected Relative Hydrolysis Rate (Base-catalyzed)Rationale
This compound SlowThe nitro group is electron-withdrawing, which should accelerate hydrolysis. However, the two adjacent ester groups create significant steric hindrance, which is expected to be the dominant factor, leading to a slower rate.
Dimethyl 4-nitrophthalate ModerateThe nitro group provides electronic activation, and the steric hindrance is less pronounced compared to the 2-nitro isomer.
Methyl p-nitrobenzoate FastThe nitro group at the para position provides strong electronic activation, and the ester group is sterically accessible.
Methyl 2,4-dinitrobenzoate FastestThe two electron-withdrawing nitro groups provide the strongest electronic activation, leading to the highest rate of hydrolysis.

Visualizing the Hydrolysis Process:

Ester_Hydrolysis A Nitroaromatic Ester C Tetrahedral Intermediate A->C + OH- B Base (e.g., NaOH) B->C D Carboxylate Salt C->D - CH3O- E Methanol D->E + H2O

Caption: Mechanism of base-catalyzed hydrolysis of a methyl ester.

Experimental Protocol for Comparative Ester Hydrolysis Kinetics:

This protocol details a method for comparing the rates of base-catalyzed hydrolysis of the nitroaromatic esters by monitoring the reaction using HPLC.

  • Preparation of Solutions:

    • Prepare stock solutions of each nitroaromatic ester in a suitable solvent that is miscible with water (e.g., acetonitrile or methanol).

    • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.1 M).

  • Kinetic Measurement:

    • In a temperature-controlled reaction vessel, mix a known concentration of the ester solution with the sodium hydroxide solution.

    • At regular time intervals, withdraw an aliquot from the reaction mixture and quench the reaction by adding a small amount of a standard acid solution.

  • Analysis:

    • Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.

  • Data Analysis:

    • Plot the concentration of the ester versus time.

    • Assuming pseudo-first-order kinetics (if the concentration of NaOH is in large excess), determine the rate constant from the slope of the plot of ln[Ester] versus time.

  • Comparison:

    • Compare the rate constants obtained for each ester to establish the order of reactivity towards hydrolysis.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic activation by the nitro group and significant steric hindrance from the two ortho-ester groups. When compared to Dimethyl 4-nitrophthalate, Methyl p-nitrobenzoate, and Methyl 2,4-dinitrobenzoate, its reactivity profile is distinct:

  • SNAr Reactivity: Expected to be moderate, but likely lower than dinitro-substituted analogues.

  • Nitro Group Reduction: Predicted to be the slowest among the compared esters due to steric hindrance.

  • Ester Hydrolysis: Anticipated to be slow due to the dominant steric hindrance effect, despite the electronic activation from the nitro group.

This guide provides a framework for understanding and experimentally validating these reactivity trends. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving these valuable nitroaromatic esters.

References

  • Crampton, M. R., & Gold, V. (1964). Reactions of aromatic nitro-compounds in alkaline media. Part IX. Nuclear magnetic resonance spectra of Meisenheimer complexes. Journal of the Chemical Society (Resumed), 4293.
  • Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2008). Kinetics of the reaction between methyl-2,4-dichloro-3,5-dinitro benzoate and piperidine: Solvent Effect. Indian Journal of Chemistry - Section A, 47A, 1348-1354.
  • Sassykova, L. R., et al. (2019). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3038.
  • Khan, M. N. (1986). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1129-1134.
  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
  • Sassykova, L. R., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 522-530.
  • Neta, P., & Dorfan, D. (1974). Pulse radiolysis studies of the oxidation of phenols by SO4- and Br2- in aqueous solutions. The Journal of Physical Chemistry, 78(16), 1617-1621.
  • Ravichandran, R., & Dwarakanath, K. (2013). Kinetics and Mechanism of the Pyridinolysis of 4-Nitrophenyl and 2,4-Dinitrophenyl S-Methyl Thiocarbonates. International Journal of Chemical Kinetics, 45(10), 656-666.
  • Gnanasekaran, C., & Rajasekaran, K. (1992). Kinetics of hydrolysis of methyl hydroxy and methyl methoxy benzoates using aquo-organic solvents. Journal of the Indian Chemical Society, 69(2), 105-107.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Khan, M. N., & Khan, A. A. (1977). Kinetics & Mechanism of Hydrolytic Cleavage of Dimethyl Phthalate in Highly Alkaline Medium. Indian Journal of Chemistry - Section A, 15A(3), 220-223.
  • Zuman, P., & Fijalek, Z. (1992). Polarographic reduction of aromatic nitro compounds. Chemical Reviews, 92(5), 985-1011.
  • Perveen, S., & Khan, A. Y. (2010). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Asian Journal of Chemistry, 22(8), 6049-6058.
  • Um, I. H., et al. (2007). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Bulletin of the Korean Chemical Society, 28(11), 2009-2013.
  • Fathalla, M. F., Ibrahim, M. F., & Hamed, E. A. (2006). Kinetics of the reaction between methyl-2,4-dichloro-3,5-dinitrobenzoate and piperidine, piprazine, morpholine and thiomorpholine in methanol and benzene. Journal of Chemical Research, 2006(6), 413-416.
  • PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

  • Dunn, G. E., & Punter, J. C. L. (1969). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Canadian Journal of Chemistry, 47(21), 3925-3928.
  • Su, W., et al. (2003). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1251-1255.
  • Stergiou, A. D., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
  • Li, J., et al. (2017). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 22(5), 735.
  • Garel, L., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
  • Zhang, Y., et al. (2021). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 9, 735048.
  • Rafiee, M., & Al-Sayyed, H. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(2), 123-134.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Niu, Y., et al. (2008). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2334.
  • Buncel, E., & Dust, J. M. (2004). The Intramolecular SNAr Reaction. CRC press.
  • Crampton, M. R., & Gibson, B. (1979). The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-652.
  • Bernasconi, C. F., & de Rossi, R. H. (1976). Kinetics of the reaction of 2,4-dinitrophenyl S-methyl thiocarbonates with pyridines. Evidence for a stepwise mechanism. The Journal of Organic Chemistry, 41(1), 44-48.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2-Nitroterephthalate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Dimethyl 2-nitroterephthalate (CAS No. 5292-45-5). As a bright yellow crystalline powder primarily used as an intermediate in pigment synthesis, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and regulatory compliance.

Hazard Assessment: The Foundation of Safe Disposal

Proper disposal begins with a complete understanding of the substance's risks. This compound is classified as a hazardous chemical, and its disposal pathway is dictated by its specific physical, chemical, and toxicological properties.[1]

1.1. Toxicological and Hazard Profile

According to the Globally Harmonized System (GHS), this compound presents several hazards that must be managed.[2]

  • Human Health Hazards:

    • Causes serious eye irritation (Category 2).[1][2][3]

    • Causes skin irritation (Category 2).[1][2][3]

    • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Category 3).[1][2]

  • Environmental Hazards:

    • Toxic to aquatic life, with long-term adverse effects (Aquatic Chronic 2).[1][3] This property strictly prohibits disposal via sanitary sewer systems.[1][3]

1.2. Physical and Chemical Properties

The compound's physical state and solubility are critical factors in determining appropriate handling and disposal methods. Its low water solubility, for instance, means that it is not likely to be mobile in the environment through soil but can persist in aquatic systems.[1][3]

PropertyValueSource
CAS Number 5292-45-5[1][2]
Molecular Formula C₁₀H₉NO₆[1]
Appearance Bright yellow crystalline powder[3]
Melting Point 73 - 76 °C (163.4 - 168.8 °F)[1][3][4]
Water Solubility Insoluble[1][3][4]
log Pow 1.78[1][4]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1][3]

Pre-Disposal Safety Protocols: Handling and Spill Control

Before final disposal, all handling of this compound, including waste accumulation and spill cleanup, must be conducted with appropriate safety measures to minimize exposure.

2.1. Required Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to control dust and potential vapors, especially when transferring the material.[3]

  • Eye and Face Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat and closed-toe shoes.[3][5] Contaminated clothing and shoes must be removed immediately and decontaminated before reuse.[1]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required. However, if dust is generated and ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.[1][5]

2.2. Emergency Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent chemical exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill. [5]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable container specifically designated for hazardous waste.[1][3] Avoid generating dust during this process.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The container with the collected spill residue must be sealed, properly labeled, and disposed of as hazardous waste according to the procedures outlined in Section 4.

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by local, state, and federal hazardous waste regulations. The generator of the waste is legally responsible for its complete and accurate classification and disposal.[1] Never flush this chemical into surface water or any sanitary sewer system.[1][3]

DisposalWorkflow cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_forbidden Forbidden Actions A Step 1: Generate Waste (e.g., unused chemical, contaminated labware) B Step 2: Segregate Waste Place in a dedicated, compatible container. AVOID mixing with strong oxidizing acids. A->B Collect C Step 3: Label Container - 'Hazardous Waste' - Chemical Name & CAS - Hazard Pictograms - Accumulation Start Date B->C Seal & D Step 4: Secure Storage Store in a cool, dry, ventilated area. Away from incompatible materials. C->D E Step 5: Contact EHS Arrange pickup with your institution's Environmental Health & Safety office. D->E F Step 6: Professional Disposal Transfer to a licensed hazardous waste facility. (Typically via incineration) E->F Coordinate G DO NOT Dispose in Sink/Sewer H DO NOT Dispose in Regular Trash

Sources

Navigating the Safe Handling of Dimethyl 2-nitroterephthalate: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both personal safety and experimental integrity. Dimethyl 2-nitroterephthalate, a key intermediate in various syntheses, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE), alongside detailed operational and disposal plans for its safe management in a laboratory setting. Our aim is to empower you with the knowledge to work safely, ensuring that every experimental choice is underpinned by a strong foundation of chemical safety.

Understanding the Hazard: A Risk-Based Approach to Safety

This compound (CAS No. 5292-45-5) is a light yellow crystalline powder.[1][2] While its toxicological properties have not been fully investigated, it is classified as a hazardous chemical that presents several key risks that dictate our PPE and handling strategies.[3] A thorough risk assessment is the first step in any safe handling procedure.[4]

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][5]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation upon contact.[1][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust.[1][5]

  • Environmental Hazard: The substance is noted as being toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment.[3]

These classifications necessitate a stringent approach to prevent direct contact and inhalation. The following table summarizes the key hazard information according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][5]
Specific target organ toxicity — (single exposure)Category 3H335: May cause respiratory irritation[1][5]
Hazardous to the aquatic environment, acute hazardCategory 2H401: Toxic to aquatic life[3]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects[3]

The Last Line of Defense: Selecting Appropriate Personal Protective Equipment

Engineering controls, such as the use of a chemical fume hood, are the primary means of exposure control.[6] However, PPE remains a critical final barrier to protect laboratory personnel. The selection of PPE must be deliberate and based on the specific tasks being performed.

Hand Protection: The Importance of Material and Integrity

Given that this compound can cause skin irritation, appropriate hand protection is mandatory.

  • Recommended Glove Material: Butyl or Nitrile rubber gloves are recommended. Butyl rubber offers excellent protection against esters and nitro-compounds.[7][8] Nitrile gloves provide good general chemical resistance and are a common and effective choice for handling powdered chemicals, offering protection from incidental contact.[7][9]

  • Glove Thickness: For incidental contact, standard disposable nitrile gloves (minimum 4-5 mil) are acceptable. For tasks with a higher risk of splash or prolonged contact, heavier-duty gloves should be considered. As a general rule, thicker glove material provides greater chemical resistance.[7]

  • Inspection and Replacement: Always inspect gloves for tears, pinholes, or signs of degradation before use.[5] If direct contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[3]

Eye and Face Protection: Shielding from Irritant Dusts

Due to the serious eye irritation hazard, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required whenever handling this compound.[3]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosolization, such as transferring large quantities or cleaning up spills, a full-face shield should be worn in addition to safety goggles.[10]

Respiratory Protection: A Situational Necessity

Under normal laboratory conditions with proper engineering controls, respiratory protection is not typically required.[3][5] However, it becomes essential in specific scenarios.

  • When is a Respirator Needed?

    • When weighing or transferring the powder outside of a certified chemical fume hood.

    • During large-scale operations where dust generation is likely.

    • In the event of a spill cleanup.

  • Respirator Selection: A NIOSH-approved air-purifying respirator is required in these situations.[11] For a solid, non-volatile irritant dust, the following are appropriate:

    • Half-mask or full-facepiece respirator with N95, R95, or P95 particulate filters.[10] An N95 filter is sufficient if no oil-based aerosols are present.[12]

    • For higher levels of protection or in situations where eye protection is also critical, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is an excellent choice.[1]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling this compound cluster_1 Routine Small-Scale Handling (<1g) cluster_2 Large-Scale Handling or Dust Potential start Start: Assess Task task_type What is the scale and nature of the task? start->task_type small_scale Work in Chemical Fume Hood task_type->small_scale Small Scale / In Solution large_scale Weighing, Bulk Transfer, Spill task_type->large_scale Large Scale / Powder Transfer / Spill ppe_small Required PPE: - Nitrile/Butyl Gloves - Safety Goggles (EN166) - Lab Coat small_scale->ppe_small ppe_large Required PPE: - Nitrile/Butyl Gloves - Safety Goggles & Face Shield - Lab Coat/Apron - NIOSH Respirator (N95 or higher) large_scale->ppe_large

Caption: PPE selection workflow based on the task being performed.

Skin and Body Protection

A standard, buttoned lab coat should be worn to protect street clothes and provide an additional layer of protection for the skin.[13] For larger-scale work or during spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[1]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to established Standard Operating Procedures (SOPs) is crucial for minimizing risk.[14][15]

General Handling Protocol
  • Preparation: Before starting, ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.[12] Designate a specific work area, preferably within a certified chemical fume hood.[4]

  • PPE Donning: Put on all required PPE as determined by your risk assessment (see Section 2).

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within a chemical fume hood to contain any dust.[14] Use a spatula for transfers and avoid creating dust clouds.

  • In Use: If making a solution, add the solid to the solvent slowly. Keep containers tightly closed when not in use.[6][16]

  • Post-Handling: After use, decontaminate the work area with an appropriate cleaning agent. Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3]

The following diagram outlines the standard handling workflow.

Handling_Workflow cluster_0 Standard Handling Workflow prep 1. Preparation - Review SDS - Designate work area (Fume Hood) don_ppe 2. Don Appropriate PPE prep->don_ppe handle 3. Handle Chemical - Weigh/transfer in hood - Minimize dust don_ppe->handle decon 4. Decontaminate - Clean work surface - Properly doff PPE handle->decon wash 5. Personal Hygiene - Wash hands thoroughly decon->wash end End wash->end

Caption: Step-by-step workflow for the safe handling of this compound.

Spill Response and Cleanup

In the event of a spill, a calm and methodical response is essential.

  • Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or if dust has become airborne, evacuate the immediate area.[1]

  • Secure the Area: Restrict access to the spill area.[17]

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including a respirator (N95 or higher), chemical goggles, a face shield, a lab coat or coveralls, and double-layered nitrile or butyl gloves.[1]

  • Contain and Clean:

    • Do NOT dry sweep. This will aerosolize the irritant powder.[3]

    • Gently cover the spill with wet absorbent material (e.g., wet paper towels) to prevent the powder from becoming airborne.[1]

    • Once the powder is wetted, carefully scoop the material into a suitable container for hazardous waste.[16]

  • Decontaminate:

    • Wipe the spill area with a wet cloth or paper towels.

    • Follow with a wash using a mild detergent solution.[17]

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in a sealed bag or container.

  • Dispose: Label the container as "Hazardous Waste: this compound spill debris" and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[17]

This diagram visualizes the spill cleanup procedure.

Spill_Cleanup_Workflow cluster_0 Spill Cleanup Procedure cluster_1 Cleanup Actions spill Spill Occurs alert 1. Alert & Evacuate spill->alert secure 2. Secure Area alert->secure don_ppe 3. Don Enhanced PPE (Respirator, Face Shield, Double Gloves) secure->don_ppe cover 4a. Gently cover with wet absorbent material don_ppe->cover collect 4b. Scoop wetted material into waste container cover->collect decon_area 5. Decontaminate area with detergent collect->decon_area collect_waste 6. Bag all cleanup materials decon_area->collect_waste dispose 7. Label and arrange for hazardous waste disposal collect_waste->dispose

Caption: A procedural diagram for the safe cleanup of a this compound spill.

Storage and Disposal Plan
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][16] Keep it segregated from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Unused material and contaminated waste must be disposed of as hazardous waste.[3] Do not dispose of it down the drain or in regular trash.[13] While a specific EPA waste code is not assigned to this compound, it would likely be classified based on its characteristics as an irritant. It is the responsibility of the waste generator to determine the proper waste classification.[3] Consult your institution's EHS department for guidance on proper labeling and disposal procedures, which must comply with local, regional, and national regulations.[3][18]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is achieved through a combination of understanding its hazards, utilizing appropriate engineering controls, diligently using the correct PPE, and adhering to established operational procedures. By integrating these principles into your daily laboratory work, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the environment. This guide serves as a foundational resource, but it is imperative to supplement it with institution-specific training and to always consult the Safety Data Sheet before use.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21364, Dimethyl nitroterephthalate. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • UCCS Emergency & Safety Services. (n.d.). Glove Selection. Retrieved from [Link]

  • Showa Best Glove. (n.d.). Finding the Most Suitable Chemical Resistant Gloves for the Application. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]

  • University of Kentucky. (n.d.). Standard Operating Procedures - Research Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Laboratory Requirements for Chemical Standard Operating Procedures. Retrieved from [Link]

  • Louisiana State University. (n.d.). Standard Operating Procedures for Chemical Safety. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]

  • Northwestern University. (n.d.). Respirator Selection. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • CSP. (2025, September 14). Which Glove Materials Offer the Best Protection Against Harsh Solvents and Oils?. Retrieved from [Link]

  • Regulations.gov. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethylphthalate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.